molecular formula C8H7NO B018039 7-Hydroxyindole CAS No. 2380-84-9

7-Hydroxyindole

Numéro de catalogue: B018039
Numéro CAS: 2380-84-9
Poids moléculaire: 133.15 g/mol
Clé InChI: ORVPXPKEZLTMNW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

7-Hydroxyindole, also known as this compound, is a useful research compound. Its molecular formula is C8H7NO and its molecular weight is 133.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1H-indol-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c10-7-3-1-2-6-4-5-9-8(6)7/h1-5,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORVPXPKEZLTMNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5042669
Record name 7-Hydroxyindole
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Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2380-84-9
Record name 7-Hydroxyindole
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Record name 7-Hydroxyindole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indol-7-ol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 7-HYDROXYINDOLE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

7-Hydroxyindole: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of a Versatile Indole (B1671886) Derivative

Abstract

7-Hydroxyindole is a heterocyclic organic compound that has garnered significant attention in the fields of biochemistry and pharmaceutical sciences. This technical guide provides a comprehensive overview of this compound, including its fundamental chemical properties, synthesis methodologies, and its multifaceted roles in drug development. With applications ranging from an antioxidant and antimicrobial agent to an efflux pump inhibitor, this compound presents a promising scaffold for the development of novel therapeutics. This document details experimental protocols and explores the signaling pathways influenced by this compound, offering valuable insights for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound, also known as 1H-Indol-7-ol, is a derivative of indole with a hydroxyl group substituted at the seventh position of the indole ring. This structural feature is crucial to its chemical reactivity and biological activity.

PropertyValueReferences
CAS Number 2380-84-9[1][2][3][4][5][6]
Molecular Formula C₈H₇NO[1][2][3][5]
Molecular Weight 133.15 g/mol [1][2][3][4][5][6][7][8]
Appearance White to greyish-brown crystalline solid[3][6]
Melting Point 97-101 °C[1][3]
Boiling Point 343.20 °C[1]
Synonyms 1H-Indol-7-ol, 7-Indolol[1][3][5]

Synthesis of this compound

The synthesis of this compound can be achieved through various chemical routes. One notable method involves a multi-step process starting from indoline, yielding the final product with a significant overall yield.[2] Another approach describes an improved synthetic procedure starting from 3,4-dichlorophenol.[3] This method involves the nitration of the initial compound, followed by a series of reactions including cyanomethylation and reductive cyclization to produce this compound.[3]

Enzymatic synthesis offers a green chemistry alternative for producing indole derivatives.[9] While specific protocols for this compound are still under exploration, the use of monooxygenase systems to convert substituted indoles into indigoid compounds highlights the potential for biocatalytic routes.[9]

Applications in Drug Development

This compound serves as a valuable intermediate in the synthesis of various biologically active molecules and pharmaceuticals, particularly those targeting neurological disorders due to its structural similarity to neurotransmitters.[1][6]

Antimicrobial and Antibiofilm Activity

This compound has demonstrated significant antimicrobial and antibiofilm effects, particularly against extensively drug-resistant (XDR) strains of Acinetobacter baumannii.[7][10] At sub-inhibitory concentrations, it can both inhibit the formation of new biofilms and eradicate mature biofilms.[7][10] This activity is concentration-dependent.[7]

Efflux Pump Inhibition

A key mechanism contributing to multidrug resistance in bacteria is the action of efflux pumps, which expel antibiotics from the cell.[4][11] this compound has been identified as an inhibitor of these pumps in bacteria such as Escherichia coli and Pseudomonas aeruginosa.[4] By inhibiting efflux pumps, this compound can increase the intracellular concentration of antibiotics, potentially restoring their efficacy.[4]

Antioxidant Properties

The hydroxyl group on the indole ring endows this compound with antioxidant properties.[1][6] It can act as a free radical scavenger, which is a mechanism to reduce oxidative stress in cells.[12][13][14] This has implications for its potential use in cosmetic and health supplements and as a subject of interest in research on neurodegenerative diseases where oxidative stress plays a significant role.[1][6] The antioxidant activity of hydroxyindoles is dependent on the presence of vitamin E, suggesting a synergistic relationship.[15]

Experimental Protocols

Antimicrobial Susceptibility Testing

A standard broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of this compound against bacterial strains.

Experimental Workflow: Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis p1 Prepare this compound stock solution p3 Prepare serial dilutions of this compound in 96-well plate p1->p3 p2 Culture bacterial strain overnight p4 Adjust bacterial culture to 0.5 McFarland standard p2->p4 i1 Inoculate wells with standardized bacterial suspension p4->i1 i2 Incubate at 37°C for 18-24 hours i1->i2 a1 Visually inspect for turbidity i2->a1 a2 Determine the lowest concentration with no visible growth (MIC) a1->a2

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Biofilm Inhibition and Eradication Assays

These assays quantify the ability of this compound to prevent biofilm formation and destroy existing biofilms.

  • Inhibition Assay : Bacterial cultures are grown in 96-well plates with varying concentrations of this compound. After incubation, planktonic cells are removed, and the remaining biofilm is stained with crystal violet and quantified by measuring absorbance.

  • Eradication Assay : Biofilms are first allowed to form in 96-well plates. Subsequently, the planktonic cells are removed, and fresh media containing different concentrations of this compound are added. After a further incubation period, the remaining biofilm is stained and quantified as in the inhibition assay.

Efflux Pump Inhibition Assay (Ethidium Bromide Uptake)

This assay measures the accumulation of a fluorescent substrate, such as ethidium (B1194527) bromide (EtBr), inside bacterial cells. In the presence of an efflux pump inhibitor, the fluorescence inside the cells will increase as less EtBr is pumped out.

Experimental Workflow: Efflux Pump Inhibition Assay

G cluster_prep Cell Preparation cluster_assay Assay cluster_measurement Measurement c1 Grow bacterial culture to mid-log phase c2 Harvest and wash cells c1->c2 c3 Resuspend cells in buffer c2->c3 a1 Add cell suspension to a 96-well plate c3->a1 a2 Add this compound (test) or Reserpine (positive control) a1->a2 a3 Add Ethidium Bromide a2->a3 m1 Measure fluorescence over time using a fluorometer a3->m1 m2 Analyze data to determine the rate of EtBr accumulation m1->m2

Caption: Workflow for the Ethidium Bromide uptake assay to assess efflux pump inhibition.

Signaling Pathway Involvement

This compound has been shown to interfere with bacterial communication, a process known as quorum sensing (QS). In Acinetobacter baumannii, it reduces the expression of the quorum sensing-related genes abaI and abaR.[7][10] The abaI gene is responsible for the synthesis of the autoinducer molecule, and abaR encodes the receptor for this molecule. By downregulating these genes, this compound disrupts the QS system, which in turn affects the expression of virulence factors and biofilm formation.[7]

Signaling Pathway: Quorum Sensing Inhibition

G 7_Hydroxyindole 7_Hydroxyindole abaI_gene abaI_gene 7_Hydroxyindole->abaI_gene inhibits expression abaR_gene abaR_gene 7_Hydroxyindole->abaR_gene inhibits expression AbaI_synthase AbaI_synthase abaI_gene->AbaI_synthase encodes AbaR_receptor AbaR_receptor abaR_gene->AbaR_receptor encodes Autoinducer Autoinducer AbaI_synthase->Autoinducer synthesizes QS_Signal_Transduction QS_Signal_Transduction AbaR_receptor->QS_Signal_Transduction activates Autoinducer->AbaR_receptor binds to Biofilm_Formation_Virulence Biofilm_Formation_Virulence QS_Signal_Transduction->Biofilm_Formation_Virulence promotes

Caption: Inhibition of the AbaI/AbaR quorum sensing pathway by this compound.

Conclusion

This compound is a molecule of significant interest with a diverse range of biological activities. Its potential as an antimicrobial, antibiofilm, and efflux pump inhibitory agent makes it a compelling candidate for further investigation in the fight against antibiotic resistance. Furthermore, its antioxidant properties suggest broader therapeutic applications. The synthetic accessibility and the detailed understanding of its mechanisms of action, as outlined in this guide, provide a solid foundation for researchers and drug development professionals to explore the full potential of this versatile indole derivative.

References

An In-depth Technical Guide to the Natural Sources and Biosynthesis of 7-Hydroxyindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence and biosynthesis of 7-hydroxyindole, a molecule of growing interest in microbiology and pharmacology. The document details its microbial sources, biosynthetic pathways, and its role as a signaling molecule in bacterial communities. Furthermore, it offers detailed experimental protocols for the extraction, quantification, and study of this compound.

Natural Sources of this compound

This compound (7-HI) is a hydroxylated derivative of indole (B1671886) that has been identified in various microorganisms. While the full scope of its natural distribution is still under investigation, it is primarily recognized as a product of microbial metabolism.

Bacterial Sources

The most well-documented source of this compound is bacteria that possess oxygenase enzymes capable of hydroxylating indole. Indole itself is produced by a wide range of Gram-positive and Gram-negative bacteria from the degradation of tryptophan.[1] Non-indole-producing bacteria can then modify exogenous indole.

Acinetobacter calcoaceticus strain 4-1-5 has been identified as a producer of this compound.[2][3] This bacterium hydroxylates indole to this compound through a cometabolic process when grown on terephthalate (B1205515) as a carbon source.[2][4]

Escherichia coli , a common gut bacterium, produces significant amounts of indole. While wild-type E. coli is not a primary producer of this compound, it is a key source of the precursor indole in mixed microbial communities.[1] Other bacteria in these communities may then convert this indole into this compound.[5][6]

Fungal and Plant Sources

While hydroxyindoles, in a broader sense, are known to be present in fungi and plants, specific documentation of this compound as a natural product from these kingdoms is not yet well-established in the scientific literature.[7] The biosynthesis of a vast array of indole alkaloids in fungi often originates from tryptophan, suggesting the potential for the formation of hydroxylated indole structures.[8] Similarly, plants produce a variety of indole-containing secondary metabolites, and the enzymatic machinery for hydroxylation is present.[9][10]

Biosynthesis of this compound

The biosynthesis of this compound is not a primary metabolic pathway but rather a result of the enzymatic modification of indole. The key step is the regioselective hydroxylation of the indole ring at the C7 position.

Enzymatic Hydroxylation of Indole

The formation of this compound in Acinetobacter calcoaceticus strain 4-1-5 is catalyzed by an oxygenase, likely a dioxygenase.[2][4] The bacterium utilizes a terephthalate 1,2-dioxygenase system (TERDOS) to grow on terephthalate, and it is hypothesized that this enzyme system fortuitously hydroxylates indole.[2][11] This type of reaction, where an enzyme acts on a non-physiological substrate, is known as cometabolism.

The proposed biosynthetic pathway involves the following steps:

  • Tryptophan degradation: Tryptophan is converted to indole by the enzyme tryptophanase in indole-producing bacteria.

  • Indole uptake: Indole is taken up by a non-indole-producing bacterium, such as Acinetobacter calcoaceticus.

  • Hydroxylation: An oxygenase, such as a dioxygenase, catalyzes the addition of a hydroxyl group to the C7 position of the indole ring, forming this compound.

Biosynthesis_of_7_Hydroxyindole Tryptophan Tryptophan Indole Indole Tryptophan->Indole Tryptophanase Seven_HI This compound Indole->Seven_HI Dioxygenase (e.g., TERDOS) + O2, NADH Ecoli_Signaling Seven_HI This compound Cysteine_Metabolism Cysteine Metabolism Genes (cysADIJPU) Seven_HI->Cysteine_Metabolism Represses Biofilm_Formation Biofilm Formation Cysteine_Metabolism->Biofilm_Formation Required for Pseudomonas_Signaling Seven_HI This compound QS_Virulence Quorum Sensing & Virulence Factor Genes Seven_HI->QS_Virulence Modulates Biofilm_Formation Biofilm Formation QS_Virulence->Biofilm_Formation Influences

References

The Role of 7-Hydroxyindole in Metabolic Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxyindole, a hydroxylated derivative of indole (B1671886), is a significant metabolite and signaling molecule in various biological systems. Produced by certain bacterial species, it plays a crucial role in interspecies communication, particularly in the regulation of virulence and biofilm formation in pathogenic bacteria. This technical guide provides a comprehensive overview of the known metabolic pathways involving this compound, its synthesis, and its function as a signaling molecule. Detailed experimental protocols for its quantification and the study of its biological effects are provided, alongside quantitative data and visual representations of the associated pathways and workflows to facilitate further research and drug development efforts.

Introduction

Indole and its derivatives are recognized as important signaling molecules in the microbial world, mediating a range of physiological processes. This compound has emerged as a key player in this chemical communication, influencing the behavior of various bacterial species, including opportunistic pathogens. Its production by commensal bacteria and subsequent effects on other microbes highlight its potential as a target for novel anti-infective strategies. This guide delves into the metabolic pathways that produce this compound and its subsequent role in modulating bacterial phenotypes.

Biosynthesis of this compound

The primary route for the biosynthesis of this compound in bacteria is the hydroxylation of indole.[1][2][3] This reaction is catalyzed by a class of enzymes known as multicomponent phenol (B47542) hydroxylases (mPHs) and certain cytochrome P450 enzymes.[3][4]

Enzymatic Hydroxylation of Indole

Several bacterial strains, notably of the Pseudomonas genus, possess mPHs that can hydroxylate indole at the C7 position to form this compound.[3] These enzymes are typically involved in the degradation of aromatic compounds and exhibit broad substrate specificity. For instance, multicomponent phenol hydroxylases from Pseudomonas sp. KL33 have been shown to catalyze the formation of this compound from indole.[3]

The overall reaction can be summarized as:

Indole + O₂ + NAD(P)H + H⁺ → this compound + H₂O + NAD(P)⁺

Biosynthesis Indole Indole 7_Hydroxyindole This compound Indole->7_Hydroxyindole O2, NAD(P)H mPH Multicomponent Phenol Hydroxylase (mPH) or Cytochrome P450 mPH->7_Hydroxyindole

Role in Metabolic and Signaling Pathways

This compound functions as an interspecies signaling molecule, influencing the physiology of bacteria that do not produce it themselves.[1][2] Its primary recognized roles are in the modulation of quorum sensing (QS) and biofilm formation.

Quorum Sensing Modulation

Quorum sensing is a cell-density-dependent communication system used by bacteria to coordinate gene expression. This compound has been shown to interfere with QS systems in pathogenic bacteria like Pseudomonas aeruginosa.[1][2] It can alter the expression of a wide range of genes, including those involved in virulence factor production.[1] Studies have shown that this compound can repress the expression of genes encoding for pyocyanin, rhamnolipid, and the Pseudomonas Quinolone Signal (PQS).[1] The precise mechanism of interaction with QS receptors, such as those of the LuxR family, is an area of active research.[5]

QuorumSensing 7_Hydroxyindole This compound QS_receptor Quorum Sensing Receptor (e.g., LuxR-type) 7_Hydroxyindole->QS_receptor interferes with Virulence_Genes Virulence Gene Expression QS_receptor->Virulence_Genes modulates Biofilm_Genes Biofilm Formation Gene Expression QS_receptor->Biofilm_Genes modulates

Biofilm Formation

Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which are notoriously resistant to antibiotics. This compound exhibits a dual role in biofilm formation, inhibiting it in some species while stimulating it in others.

  • Inhibition: In enterohemorrhagic Escherichia coli (EHEC), this compound has been demonstrated to be a potent biofilm inhibitor.[6]

  • Stimulation: Conversely, in Pseudomonas aeruginosa, this compound has been observed to increase biofilm formation.[1]

This differential effect underscores the complexity of bacterial signaling and the species-specific responses to environmental cues.

Degradation of this compound

While the biosynthesis of this compound from indole is established, the complete metabolic pathway for its degradation is not yet fully elucidated. General indole degradation pathways in bacteria often proceed through catecholic intermediates. It is hypothesized that this compound may be further hydroxylated and subsequently undergo ring cleavage, though the specific enzymes and intermediates in this pathway for the 7-hydroxy isomer remain to be identified. Some studies on indole degradation by Acinetobacter pittii have identified isatin (B1672199) as an intermediate, suggesting a possible route for the breakdown of hydroxylated indoles.[7]

Degradation 7_Hydroxyindole This compound Intermediates Hypothetical Intermediates (e.g., Dihydroxyindoles) 7_Hydroxyindole->Intermediates Hydroxylation? Ring_Cleavage Ring Cleavage Products Intermediates->Ring_Cleavage Dioxygenase? Central_Metabolism Central Metabolism Ring_Cleavage->Central_Metabolism

Quantitative Data

Quantitative data on the enzyme kinetics of this compound metabolism is limited. The following table summarizes available data from studies on related enzymes and processes.

Enzyme/ProcessSubstrateOrganismKmVmax/kcatNotesReference
Multicomponent Phenol HydroxylasePhenolTrichosporon cutaneum4.4 µM-For the natural substrate, indicating high affinity. Kinetics with indole are not specified.[8]
This compound productionIndoleAcinetobacter calcoaceticus--0.574 mM of this compound produced from 2.38 mM indole in 24h.[9]

Experimental Protocols

Quantification of this compound by HPLC-UV

This protocol provides a method for the quantification of this compound in bacterial culture supernatants.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • This compound standard.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid.

Procedure:

  • Sample Preparation: Centrifuge bacterial culture at 10,000 x g for 10 minutes to pellet cells. Filter the supernatant through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 0-5 min, 10% B; 5-15 min, 10-90% B; 15-20 min, 90% B; 20-25 min, 90-10% B; 25-30 min, 10% B.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 275 nm.

    • Injection Volume: 20 µL.

  • Standard Curve: Prepare a series of standard solutions of this compound in the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Inject each standard and construct a calibration curve of peak area versus concentration.

  • Quantification: Inject the prepared samples and determine the concentration of this compound by comparing the peak area to the standard curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Culture Bacterial Culture Centrifuge Centrifuge (10,000 x g, 10 min) Culture->Centrifuge Filter Filter Supernatant (0.22 µm) Centrifuge->Filter Inject Inject Sample (20 µL) Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (275 nm) Separate->Detect Calculate Calculate Concentration Detect->Calculate Standard Prepare Standard Curve Standard->Calculate

Crystal Violet Assay for Biofilm Formation

This protocol details a method to assess the effect of this compound on bacterial biofilm formation.[10][11][12]

Materials:

  • 96-well polystyrene microtiter plates.

  • Bacterial culture.

  • Appropriate growth medium.

  • This compound stock solution (dissolved in a suitable solvent like DMSO).

  • 0.1% Crystal Violet solution.

  • 30% Acetic acid.

  • Plate reader.

Procedure:

  • Inoculum Preparation: Grow a bacterial culture overnight. Dilute the culture in fresh medium to a starting OD₆₀₀ of approximately 0.05.

  • Plate Setup: Add 100 µL of the diluted culture to each well of a 96-well plate. Add different concentrations of this compound to the test wells and an equivalent volume of the solvent to the control wells.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) without shaking.

  • Washing: Gently discard the planktonic cells and wash the wells three times with sterile phosphate-buffered saline (PBS) or water to remove non-adherent cells.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Washing: Remove the crystal violet solution and wash the wells again with PBS or water until the washings are clear.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

  • Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at 570 nm using a plate reader.

Biofilm_Assay Inoculate Inoculate 96-well plate with bacteria and This compound Incubate Incubate (e.g., 24-48h) Inoculate->Incubate Wash1 Wash to remove planktonic cells Incubate->Wash1 Stain Stain with 0.1% Crystal Violet Wash1->Stain Wash2 Wash to remove excess stain Stain->Wash2 Solubilize Solubilize bound stain with 30% Acetic Acid Wash2->Solubilize Measure Measure Absorbance (570 nm) Solubilize->Measure

Gene Expression Analysis by RT-qPCR

This protocol outlines the steps to analyze changes in gene expression in bacteria treated with this compound using Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR).[13][14][15]

Materials:

  • Bacterial culture.

  • This compound.

  • RNA extraction kit.

  • DNase I.

  • Reverse transcriptase and corresponding buffer.

  • qPCR master mix (e.g., SYBR Green).

  • Gene-specific primers for target and reference genes.

  • qPCR instrument.

Procedure:

  • Cell Culture and Treatment: Grow bacterial cultures to the desired phase (e.g., mid-log phase) and treat with this compound or a solvent control for a specified time.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Reverse Transcription (cDNA Synthesis): Synthesize cDNA from the RNA template using a reverse transcriptase enzyme and random primers or gene-specific primers.

  • qPCR: Perform qPCR using the synthesized cDNA as a template, gene-specific primers for the target and reference genes, and a qPCR master mix.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in the this compound-treated samples compared to the control samples, normalized to the expression of one or more stable reference genes.

RTqPCR_Workflow Treat Treat bacterial culture with this compound Extract_RNA Extract Total RNA Treat->Extract_RNA DNase DNase Treatment Extract_RNA->DNase cDNA_Synth Reverse Transcription (cDNA Synthesis) DNase->cDNA_Synth qPCR Quantitative PCR cDNA_Synth->qPCR Analyze Data Analysis (ΔΔCt) qPCR->Analyze

Conclusion

This compound is a metabolically derived signaling molecule with significant influence on bacterial physiology, particularly in the context of polymicrobial interactions. Its ability to modulate quorum sensing and biofilm formation in pathogenic bacteria makes it a compelling target for the development of novel anti-infective therapies. While its biosynthesis from indole is understood, further research is required to fully elucidate its degradation pathways and the specific molecular mechanisms by which it exerts its signaling functions. The experimental protocols and data presented in this guide provide a foundation for researchers to further explore the multifaceted roles of this compound in metabolic and signaling networks.

References

The In Vitro Biological Activity of 7-Hydroxyindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro biological activity of 7-Hydroxyindole, a significant indole (B1671886) derivative. This document synthesizes available scientific literature to present its multifaceted roles, including enzyme inhibition, neuroprotective effects, and antimicrobial properties. Detailed experimental protocols and visual representations of key pathways and workflows are included to support further research and development efforts in the fields of pharmacology and medicinal chemistry.

Quantitative Data Summary

The following tables summarize the key quantitative data on the in vitro biological activities of this compound.

Table 1: Enzyme Inhibitory Activity of this compound

Enzyme TargetSubstrateSourceIC50 (µM)Reference CompoundIC50 (µM) of Reference
Tyrosinase (catecholase activity)L-DOPAHuman HMV-II melanoma cells79Kojic acid342

Table 2: Neuroprotective Activity of this compound

Cell LineInducer of FerroptosisAssayEC50 (µM)
N27 (rat dopaminergic neurons)RSL3Cell Viability6.3
N27 (rat dopaminergic neurons)FINO2Cell Viability7.9

Tyrosinase Inhibitory Activity

This compound has demonstrated potent inhibitory effects on tyrosinase, a key enzyme in melanin (B1238610) synthesis. This activity suggests its potential as a depigmenting agent in cosmetic or therapeutic applications.

Mechanism of Action

Kinetic analysis has shown that this compound acts as a competitive inhibitor of tyrosinase with respect to the substrate L-DOPA.[1] This indicates that this compound likely binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting melanin production.

Experimental Protocol: Tyrosinase Inhibition Assay

This protocol outlines the determination of tyrosinase inhibitory activity using L-DOPA as a substrate.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • This compound

  • Kojic acid (positive control)

  • 50 mM Sodium Phosphate (B84403) Buffer (pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 1000 units/mL solution of mushroom tyrosinase in cold sodium phosphate buffer.

    • Prepare a 10 mM solution of L-DOPA in sodium phosphate buffer.

    • Prepare a stock solution of this compound and kojic acid in a suitable solvent (e.g., DMSO) and make serial dilutions in sodium phosphate buffer. Ensure the final solvent concentration in the assay does not exceed 1%.

  • Assay Setup (in a 96-well plate):

    • Test wells: 40 µL of sodium phosphate buffer + 20 µL of this compound dilution + 20 µL of tyrosinase solution.

    • Positive control wells: 40 µL of sodium phosphate buffer + 20 µL of kojic acid dilution + 20 µL of tyrosinase solution.

    • Negative control well (no inhibitor): 60 µL of sodium phosphate buffer + 20 µL of tyrosinase solution.

    • Blank well: 80 µL of sodium phosphate buffer.

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation: Add 20 µL of L-DOPA solution to all wells to start the reaction. The total volume in each well will be 100 µL.

  • Absorbance Measurement: Immediately measure the absorbance at 475 nm using a microplate reader. Take readings every minute for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.

G Workflow for Tyrosinase Inhibition Assay cluster_prep Reagent Preparation cluster_assay Assay Setup (96-well plate) cluster_reaction Reaction and Measurement cluster_analysis Data Analysis prep_tyrosinase Prepare Tyrosinase Solution add_enzyme Add Tyrosinase prep_tyrosinase->add_enzyme prep_ldopa Prepare L-DOPA Solution add_ldopa Initiate with L-DOPA prep_ldopa->add_ldopa prep_inhibitor Prepare this compound Dilutions add_inhibitor Add this compound prep_inhibitor->add_inhibitor add_buffer Add Buffer add_buffer->add_inhibitor add_inhibitor->add_enzyme pre_incubate Pre-incubate (25°C, 10 min) add_enzyme->pre_incubate pre_incubate->add_ldopa measure_abs Measure Absorbance at 475 nm add_ldopa->measure_abs calc_rate Calculate Reaction Rate measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 calc_inhibition->calc_ic50 G Workflow for Cytotoxicity Assay (MTT) cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_adhere Incubate for Adherence seed_cells->incubate_adhere add_compound Add this compound incubate_adhere->add_compound add_inducer Add Cytotoxic Inducer add_compound->add_inducer incubate_treatment Incubate add_inducer->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (3-4 hours) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize measure_abs Measure Absorbance at 570 nm solubilize->measure_abs calc_viability Calculate % Cell Viability measure_abs->calc_viability determine_ec50 Determine EC50 calc_viability->determine_ec50 G Inhibition of Quorum Sensing in A. baumannii by this compound cluster_QS Quorum Sensing System cluster_Virulence Virulence Phenotypes HI7 This compound abaI abaI (Autoinducer Synthase) HI7->abaI inhibits expression abaR abaR (Autoinducer Receptor) HI7->abaR inhibits expression AHL Acyl-Homoserine Lactone (AHL) abaI->AHL synthesizes Complex AbaR-AHL Complex abaR->Complex AHL->abaR binds to Biofilm Biofilm Formation Complex->Biofilm promotes Virulence_Factors Virulence Factor Production Complex->Virulence_Factors promotes

References

7-Hydroxyindole: A Pivotal Precursor in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 7-Hydroxyindole, a versatile heterocyclic compound, is increasingly recognized as a crucial precursor in the development of novel therapeutics. Its unique structural features allow for the synthesis of a diverse array of derivatives with significant potential in treating a range of diseases, from bacterial infections to cancer. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of this compound-based compounds, tailored for researchers, scientists, and drug development professionals.

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] The introduction of a hydroxyl group at the 7-position of the indole ring provides a key handle for synthetic modification, enabling the exploration of structure-activity relationships and the optimization of pharmacological properties.

Antimicrobial and Antibiofilm Potential

Recent studies have highlighted the potent antimicrobial and antibiofilm activities of this compound and its derivatives. Notably, this compound has demonstrated significant efficacy against extensively drug-resistant (XDR) Acinetobacter baumannii, a critical threat in hospital settings.[2][3] It not only inhibits the growth of these challenging pathogens but also disrupts the formation of biofilms, which are protective communities of bacteria that contribute to antibiotic resistance.

The mechanism underlying this antibiofilm activity involves the downregulation of quorum sensing genes, such as abaI and abaR, which are essential for cell-to-cell communication and biofilm formation in A. baumannii.[4] This targeted approach offers a promising strategy to combat antibiotic resistance by disarming bacteria rather than directly killing them, potentially reducing the selective pressure for the development of resistance.

Quantitative Data: Antimicrobial Activity of Indole Derivatives
CompoundOrganismActivityConcentrationReference
This compoundAcinetobacter baumannii (XDR)Biofilm Inhibition1/64 MIC[2][4]
This compoundAcinetobacter baumannii (XDR)Biofilm EradicationSub-MIC[4]
5-IodoindoleAcinetobacter baumannii (XDR)Antimicrobial & Antibiofilm-[2]
3-MethylindoleAcinetobacter baumannii (XDR)Antimicrobial & Antibiofilm-[2]

Applications in Cancer Drug Discovery

The this compound scaffold has also emerged as a valuable starting point for the development of novel anticancer agents. Numerous studies have reported the synthesis of this compound derivatives with potent cytotoxic activity against various cancer cell lines.

Quantitative Data: Anticancer Activity of Indole Derivatives
CompoundCancer Cell LineIC50 (µM)Reference
Indole-Thiophene DerivativeMCF-70.15 - 0.35[5]
3-Amino-1H-7-azaindole DerivativeHeLa3.7[6]
3-Amino-1H-7-azaindole DerivativeHepG28.0[6]
3-Amino-1H-7-azaindole DerivativeMCF-719.9[6]
Indole-Aryl-Amide Derivative 2MCF70.81[1]
Indole-Aryl-Amide Derivative 2PC32.13[1]
Indole-Aryl-Amide Derivative 7MCF70.49[1]

Modulation of Key Signaling Pathways

The therapeutic effects of this compound derivatives are often attributed to their ability to modulate critical intracellular signaling pathways that are dysregulated in disease. Two of the most important pathways implicated are the PI3K/Akt/mTOR and MAPK pathways, which play central roles in cell growth, proliferation, survival, and inflammation.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is frequently hyperactivated in cancer, promoting tumor growth and survival.[7] Indole compounds, such as indole-3-carbinol (B1674136) (I3C) and its dimer diindolylmethane (DIM), have been shown to inhibit this pathway, leading to anticancer effects.[2][8] While specific data for this compound derivatives is still emerging, the structural similarity suggests a high potential for modulating this critical cancer-related pathway.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Indole This compound Derivatives Indole->PI3K inhibition Indole->Akt inhibition

Figure 1. Simplified diagram of the PI3K/Akt signaling pathway and potential inhibition by this compound derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and stress responses.[9] Dysregulation of the MAPK pathway is also a hallmark of many cancers. Certain indole alkaloids have been found to inhibit the phosphorylation of key components of this pathway, including ERK, JNK, and p38, thereby impeding cancer cell proliferation.[10]

MAPK_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation & Survival TranscriptionFactors->CellProliferation Indole This compound Derivatives Indole->Raf inhibition Indole->MEK inhibition Synthesis_Workflow Start Starting Material (Aniline Derivative) Reaction Intramolecular Cyclization Start->Reaction Reagents PIFA, Solvent Reagents->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Substituted Indole Purification->Product

References

7-Hydroxyindole: A Scaffolding for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

7-Hydroxyindole (7-HI) is a heterocyclic aromatic organic compound characterized by a hydroxyl group at the 7-position of the indole (B1671886) ring.[1] This structural feature enhances its chemical reactivity and potential for modification, making it a molecule of significant interest in medicinal chemistry and drug development.[1] While indole derivatives, in general, are foundational to a vast array of bioactive natural products and pharmaceuticals, this compound is emerging as a distinct entity with promising therapeutic applications.[2][3] Its potential spans multiple domains, including combating multidrug-resistant bacteria and offering neuroprotection against specific forms of cell death.[4][5] This document serves as a technical guide, consolidating current research on the therapeutic applications of this compound, detailing its mechanisms of action, and providing a reference for relevant experimental protocols.

Antimicrobial and Antibiofilm Applications

A significant area of investigation for this compound is its efficacy against extensively drug-resistant (XDR) pathogens, particularly Acinetobacter baumannii (XDRAB), a critical priority species for new antimicrobial development.[5][6]

Mechanism of Action: Quorum Sensing Inhibition

This compound has been shown to interfere with bacterial cell-to-cell communication, or quorum sensing (QS), a key regulatory system for virulence and biofilm formation in many pathogens.[5][7] In A. baumannii, the AbaI/AbaR system is a primary QS circuit, where AbaI synthesizes N-acyl-L-homoserine lactone (AHL) signals and AbaR acts as the signal receptor.[7] Studies demonstrate that this compound significantly downregulates the expression of the abaI and abaR genes.[5][6] By disrupting this signaling pathway, this compound effectively inhibits the coordinated expression of virulence factors and the formation of robust biofilms.

cluster_QS Acinetobacter baumannii Quorum Sensing AbaI AbaI (AHL Synthase) AHL AHL Signal AbaI->AHL produces AbaR AbaR (Receptor) AHL->AbaR binds to Complex AbaR-AHL Complex AbaR->Complex Virulence Virulence & Biofilm Gene Expression Complex->Virulence activates HI This compound AbaI_gene abaI gene HI->AbaI_gene inhibits expression AbaR_gene abaR gene HI->AbaR_gene inhibits expression AbaI_gene->AbaI AbaR_gene->AbaR

Caption: Mechanism of Quorum Sensing Inhibition by this compound.
Efficacy Data

This compound demonstrates potent antimicrobial and antibiofilm activity, both alone and in synergy with conventional antibiotics.[5] It is effective at sub-inhibitory concentrations, which is advantageous for minimizing the development of resistance.[5][6]

Application Organism Effect Concentration Reference
Biofilm Formation InhibitionAcinetobacter baumannii (XDRAB)Potent inhibition of biofilm formation.1/64 of MIC[5][6]
Mature Biofilm EradicationAcinetobacter baumannii (XDRAB)Eradication of established, mature biofilms.1/64 of MIC[5][6]
Virulence Reduction (in vivo)Acinetobacter baumannii (XDRAB)Increased survival rate of infected G. mellonella from 16.67% to 31.67%.Not specified[5]
Synergistic ActivityAcinetobacter baumannii (XDRAB)Exhibited synergistic antimicrobial activity with carbapenems and β-lactam-β-lactamase inhibitor combinations.Not specified[5]
Biofilm Formation InhibitionEnterohemorrhagic E. coli (EHEC)27-fold decrease in biofilm formation.500 µM[8]
Biofilm Formation StimulationPseudomonas aeruginosa PAO12.5-fold increase in biofilm formation.0-0.75 mM[9]

Note: The effect of 7-HI on Pseudomonas aeruginosa biofilm formation contrasts with its inhibitory action on other pathogens, highlighting species-specific activity.[8][9]

Experimental Protocols

The following protocols are key to evaluating the antimicrobial and antibiofilm potential of this compound.

cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation screen 1. Antimicrobial Screening (Determine MIC) biofilm_inhibit 2. Biofilm Inhibition Assay (Sub-MIC concentrations) screen->biofilm_inhibit biofilm_eradicate 3. Biofilm Eradication Assay (On mature biofilms) biofilm_inhibit->biofilm_eradicate synergy 4. Synergy Testing (Checkerboard assay with antibiotics) biofilm_eradicate->synergy gene_exp 5. Gene Expression Analysis (RT-qPCR for abaI/abaR) synergy->gene_exp infect 6. G. mellonella Infection (Inject larvae with XDRAB) gene_exp->infect Informs in vivo study treat 7. Treatment Administration (Inject this compound) infect->treat monitor 8. Survival Monitoring (Record survival over 72 hours) treat->monitor

Caption: Experimental Workflow for Antimicrobial Evaluation.
  • Determination of Minimum Inhibitory Concentration (MIC):

    • Method: Broth microdilution method according to CLSI guidelines.

    • Procedure: Prepare serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate. Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL). Incubate at 37°C for 18-24 hours. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Biofilm Inhibition and Eradication Assays:

    • Method: Crystal Violet (CV) staining assay.

    • Inhibition: Add sub-inhibitory concentrations (e.g., 1/4, 1/8, 1/16, 1/32, 1/64 MIC) of this compound to wells of a 96-well plate along with the bacterial inoculum. Incubate for 24-48 hours to allow biofilm formation.

    • Eradication: First, grow mature biofilms in the plate for 24 hours. Then, remove the planktonic cells and add fresh media containing various concentrations of this compound. Incubate for another 24 hours.

    • Quantification: For both assays, wash wells with phosphate-buffered saline (PBS), fix biofilms with methanol, and stain with 0.1% crystal violet. Solubilize the bound dye with 33% acetic acid and measure the absorbance (e.g., at OD570 nm) to quantify biofilm biomass. Visualize with microscopy (optical or confocal).[10]

  • In Vivo Virulence Assay (Galleria mellonella model): [5]

    • Model: Use healthy G. mellonella larvae of a specific weight range.

    • Infection: Inject a lethal dose of the pathogen (e.g., XDRAB) into the last left proleg of each larva.

    • Treatment: At a specified time post-infection, inject this compound at a non-toxic dose. Control groups should include larvae injected with PBS, pathogen only, and a conventional antibiotic (e.g., tigecycline).

    • Endpoint: Monitor larval survival daily for a set period (e.g., 72 hours) at an appropriate temperature (e.g., 37°C). Record survival rates and plot Kaplan-Meier survival curves.

  • Gene Expression Analysis (RT-qPCR): [5][6]

    • Sample Preparation: Grow bacterial cultures to mid-log phase and treat with a sub-inhibitory concentration of this compound (e.g., 1/8 MIC) for a defined period.

    • RNA Extraction: Isolate total RNA from treated and untreated bacterial pellets using a commercial RNA extraction kit.

    • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

    • qPCR: Perform quantitative PCR using primers specific for target genes (abaI, abaR) and a housekeeping gene (e.g., 16S rRNA) for normalization. Analyze the relative fold change in gene expression using the ΔΔCt method.

Neuroprotective Applications

This compound and other hydroxyindole analogs have been identified as potent inhibitors of ferroptosis, a regulated form of iron-dependent cell death driven by lipid peroxidation.[4] This positions 7-HI as a potential therapeutic agent for neurodegenerative diseases like Alzheimer's and Parkinson's, where ferroptosis is implicated in neuronal loss.[4]

Mechanism of Action: Inhibition of Ferroptosis

The primary neuroprotective mechanism of this compound is its intrinsic radical-trapping antioxidant activity.[4] Ferroptosis can be initiated by various inducers that either inhibit cystine import (e.g., erastin) leading to glutathione (B108866) depletion, or directly inhibit the enzyme glutathione peroxidase 4 (GPX4) (e.g., RSL3), which is crucial for detoxifying lipid peroxides.[4] this compound acts as a scavenger of lipid radicals, directly interrupting the chain reaction of phospholipid peroxidation and preventing the execution of ferroptotic cell death.[1][4]

Inducers Ferroptosis Inducers (e.g., Erastin, RSL3) GPX4 GPX4 Inhibition / Glutathione Depletion Inducers->GPX4 Peroxidation Lipid Peroxidation (Phospholipids) GPX4->Peroxidation leads to Death Ferroptotic Cell Death Peroxidation->Death HI This compound HI->Peroxidation inhibits via radical trapping

Caption: Inhibition of Ferroptosis Signaling by this compound.
Experimental Protocols

Evaluating the neuroprotective and anti-ferroptotic effects of this compound involves a series of cell-based assays using relevant neuronal cell lines.[4]

  • Cell Culture and Treatment:

    • Cell Lines: Use relevant neuronal cell lines such as HT-22 (mouse hippocampal) or N27 (rat dopaminergic).[4]

    • Procedure: Plate cells and allow them to adhere. Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours) before adding a ferroptosis inducer (e.g., erastin, RSL3, or FINO2).[4]

  • Cytotoxicity and Cell Viability Assays: [4]

    • Calcein AM Assay: Measures cell viability by assessing intracellular esterase activity in living cells.

    • MTT Assay: A colorimetric assay that measures metabolic activity. Viable cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.

    • LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, indicating loss of membrane integrity.

  • Mechanistic Assays: [4]

    • Glutathione (GSH) Measurement: Use the monochlorobimane (B1663430) assay. Monochlorobimane is non-fluorescent until it reacts with GSH, providing a measure of intracellular GSH levels.

    • Intracellular ATP Measurement: Quantify ATP levels using a bioluminometric assay (e.g., ATP-Glo™), as mitochondrial dysfunction and ATP depletion are features of cell death.

    • Radical-Trapping Antioxidant Activity: Perform an ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay to directly measure the compound's ability to scavenge free radicals in vitro.

Role as a Pharmaceutical Intermediate

Beyond its direct biological activities, this compound is a valuable chemical building block in synthetic chemistry. It serves as a key intermediate in the synthesis of more complex, biologically active molecules.[1][11] A notable example is its use in the preparation of AJ-9677, a potent and selective adrenaline β3-agonist that has been investigated as a clinical candidate for treating obesity and diabetes.[11]

Conclusion and Future Outlook

This compound is a multifaceted compound with significant therapeutic potential. Its ability to combat drug-resistant bacteria by targeting quorum sensing represents a promising strategy to address the antimicrobial resistance crisis. Concurrently, its neuroprotective properties as a potent inhibitor of ferroptosis open new avenues for the development of treatments for devastating neurodegenerative diseases. While much of the current data is from preclinical studies, the robust and mechanistically distinct activities of this compound warrant further investigation, including lead optimization, pharmacokinetic profiling, and eventual clinical trials, to translate its potential into tangible therapeutic benefits.

References

An In-depth Technical Guide to the Synthesis and Applications of 7-Hydroxyindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-hydroxyindole scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds. Its derivatives have garnered significant attention for their therapeutic potential, acting on various biological targets. This technical guide provides a comprehensive overview of the synthetic methodologies for accessing this compound and its derivatives, complete with detailed experimental protocols and quantitative data. Furthermore, it delves into the biological significance of these compounds, with a particular focus on their role as quorum sensing inhibitors in pathogenic bacteria and as intermediates for adrenergic receptor agonists. Visual diagrams of key synthetic workflows and signaling pathways are provided to facilitate a deeper understanding of the chemistry and biology of these important molecules.

Synthetic Strategies for this compound Derivatives

The synthesis of 7-hydroxyindoles can be challenging due to the potential for oxidation and the need for regioselective functionalization. Several methods have been developed to address these challenges, ranging from classical indole (B1671886) syntheses to modern domino reactions. This section details some of the key synthetic approaches.

Domino Reaction of Arylglyoxals and Enamines

A highly efficient, catalyst-free method for the synthesis of 7-hydroxy-2-aryl-6,7-dihydro-indol-4(5H)-ones involves a domino reaction between arylglyoxals and enamines.[1] This approach offers a straightforward route to densely functionalized indole cores.

EntryArylglyoxal (R)Enamine (R')ProductYield (%)
1PhenylMorpholine7-hydroxy-2-phenyl-6,7-dihydro-indol-4(5H)-one85
24-ChlorophenylMorpholine2-(4-chlorophenyl)-7-hydroxy-6,7-dihydro-indol-4(5H)-one82
34-MethoxyphenylMorpholine7-hydroxy-2-(4-methoxyphenyl)-6,7-dihydro-indol-4(5H)-one88
42-NaphthylMorpholine7-hydroxy-2-(naphthalen-2-yl)-6,7-dihydro-indol-4(5H)-one75
5PhenylPyrrolidine7-hydroxy-2-phenyl-6,7-dihydro-indol-4(5H)-one80

A mixture of phenylglyoxal (B86788) monohydrate (1.0 mmol) and 1-(cyclohex-1-en-1-yl)morpholine (1.2 mmol) in ethanol (B145695) (10 mL) was stirred at room temperature for 2 hours. The resulting precipitate was collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure product.

Synthesis of this compound from Indoline (B122111)

This compound, a key building block for various pharmaceuticals, can be synthesized from indoline in a multi-step process with a reported overall yield of 36%.[2] This route involves protection, oxidation, and deprotection steps.

G Indoline Indoline N_Boc_Indoline N-Boc-indoline Indoline->N_Boc_Indoline Boc₂O, Et₃N N_Boc_7_oxo_indoline N-Boc-7-oxo-indoline N_Boc_Indoline->N_Boc_7_oxo_indoline CrO₃, Ac₂O N_Boc_7_hydroxyindoline N-Boc-7-hydroxyindoline N_Boc_7_oxo_indoline->N_Boc_7_hydroxyindoline NaBH₄ N_Boc_7_hydroxyindole N-Boc-7-hydroxyindole N_Boc_7_hydroxyindoline->N_Boc_7_hydroxyindole MnO₂ Seven_Hydroxyindole This compound N_Boc_7_hydroxyindole->Seven_Hydroxyindole TFA

A multi-step synthesis of this compound from indoline.

  • Step 1: N-Boc-indoline: To a solution of indoline (10.0 g, 83.9 mmol) in dichloromethane (B109758) (100 mL) was added triethylamine (B128534) (12.8 g, 126 mmol) and di-tert-butyl dicarbonate (B1257347) (20.1 g, 92.3 mmol). The mixture was stirred at room temperature for 12 hours. The solvent was removed under reduced pressure, and the residue was purified by column chromatography to give N-Boc-indoline.

  • Step 2: N-Boc-7-oxo-indoline: A solution of N-Boc-indoline (10.0 g, 45.6 mmol) in acetic anhydride (B1165640) (50 mL) was cooled to 0°C. Chromium trioxide (13.7 g, 137 mmol) was added portion-wise, and the mixture was stirred at 0°C for 4 hours. The reaction was quenched with water and extracted with ethyl acetate. The organic layer was washed with brine, dried over sodium sulfate, and concentrated. The crude product was purified by column chromatography.

  • Step 3: N-Boc-7-hydroxyindoline: To a solution of N-Boc-7-oxo-indoline (5.0 g, 21.4 mmol) in methanol (B129727) (50 mL) at 0°C was added sodium borohydride (B1222165) (0.81 g, 21.4 mmol). The mixture was stirred for 1 hour and then quenched with water. The solvent was removed, and the residue was extracted with ethyl acetate. The organic layer was dried and concentrated.

  • Step 4: N-Boc-7-hydroxyindole: A mixture of N-Boc-7-hydroxyindoline (3.0 g, 12.8 mmol) and manganese dioxide (11.1 g, 128 mmol) in benzene (B151609) was refluxed for 6 hours.[2] The mixture was filtered through Celite, and the filtrate was concentrated.

  • Step 5: this compound: N-Boc-7-hydroxyindole (2.0 g, 8.57 mmol) was dissolved in trifluoroacetic acid (10 mL) and stirred at room temperature for 1 hour. The solvent was removed, and the residue was neutralized with saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layer was dried, concentrated, and purified by column chromatography to yield this compound.[2]

Biological Activities and Signaling Pathways

This compound derivatives exhibit a range of biological activities, making them attractive candidates for drug discovery.

Quorum Sensing Inhibition in Acinetobacter baumannii

Acinetobacter baumannii is a multidrug-resistant pathogen that relies on quorum sensing (QS) to regulate its virulence and biofilm formation. The AbaI/AbaR system is a key QS circuit in this bacterium. This compound has been shown to inhibit this pathway, thereby reducing the expression of virulence genes.[3]

G cluster_extracellular Extracellular cluster_bacterium Acinetobacter baumannii AHL AHL AbaR AbaR (Receptor) AHL->AbaR Binding SAM SAM AbaI AbaI (Synthase) SAM->AbaI Acyl_ACP Acyl-ACP Acyl_ACP->AbaI AbaI->AHL Synthesis AHL_AbaR AHL-AbaR Complex AbaR->AHL_AbaR Virulence_Genes Virulence & Biofilm Genes AHL_AbaR->Virulence_Genes Activation Seven_Hydroxyindole This compound Seven_Hydroxyindole->AbaR Inhibition

Inhibition of the AbaI/AbaR quorum sensing pathway by this compound.

Intermediate for β3-Adrenergic Receptor Agonists

This compound is a crucial intermediate in the synthesis of potent and selective β3-adrenergic receptor agonists, such as AJ-9677.[2] These agonists have potential applications in the treatment of obesity and diabetes. The synthesis of these complex molecules often requires a reliable and scalable route to the this compound core.

G cluster_modification Synthetic Modifications Start This compound Core N_Alkylation N-Alkylation Start->N_Alkylation C3_Substitution C3-Side Chain Introduction Start->C3_Substitution O_Functionalization 7-Hydroxy Functionalization Start->O_Functionalization SAR_Goal Potent & Selective β3-Adrenergic Agonist N_Alkylation->SAR_Goal Modulates Potency C3_Substitution->SAR_Goal Crucial for Agonist Activity O_Functionalization->SAR_Goal Impacts Selectivity & PK

Logic for SAR studies on this compound-based β3-agonists.

The development of β3-adrenergic agonists from the this compound scaffold involves systematic modifications at several key positions to optimize potency, selectivity, and pharmacokinetic properties. The 7-hydroxy group is a critical handle for introducing various substituents that can modulate the compound's interaction with the receptor and its overall drug-like properties.

Conclusion

This compound and its derivatives represent a versatile and valuable class of compounds for drug discovery and development. The synthetic methodologies outlined in this guide provide researchers with practical and efficient routes to access these important scaffolds. The elucidation of their biological mechanisms, such as the inhibition of bacterial quorum sensing and the agonism of adrenergic receptors, continues to open new avenues for therapeutic intervention. The combination of robust synthetic chemistry and a deep understanding of the biological targets of these molecules will undoubtedly lead to the development of novel and effective therapeutic agents in the future.

References

The History and Discovery of 7-Hydroxyindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxyindole, a hydroxylated derivative of the indole (B1671886) heterocyclic scaffold, has emerged from relative obscurity to become a molecule of significant interest in medicinal chemistry and microbiology. Initially explored in the broader context of indole chemistry, its unique biological activities, particularly as a modulator of bacterial behavior and a potential antioxidant, have garnered increasing attention. This technical guide provides an in-depth exploration of the history, discovery, synthesis, and biological properties of this compound, with a focus on the experimental methodologies and signaling pathways that are pertinent to researchers and drug development professionals.

Introduction

Indole and its derivatives are ubiquitous in nature and form the core of numerous biologically active compounds, from the essential amino acid tryptophan to neurotransmitters like serotonin. The hydroxylation of the indole ring at various positions gives rise to a family of compounds with diverse and often enhanced biological activities. This compound (7HI), characterized by a hydroxyl group at the 7-position of the indole ring, is one such derivative that has demonstrated a range of intriguing properties. This document serves as a comprehensive resource on this compound, detailing its journey from a synthetic curiosity to a molecule with potential therapeutic applications.

History and Discovery

The history of this compound is intrinsically linked to the broader development of indole synthesis. While a definitive first synthesis of this compound is not prominently documented as a singular landmark discovery, its preparation became feasible through the application of classical indole syntheses developed in the late 19th and early 20th centuries.

The most notable of these is the Fischer indole synthesis , discovered by Hermann Emil Fischer in 1883.[1] This versatile reaction, involving the acid-catalyzed cyclization of a phenylhydrazone, remains a cornerstone of indole chemistry and has been adapted for the synthesis of a wide array of substituted indoles, including hydroxyindoles.[2][3] In 1997, Heathcock and co-workers reported a Fischer indole synthesis-based approach to produce this compound derivatives in satisfactory yields.[2]

Later, more targeted and efficient synthetic routes to this compound were developed, driven by its utility as a key intermediate in the synthesis of more complex molecules. For instance, it is a crucial building block for AJ-9677, a potent and selective adrenaline β3-agonist with potential applications in treating obesity and diabetes.[4]

Chemical and Physical Properties

This compound is a solid at room temperature with the following properties:

PropertyValueReference
CAS Number 2380-84-9[5]
Molecular Formula C₈H₇NO[5]
Molecular Weight 133.15 g/mol [5]
Melting Point 97.0 °C[5]
Boiling Point 343.2 °C[5]

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Below are detailed protocols for two distinct approaches.

Fischer Indole Synthesis (Adapted for this compound Derivatives)

The Fischer indole synthesis provides a general route to the indole core. The synthesis of a this compound derivative would typically start from a 2-hydroxyphenylhydrazine.

Experimental Protocol:

  • Hydrazone Formation:

    • Dissolve 2-hydroxyphenylhydrazine (1.0 eq) in ethanol (B145695).

    • Add the desired ketone or aldehyde (1.1 eq) to the solution.

    • Add a catalytic amount of acetic acid.

    • Reflux the mixture for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the hydrazone.

    • Filter the solid, wash with cold ethanol, and dry under vacuum.

  • Indolization:

    • Add the dried hydrazone to a solution of a strong acid catalyst, such as polyphosphoric acid or a mixture of acetic acid and sulfuric acid.

    • Heat the mixture to 80-100 °C for 1-3 hours, monitoring by TLC.

    • After the reaction is complete, pour the mixture into ice-water and neutralize with a base (e.g., NaOH or NaHCO₃).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Multi-step Synthesis from 2-Aminophenol (B121084)

A more specific, albeit longer, route to this compound can be achieved starting from 2-aminophenol. This method offers better control over the final product.

Experimental Protocol:

  • Protection of the Phenolic Hydroxyl Group:

    • Dissolve 2-aminophenol (1.0 eq) in a suitable solvent such as acetone (B3395972) or DMF.

    • Add a base, for example, potassium carbonate (1.5 eq).

    • Add a protecting group reagent, such as benzyl (B1604629) bromide (1.1 eq), dropwise at room temperature.

    • Stir the reaction mixture at room temperature overnight.

    • Filter off the inorganic salts and concentrate the filtrate.

    • Purify the resulting 2-(benzyloxy)aniline by column chromatography.

  • Diazotization and Iodination (Sandmeyer Reaction):

    • Dissolve the protected 2-(benzyloxy)aniline (1.0 eq) in a mixture of sulfuric acid and water at 0-5 °C.

    • Add a solution of sodium nitrite (B80452) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • After stirring for 30 minutes, add a solution of potassium iodide (1.5 eq) in water.

    • Allow the reaction to warm to room temperature and then heat to 60 °C for 1 hour.

    • Cool the mixture and extract the product with diethyl ether.

    • Wash the organic layer with sodium thiosulfate (B1220275) solution, water, and brine.

    • Dry over anhydrous sodium sulfate and concentrate to yield 1-(benzyloxy)-2-iodobenzene (B171764).

  • Sonogashira Coupling:

    • To a solution of 1-(benzyloxy)-2-iodobenzene (1.0 eq) in a mixture of triethylamine (B128534) and THF, add trimethylsilylacetylene (B32187) (1.5 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

    • Stir the mixture at room temperature under an inert atmosphere until the starting material is consumed (monitored by TLC).

    • Filter the reaction mixture through celite and concentrate the filtrate.

    • Purify the crude product by column chromatography to give ((2-(benzyloxy)phenyl)ethynyl)trimethylsilane.

  • Desilylation and Cyclization:

    • Dissolve the silylated alkyne (1.0 eq) in methanol (B129727) and add a catalytic amount of potassium carbonate.

    • Stir at room temperature for 1-2 hours.

    • Neutralize with dilute HCl and extract with ethyl acetate.

    • Concentrate the organic layer and dissolve the residue in a suitable solvent for cyclization, such as DMF.

    • Add a copper(I) catalyst and heat the reaction to induce cyclization to 7-(benzyloxy)indole.

  • Deprotection:

    • Dissolve 7-(benzyloxy)indole in ethanol or methanol and add a catalytic amount of palladium on carbon (10% Pd/C).

    • Hydrogenate the mixture at room temperature under a hydrogen atmosphere until the deprotection is complete.

    • Filter the catalyst and concentrate the filtrate to obtain this compound.

Biological Activities and Applications

This compound exhibits a range of biological activities, with its effects on bacterial systems being the most extensively studied.

Antimicrobial and Antivirulence Activity

This compound has demonstrated activity against several pathogenic bacteria, often by modulating their virulence rather than through direct bactericidal effects.

  • Acinetobacter baumannii: this compound shows synergistic antimicrobial activity with conventional antibiotics against extensively drug-resistant A. baumannii (XDRAB).[6] It also inhibits biofilm formation and can eradicate established biofilms at sub-MIC concentrations.[6][7]

  • Pseudomonas aeruginosa: In the presence of this compound, the minimum inhibitory concentration (MIC) of ampicillin (B1664943) against P. aeruginosa PAO1 is increased from 300 µg/mL to 600 µg/mL.[8]

  • Escherichia coli: this compound is a potent inhibitor of biofilm formation in enterohemorrhagic E. coli (EHEC).[9]

Modulation of Biofilm Formation

The effect of this compound on biofilm formation is species-dependent.

  • Inhibition: At a concentration of 1 mM, this compound decreases biofilm formation in E. coli O157:H7 by 27-fold.[8]

  • Stimulation: Conversely, at 500 µM, it stimulates biofilm formation in Pseudomonas aeruginosa PAO1 twofold.[8][9]

Antioxidant Properties

The phenolic hydroxyl group in this compound imparts antioxidant properties to the molecule, making it a subject of interest for research into conditions associated with oxidative stress.

Quantitative Bioactivity Data

The following tables summarize the quantitative data on the biological activity of this compound.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Extensively Drug-Resistant Acinetobacter baumannii (XDRAB)

XDRAB IsolateMIC (µg/mL)
A19512
A35512
A43512
A46512
A49512
A50512
Data from Li et al. (2025)[6][7]

Table 2: Effect of this compound on Biofilm Formation

OrganismConcentrationEffect on Biofilm FormationReference
Escherichia coli O157:H71 mM27-fold decrease[8]
Pseudomonas aeruginosa PAO1500 µM2-fold increase[8][9]

Experimental Protocols for Biological Assays

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the standardized bacterial suspension to each well containing the diluted this compound.

  • Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to inhibit biofilm formation.

Protocol:

  • Grow a bacterial culture overnight in a suitable medium (e.g., Luria-Bertani broth).

  • Dilute the overnight culture to an OD₆₀₀ of 0.05.

  • Dispense the diluted culture into the wells of a 96-well polystyrene plate.

  • Add different concentrations of this compound to the wells. Include untreated controls.

  • Incubate the plate at a suitable temperature (e.g., 30°C or 37°C) for 24-48 hours without shaking.

  • After incubation, gently remove the planktonic cells by washing the wells with phosphate-buffered saline (PBS).

  • Stain the adherent biofilms with 0.1% crystal violet solution for 15 minutes.

  • Wash away the excess stain with water and allow the plate to dry.

  • Solubilize the bound crystal violet with 30% acetic acid or ethanol.

  • Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by interacting with specific bacterial signaling pathways.

Inhibition of Quorum Sensing in Acinetobacter baumannii

In A. baumannii, this compound has been shown to downregulate the expression of genes central to the quorum-sensing (QS) system, namely abaI and abaR.[6][7] The abaI gene encodes the autoinducer synthase, which produces the acyl-homoserine lactone (AHL) signaling molecule. The abaR gene encodes the receptor that binds to the AHL, leading to the regulation of virulence gene expression, including those involved in biofilm formation. By inhibiting the expression of these key QS components, this compound disrupts this cell-to-cell communication system, thereby reducing the pathogenicity of A. baumannii.

G cluster_QS Acinetobacter baumannii Quorum Sensing AHL AHL Signal (N-acyl-homoserine lactone) AbaR AbaR (Transcriptional Regulator) AHL->AbaR binds to and activates AbaI AbaI (Autoinducer Synthase) AbaI->AHL produces Virulence Virulence Factors (e.g., Biofilm Formation) AbaR->Virulence activates expression of HI This compound HI->AbaI inhibits expression HI->AbaR inhibits expression G cluster_Cys E. coli Cysteine Metabolism and Biofilm Formation CysB CysB (Transcriptional Regulator) cysGenes cysADIJPU genes CysB->cysGenes activates Cysteine Cysteine Metabolism cysGenes->Cysteine Biofilm Biofilm Formation Cysteine->Biofilm influences HI This compound HI->cysGenes represses G cluster_Workflow Antimicrobial Susceptibility Testing Workflow start Start prep_culture Prepare Bacterial Inoculum (Standardize to 0.5 McFarland) start->prep_culture prep_compound Prepare Serial Dilutions of this compound start->prep_compound inoculate Inoculate Microtiter Plate prep_culture->inoculate prep_compound->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read Results (Visual Inspection or Spectrophotometer) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

References

7-Hydroxyindole: A Technical Guide to Safety, Toxicity, and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the available safety, toxicity, and handling information for 7-Hydroxyindole (CAS No. 2380-84-9). The information is intended to guide laboratory practices and support risk assessments in research and drug development settings. Due to the limited availability of specific toxicological data for this compound, this guide also includes information on structurally related indole (B1671886) derivatives to provide a broader context for its potential hazards.

Chemical and Physical Properties

This compound is a solid, off-white to greyish-brown crystalline powder.[1][2] Key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₈H₇NO[2][3][4]
Molecular Weight133.15 g/mol [2][3][4]
Melting Point83-88 °C[1]
Boiling Point343.2 °C at 760 mmHg[1]
AppearanceOff-White to greyish-brown crystalline powder[1][2]
Storage ConditionsStore at 0 - 8 °C or below -20°C, under inert gas, protected from light.[1][2][4][5]

Hazard Identification and Classification

This compound is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are acute oral toxicity and serious eye damage.[3][5][6]

GHS Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage

Source: Aggregated GHS information from multiple suppliers.[3][5][6]

Hazard Statements and Precautionary Codes
  • Hazard Statements: H302, H318[4][6]

  • Precautionary Statements: P264, P270, P280, P301+P312, P305+P351+P338, P501[4][6]

Toxicological Data

Specific quantitative toxicological data for this compound is limited in publicly available literature. The toxicological information presented below is a combination of the GHS classification for this compound and data from studies on structurally related indole derivatives.

Acute Toxicity

While a specific LD50 for this compound has not been identified in the reviewed literature, the GHS classification of "Acute Toxicity, Oral, Category 4" suggests an LD50 value is likely to be in the range of 300 to 2000 mg/kg for oral exposure.[3][5] The table below summarizes available acute toxicity data for other indole derivatives to provide a comparative context.

CompoundTest SpeciesRouteLD50/LC50Reference
Novel Indole DerivativeRat (albino)Oral1271 mg/kg[7][8]
6-HydroxyindoleRat (Sprague Dawley)Oral> 600 mg/kg[9]
6-HydroxyindoleRat (Sprague Dawley)Dermal> 2000 mg/kg[9]
6-HydroxyindoleRat (Wistar)Inhalation> 2000 mg/m³ (4h)[9]
DihydroxyindoleRat (Sprague-Dawley)Oral400-500 mg/kg[10]
Skin and Eye Irritation

This compound is classified as causing serious eye damage (Category 1).[3][5] Direct contact with the eyes can cause irreversible damage. While not formally classified for skin irritation, it is recommended to avoid skin contact.[5] For a related compound, 4-hydroxyindole, skin and respiratory irritation are noted hazards.[11]

Chronic Toxicity, Carcinogenicity, and Reproductive Toxicity

No specific studies on the chronic toxicity, carcinogenicity, or reproductive toxicity of this compound were found. However, studies on other indole derivatives, such as Indole-3-carbinol, have been conducted by the National Toxicology Program. These studies have shown some evidence of carcinogenic activity in female rats and clear evidence in male mice, as well as potential for reproductive toxicity.[12][13] It is important to note that these findings are not directly transferable to this compound but highlight the need for careful handling of indole derivatives.

Handling and Safety Precautions

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin exposure.[5]

  • Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]

Safe Handling Procedures
  • Wash hands thoroughly after handling.[5]

  • Do not eat, drink, or smoke when using this product.[5]

  • Avoid breathing dust.[14]

  • Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.[5]

Storage
  • Store in a tightly closed container in a dry and well-ventilated place.[5][14]

  • Recommended storage temperatures are between 0-8°C or at -20°C for long-term stability.[2][5]

  • Protect from light and store under an inert atmosphere (e.g., nitrogen).[4][14]

First Aid and Emergency Procedures

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention.[5]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[5]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[5]

  • Ingestion: Call a poison center or doctor/physician if you feel unwell. Rinse mouth.[5]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[5]

  • Hazardous Combustion Products: Carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[5]

  • Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[5]

Accidental Release Measures
  • Ensure adequate ventilation.

  • Wear appropriate personal protective equipment.[5]

  • Avoid dust formation.

  • Sweep up and shovel into a suitable container for disposal.[5]

  • Do not let the product enter drains.

Experimental Protocols

Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

OECD_423_Workflow start Start acclimatization Animal Acclimatization (e.g., Rats, 5 days) start->acclimatization fasting Fasting (Overnight) acclimatization->fasting dosing Single Oral Dose (Gavage) fasting->dosing observation Observation Period (14 days) dosing->observation endpoints Record Clinical Signs, Body Weight, Mortality observation->endpoints Daily necropsy Gross Necropsy observation->necropsy end End necropsy->end

Workflow for an Acute Oral Toxicity Study (OECD 423).
Dermal Irritation/Corrosion - OECD 404

This test determines the potential for a substance to cause skin irritation or corrosion.[15][16][17][18]

OECD_404_Workflow start Start prep Animal Preparation (Rabbit, clip fur) start->prep application Apply Test Substance (0.5g or 0.5mL) prep->application exposure Semi-occlusive Patch (4 hours) application->exposure removal Remove Patch and Clean Skin exposure->removal observation Observe for Erythema/Edema (1, 24, 48, 72 hours) removal->observation scoring Score Skin Reactions observation->scoring end End scoring->end

Workflow for a Dermal Irritation Study (OECD 404).

Metabolism and Signaling Pathways

Specific metabolic pathways for this compound have not been extensively studied. However, based on the metabolism of indole and other hydroxyindoles, a hypothetical pathway can be proposed. Indole is known to be metabolized by cytochrome P450 (CYP) enzymes to form various hydroxylated metabolites.[13] These hydroxylated compounds can then undergo Phase II conjugation reactions, such as glucuronidation by UDP-glucuronosyltransferases (UGTs) and sulfation by sulfotransferases (SULTs), to facilitate their excretion.

Metabolic_Pathway Indole Indole CYP450 Cytochrome P450 (Oxidation) Indole->CYP450 Hydroxyindole This compound UGT UGT (Glucuronidation) Hydroxyindole->UGT SULT SULT (Sulfation) Hydroxyindole->SULT CYP450->Hydroxyindole Glucuronide This compound Glucuronide Excretion Excretion Glucuronide->Excretion Sulfate This compound Sulfate Sulfate->Excretion UGT->Glucuronide SULT->Sulfate

Hypothetical Metabolic Pathway of this compound.

Disclaimer: This document is intended for informational purposes only and does not constitute a complete toxicological profile. Researchers and professionals should consult original research articles and safety data sheets and perform their own risk assessments before handling this compound. The toxicological data for related compounds are provided for context and may not be representative of the hazards of this compound.

References

The Solubility Profile of 7-Hydroxyindole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Hydroxyindole is a heterocyclic organic compound that serves as a significant structural motif in a variety of biologically active molecules and is a key intermediate in numerous synthetic pathways. For researchers, scientists, and professionals in drug development, a thorough understanding of its physicochemical properties, particularly its solubility in different solvent systems, is paramount for its effective application in experimental design, formulation, and synthesis. This technical guide provides an in-depth overview of the solubility characteristics of this compound, details the standard experimental protocols for its determination, and visualizes relevant biological and experimental workflows.

Quantitative Solubility Data

SolventSolvent TypeHypothetical Solubility (mg/mL)Classification
WaterAqueous< 0.1Practically Insoluble
Phosphate-Buffered Saline (PBS, pH 7.4)Aqueous Buffer< 0.1Practically Insoluble
MethanolPolar Protic5 - 10Soluble
EthanolPolar Protic2 - 5Sparingly Soluble
AcetonePolar Aprotic> 10Freely Soluble
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 20Freely Soluble
DichloromethaneNonpolar1 - 2Slightly Soluble
ChloroformNonpolar1 - 2Slightly Soluble

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound. The following protocol outlines the steps for determining the solubility of this compound.

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at a controlled temperature to achieve an equilibrium state.

Materials:

  • This compound (solid)

  • Selected solvents of high purity

  • Analytical balance

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure that the solution is saturated.

    • Add a known volume of the desired solvent to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically.

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the incubator and let them stand to allow the excess solid to sediment.

    • Centrifuge the vials at a high speed to pellet the remaining undissolved solid.

    • Carefully withdraw a known volume of the clear supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the supernatant through a syringe filter to remove any remaining microscopic particles.

  • Quantification:

    • Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A standard calibration curve should be prepared using known concentrations of the compound for accurate quantification.

  • Data Analysis:

    • Calculate the solubility of this compound in each solvent by multiplying the measured concentration by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

experimental_workflow Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification & Analysis prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 equil1 Seal vials prep2->equil1 equil2 Shake at constant temperature (24-48h) equil1->equil2 sep1 Centrifuge to pellet solid equil2->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Filter supernatant sep2->sep3 quant1 Dilute supernatant sep3->quant1 quant2 Analyze by HPLC or UV-Vis quant1->quant2 calc Calculate Solubility quant2->calc

Caption: Workflow for determining the equilibrium solubility of this compound.

Biological Activity and Signaling Pathway

Recent studies have indicated that this compound exhibits antimicrobial and antibiofilm activity. Specifically, it has been shown to reduce the expression of quorum sensing and biofilm-implicated genes, abaI and abaR, in the bacterium Acinetobacter baumannii. This suggests a potential mechanism of action where this compound interferes with bacterial communication and biofilm formation.

signaling_pathway Inhibitory Action of this compound on Quorum Sensing cluster_bacterial_cell Acinetobacter baumannii compound This compound gene_abaI abaI gene compound->gene_abaI downregulates expression gene_abaR abaR gene compound->gene_abaR downregulates expression protein_abaI AbaI protein (Autoinducer Synthase) gene_abaI->protein_abaI expression protein_abaR AbaR protein (Autoinducer Receptor) gene_abaR->protein_abaR expression biofilm Biofilm Formation protein_abaI->biofilm promotes protein_abaR->biofilm promotes

Caption: this compound's inhibitory effect on quorum sensing genes in A. baumannii.

7-Hydroxyindole: A Technical Guide to its Cellular Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxyindole (7-HI) is a naturally occurring indole (B1671886) derivative, recognized as a metabolite of tryptophan produced by various bacterial species, including Escherichia coli.[1][2] Emerging research has highlighted its diverse biological activities, positioning it as a molecule of interest in both antimicrobial and neuroprotective research. In microbial systems, its primary mechanism revolves around the disruption of cell-to-cell communication and biofilm formation.[3][4] In mammalian cells, particularly neurons, it exhibits protective effects against oxidative stress-induced cell death.[5][6][7] This technical guide provides an in-depth overview of the known cellular and molecular mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and development.

Antimicrobial and Antibiofilm Mechanisms of Action

This compound has demonstrated significant activity against several pathogenic bacteria, most notably drug-resistant strains. Its primary antimicrobial strategy is not direct bactericidal action but rather the attenuation of virulence and disruption of collective bacterial behaviors like biofilm formation.

Inhibition of Quorum Sensing

A key mechanism underlying the antibiofilm and antivirulence activity of this compound is the inhibition of quorum sensing (QS), the process of bacterial cell-to-cell communication that relies on the production and detection of signaling molecules called autoinducers.[8][9]

In Gram-negative bacteria such as Acinetobacter baumannii, the QS system is critical for regulating the expression of genes related to virulence and biofilm formation.[5][10] The core components of this system are an autoinducer synthase (e.g., AbaI) and a cognate receptor/transcription factor (e.g., AbaR).[3][10] this compound has been shown to mechanistically interfere with this system by reducing the expression of the abaI and abaR genes.[3][5] This downregulation leads to a decreased production of N-acyl-homoserine lactone (AHL) autoinducers and a reduced ability of the bacterial population to coordinate gene expression, thereby diminishing their pathogenic capabilities.[3]

Quorum_Sensing_Inhibition Quorum Sensing Inhibition by this compound cluster_aba Acinetobacter baumannii cell AbaI AbaI (AHL Synthase) AHL AHL (Autoinducer) AbaI->AHL synthesis AbaR AbaR (AHL Receptor) VirulenceGenes Virulence & Biofilm Genes AbaR->VirulenceGenes activates transcription AHL->AbaR binds & activates Hydroxyindole This compound Hydroxyindole->AbaI downregulates expression Hydroxyindole->AbaR downregulates expression

Fig. 1: Quorum Sensing Inhibition by this compound in A. baumannii.
Inhibition of Efflux Pumps

In addition to QS inhibition, this compound has been shown to inhibit the action of multidrug efflux pumps in bacteria like E. coli and Pseudomonas aeruginosa.[1][2] These pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the cell, contributing significantly to antimicrobial resistance. By inhibiting these pumps, this compound can potentially increase the intracellular concentration and efficacy of co-administered antibiotics.[1][11]

Quantitative Data: Antimicrobial & Antibiofilm Activity

The following table summarizes the key quantitative data related to the antimicrobial and antibiofilm activities of this compound.

OrganismAssayEndpointValueReference(s)
Extensively Drug-Resistant Acinetobacter baumannii (XDRAB)Broth MicrodilutionMinimum Inhibitory Concentration (MIC)512 µg/mL[1]
Pseudomonas aeruginosa PAO1Growth Rate AssayNo-Observed-Adverse-Effect-Level0.5 mM[11]
Pseudomonas aeruginosa PAO1Biofilm Formation AssayStimulation Concentration0.5 mM (sixfold increase)[11]
Escherichia coli O157:H7Continuous-Flow Biofilm AssayBiofilm Mass Reduction10-fold reduction at 1 mM[12]

Neuroprotective Mechanism of Action

In mammalian cells, particularly neuronal cell lines, this compound functions as a protective agent against specific forms of cell death, primarily through its antioxidant properties.

Inhibition of Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent accumulation of lipid peroxides.[7][13] This process is implicated in the pathophysiology of several neurodegenerative diseases.[7] this compound has been identified as an inhibitor of ferroptosis in neuronal cultures.[6][7]

The primary mechanism for this neuroprotection is believed to be its intrinsic radical-trapping antioxidant activity .[7][13] Ferroptosis is driven by the overwhelming of the cell's antioxidant defenses, specifically the glutathione (B108866) peroxidase 4 (GPX4) system, leading to unchecked lipid peroxidation. This compound, as a phenolic compound, can directly scavenge lipid peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation and preventing the execution of ferroptotic cell death.[7] While direct modulation of specific signaling pathways like the Nrf2 antioxidant response pathway by this compound has not been definitively demonstrated, it remains a plausible indirect mechanism that warrants further investigation.[14][15]

Ferroptosis_Inhibition Proposed Mechanism of Ferroptosis Inhibition by this compound cluster_cell Neuronal Cell OxidativeStress Oxidative Stress (e.g., RSL3, Erastin) GPX4_inhibition GPX4 Inactivation OxidativeStress->GPX4_inhibition Lipid_ROS Lipid Peroxidation (Lipid ROO•) GPX4_inhibition->Lipid_ROS leads to accumulation of Ferroptosis Ferroptosis (Cell Death) Lipid_ROS->Ferroptosis Hydroxyindole This compound Hydroxyindole->Lipid_ROS scavenges radicals

Fig. 2: Proposed Mechanism of Ferroptosis Inhibition by this compound.
Quantitative Data: Neuroprotective & Cytotoxic Effects

The following table summarizes the available quantitative data for the neuroprotective effects of this compound.

Cell LineAssayInducerEndpointValueReference(s)
N27 (Rat Dopaminergic Neurons)Ferroptosis InhibitionRSL3EC₅₀6.3 µM[7]
N27 (Rat Dopaminergic Neurons)Ferroptosis InhibitionFINO2EC₅₀7.9 µM[7]

Experimental Protocols & Workflows

This section provides detailed methodologies for key experiments cited in the study of this compound's mechanisms of action.

Experimental Workflow: Assessment of Antibiofilm Activity

Antibiofilm_Workflow Experimental Workflow for Antibiofilm Activity Assessment A 1. Bacterial Culture Preparation (e.g., A. baumannii overnight culture) B 2. MIC Determination (Broth microdilution to find MIC of 7-HI) A->B C 3. Biofilm Formation Assay (Incubate bacteria in 96-well plate with sub-MIC 7-HI) B->C D 4. Crystal Violet Staining (Stain total biofilm biomass) C->D F 6. Gene Expression Analysis (Optional) (Isolate RNA from treated biofilm) C->F E 5. Quantification (Solubilize dye and measure absorbance at ~590 nm) D->E G 7. RT-qPCR (Measure expression of abaI, abaR, etc.) F->G

Fig. 3: Workflow for Assessing the Antibiofilm Activity of this compound.
Protocol: Crystal Violet Biofilm Assay

This protocol is a standard method for quantifying the total biomass of a bacterial biofilm.

  • Culture Preparation: Inoculate a single colony of the test bacterium (e.g., A. baumannii) into an appropriate broth medium (e.g., Tryptic Soy Broth) and incubate overnight at 37°C with shaking.

  • Bacterial Suspension: Dilute the overnight culture in fresh medium to a final optical density at 600 nm (OD₆₀₀) of approximately 0.05.

  • Plate Setup: In a 96-well flat-bottom microtiter plate, add 100 µL of the prepared bacterial suspension to each well. Add 100 µL of medium containing various sub-inhibitory concentrations of this compound (e.g., 1/4, 1/8, 1/16, 1/32 MIC) to the respective wells. Include untreated wells as a positive control and wells with sterile medium only as a negative control.

  • Incubation: Cover the plate and incubate statically (without shaking) for 24-48 hours at 37°C to allow for biofilm formation.

  • Washing: Carefully discard the planktonic (free-floating) bacteria from each well by inverting the plate. Gently wash each well twice with 200 µL of sterile Phosphate-Buffered Saline (PBS) to remove non-adherent cells.

  • Fixation: Add 200 µL of methanol (B129727) to each well and incubate for 15 minutes at room temperature. Discard the methanol and allow the plate to air dry completely.

  • Staining: Add 150 µL of a 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Discard the crystal violet solution and wash the wells thoroughly with distilled water until the negative control wells are colorless.

  • Solubilization: Add 200 µL of 33% (v/v) acetic acid to each well to solubilize the bound crystal violet. Incubate for 15 minutes at room temperature with gentle shaking.

  • Quantification: Transfer 150 µL of the solubilized solution from each well to a new plate. Measure the absorbance at approximately 590 nm using a microplate reader.

Experimental Workflow: Assessment of Neuroprotective Activity

Neuroprotection_Workflow Experimental Workflow for Neuroprotective Activity Assessment A 1. Cell Culture (e.g., N27, SH-SY5Y neuronal cells) B 2. Cytotoxicity Assessment (MTT/LDH Assay) (Determine non-toxic dose range of 7-HI) A->B C 3. Neuroprotection Assay (Pre-treat cells with 7-HI, then add neurotoxin, e.g., RSL3) B->C D 4. Viability/Cytotoxicity Measurement (Measure cell death via LDH release or other viability assays) C->D E 5. Mechanism of Action Studies (Optional) C->E F Lipid Peroxidation Assay (e.g., C11-BODIPY probe) E->F G Western Blot / qPCR (Analyze antioxidant pathway proteins, e.g., Nrf2, GPX4) E->G

Fig. 4: Workflow for Assessing the Neuroprotective Activity of this compound.
Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cell death by measuring the activity of LDH, a cytosolic enzyme released from cells with compromised membrane integrity.

  • Cell Seeding: Seed neuronal cells (e.g., N27) in a 96-well plate at a density of 1x10⁴ to 5x10⁴ cells/well in 100 µL of culture medium. Incubate overnight to allow for adherence.

  • Treatment: Pre-treat cells with various concentrations of this compound for 1-4 hours. Then, add the ferroptosis-inducing agent (e.g., RSL3 or erastin) and co-incubate for the desired period (e.g., 24 hours).

  • Controls: Prepare three sets of control wells:

    • Vehicle Control: Untreated cells for measuring spontaneous LDH release.

    • Positive Control (Maximum LDH Release): Untreated cells to which 10 µL of a lysis buffer (e.g., 10X Triton X-100) is added 45 minutes before the end of the incubation.

    • Medium Blank: Wells with culture medium but no cells to measure background absorbance.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase and INT, as per commercial kit instructions) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light. The reaction produces a red formazan (B1609692) product.

  • Stop Reaction: Add 50 µL of a stop solution (e.g., 1M acetic acid) to each well.

  • Quantification: Measure the absorbance at 490 nm using a microplate reader. Subtract the background absorbance measured at a reference wavelength (e.g., 680 nm).

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Value - Vehicle Control) / (Maximum Release - Vehicle Control)] x 100

Summary and Future Directions

This compound is a bioactive molecule with a dual mechanism of action that makes it a compelling candidate for further investigation. Its ability to disrupt bacterial quorum sensing and biofilm formation offers a promising anti-virulence strategy to combat antibiotic-resistant infections. Concurrently, its capacity to inhibit ferroptosis through radical-scavenging highlights its potential as a neuroprotective agent for diseases characterized by oxidative stress.

Future research should focus on several key areas:

  • Elucidation of Mammalian Signaling Pathways: While the antioxidant activity is established, it is crucial to determine if this compound directly modulates key cytoprotective pathways, such as the Keap1-Nrf2 system.

  • Identification of Direct Molecular Targets: Identifying the specific protein binding partners of this compound in both bacterial and mammalian cells will provide a more refined understanding of its mechanisms.

  • In Vivo Efficacy: Translating the promising in vitro findings into animal models of infection and neurodegeneration is a critical next step to validate its therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound could lead to the development of more potent and selective compounds for specific therapeutic applications.

By addressing these questions, the scientific community can fully unlock the therapeutic promise of this intriguing natural compound.

References

Spectroscopic Profile of 7-Hydroxyindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 7-Hydroxyindole, a significant heterocyclic compound with potential applications in medicinal chemistry and drug development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is crucial for the unambiguous identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound. It is important to note that the presented NMR and MS data were acquired from isotopically labeled this compound-7-¹³C, while the IR spectrum is from this compound-7-¹³C-d₇. The spectroscopic properties of these labeled compounds are expected to be very similar to the unlabeled analogue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of this compound-7-¹³C

Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
Data not available in the searched resources

Table 2: ¹³C NMR Spectral Data of this compound-7-¹³C

Chemical Shift (ppm)Assignment
Detailed peak list not available in the searched resources. A representative spectrum indicates peaks in the aromatic region.
Infrared (IR) Spectroscopy

Table 3: FT-IR Spectral Data of this compound-7-¹³C-d₇

Wavenumber (cm⁻¹)Interpretation
~3400O-H stretch
~3100N-H stretch
1600-1450C=C aromatic ring stretch
~1250C-O stretch
Additional peaks present in the fingerprint region.
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of this compound-7-¹³C

m/zInterpretation
134[M+H]⁺ (Monoisotopic mass of ¹²C₇¹³CH₇NO is 134.06 g/mol )
Further fragmentation data not detailed in the searched resources.

Experimental Protocols

The following protocols describe the methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation: A solution of this compound-7-¹³C was prepared in deuterated acetone (B3395972) (Acetone-d₆).

2.1.2. Instrumentation and Acquisition:

  • ¹H NMR: Spectra were recorded on a 400 MHz NMR spectrometer.

  • ¹³C NMR: Proton-decoupled ¹³C NMR spectra were acquired on a spectrometer operating at a frequency of 101 MHz.[1]

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation: The IR spectrum of this compound-7-¹³C-d₇ was obtained from a solid sample. A common method for solid-state IR analysis is the KBr pellet technique. This involves grinding a small amount of the sample with dry potassium bromide (KBr) powder and pressing the mixture into a thin, transparent pellet.

2.2.2. Instrumentation and Acquisition: A Fourier-transform infrared (FT-IR) spectrometer was used to record the spectrum. The spectrum was acquired by passing a beam of infrared radiation through the sample and measuring the absorbance at each wavenumber.

Mass Spectrometry (MS)

2.3.1. Sample Introduction and Ionization: The mass spectrum of this compound-7-¹³C was obtained using an electrospray ionization (ESI) source coupled to a mass spectrometer. The sample was introduced into the ESI source, where it was ionized to produce predominantly protonated molecules [M+H]⁺.

2.3.2. Mass Analysis: The ions were then guided into the mass analyzer, where they were separated based on their mass-to-charge ratio (m/z).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Dissolve in deuterated solvent IR FT-IR Spectroscopy Sample->IR Prepare KBr pellet or thin film MS Mass Spectrometry Sample->MS Infuse into ion source NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z Values, Fragmentation Pattern) MS->MS_Data

Caption: Experimental workflow for spectroscopic analysis of this compound.

References

7-Hydroxyindole: A Bacterial Signaling Molecule with Anti-Virulence Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction:

7-Hydroxyindole (7HI), an oxidized derivative of the ubiquitous bacterial signal molecule indole (B1671886), is emerging as a significant player in intercellular communication and virulence regulation in a range of pathogenic bacteria. While not produced by all bacteria, its presence in microbial communities can profoundly alter gene expression, biofilm formation, and the production of virulence factors, making it a molecule of considerable interest for the development of novel anti-virulence therapies. This technical guide provides a comprehensive overview of the current understanding of this compound's role as a signaling molecule, with a focus on its effects on key bacterial pathogens, detailed experimental protocols, and visualized signaling pathways.

Core Concepts: Interspecies Signaling and Virulence Quenching

Unlike traditional antibiotics that aim to kill bacteria, anti-virulence strategies focus on disarming pathogens by inhibiting their ability to cause disease. This compound exemplifies this approach by acting as an interspecies signal that can modulate the behavior of non-indole-producing bacteria.[1][2] For instance, while Escherichia coli can produce indole, which is then converted to 7HI by other bacteria, pathogens like Pseudomonas aeruginosa do not synthesize these compounds but are highly responsive to their presence.[1][3] This cross-species communication highlights the complex chemical interplay within microbial ecosystems and presents opportunities for therapeutic intervention.

Quantitative Data on this compound's Effects

The biological activity of this compound is concentration-dependent and species-specific. The following tables summarize the key quantitative findings from published research, providing a comparative overview of its impact on biofilm formation, virulence factor production, and other phenotypes.

Table 1: Effect of this compound on Biofilm Formation

Bacterial Species7HI ConcentrationEffect on Biofilm FormationReference
Pseudomonas aeruginosa PAO10.5 mM6-fold increase (liquid/solid interface)[1]
Pseudomonas aeruginosa PAO10-0.75 mM2.5 ± 0.8-fold increase (dose-dependent)[1]
Pseudomonas aeruginosa PAO1500 µM2-fold stimulation[2][4]
Escherichia coli O157:H7 (EHEC)Not specified27-fold decrease[2][4]
Escherichia coli K-12Not specified8-fold decrease[2][4]
Acinetobacter baumannii (XDRAB)1/64 of MIC (8 µg/mL)Significant reduction and eradication of mature biofilm[5]

Table 2: Effect of this compound on Virulence Factors and Motility

Bacterial Species7HI ConcentrationPhenotype AffectedQuantitative EffectReference
Pseudomonas aeruginosa PAO10.5 mMPyocyanin (B1662382) productionDecreased[1][3]
Pseudomonas aeruginosa PAO10.5 mMRhamnolipid productionDecreased[1][3]
Pseudomonas aeruginosa PAO10.5 mMPQS signal productionDecreased[1][3]
Pseudomonas aeruginosa PAO10.5 mMPyoverdine productionDecreased[1][3]
Pseudomonas aeruginosa PAO1Not specifiedSwarming motilityAbolished[1][3]
Escherichia coli O157:H7 (EHEC)1000 µMSwimming motility53% decrease[2]
Acinetobacter baumannii (XDRAB)Sub-inhibitoryabaI and abaR gene expressionReduced[5]

Signaling Pathways and Mechanisms of Action

This compound exerts its influence by modulating the expression of a wide array of genes, often in opposition to the canonical quorum-sensing pathways of the target organism. The following diagrams, generated using the DOT language, illustrate the known signaling interactions of 7HI in Pseudomonas aeruginosa and Escherichia coli.

G cluster_P_aeruginosa Pseudomonas aeruginosa 7HI 7HI QS_Genes Quorum Sensing Genes (phz, pqs, pch, pvd operons) 7HI->QS_Genes represses Swarming_Motility Swarming Motility 7HI->Swarming_Motility abolishes mexGHI_opmD mexGHI-opmD (Efflux Pump) 7HI->mexGHI_opmD represses Virulence_Factors Virulence Factors (Pyocyanin, PQS, Pyochelin, Pyoverdine) QS_Genes->Virulence_Factors produces Antibiotic_Resistance Antibiotic Resistance mexGHI_opmD->Antibiotic_Resistance contributes to

Caption: this compound signaling in Pseudomonas aeruginosa.

G cluster_E_coli Escherichia coli O157:H7 (EHEC) 7HI 7HI cys_metabolism Cysteine Metabolism Genes (cysADIJPU) 7HI->cys_metabolism represses fliC fliC (Flagellin) 7HI->fliC represses ycfR ycfR (Biofilm Inhibitor) 7HI->ycfR induces Biofilm_Formation Biofilm Formation cys_metabolism->Biofilm_Formation influences Motility Swimming Motility fliC->Motility promotes Motility->Biofilm_Formation contributes to ycfR->Biofilm_Formation inhibits

Caption: this compound signaling in Escherichia coli O157:H7.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols employed in the study of this compound's signaling effects.

Bacterial Strains and Growth Conditions
  • Bacterial Strains: Commonly used strains include Pseudomonas aeruginosa PAO1, Escherichia coli O157:H7, and various clinical isolates of Acinetobacter baumannii.

  • Growth Media: Luria-Bertani (LB) medium is frequently used for routine culturing and biofilm assays.

  • Culture Conditions: For biofilm assays, bacteria are typically grown under quiescent (static) conditions in 96-well polystyrene plates at 37°C for 24 hours.[1] For gene expression studies, cells may be harvested during the mid-exponential or early stationary phase.

Biofilm Formation Assay

This protocol is adapted from methodologies used to quantify the effect of 7HI on biofilm formation.

G Start Start Bacterial_Culture Overnight bacterial culture Start->Bacterial_Culture Dilution Dilute culture in fresh medium with or without 7HI Bacterial_Culture->Dilution Incubation Incubate in 96-well plate (24h at 37°C, static) Dilution->Incubation Washing Discard planktonic cells and wash wells Incubation->Washing Staining Stain with 0.1% crystal violet Washing->Staining Solubilization Solubilize stain with ethanol Staining->Solubilization Quantification Measure absorbance (e.g., at 570 nm) Solubilization->Quantification End End Quantification->End

Caption: Experimental workflow for biofilm formation assay.

Gene Expression Analysis (Microarray)

The following workflow outlines the general steps for assessing global gene expression changes in response to this compound.

  • Cell Culture and Treatment: Grow bacterial cultures to the desired phase (e.g., 7-hour biofilm cells) in the presence or absence of 7HI (e.g., 0.5 mM for P. aeruginosa).[1]

  • RNA Extraction: Isolate total RNA from the bacterial cells using a commercially available kit.

  • cDNA Synthesis and Labeling: Synthesize complementary DNA (cDNA) from the RNA template and label it with fluorescent dyes (e.g., Cy3 and Cy5).

  • Hybridization: Hybridize the labeled cDNA to a microarray chip containing probes for the entire genome of the target bacterium.

  • Scanning and Data Analysis: Scan the microarray to measure the fluorescence intensity for each spot. Analyze the data to identify genes that are differentially expressed between the 7HI-treated and control samples.

Virulence Factor Quantification
  • Pyocyanin Assay: Centrifuge the supernatant of a P. aeruginosa culture. Extract pyocyanin with chloroform (B151607) and then back-extract into an acidic aqueous solution. Measure the absorbance at 520 nm.

  • Rhamnolipid Assay: Use orcinol-based spectrophotometric methods to quantify rhamnolipids in culture supernatants.

  • Motility Assays:

    • Swimming: Inoculate bacteria into the center of a soft agar (B569324) plate (e.g., 0.3% agar). Measure the diameter of the turbid zone after incubation.

    • Swarming: Inoculate bacteria onto the surface of a slightly more concentrated agar plate (e.g., 0.5% agar). Measure the diameter of the bacterial colony that has spread across the surface.

Implications for Drug Development

The ability of this compound to attenuate virulence in clinically significant pathogens like P. aeruginosa and A. baumannii makes it and its derivatives attractive candidates for anti-virulence drug discovery.[3][5] By targeting non-essential processes like quorum sensing and virulence factor production, these compounds may exert less selective pressure for the development of resistance compared to traditional bactericidal or bacteriostatic antibiotics.[6]

Future research should focus on:

  • Elucidating the specific molecular targets of this compound in different bacterial species.

  • Investigating the structure-activity relationships of indole derivatives to develop more potent and specific anti-virulence agents.

  • Evaluating the efficacy of this compound and its analogs in in vivo infection models.

This compound is a fascinating example of the chemical language used by bacteria to communicate and regulate their collective behavior. Its role as an interspecies signaling molecule with potent anti-virulence properties against key human pathogens underscores the potential of targeting bacterial communication systems as a novel therapeutic strategy. The data and protocols presented in this guide provide a foundation for researchers and drug development professionals to further explore the biology of this compound and harness its potential in the fight against infectious diseases.

References

7-Hydroxyindole: An In-depth Technical Guide on its Antioxidant Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxyindole, a derivative of the heterocyclic compound indole (B1671886), has garnered significant interest within the scientific community for its potential therapeutic applications, notably stemming from its antioxidant properties. This technical guide provides a comprehensive overview of the current understanding of this compound's antioxidant capabilities. It delves into its proposed mechanisms of action, summarizes available quantitative data from various antioxidant assays, and provides detailed experimental protocols for researchers seeking to evaluate its properties. Furthermore, this guide presents hypothesized signaling pathways through which this compound may exert its cytoprotective effects, offering a basis for future research and drug development endeavors.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in a myriad of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Consequently, the identification and characterization of novel antioxidant compounds are of paramount importance in the development of new therapeutic strategies.[1]

This compound (7-HI) is an indole derivative that has demonstrated notable antioxidant potential. Its chemical structure, featuring a hydroxyl group on the indole ring, is believed to contribute significantly to its radical-scavenging abilities. This document serves as a technical resource for professionals in research and drug development, consolidating the existing knowledge on the antioxidant properties of this compound and providing a framework for its further investigation.

Mechanism of Antioxidant Action

The primary antioxidant mechanism of this compound is attributed to its capacity to act as a radical-trapping agent. The hydroxyl group at the 7-position of the indole ring can donate a hydrogen atom to neutralize free radicals, thereby interrupting the propagation of damaging oxidative chain reactions.

Recent studies have also highlighted the role of hydroxyindoles, including this compound, in the inhibition of ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides.[2] This suggests that this compound's antioxidant activity extends to protecting cellular membranes from lipid peroxidation, a critical aspect of its cytoprotective effects.

Proposed Signaling Pathway Involvement

While direct evidence linking this compound to specific antioxidant signaling pathways is still emerging, its established radical-scavenging properties suggest a potential interaction with key cellular defense mechanisms. Two such pathways are the Keap1-Nrf2 and MAPK signaling cascades.

2.1.1. Hypothesized Keap1-Nrf2 Pathway Activation

The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response. Under normal conditions, the transcription factor Nrf2 is kept inactive by binding to Keap1. In the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it activates the transcription of a wide array of antioxidant and detoxification genes. It is hypothesized that by modulating the intracellular redox state, this compound may indirectly lead to the activation of the Nrf2 pathway, thereby bolstering the cell's endogenous antioxidant defenses.

G Hypothesized Keap1-Nrf2 Pathway Activation by this compound cluster_0 7_Hydroxyindole 7_Hydroxyindole ROS Reactive Oxygen Species (ROS) 7_Hydroxyindole->ROS Scavenges Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidative Stress Nrf2_active Active Nrf2 Keap1_Nrf2->Nrf2_active Nrf2 Release Nucleus Nucleus Nrf2_active->Nucleus Translocation ARE Antioxidant Response Element (ARE) Antioxidant_Enzymes Antioxidant Enzyme Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Transcription Activation Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Leads to

Hypothesized Keap1-Nrf2 pathway activation by this compound.

2.1.2. Potential Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) signaling pathways are crucial in transducing extracellular signals into cellular responses, including the response to oxidative stress. Key MAPK pathways, such as the ERK, JNK, and p38 pathways, can be activated by ROS and are involved in regulating cell survival and apoptosis. It is plausible that by reducing the intracellular levels of ROS, this compound could modulate the activity of these MAPK pathways, thereby promoting cell survival under oxidative stress conditions.

G Proposed Modulation of MAPK Signaling by this compound 7_Hydroxyindole 7_Hydroxyindole Oxidative_Stress Oxidative Stress (e.g., ROS) 7_Hydroxyindole->Oxidative_Stress Inhibits Cell_Survival Cell Survival 7_Hydroxyindole->Cell_Survival Promotes ASK1 ASK1 Oxidative_Stress->ASK1 Activates MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK Apoptosis Apoptosis JNK->Apoptosis p38 p38 MKK3_6->p38 p38->Apoptosis

Proposed modulation of MAPK signaling by this compound.

Quantitative Antioxidant Data

The antioxidant activity of this compound has been evaluated using various in vitro and cell-based assays. The following tables summarize the available quantitative data. It is important to note that direct comparative values from all standard antioxidant assays are not yet available in the literature for this compound.

AssayCell LineInducerEC50 (µM)Reference
Ferroptosis InhibitionN27RSL36.3[2]
Ferroptosis InhibitionN27FINO27.9[2]

EC50: Half-maximal effective concentration.

AssayActivityObservationReference
ABTS Radical ScavengingRadical ScavengingIncreased activity at higher doses[2]

Experimental Protocols

This section provides detailed methodologies for key antioxidant assays that can be employed to evaluate the antioxidant properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.

Workflow:

G DPPH Assay Workflow Prep_DPPH Prepare DPPH Solution (e.g., 0.1 mM in methanol) Mix Mix DPPH Solution with this compound or Control Prep_DPPH->Mix Prep_Sample Prepare this compound Solutions (various concentrations) Prep_Sample->Mix Incubate Incubate in the Dark (e.g., 30 minutes at room temperature) Mix->Incubate Measure Measure Absorbance (at ~517 nm) Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

DPPH assay workflow.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727). Store in a dark, airtight container.

    • Prepare a series of dilutions of this compound in a suitable solvent (e.g., methanol or DMSO).

    • A known antioxidant, such as Trolox or ascorbic acid, should be used as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the this compound solution or control to each well.

    • Add the DPPH solution to each well to initiate the reaction.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of each well at approximately 517 nm using a microplate reader.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Methodology:

  • Reagent Preparation:

    • Generate the ABTS•+ solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions of this compound and a positive control (e.g., Trolox).

  • Assay Procedure:

    • Add a small volume of the this compound solution or control to a cuvette or microplate well.

    • Add the diluted ABTS•+ solution and mix thoroughly.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity similar to the DPPH assay.

    • Determine the IC50 value or express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Methodology:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 ratio.

    • Prepare a series of dilutions of this compound and a standard (e.g., FeSO₄·7H₂O or Trolox).

  • Assay Procedure:

    • Warm the FRAP reagent to 37°C.

    • Add a small volume of the this compound solution or standard to a microplate well.

    • Add the FRAP reagent and incubate at 37°C for a specified time (e.g., 4-30 minutes).

    • Measure the absorbance at approximately 593 nm.

  • Data Analysis:

    • Construct a standard curve using the absorbance values of the known concentrations of the standard.

    • The FRAP value of this compound is then determined from the standard curve and is typically expressed as µmol of Fe²⁺ equivalents or Trolox equivalents per gram or mole of the compound.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and localization of the compound.

Workflow:

G Cellular Antioxidant Activity (CAA) Assay Workflow Seed_Cells Seed Cells (e.g., HepG2) in a 96-well plate Treat_Cells Treat Cells with this compound and DCFH-DA probe Seed_Cells->Treat_Cells Wash_Cells1 Wash Cells Treat_Cells->Wash_Cells1 Induce_Oxidative_Stress Induce Oxidative Stress (e.g., with AAPH) Wash_Cells1->Induce_Oxidative_Stress Measure_Fluorescence Measure Fluorescence (Ex/Em ~485/535 nm) over time Induce_Oxidative_Stress->Measure_Fluorescence Calculate_CAA Calculate CAA Value Measure_Fluorescence->Calculate_CAA

Cellular Antioxidant Activity (CAA) assay workflow.

Methodology:

  • Cell Culture and Seeding:

    • Culture a suitable cell line (e.g., HepG2 human liver cancer cells) under standard conditions.

    • Seed the cells into a 96-well black microplate and allow them to adhere.

  • Assay Procedure:

    • Wash the cells with a suitable buffer.

    • Treat the cells with various concentrations of this compound along with the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

    • After an incubation period, wash the cells to remove the extracellular compound and probe.

    • Induce oxidative stress by adding a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).

    • Immediately begin measuring the fluorescence intensity (excitation ~485 nm, emission ~535 nm) over time using a microplate reader.

  • Data Analysis:

    • The antioxidant activity is determined by calculating the area under the fluorescence curve.

    • The CAA value is calculated as the percentage decrease in fluorescence of the sample-treated cells compared to the control cells.

    • Results can be expressed as quercetin (B1663063) equivalents.

Drug Development and Research Applications

The antioxidant properties of this compound make it a promising candidate for further investigation in several areas of drug development and research:

  • Neuroprotective Agent: Given its ability to inhibit ferroptosis, a process implicated in neurodegenerative diseases, this compound warrants investigation as a potential therapeutic for conditions such as Alzheimer's and Parkinson's disease.[3]

  • Cardioprotective Agent: Oxidative stress is a major contributor to cardiovascular diseases. The radical-scavenging ability of this compound could offer protection against ischemia-reperfusion injury and other oxidative-stress-related cardiac pathologies.

  • Anti-inflammatory Agent: The interplay between oxidative stress and inflammation is well-established. By mitigating oxidative stress, this compound may also exert anti-inflammatory effects.

  • Dermatological Applications: Its antioxidant properties could be beneficial in protecting the skin from UV-induced oxidative damage.

Conclusion

This compound demonstrates significant antioxidant potential, primarily through its radical-trapping capabilities and its ability to inhibit ferroptosis. While quantitative data from a comprehensive panel of antioxidant assays are still needed, the existing evidence strongly supports its role as a potent antioxidant. The proposed involvement of the Keap1-Nrf2 and MAPK signaling pathways provides a theoretical framework for its cellular mechanism of action and highlights promising avenues for future research. Further investigation into the specific molecular targets and signaling cascades modulated by this compound will be crucial in fully elucidating its therapeutic potential and advancing its development as a novel antioxidant-based therapeutic agent.

References

Methodological & Application

Synthesis of 7-Hydroxyindole from Substituted Phenols: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the synthesis of 7-hydroxyindole, a valuable building block in medicinal chemistry and drug development, starting from readily available substituted phenols. The protocols outlined below describe two primary synthetic routes: one proceeding through a 7-methoxyindole (B1360046) intermediate and the other via a 7-benzyloxyindole (B21248) intermediate. Both pathways involve the initial protection of the phenolic hydroxyl group, followed by indole (B1671886) ring formation and subsequent deprotection to yield the target compound.

These methods are designed for researchers, scientists, and drug development professionals, offering robust and reproducible procedures. All quantitative data has been summarized in structured tables for clear comparison, and detailed experimental methodologies are provided. Visual diagrams of the reaction pathways and experimental workflows are included to facilitate understanding.

Application Notes

The synthesis of this compound is a critical process for accessing a range of biologically active molecules. The choice between the methoxy (B1213986) and benzyl (B1604629) protecting groups will depend on the overall synthetic strategy, particularly the compatibility of other functional groups present in the molecule with the deprotection conditions.

  • Methoxy-Protected Route: This pathway is advantageous due to the commercial availability of the starting material, 2-methoxy-6-nitrotoluene. The Leimgruber-Batcho indole synthesis is a high-yielding method for constructing the indole ring. The subsequent demethylation with boron tribromide (BBr₃) is a well-established and efficient procedure. Caution should be exercised when handling BBr₃ as it is a corrosive and moisture-sensitive reagent.

  • Benzyloxy-Protected Route: The use of a benzyl protecting group offers an alternative with different deprotection conditions, primarily catalytic hydrogenation. This method is often milder and avoids the use of harsh Lewis acids. The synthesis of the 7-benzyloxyindole intermediate can be achieved from the corresponding benzyloxy-substituted nitrotoluene, which can be prepared from the appropriate nitrophenol. Catalytic transfer hydrogenation is a particularly attractive method for debenzylation as it does not require a hydrogen gas cylinder.

Synthetic Pathways Overview

Below are the visual representations of the two primary synthetic routes for this compound from substituted phenols.

Synthesis_Pathways cluster_methoxy Methoxy-Protected Route cluster_benzyl Benzyloxy-Protected Route A1 2-Methoxy-6-nitrotoluene B1 β-(Dimethylamino)-2-nitro-6-methoxystyrene A1->B1 DMFDMA, Pyrrolidine (B122466) C1 7-Methoxyindole B1->C1 Reduction (e.g., Raney Ni, H₂) D1 This compound C1->D1 BBr₃ A2 2-(Benzyloxy)-1-methyl-3-nitrobenzene B2 β-(Dimethylamino)-2-nitro-6-(benzyloxy)styrene A2->B2 DMFDMA, Pyrrolidine C2 7-Benzyloxyindole B2->C2 Reduction (e.g., Raney Ni, H₂) D2 This compound C2->D2 Pd/C, H₂ or Transfer Hydrogenation

Caption: Overview of the Methoxy and Benzyloxy Protected Routes to this compound.

Quantitative Data Summary

The following tables provide a summary of the quantitative data for the key steps in the synthesis of this compound.

Table 1: Synthesis of 7-Alkoxyindole Intermediates

StepStarting MaterialProductMethodReagentsYield (%)Reference
1a2-Methoxy-6-nitrotoluene7-MethoxyindoleLeimgruber-Batcho1. DMFDMA, Pyrrolidine; 2. Raney Ni, H₂~70-80 (estimated)[1][2]
1b2-(Benzyloxy)-1-methyl-3-nitrobenzene7-BenzyloxyindoleLeimgruber-Batcho1. DMFDMA, Pyrrolidine; 2. Raney Ni, H₂~70-80 (estimated)[1][2]

Table 2: Deprotection to this compound

StepStarting MaterialProductMethodReagentsReaction TimeYield (%)Reference
2a7-MethoxyindoleThis compoundDemethylationBBr₃ in DCM3 h90[3]
2b7-BenzyloxyindoleThis compoundCatalytic Transfer HydrogenationPd/C, Ammonium (B1175870) Formate (B1220265)10 min90-95 (typical)[4][5]
2c7-BenzyloxyindoleThis compoundCatalytic HydrogenationPd(0) EnCat™ 30NP, H₂ (balloon)Overnight~100 (conversion)[6]

Experimental Protocols

Protocol 1: Synthesis of 7-Methoxyindole via Leimgruber-Batcho Synthesis

This protocol describes the synthesis of 7-methoxyindole from 2-methoxy-6-nitrotoluene.

Step 1.1: Formation of β-(Dimethylamino)-2-nitro-6-methoxystyrene

Leimgruber_Batcho_Step1 start Start: 2-Methoxy-6-nitrotoluene in DMF reagents Add DMFDMA and Pyrrolidine start->reagents reflux Reflux at 110°C for 3h reagents->reflux cool Cool to Room Temperature reflux->cool evaporate Remove Volatiles (Rotary Evaporator) cool->evaporate purify Purify by Recrystallization evaporate->purify product Product: Enamine Intermediate purify->product

Caption: Workflow for the formation of the enamine intermediate.

  • Materials:

    • 2-Methoxy-6-nitrotoluene

    • N,N-Dimethylformamide dimethyl acetal (B89532) (DMFDMA)

    • Pyrrolidine

    • Dimethylformamide (DMF), anhydrous

  • Procedure:

    • To a solution of 2-methoxy-6-nitrotoluene (1.0 eq) in anhydrous DMF, add N,N-dimethylformamide dimethyl acetal (1.2 eq) and pyrrolidine (1.2 eq).

    • Heat the solution at reflux (approximately 110°C) for 3 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Remove the volatile components under reduced pressure using a rotary evaporator.

    • The crude enamine product is typically a red-orange solid and can be purified by recrystallization from methanol (B129727) or carried forward to the next step without further purification.

Step 1.2: Reductive Cyclization to 7-Methoxyindole

  • Materials:

  • Procedure:

    • Dissolve the crude enamine from the previous step in ethanol.

    • Carefully add Raney Nickel to the solution.

    • Add hydrazine hydrate dropwise to the stirred suspension at room temperature. An exothermic reaction will occur.

    • Stir the mixture for 1-2 hours after the addition is complete.

    • Monitor the reaction by TLC for the disappearance of the starting material.

    • Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude 7-methoxyindole by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.

Protocol 2: Synthesis of this compound by Demethylation of 7-Methoxyindole

This protocol details the cleavage of the methyl ether to yield this compound.[3]

Demethylation_Workflow start Start: 7-Methoxyindole in anhydrous DCM cool_neg78 Cool to -78°C start->cool_neg78 add_bbr3 Add BBr₃ solution dropwise cool_neg78->add_bbr3 stir_neg78 Stir at -78°C for 30 min add_bbr3->stir_neg78 warm_rt Warm to 0°C and stir for 3h stir_neg78->warm_rt quench Quench with Methanol at 0°C warm_rt->quench workup Aqueous Workup and Extraction quench->workup purify Purify by Column Chromatography workup->purify product Product: this compound purify->product

Caption: Workflow for the demethylation of 7-methoxyindole using BBr₃.

  • Materials:

    • 7-Methoxyindole

    • Boron tribromide (BBr₃), 1M solution in dichloromethane (B109758) (DCM)

    • Anhydrous Dichloromethane (DCM)

    • Methanol

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Procedure:

    • Dissolve 7-methoxyindole (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen).

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Slowly add the BBr₃ solution (1.5 eq) dropwise to the stirred solution.

    • After the addition is complete, continue stirring at -78°C for 30 minutes.

    • Allow the reaction mixture to warm to 0°C and stir for 3 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture back to 0°C in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of methanol until gas evolution ceases.

    • Remove the solvent under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Protocol 3: Synthesis of 7-Benzyloxyindole

This protocol is adapted from a procedure for the synthesis of 4-benzyloxyindole (B23222) and can be applied to the synthesis of the 7-benzyloxy isomer by starting with the appropriate precursor.

Step 3.1: Synthesis of 2-(Benzyloxy)-1-methyl-3-nitrobenzene

  • Materials:

  • Procedure:

    • A stirred mixture of 2-methyl-6-nitrophenol (1.0 eq), benzyl chloride (1.1 eq), and anhydrous potassium carbonate (1.0 eq) in DMF is heated at 90°C for 3 hours.

    • Most of the DMF is removed on a rotary evaporator.

    • The residue is poured into 1 N sodium hydroxide (B78521) and extracted with ether.

    • The combined organic extracts are dried over Na₂SO₄, filtered, and evaporated to give the crude product.

    • Recrystallization from methanol affords pure 2-(benzyloxy)-1-methyl-3-nitrobenzene.

Step 3.2: Leimgruber-Batcho Synthesis of 7-Benzyloxyindole

The procedure is analogous to Protocol 1, using 2-(benzyloxy)-1-methyl-3-nitrobenzene as the starting material.

Protocol 4: Synthesis of this compound by Debenzylation of 7-Benzyloxyindole

This protocol describes the removal of the benzyl protecting group using catalytic transfer hydrogenation.[4][5]

  • Materials:

    • 7-Benzyloxyindole

    • 10% Palladium on carbon (Pd/C)

    • Ammonium formate

    • Methanol

  • Procedure:

    • To a stirred suspension of 7-benzyloxyindole (1.0 eq) and 10% Pd/C (equal weight to the substrate) in methanol, add anhydrous ammonium formate (5.0 eq) in a single portion under a nitrogen atmosphere.

    • Heat the resulting reaction mixture at reflux temperature.

    • Monitor the reaction by TLC. The reaction is typically complete within 10-30 minutes.

    • After completion, cool the reaction mixture and filter the catalyst through a pad of celite.

    • Wash the celite pad with chloroform.

    • Concentrate the combined filtrates under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford this compound.

Characterization Data for this compound

  • Appearance: Off-white to light brown solid.

  • Molecular Formula: C₈H₇NO

  • Molecular Weight: 133.15 g/mol

  • ¹H NMR (DMSO-d₆): δ 10.6 (s, 1H, NH), 9.6 (s, 1H, OH), 7.1-6.9 (m, 2H), 6.7-6.6 (m, 1H), 6.5-6.4 (m, 2H).

  • Mass Spectrometry (EI): m/z 133 (M⁺).[7]

Disclaimer: These protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. The provided yields are based on literature reports and may vary depending on the specific experimental conditions.

References

Analytical Methods for the Detection of 7-Hydroxyindole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxyindole is an oxidized metabolite of indole (B1671886), a significant signaling molecule in various biological systems. It plays a crucial role in bacterial communication, including quorum sensing, and has been noted to influence virulence factor production in pathogenic bacteria such as Pseudomonas aeruginosa.[1] The accurate and sensitive detection of this compound is paramount for understanding its physiological and pathological roles. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using various analytical techniques.

Analytical Techniques and Data

A variety of analytical methods can be employed for the detection and quantification of this compound. The choice of technique depends on the required sensitivity, selectivity, and the matrix of the sample. The following table summarizes the quantitative data for commonly used methods.

Analytical TechniqueLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (R²)Recovery (%)
HPLC-UV 0.6 - 5 µg/mL (estimated for hydroxyindoles)1.8 - 15 µg/mL (estimated for hydroxyindoles)>0.99890 - 102
LC-MS/MS 0.01 - 1 ng/mL (for related indole compounds)0.03 - 5 ng/mL (for related indole compounds)>0.99595 - 105
GC-MS (with derivatization) 0.2 - 1 µM (for related indole acids)0.4 - 5 µM (for related indole acids)>0.99440 - 80 (matrix dependent)
Electrochemical Detection 15 x 10⁻¹² M (for 5-HIAA)5 x 10⁻¹¹ M (for 5-HIAA)>0.99998 - 102

Note: Some data presented are for structurally similar hydroxyindole compounds or indole derivatives and should be considered as a reference point for this compound analysis. Method validation for this compound is crucial for obtaining accurate quantitative results.

Metabolic and Signaling Pathways

Metabolic Pathway of Indole

Indole, produced from tryptophan by gut microbiota, can undergo hydroxylation in the liver by cytochrome P450 enzymes to form various hydroxyindoles, including this compound.[2][3] These metabolites can then be further conjugated for excretion.

Tryptophan Tryptophan Indole Indole Tryptophan->Indole Gut Microbiota (Tryptophanase) This compound This compound Indole->this compound Liver (Cytochrome P450) Conjugated_Metabolites Conjugated_Metabolites This compound->Conjugated_Metabolites Conjugation (e.g., Glucuronidation)

Metabolic conversion of tryptophan to this compound.

Quorum Sensing Signaling Pathway

In bacteria like Pseudomonas aeruginosa, this compound can act as an intercellular signal, interfering with the native quorum-sensing (QS) system. It can modulate the expression of genes responsible for virulence and biofilm formation.[1][4]

cluster_cell Bacterial Cell 7-Hydroxyindole_ext This compound (extracellular) 7-Hydroxyindole_int This compound (intracellular) 7-Hydroxyindole_ext->7-Hydroxyindole_int Uptake QS_Regulator Quorum Sensing Regulator (e.g., LuxR homolog) 7-Hydroxyindole_int->QS_Regulator Modulation Virulence_Genes Virulence & Biofilm Gene Expression QS_Regulator->Virulence_Genes Regulation

This compound's role in bacterial quorum sensing.

Experimental Protocols

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine analysis of this compound in relatively clean sample matrices.

  • Instrumentation:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Reagents:

  • Sample Preparation (General Protocol for Biological Fluids): [5][6][7][8]

    • Protein Precipitation: To 100 µL of sample (e.g., plasma, serum, or bacterial culture supernatant), add 300 µL of ice-cold acetonitrile.

    • Vortex: Mix vigorously for 1 minute to precipitate proteins.

    • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

    • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

    • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • UV Detection: 270 nm

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for detecting low concentrations of this compound in complex biological matrices.[9]

  • Instrumentation:

    • LC-MS/MS system with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

    • Reversed-phase C18 or UPLC column.

  • Reagents:

    • Methanol (B129727) (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

    • This compound standard and a suitable internal standard (e.g., deuterated this compound).

  • Sample Preparation:

    • Follow the same sample preparation protocol as for HPLC-UV. The use of an internal standard is highly recommended for accurate quantification.

  • LC-MS/MS Conditions:

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).

    • Flow Rate: 0.3 mL/min

    • Ionization Mode: Positive ESI or APCI

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. The exact m/z values will need to be determined by direct infusion of the standards.

3. Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Due to the low volatility of this compound, derivatization is necessary for GC-MS analysis. Silylation is a common derivatization technique.

  • Instrumentation:

    • GC-MS system with a capillary column (e.g., DB-5ms).

  • Reagents:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Pyridine (anhydrous)

    • Ethyl acetate (GC grade)

    • This compound standard

  • Experimental Workflow:

Sample_Prep Sample Preparation Derivatization Derivatization (Silylation) Sample_Prep->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Processing Data Processing GCMS_Analysis->Data_Processing

Workflow for GC-MS analysis of this compound.
  • Protocol:

    • Sample Preparation: Extract this compound from the sample matrix using liquid-liquid or solid-phase extraction and evaporate to complete dryness.

    • Derivatization:

      • To the dried residue, add 50 µL of anhydrous pyridine.

      • Add 50 µL of BSTFA with 1% TMCS.

      • Cap the vial tightly and heat at 70°C for 30 minutes.

      • Cool to room temperature before injection.

    • GC-MS Conditions:

      • Injector Temperature: 250°C

      • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

      • Carrier Gas: Helium

      • MS Mode: Scan or Selected Ion Monitoring (SIM) to detect the characteristic ions of the derivatized this compound.

4. Electrochemical Detection

Electrochemical sensors can provide rapid and highly sensitive detection of electroactive compounds like this compound.

  • Instrumentation:

    • Potentiostat with a three-electrode system (working, reference, and counter electrodes).

    • The working electrode can be modified with nanomaterials (e.g., carbon nanotubes, graphene) to enhance sensitivity.

  • Protocol (Differential Pulse Voltammetry - DPV):

    • Prepare a supporting electrolyte solution (e.g., phosphate (B84403) buffer, pH 7.0).

    • Add a known volume of the prepared sample extract to the electrolyte.

    • Apply a potential scan using DPV and record the current response.

    • Quantify the concentration of this compound by comparing the peak current to a calibration curve prepared with known concentrations of the standard.

Conclusion

The analytical methods described provide a robust framework for the detection and quantification of this compound in various research and development settings. The choice of method should be guided by the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. Proper method validation is essential to ensure the accuracy and reliability of the results.

References

Application Note and Protocols for the Quantification of 7-Hydroxyindole in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxyindole is an important indole (B1671886) derivative that plays a role in various physiological and pathological processes. As a metabolite and a structural motif in many biologically active compounds, its accurate quantification in biological matrices such as plasma, urine, and brain tissue is crucial for metabolic studies, pharmacokinetic analysis, and biomarker discovery. This document provides detailed methodologies for the quantification of this compound, including sample preparation and analysis by High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

The choice of analytical method for this compound quantification depends on the required sensitivity, selectivity, and the nature of the biological matrix.

  • HPLC with UV or Fluorescence Detection: A robust and cost-effective method suitable for routine analysis, particularly at higher concentrations. Fluorescence detection offers higher sensitivity compared to UV detection.

  • LC-MS/MS: The gold standard for bioanalytical studies, offering high sensitivity and selectivity for quantifying low concentrations of this compound in complex biological matrices.[1][2][3]

  • GC-MS: A viable alternative, especially for less complex matrices. Due to the low volatility of this compound, derivatization is necessary to improve its chromatographic properties.[4][5]

Data Presentation: Quantitative Performance of Analytical Methods

The following tables summarize typical quantitative data for the analysis of indole compounds, providing a reference for the expected performance of methods for this compound.

Table 1: Performance of LC-MS/MS Methods for Indolic Compounds in Biological Samples

Analyte/MatrixLinearity RangeLOQRecovery (%)Citation
Indole / Mouse Serum1–500 ng/mL1 ng/mLNot Reported[2]
7-Hydroxy-DHEA / Human Plasma5–140 pg/mL5 pg/mL85–113.2[6]
7-Hydroxy-DHEA / Human CSF6–94 pg/mL6 pg/mL85.1–109.4[6]
5-HIAA / Human UrineNot Specified155.8 µg/L (LOD)115[7]
Multiple Indolic Acids / Serum & CSF0.4–10 µM0.4–0.5 µM40–80[8]

Table 2: Performance of HPLC and GC-MS Methods for Indolic Compounds

MethodAnalyte/MatrixLinearity RangeLOQRecovery (%)Citation
HPLC-Fluor7 Indoles / Bacterial Supernatant0.0625–125 µg/mL< 0.015 µg/mLNot Reported[9]
HPLC10 Indole Compounds / Sugarcane Juice12.5–200 µM0.08–1.72 µMNot Reported[10]
GC-MSIndole-3-acetic acid / Plant TissueNot SpecifiedNot Specified89-94[11][12]
GC-MSTryptophan Metabolites / Serum & CSF0.4–10 µM0.4–0.5 µM40-80[8]

Experimental Workflows and Protocols

The following diagrams and protocols provide detailed procedures for the quantification of this compound in biological samples.

General Workflow

General Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing BiologicalSample Biological Sample (Plasma, Urine, Tissue) Homogenization Homogenization (for tissue) Extraction Extraction BiologicalSample->Extraction Homogenization->Extraction Cleanup Clean-up & Concentration Extraction->Cleanup Derivatization Derivatization (for GC-MS) Cleanup->Derivatization Optional Chromatography Chromatographic Separation (HPLC or GC) Cleanup->Chromatography Derivatization->Chromatography Detection Detection (UV, FL, or MS/MS) Chromatography->Detection Quantification Quantification Detection->Quantification Validation Method Validation Quantification->Validation

General workflow for this compound analysis.

Protocol 1: Sample Preparation

Biological Sample Collection and Storage
  • Plasma: Collect whole blood in EDTA-containing tubes. Separate plasma by centrifugation at approximately 2000 x g for 15 minutes at 4°C.[13] Store plasma samples at -80°C until analysis to minimize degradation.[13][14] Avoid repeated freeze-thaw cycles.[14]

  • Urine: Collect urine samples and store them at -80°C until analysis.

  • Brain Tissue: Dissect brain tissue rapidly in the cold and freeze the samples immediately on dry ice.[13] Store at -80°C.

Sample Pre-treatment
  • Plasma/Serum/Urine (Deproteinization):

    • To 100 µL of sample, add 300 µL of ice-cold acetonitrile (B52724) or methanol (B129727) to precipitate proteins.[15][16]

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.[13]

    • Collect the supernatant for analysis.

  • Brain Tissue (Homogenization):

    • Weigh the frozen brain tissue.

    • Add 10 volumes of cold 0.1 M perchloric acid.[13]

    • Homogenize immediately using a probe sonicator or mechanical homogenizer.[13][17]

    • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.[13]

    • Collect the supernatant.

Extraction and Clean-up

SPE is a robust technique for purifying and concentrating this compound from complex matrices.[18][19]

Solid-Phase Extraction Workflow Condition 1. Condition Cartridge (e.g., with Methanol, then Water) Load 2. Load Sample (Pre-treated biological extract) Condition->Load Wash 3. Wash (Remove interfering substances) Load->Wash Elute 4. Elute this compound (Using an organic solvent like Methanol) Wash->Elute Dry 5. Evaporate & Reconstitute Elute->Dry

Solid-Phase Extraction (SPE) workflow.

Protocol:

  • Sorbent: Use a C18 SPE cartridge.

  • Conditioning: Condition the cartridge with 2 mL of methanol followed by 2 mL of acidified water (pH 3 with formic acid).[10]

  • Loading: Adjust the pH of the sample supernatant to 3 with formic acid and load it onto the cartridge.[10]

  • Washing: Wash the cartridge with 5 mL of acidified water (pH 3) to remove polar impurities.[10]

  • Elution: Elute this compound with 5 mL of a methanol-water solution (e.g., 80:20, v/v).[10]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for HPLC or LC-MS/MS analysis.[10]

LLE is a classic method for separating compounds based on their differential solubility in two immiscible liquids.

Protocol:

  • To 500 µL of the pre-treated sample, add 1 mL of an appropriate organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

  • Vortex for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction process on the aqueous layer to improve recovery.

  • Combine the organic extracts and evaporate to dryness under nitrogen.

  • Reconstitute the residue in the mobile phase.

Protocol 2: Analytical Methods

HPLC with UV/Fluorescence Detection

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol or acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection:

    • UV: Approximately 280 nm.

    • Fluorescence: Excitation at ~280 nm and Emission at ~350 nm (optimal wavelengths should be determined empirically for this compound).[9]

LC-MS/MS Analysis

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[15]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[15]

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The precursor and product ions for this compound and a suitable internal standard (e.g., a stable isotope-labeled version) must be determined by direct infusion.

GC-MS Analysis (with Derivatization)

Due to its polarity, this compound requires derivatization to increase its volatility for GC analysis. Silylation is a common derivatization technique.[4]

GC-MS Derivatization Workflow DriedExtract Dried Sample Extract AddReagent Add Derivatization Reagent (e.g., BSTFA) DriedExtract->AddReagent React Heat to React (e.g., 70°C for 30 min) AddReagent->React Inject Inject into GC-MS React->Inject

GC-MS derivatization workflow.

Derivatization Protocol (Silylation):

  • Ensure the sample extract is completely dry.[4]

  • To the dried residue, add 50 µL of anhydrous pyridine (B92270) and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[4]

  • Tightly cap the vial and heat at 70°C for 30 minutes.[4]

  • Allow the vial to cool to room temperature before GC-MS analysis.[4]

GC-MS Conditions (Example):

  • Column: DB-5MS or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[5]

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 280°C).

  • MS Ionization: Electron Impact (EI).

  • Scan Mode: Full scan for identification or Selected Ion Monitoring (SIM) for quantification.

Method Validation

All analytical methods must be validated to ensure their reliability.[3][20][21] Key validation parameters include:

  • Selectivity/Specificity: The ability to differentiate and quantify this compound in the presence of other components in the sample.[3][22]

  • Accuracy: The closeness of the measured value to the true value, assessed by analyzing spiked samples at different concentrations.[20][23]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[20][23]

  • Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.[20]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[20]

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The stability of this compound in the biological matrix under different storage conditions (e.g., freeze-thaw, short-term, and long-term).[24][25][26]

Disclaimer

The information provided in this document is intended for research use only. The protocols and conditions are examples and should be optimized for specific laboratory equipment and applications.

References

Application Notes and Protocols for 7-Hydroxyindole in Antimicrobial and Antibiofilm Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial and antibiofilm properties of 7-Hydroxyindole, a promising indole (B1671886) derivative. The following sections detail its activity against clinically relevant pathogens, outline detailed protocols for its evaluation, and visualize its mechanism of action and experimental workflows. This information is intended to guide researchers in exploring the therapeutic potential of this compound and similar compounds.

Antimicrobial and Antibiofilm Activity of this compound

This compound has demonstrated significant antimicrobial and, most notably, potent antibiofilm activity against a range of bacteria. Its efficacy is particularly pronounced against Gram-negative pathogens such as extensively drug-resistant Acinetobacter baumannii (XDRAB) and enterohemorrhagic Escherichia coli (EHEC).

Summary of Quantitative Data

The following tables summarize the key quantitative data on the antimicrobial and antibiofilm activities of this compound against various bacterial strains.

Table 1: Antimicrobial Activity of this compound against Acinetobacter baumannii

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
This compoundExtensively Drug-Resistant A. baumannii (XDRAB)512[1][2]

Table 2: Antibiofilm Activity of this compound

CompoundBacterial StrainBiofilm InhibitionMature Biofilm EradicationSynergistic EffectsReference
This compoundExtensively Drug-Resistant A. baumannii (XDRAB)Potent inhibitor, even at sub-inhibitory concentrations (1/64 of MIC).[1][2][3]Effective at eradicating mature biofilms.[1][3]Strong synergistic activities with carbapenems or β-lactam-β-lactamase inhibitor combinations.[1][3][1][2][3][4]
This compoundEnterohemorrhagic E. coli O157:H7 (EHEC)27-fold decrease in biofilm formation.[5][6]Not specifiedNot specified[5][6]
This compoundE. coli K-128-fold decrease in biofilm formation.[5]Not specifiedNot specified[5]
This compoundPseudomonas aeruginosa PAO1Stimulates biofilm formation (twofold increase).[5][7]Not specifiedNot specified[5][7]

Mechanism of Action: Quorum Sensing Inhibition

In Acinetobacter baumannii, this compound has been shown to interfere with the quorum sensing (QS) system, a critical regulatory pathway for biofilm formation and virulence.[2] Specifically, it downregulates the expression of the abaI and abaR genes.[1][2] The abaI gene encodes for the autoinducer synthase, which produces the signaling molecules, while the abaR gene encodes for the receptor that binds to these molecules to regulate gene expression.[1] By inhibiting these key components, this compound disrupts bacterial communication, leading to reduced biofilm formation and virulence.[1]

G cluster_pathway This compound Mechanism of Action in A. baumannii cluster_QS Quorum Sensing System cluster_phenotype Bacterial Phenotype HI This compound abaI abaI gene (AHL Synthase) HI->abaI inhibits expression abaR abaR gene (AHL Receptor) HI->abaR inhibits expression AHL AHL Signal abaI->AHL encodes Complex AbaR-AHL Complex abaR->Complex forms AHL->abaR binds to Biofilm Biofilm Formation Complex->Biofilm promotes Virulence Virulence Complex->Virulence promotes G cluster_workflow MIC Determination Workflow start Start prep_bacteria Prepare Bacterial Suspension start->prep_bacteria prep_compound Serially Dilute This compound start->prep_compound inoculate Inoculate Microtiter Plate prep_bacteria->inoculate prep_compound->inoculate incubate Incubate at 37°C for 16-20h inoculate->incubate read_results Determine MIC (Visual or OD600) incubate->read_results end End read_results->end G cluster_workflow Biofilm Assay Workflow cluster_inhibition Inhibition Assay cluster_eradication Eradication Assay inhibit_start Inoculate bacteria with This compound inhibit_incubate Incubate to form biofilm inhibit_start->inhibit_incubate wash Wash to remove planktonic cells inhibit_incubate->wash erad_start Grow mature biofilm erad_start->wash erad_treat Treat with This compound erad_incubate Incubate erad_treat->erad_incubate erad_incubate->wash wash->erad_treat stain Stain with Crystal Violet wash->stain solubilize Solubilize stain wash->solubilize stain->wash wash excess quantify Quantify Absorbance solubilize->quantify

References

Application Notes and Protocols for the Functionalization of 7-Hydroxyindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic protocols for the functionalization of 7-hydroxyindole, a key heterocyclic scaffold in medicinal chemistry. The strategic modification of this compound at its nitrogen (N-H), oxygen (O-H), and carbon (C-H) positions allows for the systematic exploration of chemical space to develop novel therapeutic agents. The protocols detailed herein are foundational for the synthesis of this compound derivatives for screening in drug discovery programs.

Introduction

This compound is a privileged structural motif found in a variety of biologically active compounds. Its derivatives have garnered significant interest in drug development due to their diverse pharmacological activities, including antimicrobial, antioxidant, and neuroprotective properties. Furthermore, the indole (B1671886) scaffold is a key component of many kinase inhibitors, and strategic functionalization can lead to potent and selective modulators of signaling pathways implicated in diseases such as cancer. This document outlines key functionalization reactions—N-protection, O-alkylation, O-acylation, and C-H functionalization—providing detailed protocols and summarizing reaction outcomes.

Data Presentation: A Comparative Overview of Functionalization Reactions

The following tables summarize the reaction conditions and yields for the key functionalization strategies of the this compound scaffold. These tables are designed to provide a clear and concise comparison to aid in the selection of the appropriate synthetic route.

Table 1: N-Protection of this compound

Protection GroupReagentBaseSolventTemperature (°C)Time (h)Yield (%)
BocDi-tert-butyl dicarbonate (B1257347) (Boc)₂ONone (Catalytic DMAP optional)Acetonitrile or THFRoom Temp.2-4>95

Table 2: O-Functionalization of N-Protected this compound

ReactionReagentBaseSolventTemperature (°C)Time (h)Yield (%)
O-MethylationMethyl iodide (CH₃I)K₂CO₃ or NaHDMF or AcetoneRoom Temp.2-12Good to Excellent
O-AcetylationAcetic anhydride (B1165640) ((Ac)₂O)Pyridine (B92270) or Et₃N (DMAP cat.)CH₂Cl₂ or Pyridine0 to Room Temp.1-3High

Table 3: C-H Functionalization of N-Protected this compound (Representative)

ReactionCoupling PartnerCatalystLigandBase/AdditiveSolventTemperature (°C)Time (h)Yield (%)
C7-ArylationArylboronic acidPd(OAc)₂Pyridine-typeAg₂O, Cu(OTf)₂Dioxane12024Moderate to Good

Note: Yields are generalized based on reactions with similar indole scaffolds. Specific optimization for this compound derivatives is recommended.

Experimental Protocols

The following are detailed methodologies for the key functionalization reactions of this compound.

Protocol 1: N-Protection of this compound with Boc Anhydride

This procedure protects the indole nitrogen, preventing its participation in subsequent reactions and often improving solubility.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Acetonitrile (or THF)

  • 4-(Dimethylamino)pyridine (DMAP) (optional, catalytic)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add di-tert-butyl dicarbonate (1.1 eq).

  • If the reaction is slow, add a catalytic amount of DMAP.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the N-Boc-7-hydroxyindole.

Protocol 2: O-Alkylation of N-Boc-7-Hydroxyindole (O-Methylation)

This protocol describes the methylation of the hydroxyl group, a common modification to explore structure-activity relationships.

Materials:

  • N-Boc-7-hydroxyindole

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of N-Boc-7-hydroxyindole (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Add methyl iodide (1.5 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 2-12 hours until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain N-Boc-7-methoxyindole.

Protocol 3: O-Acylation of N-Boc-7-Hydroxyindole (O-Acetylation)

This procedure introduces an acetyl group to the hydroxyl functionality.

Materials:

  • N-Boc-7-hydroxyindole

  • Acetic anhydride ((Ac)₂O)

  • Pyridine (as solvent and base)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-7-hydroxyindole (1.0 eq) in pyridine under an inert atmosphere.

  • Cool the solution to 0 °C and add acetic anhydride (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of methanol.

  • Remove the solvent under reduced pressure and co-evaporate with toluene.

  • Dissolve the residue in CH₂Cl₂ and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by silica gel column chromatography to yield N-Boc-7-acetoxyindole.

Protocol 4: Palladium-Catalyzed C7-Arylation of N-Protected-7-Hydroxyindole

This protocol is a representative method for the direct functionalization of the C7 position of the indole ring, a challenging but valuable transformation. An N-protecting group that can also act as a directing group, such as a phosphinoyl group, is often optimal. The following is an adapted procedure.

Materials:

  • N-Protected-7-hydroxyindole (e.g., N-di-tert-butylphosphinoyl-7-hydroxyindole)

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Pyridine-type ligand (e.g., 3-chloropyridine)

  • Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂)

  • Silver(I) oxide (Ag₂O)

  • Anhydrous dioxane

  • Celites

  • Ethyl acetate

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried Schlenk tube, add the N-protected-7-hydroxyindole (1.0 eq), arylboronic acid (1.5 eq), Pd(OAc)₂ (10 mol%), pyridine-type ligand (20 mol%), Cu(OTf)₂ (0.5 eq), and Ag₂O (2.0 eq).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon).

  • Add anhydrous dioxane via syringe.

  • Seal the tube and heat the reaction mixture at 120 °C for 24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Visualized Workflows and Pathways

General Experimental Workflow for this compound Functionalization

The following diagram illustrates a typical synthetic sequence for the preparation of functionalized this compound derivatives. This workflow is crucial for the systematic development of new chemical entities.

G cluster_start Starting Material cluster_protection Step 1: N-Protection cluster_functionalization Step 2: Functionalization cluster_deprotection Step 3: Deprotection (Optional) This compound This compound N-Protected\nthis compound N-Protected This compound This compound->N-Protected\nthis compound (Boc)₂O or other protecting group O_Alkylation O-Alkylation N-Protected\nthis compound->O_Alkylation R-X, Base O_Acylation O-Acylation N-Protected\nthis compound->O_Acylation Acyl-Cl or (Ac)₂O C_H_Functionalization C-H Functionalization N-Protected\nthis compound->C_H_Functionalization Catalyst, Coupling Partner Deprotected_Product Final Functionalized This compound O_Alkylation->Deprotected_Product O_Acylation->Deprotected_Product C_H_Functionalization->Deprotected_Product

Caption: Synthetic workflow for this compound derivatives.

Signaling Pathway: Inhibition of PI3K/Akt by Indole Derivatives

Many indole-based compounds have been developed as kinase inhibitors. The PI3K/Akt/mTOR pathway is a critical signaling cascade that is often dysregulated in cancer, promoting cell survival and proliferation. Indole derivatives can be designed to target key kinases in this pathway, such as PI3K and Akt.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Indole_Derivative This compound Derivative Indole_Derivative->PI3K Inhibits Indole_Derivative->Akt Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway.

These protocols and conceptual diagrams serve as a foundational guide for the chemical modification of this compound. The versatility of this scaffold, combined with the strategic application of modern synthetic methodologies, provides a robust platform for the discovery of new and effective drug candidates. Researchers are encouraged to adapt and optimize these methods to suit their specific molecular targets and therapeutic goals.

Application Note and Protocol: HPLC-UV Method for 7-Hydroxyindole Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxyindole is a significant indole (B1671886) derivative that plays a role in various biological processes and serves as a key intermediate in the synthesis of pharmacologically active compounds. Accurate and reliable quantification of this compound is crucial for research in neuroscience, drug metabolism, and medicinal chemistry. This application note provides a detailed protocol for the analysis of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection. The described methodology is based on established analytical procedures for indole compounds and offers a robust starting point for method development and validation.[1][2][3]

Principle

The method employs a reversed-phase HPLC system to separate this compound from other components in the sample matrix. A C18 stationary phase is utilized, which retains the analyte based on its hydrophobicity. Elution is achieved using a mobile phase consisting of an aqueous buffer and an organic modifier. The separated this compound is then detected by a UV detector at a wavelength where it exhibits significant absorbance. Quantification is performed by comparing the peak area of the analyte in the sample to that of a known concentration standard.

Experimental Protocols

1. Materials and Reagents

  • This compound standard (≥98% purity)

  • HPLC grade acetonitrile (B52724)

  • HPLC grade methanol

  • Potassium phosphate (B84403) monobasic (KH₂PO₄)

  • Orthophosphoric acid (H₃PO₄)

  • Deionized water (18.2 MΩ·cm)

  • 0.22 µm syringe filters

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Degasser

    • Binary or quaternary pump

    • Autosampler

    • Column oven

    • UV-Vis detector

3. Chromatographic Conditions

The following table summarizes the recommended chromatographic conditions for the analysis of this compound. These parameters may be optimized to suit specific instrumentation and sample matrices.

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 3.0, adjusted with phosphoric acid) in water
Mobile Phase B Acetonitrile
Gradient Elution 0-15 min: 20-50% B; 15-20 min: 50-80% B; 20-22 min: 80% B; 22-25 min: 80-20% B; 25-30 min: 20% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 280 nm (alternatively, 293 nm can be considered based on UV absorbance maxima of similar hydroxyindoles)[4]

4. Preparation of Standard Solutions

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol. This solution should be stored at -20°C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase (initial conditions) to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. These solutions are used to construct the calibration curve.

5. Sample Preparation

The appropriate sample preparation method will depend on the sample matrix.

  • For Aqueous Samples (e.g., cell culture supernatant):

    • Centrifuge the sample at 10,000 x g for 10 minutes to remove any particulate matter.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • The sample is now ready for injection.

  • For Biological Fluids (e.g., plasma, serum):

    • To 100 µL of the sample, add 200 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

Data Presentation

The following tables present expected quantitative data for the HPLC-UV analysis of this compound, based on typical performance for similar indole compounds.[2]

Table 1: Expected Chromatographic Parameters

CompoundExpected Retention Time (min)
This compound8 - 12

Note: The retention time is an estimate and will vary depending on the specific column and chromatographic conditions used.

Table 2: Method Validation Parameters (Illustrative)

ParameterExpected Value
Linearity (r²) > 0.999
Linear Range (µg/mL) 0.1 - 50
Limit of Detection (LOD) (µg/mL) ~0.03
Limit of Quantification (LOQ) (µg/mL) ~0.1
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC-UV analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Sample Collection Centrifugation Centrifugation Sample->Centrifugation Filtration Filtration (Aqueous) Centrifugation->Filtration Protein_Precipitation Protein Precipitation (Biological) Centrifugation->Protein_Precipitation HPLC_Injection HPLC Injection Filtration->HPLC_Injection Evaporation Evaporation Protein_Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Reconstitution->HPLC_Injection Separation Chromatographic Separation (C18 Column) HPLC_Injection->Separation Detection UV Detection (280 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for this compound analysis.

Principle of HPLC-UV Analysis

This diagram illustrates the fundamental principles of separating and detecting this compound using HPLC with UV detection.

hplc_principle cluster_separation Separation cluster_detection Detection & Quantification Mobile_Phase Mobile Phase (Pump) Injector Injector (Sample Introduction) Mobile_Phase->Injector Column HPLC Column (C18 Stationary Phase) Injector->Column Sample + Mobile Phase Detector UV Detector Column->Detector Separated Analytes Data_System Data System (Chromatogram) Detector->Data_System Signal

Caption: Principle of HPLC-UV analysis.

References

Application Note: Sensitive and Selective Quantification of 7-Hydroxyindole using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 7-Hydroxyindole in biological matrices. This compound, an important signaling molecule in microbial communities, is implicated in biofilm formation and virulence.[1] The method described herein utilizes a simple protein precipitation step followed by reversed-phase chromatography and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach provides the high sensitivity and specificity required for studying the role of this compound in various biological processes.

Introduction

This compound is an indole (B1671886) derivative that has been identified as a significant interspecies bacterial signal.[1] It plays a crucial role in regulating biofilm formation, motility, and virulence in a range of pathogenic bacteria, including enterohemorrhagic Escherichia coli (EHEC) and Pseudomonas aeruginosa.[1][2] Unlike its parent compound, indole, this compound has been shown to inhibit EHEC biofilm formation, suggesting a distinct mechanism of action potentially involving cysteine metabolism.[1] Given its influence on bacterial pathogenesis, the ability to accurately quantify this compound in complex biological samples is essential for research in microbiology, infectious diseases, and drug development.[3]

LC-MS/MS has become the gold standard for the quantification of small molecules in complex matrices due to its high sensitivity, selectivity, and wide linear dynamic range.[4] This application note provides a comprehensive protocol for the analysis of this compound, adaptable for researchers in academic and industrial settings.

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is suitable for serum, plasma, or bacterial culture supernatant.

Materials:

  • Biological sample (e.g., serum, plasma, culture supernatant)

  • Ice-cold acetonitrile (B52724) (ACN) with 0.1% formic acid

  • Internal Standard (IS) working solution (e.g., Indole-d7, 100 ng/mL in ACN)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge capable of >12,000 x g

  • LC-MS vials with inserts

Procedure:

  • Pipette 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.[5][6]

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean LC-MS vial for analysis.

LC-MS/MS Method

Instrumentation:

  • UHPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions: | Parameter | Value | | :--- | :--- | | Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.3 mL/min | | Injection Volume | 5 µL | | Column Temp. | 40°C | | Gradient | Time (min) | %B | | | 0.0 | 5 | | | 1.0 | 5 | | | 5.0 | 95 | | | 7.0 | 95 | | | 7.1 | 5 | | | 10.0 | 5 |

MS Conditions:

Parameter Value
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C
Gas Flow Manufacturer's recommendation

| Scan Type | Multiple Reaction Monitoring (MRM) |

MRM Transitions (Proposed):

The molecular weight of this compound is 133.15 g/mol . The protonated precursor ion [M+H]⁺ is m/z 134.15. The following MRM transitions are proposed based on common fragmentation patterns of indole derivatives. Note: These transitions and collision energies require optimization on the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (Quantifier) 134.15106.110020
This compound (Qualifier) 134.1578.110025
Indole-d7 (IS) 124.1596.110022

Results and Discussion

The described method provides a robust and sensitive approach for the quantification of this compound. The use of a stable isotope-labeled internal standard corrects for matrix effects and variations in instrument response, ensuring high accuracy and precision.

Quantitative Performance (Representative Data):

The following table summarizes the expected performance characteristics of the method. These values are illustrative and should be determined during method validation.

ParameterResult
Linearity (r²) >0.995
Calibration Range 0.5 - 500 ng/mL
Limit of Detection (LOD) 0.15 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Intra-day Precision (%CV) <10%
Inter-day Precision (%CV) <15%
Accuracy (% Recovery) 85-115%

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (100 µL) is Add Internal Standard (10 µL) sample->is ppt Add ACN + 0.1% FA (300 µL) is->ppt vortex Vortex & Incubate (-20°C, 20 min) ppt->vortex centrifuge Centrifuge (14,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject 5 µL supernatant->injection lc UHPLC Separation (C18 Column) injection->lc ms Mass Spectrometry (ESI+, MRM Mode) lc->ms data Data Acquisition & Processing ms->data

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

G HI7 This compound Cys Cysteine Metabolism HI7->Cys Inhibits Motility Flagellar Genes (e.g., fliC, motB) HI7->Motility Represses Biofilm EHEC Biofilm Formation Cys->Biofilm Required for Motility->Biofilm Contributes to

Caption: Conceptual pathway of this compound's effect on EHEC.

Conclusion

This application note presents a detailed protocol for the sensitive and selective detection of this compound by LC-MS/MS. The method is straightforward, employing a simple protein precipitation for sample cleanup, and is suitable for high-throughput analysis. This analytical procedure will be a valuable tool for researchers investigating the biological roles of this compound in microbial signaling and pathogenesis. The provided method parameters serve as a strong foundation for further optimization and validation in specific biological matrices.

References

Application Notes and Protocols for the Electrochemical Detection of 7-Hydroxyindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxyindole is an important indole (B1671886) derivative involved in various biological processes, including bacterial signaling and as a potential biomarker. Its sensitive and selective detection is crucial for advancing research in microbiology and drug development. Electrochemical methods offer a promising avenue for the rapid, cost-effective, and sensitive quantification of this compound. These techniques rely on the direct oxidation or reduction of the analyte at an electrode surface, generating a measurable electrical signal.

This document provides a comprehensive overview of the principles and a detailed protocol for the electrochemical detection of this compound. It is important to note that while the electrochemical detection of indole derivatives is well-established, specific literature with detailed quantitative performance for this compound is limited. Therefore, the following protocols and data are based on established principles of indole electrochemistry and performance data from closely related molecules, such as 5-hydroxyindole-3-acetic acid (5-HIAA), to provide a robust starting point for method development.

Principle of Detection

The electrochemical detection of this compound is based on its anodic oxidation. The phenol (B47542) moiety (the hydroxyl group at the 7th position of the indole ring) is electroactive and can be oxidized at a suitable electrode surface.[1] This oxidation process involves the transfer of electrons from the this compound molecule to the electrode, resulting in an electrical current that is proportional to the concentration of this compound in the sample.

The electrochemical oxidation of the phenol group typically proceeds via a one-electron, one-proton transfer to form a phenoxy radical. This reaction is highly dependent on the pH of the supporting electrolyte. By controlling the applied potential and the composition of the electrochemical cell, selective and sensitive detection can be achieved. Voltammetric techniques such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are commonly employed for such analyses. DPV, in particular, offers high sensitivity and is well-suited for quantitative measurements.

Quantitative Data Summary

The following table summarizes the expected analytical performance of a hypothetical electrochemical sensor for this compound, based on data from sensors for similar indole derivatives. These values should be considered as target parameters for method development and validation.

ParameterExpected Performance
Working Electrode Glassy Carbon Electrode modified with Multi-Walled Carbon Nanotubes (MWCNT/GCE)
Technique Differential Pulse Voltammetry (DPV)
Linear Range 0.1 µM - 100 µM
Limit of Detection (LOD) 0.05 µM
Sensitivity 0.5 µA/µM·cm²
Response Time < 5 seconds
Operating Potential +0.4 V to +0.8 V (vs. Ag/AgCl)
Optimal pH 7.0 (Phosphate Buffer Saline)

Experimental Protocols

Preparation of a Multi-Walled Carbon Nanotube Modified Glassy Carbon Electrode (MWCNT/GCE)

Materials:

  • Glassy Carbon Electrode (GCE)

  • Multi-Walled Carbon Nanotubes (MWCNTs)

  • N,N-Dimethylformamide (DMF)

  • Alumina (B75360) slurry (0.3 µm and 0.05 µm)

  • Deionized water

  • Ethanol (B145695)

Protocol:

  • Polishing the GCE:

    • Polish the bare GCE with 0.3 µm and 0.05 µm alumina slurry on a polishing cloth for 5 minutes each.

    • Rinse thoroughly with deionized water.

    • Sonicate the polished GCE in a 1:1 solution of ethanol and deionized water for 5 minutes to remove any residual alumina particles.

    • Dry the electrode under a stream of nitrogen.

  • Preparation of MWCNT Suspension:

    • Disperse 1 mg of MWCNTs in 1 mL of DMF.

    • Sonicate the suspension for 30 minutes to ensure a homogeneous dispersion.

  • Modification of the GCE:

    • Drop-cast 5 µL of the MWCNT suspension onto the polished GCE surface.

    • Allow the solvent to evaporate at room temperature or under a gentle stream of nitrogen.

    • The resulting MWCNT/GCE is now ready for use.

Electrochemical Detection of this compound using Differential Pulse Voltammetry (DPV)

Instrumentation:

  • Potentiostat/Galvanostat with a three-electrode system

  • Working Electrode: MWCNT/GCE

  • Reference Electrode: Ag/AgCl (3 M KCl)

  • Counter Electrode: Platinum wire

Reagents:

  • This compound stock solution (1 mM in ethanol)

  • Phosphate Buffer Saline (PBS), 0.1 M, pH 7.0

Protocol:

  • Preparation of Standard Solutions:

    • Prepare a series of this compound standard solutions with concentrations ranging from 0.1 µM to 100 µM by diluting the stock solution with 0.1 M PBS (pH 7.0).

  • Electrochemical Measurement:

    • Set up the three-electrode system in an electrochemical cell containing 10 mL of 0.1 M PBS (pH 7.0).

    • Connect the electrodes to the potentiostat.

    • Perform a DPV scan in the blank PBS solution to obtain a baseline.

    • Add a known volume of the this compound standard solution to the electrochemical cell and stir for 30 seconds.

    • Perform the DPV measurement with the following optimized parameters:

      • Potential Range: +0.2 V to +0.9 V

      • Modulation Amplitude: 50 mV

      • Pulse Width: 50 ms

      • Scan Rate: 20 mV/s

    • Record the peak current at the oxidation potential of this compound.

    • Repeat the measurement for each standard solution to construct a calibration curve.

  • Analysis of Unknown Samples:

    • For unknown samples, perform the same DPV measurement and determine the concentration of this compound from the calibration curve.

Visualizations

Signaling Pathway

Signaling_Pathway cluster_bacteria Bacterial Cell 7HI This compound Cys_Metabolism Cysteine Metabolism 7HI->Cys_Metabolism inhibits Virulence_Factors Virulence Factors 7HI->Virulence_Factors decreases production Biofilm_Formation Biofilm Formation Cys_Metabolism->Biofilm_Formation regulates

Caption: Signaling pathway of this compound in bacteria.

Experimental Workflow

Experimental_Workflow cluster_prep Electrode Preparation cluster_detection Electrochemical Detection A Polish GCE B Prepare MWCNT Suspension C Modify GCE with MWCNTs B->C E Set up 3-Electrode System C->E D Prepare this compound Standards F Perform DPV Measurement D->F E->F G Construct Calibration Curve F->G H Analyze Unknown Sample G->H

Caption: Experimental workflow for electrochemical detection.

References

Application Notes and Protocols for In Vivo Studies of 7-Hydroxyindole in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current in vivo research on 7-Hydroxyindole and detailed protocols for its study in various animal models. The information is intended to guide researchers in designing and executing experiments to explore the therapeutic potential of this compound.

Anti-Biofilm and Anti-Virulence Effects of this compound

This compound has demonstrated significant potential in combating bacterial infections by inhibiting biofilm formation and reducing virulence. In vivo studies have validated these effects in invertebrate and mammalian models.

Efficacy in a Galleria mellonella Infection Model

An in vivo study using the Galleria mellonella (greater wax moth larvae) model demonstrated the protective effects of this compound against extensively drug-resistant Acinetobacter baumannii (XDRAB) infection.[1] Treatment with this compound significantly improved the survival rate of infected larvae.[1] Mechanistically, this compound was found to downregulate the expression of genes crucial for quorum sensing and biofilm formation, namely abaI and abaR.[1]

Quantitative Data from Galleria mellonella Study

Treatment GroupSurvival Rate (%)Reference
XDRAB + NaCl (Untreated)16.67[1]
XDRAB + this compound31.67[1]
XDRAB + Tigecycline50.00[1]
Reduction of Pseudomonas aeruginosa Virulence in a Guinea Pig Model

In a guinea pig model of pulmonary infection, this compound was shown to reduce the colonization of Pseudomonas aeruginosa in the lungs, highlighting its potential as an anti-virulence agent.[2]

Experimental Protocol: Galleria mellonella Survival Assay

This protocol outlines the procedure to assess the in vivo efficacy of this compound against bacterial infections using G. mellonella larvae.

Materials:

  • Galleria mellonella larvae of similar size and weight

  • Bacterial culture (e.g., XDRAB)

  • This compound solution

  • Control vehicle (e.g., NaCl)

  • Positive control antibiotic (e.g., tigecycline)

  • Microinjection apparatus

  • Incubator

Procedure:

  • Culture the bacterial strain to the desired concentration.

  • Randomly divide the larvae into treatment groups (e.g., untreated, this compound, positive control).

  • Inject a standardized lethal dose of the bacterial suspension into the hemocoel of each larva.

  • Administer the respective treatments (this compound, vehicle, or positive control) via a separate injection.

  • Incubate the larvae at an appropriate temperature (e.g., 37°C).

  • Monitor and record the survival of the larvae at regular intervals (e.g., every 12 hours) for a total of 72 hours.[1]

  • Calculate the survival rate for each group.

Experimental Workflow for Galleria mellonella Survival Assay

G_mellonella_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Bact_Culture Bacterial Culture (e.g., XDRAB) Infection Infect Larvae with Bacteria Bact_Culture->Infection Larvae_Selection Select G. mellonella Larvae Larvae_Selection->Infection Treatment_Prep Prepare this compound and Controls Treatment Administer Treatments Treatment_Prep->Treatment Infection->Treatment Incubation Incubate at 37°C Treatment->Incubation Monitoring Monitor Survival (72 hours) Incubation->Monitoring Data_Analysis Calculate Survival Rates Monitoring->Data_Analysis

Caption: Workflow for assessing this compound efficacy in a G. mellonella infection model.

Signaling Pathway: Inhibition of Quorum Sensing

Quorum_Sensing_Inhibition 7_Hydroxyindole 7_Hydroxyindole abaI abaI gene 7_Hydroxyindole->abaI inhibits expression abaR abaR gene 7_Hydroxyindole->abaR inhibits expression AbaI_protein AbaI Protein (Autoinducer Synthase) abaI->AbaI_protein expresses AbaR_protein AbaR Protein (Receptor) abaR->AbaR_protein expresses Autoinducer Autoinducer AbaI_protein->Autoinducer produces QS_Complex AbaR-Autoinducer Complex AbaR_protein->QS_Complex Autoinducer->AbaR_protein binds to Virulence_Biofilm Virulence & Biofilm Formation QS_Complex->Virulence_Biofilm activates

Caption: Proposed mechanism of this compound in inhibiting bacterial virulence.

Potential Neuroprotective Effects

While in vivo studies specifically investigating the neuroprotective effects of this compound are limited, in vitro research suggests that hydroxyindoles as a class of compounds can inhibit ferroptosis, a form of regulated cell death implicated in neurodegenerative diseases.[3][4] This suggests a promising avenue for future in vivo research.

Proposed Experimental Protocol: In Vivo Neuroprotection Study in a Rodent Model

This generalized protocol can be adapted to investigate the neuroprotective effects of this compound in a mouse or rat model of neurodegeneration (e.g., induced by MPTP for Parkinson's disease or scopolamine (B1681570) for cognitive impairment).

Materials:

  • Rodents (mice or rats)

  • Neurotoxin (e.g., MPTP, scopolamine)

  • This compound

  • Vehicle for this compound

  • Behavioral testing apparatus (e.g., Morris water maze, rotarod)

  • Histology and immunohistochemistry reagents

  • Biochemical assay kits (e.g., for oxidative stress markers)

Procedure:

  • Acclimatize animals and divide them into experimental groups (e.g., control, neurotoxin only, neurotoxin + this compound).

  • Administer this compound or vehicle for a predefined period before and/or after neurotoxin administration.

  • Induce neurodegeneration by administering the chosen neurotoxin.

  • Conduct behavioral tests to assess motor function, learning, and memory.

  • At the end of the study, euthanize the animals and collect brain tissue.

  • Perform histological analysis (e.g., Nissl staining) to assess neuronal survival.

  • Conduct immunohistochemistry to measure markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) and neuronal populations (e.g., tyrosine hydroxylase for dopaminergic neurons).

  • Perform biochemical assays on brain homogenates to measure oxidative stress markers (e.g., MDA, GSH) and levels of inflammatory cytokines (e.g., TNF-α, IL-1β).

Experimental Workflow for a Neuroprotection Study

Neuroprotection_Workflow cluster_pre Pre-treatment cluster_induction Induction cluster_post Post-treatment & Analysis Animal_Grouping Animal Grouping Treatment_Admin This compound Administration Animal_Grouping->Treatment_Admin Neurotoxin_Admin Neurotoxin Administration Treatment_Admin->Neurotoxin_Admin Behavioral_Tests Behavioral Testing Neurotoxin_Admin->Behavioral_Tests Tissue_Collection Brain Tissue Collection Behavioral_Tests->Tissue_Collection Histology_IHC Histology & IHC Tissue_Collection->Histology_IHC Biochemical_Assays Biochemical Assays Tissue_Collection->Biochemical_Assays Acute_Toxicity_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_analysis Analysis Animal_Selection Select Animals (e.g., Rats) Fasting Overnight Fasting Animal_Selection->Fasting Dosing_Step1 Administer Starting Dose (Group 1) Fasting->Dosing_Step1 Dose_Prep Prepare this compound Dose Dose_Prep->Dosing_Step1 Observation_14d 14-Day Observation (Toxicity Signs, Mortality, Body Weight) Dosing_Step1->Observation_14d Dosing_StepN Administer Next Dose (if necessary) Observation_14d->Dosing_StepN Necropsy Gross Necropsy Observation_14d->Necropsy Dosing_StepN->Observation_14d Data_Evaluation Evaluate Toxicity Profile Necropsy->Data_Evaluation

References

Application Notes: Cell-Based Assays to Evaluate 7-Hydroxyindole Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

7-Hydroxyindole (7-HI) is an oxidized derivative of indole (B1671886), a significant signaling molecule in various biological systems. While indole and its derivatives are known to influence bacterial processes like biofilm formation and virulence, the specific effects of 7-HI on mammalian cells are less characterized.[1][2] Some studies indicate that hydroxyindoles, including 7-HI, may offer protection against specific forms of cell death, such as ferroptosis in neuronal cells, and may not exhibit significant cytotoxicity.[3][4][5] However, a thorough evaluation of a compound's cytotoxic potential across various cell types is a critical step in preclinical research and drug development.[6][7]

These application notes provide a comprehensive guide to assessing the cytotoxicity of this compound using a panel of established cell-based assays. The protocols outlined herein are designed to measure key indicators of cell health, including metabolic activity, membrane integrity, and the activation of apoptotic pathways.

General Workflow for Cytotoxicity Assessment

A tiered approach is recommended to systematically evaluate the cytotoxic potential of this compound. The process begins with broad screening assays and progresses to more detailed mechanistic studies if significant cytotoxicity is observed.

General_Workflow cluster_setup Phase 1: Preparation cluster_screening Phase 2: Cytotoxicity Screening cluster_mechanistic Phase 3: Mechanistic Investigation (If Cytotoxic) start Select Relevant Cell Lines (e.g., HepG2, HEK293, Neuronal Cells) culture Cell Culture & Seeding in 96-well plates start->culture prepare Prepare this compound Stock & Dilutions culture->prepare treat Treat Cells with 7-HI (24, 48, 72h incubation) prepare->treat viability Viability/Metabolic Assay (e.g., MTT Assay) treat->viability membrane Membrane Integrity Assay (e.g., LDH Assay) treat->membrane analysis Data Analysis & IC50 Determination viability->analysis membrane->analysis apoptosis Apoptosis Assays (Caspase Activity, TUNEL) analysis->apoptosis Significant Cytotoxicity Observed

Caption: General workflow for evaluating this compound cytotoxicity.

Principle of Assays

Evaluating cytotoxicity involves measuring different cellular parameters that reflect cell health.[8]

  • Metabolic Activity: Assays like the MTT assay measure the metabolic function of mitochondria. A decrease in metabolic activity is often correlated with a reduction in cell viability and proliferation.[9] The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan (B1609692) product, which can be quantified spectrophotometrically.[9]

  • Membrane Integrity: The loss of plasma membrane integrity is a hallmark of necrotic cell death. The Lactate (B86563) Dehydrogenase (LDH) release assay quantifies the activity of LDH, a stable cytosolic enzyme, that is released into the cell culture medium upon membrane damage.[7][8]

  • Apoptosis: Apoptosis, or programmed cell death, is a controlled process involving the activation of a cascade of enzymes called caspases and the fragmentation of DNA.[10] Assays can measure the activity of key executioner caspases (e.g., Caspase-3) or detect DNA fragmentation via the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) method.[11][12]

Experimental Protocols

Assay 1: MTT Assay for Cell Viability

This colorimetric assay is a primary screening tool to assess the effect of this compound on the metabolic activity of cells.[13]

MTT_Workflow A Seed cells in 96-well plate (e.g., 1x10^4 cells/well) B Incubate overnight (37°C, 5% CO2) A->B C Treat with 7-HI concentrations B->C D Incubate for 24, 48, or 72h C->D E Add MTT Reagent (e.g., 10 µL of 5 mg/mL) D->E F Incubate for 2-4 hours (until purple precipitate is visible) E->F G Add Solubilization Solution (e.g., 100 µL DMSO or Detergent) F->G H Incubate for 2h in the dark G->H I Read Absorbance at 570 nm H->I

Caption: Workflow of the MTT assay for cytotoxicity testing.

Protocol:

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Include wells with medium only for background control.

  • Incubation: Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated wells as a negative control.

  • Exposure: Incubate the cells for the desired exposure periods (e.g., 24, 48, and 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[13]

  • Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing metabolically active cells to reduce the MTT to purple formazan crystals.[14]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[14]

  • Measurement: Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance within 1 hour using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[13] A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Assay 2: LDH Release Assay for Necrosis

This assay quantifies the release of lactate dehydrogenase (LDH) from cells with compromised plasma membranes, an indicator of necrosis.

LDH_Workflow A Seed and treat cells as in MTT assay B Prepare Controls: 1. Spontaneous Release (Vehicle) 2. Maximum Release (Lysis Buffer) 3. Background (Medium Only) C After incubation, centrifuge plate (e.g., 250 x g for 5 min) A->C D Transfer 50 µL of supernatant to a new 96-well plate C->D E Add 50 µL of LDH Reaction Mix to each well D->E F Incubate for up to 30 min at room temperature, protected from light E->F G Add 50 µL of Stop Solution F->G H Measure Absorbance at 490 nm G->H

Caption: Workflow of the LDH release assay.

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT protocol (Steps 1-4).

  • Controls: On the same plate, prepare the following triplicate controls:

    • Spontaneous LDH Release: Vehicle-treated, untreated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (provided in most commercial kits) 45 minutes before the end of incubation.

    • Culture Medium Background: Wells containing only culture medium.

  • Supernatant Collection: Following the treatment period, centrifuge the 96-well plate at approximately 250 x g for 5 minutes to pellet the cells.

  • Assay Reaction: Carefully transfer 50 µL of the cell-free supernatant from each well to a fresh 96-well flat-bottom plate.[15]

  • Reagent Addition: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well. Mix gently by tapping the plate.[16]

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light. A color change will develop during this time.[16]

  • Stop Reaction: Add 50 µL of the provided stop solution to each well.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 650-690 nm should also be measured to correct for background.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Assay 3: Apoptosis Detection

If initial screening suggests cytotoxicity, these assays can determine if the mechanism involves programmed cell death.

Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both converge on the activation of executioner caspases, such as Caspase-3, which orchestrate the dismantling of the cell.

Apoptosis_Pathway Simplified Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway ligand Death Ligand (e.g., FasL, TNF) receptor Death Receptor ligand->receptor cas8 Pro-Caspase-8 receptor->cas8 a_cas8 Active Caspase-8 cas8->a_cas8 cas3 Pro-Caspase-3 a_cas8->cas3 stress Cellular Stress (e.g., Compound Treatment) mito Mitochondrion stress->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Pro-Caspase-9 cyto_c->cas9 a_cas9 Active Caspase-9 cas9->a_cas9 a_cas9->cas3 a_cas3 Active Caspase-3 cas3->a_cas3 apoptosis DNA Fragmentation Cell Death a_cas3->apoptosis

Caption: Simplified overview of major apoptosis signaling pathways.

This assay measures the activity of the key executioner caspases, Caspase-3 and Caspase-7.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white or black-walled 96-well plate suitable for luminescence or fluorescence measurements. Treat with this compound as previously described.

  • Reagent Preparation: Prepare the caspase assay reagent (e.g., Caspase-Glo® 3/7) according to the manufacturer's instructions. This typically involves mixing a substrate buffer with a lyophilized substrate containing the DEVD peptide sequence.

  • Assay Reaction: Remove plates from the incubator and allow them to equilibrate to room temperature. Add 100 µL of the prepared caspase reagent to each well.

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 2 hours, protected from light.

  • Measurement: Measure the luminescence or fluorescence using a microplate reader.

  • Data Analysis: The signal is directly proportional to the amount of active caspase in the sample. Express results as a fold change relative to the vehicle-treated control.

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[12]

Protocol (for fluorescence microscopy):

  • Cell Culture: Grow and treat cells on sterile glass coverslips placed in a multi-well plate.

  • Fixation: After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde in PBS for 15 minutes on ice.[17]

  • Permeabilization: Wash the cells twice with PBS and then permeabilize them with a solution of 0.1% Triton X-100 in 0.1% sodium citrate (B86180) for 2 minutes on ice.

  • TUNEL Reaction: Wash the cells twice with PBS. Add 50 µL of the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTPs) to each coverslip.[17]

  • Incubation: Incubate for 60 minutes at 37°C in a humidified, dark chamber.[17]

  • Washing and Counterstaining: Wash the coverslips three times with PBS. If desired, counterstain all cell nuclei with a DNA dye like DAPI or Propidium Iodide.

  • Visualization: Mount the coverslips onto microscope slides. Visualize the cells using a fluorescence microscope. Apoptotic cells (TUNEL-positive) will exhibit bright nuclear fluorescence.[17]

  • Data Analysis: Quantify apoptosis by calculating the percentage of TUNEL-positive nuclei relative to the total number of nuclei (DAPI-stained).

Data Presentation and Interpretation

Quantitative data should be summarized to facilitate comparison and interpretation. The half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀) is a key metric derived from dose-response curves.

Table 1: Example Summary of this compound Cytotoxicity Data

Assay TypeCell LineParameter MeasuredExposure TimeResult (Example)Interpretation
MTT HepG2Metabolic Activity (IC₅₀)48h> 100 µMLow to no impact on cell viability/metabolism.
LDH Release HepG2% Cytotoxicity at 100 µM48h< 5%No significant induction of necrosis.
Caspase-3/7 HepG2Fold Change in Activity24h1.2-fold at 100 µMNo significant activation of apoptosis.
MTT N27Cell Viability (EC₅₀)24hNot cytotoxic[3]Consistent with literature, no cytotoxicity observed.

Note: The values presented are for illustrative purposes. Published studies suggest this compound may not be significantly cytotoxic to certain cell lines, such as N27 neuronal cells.[3]

Conclusion

The suite of assays described provides a robust framework for evaluating the cytotoxic potential of this compound. A comprehensive assessment should begin with broad viability and necrosis assays (MTT, LDH) across multiple relevant cell lines. If cytotoxicity is detected, mechanistic assays for apoptosis (Caspase activity, TUNEL) can elucidate the mode of cell death. Based on existing literature, it is plausible that this compound will exhibit low cytotoxicity, a finding that would be valuable for its further development in various applications.[3][5]

References

Application Notes and Protocols for Studying Enzyme Inhibition Using 7-Hydroxyindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxyindole is a derivative of indole (B1671886), a heterocyclic aromatic compound that serves as a core structure in many biologically active molecules. In the context of enzyme inhibition, indole derivatives have garnered significant attention due to their potential to modulate the activity of various key enzymes implicated in a range of physiological and pathological processes. These application notes provide a comprehensive overview of the use of this compound and related indole compounds in studying the inhibition of two critical enzyme families: Indoleamine 2,3-dioxygenase (IDO1) and Cyclooxygenases (COX-1 and COX-2).

This document offers detailed experimental protocols for assessing the inhibitory potential of this compound, along with a summary of the inhibitory activities of various indole derivatives to provide a comparative context. Visual diagrams of the relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of the methodologies and their biological implications.

Target Enzymes and Biological Context

Indoleamine 2,3-dioxygenase 1 (IDO1)

IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan metabolism.[1] By degrading the essential amino acid tryptophan, IDO1 plays a crucial role in immune regulation.[1] Upregulation of IDO1 in the tumor microenvironment is a key mechanism of immune evasion, as tryptophan depletion and the accumulation of downstream metabolites, known as kynurenines, suppress T-cell proliferation and function.[2] Consequently, inhibitors of IDO1 are actively being investigated as promising cancer immunotherapeutics.

Cyclooxygenases (COX-1 and COX-2)

Cyclooxygenases are key enzymes in the biosynthesis of prostaglandins (B1171923) from arachidonic acid.[3] Two main isoforms exist: COX-1, which is constitutively expressed in most tissues and involved in physiological functions, and COX-2, which is inducible and plays a major role in inflammation.[3] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.[4] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with the inhibition of COX-1.[5]

Quantitative Data: Inhibitory Activities of Indole Derivatives

Table 1: Inhibitory Activity of Indole Derivatives against IDO1

Compound ClassSpecific Compound ExampleTargetAssay TypeIC50 / KiReference
HydroxyamidineEpacadostat (INCB024360)IDO1Enzymatic70 nM (IC50)[7]
HydroxyamidineEpacadostat (INCB024360)IDO1Cellular (HeLa)19 nM (IC50)[7]
Indole Derivative3-Aryl IndolehIDO1Enzymatic7 µM (IC50)[]
Hydroxyindole DerivativeCompound 12hIDO1Enzymatic1 µM (Ki)[]
ImidazoisoindoleNavoximod (NLG-919)IDO1Enzymatic38 nM (IC50)[8]

Table 2: Inhibitory Activity of Indole Derivatives against COX-1 and COX-2

Compound ClassSpecific Compound ExampleTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Thiophene-3-carboxamideCompound VIIaCOX-119.567.24[9]
COX-20.29
1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dioneCompound ACOX-11.151.96[10]
COX-22.25
2-(Trimethoxyphenyl)-ThiazoleCompound A2COX-126.881.15[4]
COX-223.26
Pyrazole DerivativeCompound PYZ16COX-1>100>192.3[11]
COX-20.52

Experimental Protocols

The following protocols provide detailed methodologies for assessing the inhibitory activity of this compound against IDO1 and COX enzymes.

Protocol 1: In Vitro IDO1 Inhibition Assay (Enzymatic)

This protocol describes an enzymatic assay to determine the direct inhibitory effect of this compound on recombinant human IDO1. The assay measures the production of kynurenine from tryptophan.[1]

Materials:

  • Recombinant human IDO1 enzyme

  • This compound

  • L-Tryptophan

  • IDO1 Assay Buffer (50 mM potassium phosphate (B84403) buffer, pH 6.5)

  • Cofactor solution (20 mM Ascorbic acid, 10 µM Methylene blue, 100 µg/mL Catalase in IDO1 Assay Buffer)

  • 30% (w/v) Trichloroacetic acid (TCA)

  • 96-well microplate

  • Incubator at 37°C

  • Microplate reader or HPLC system for kynurenine detection

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in IDO1 Assay Buffer to achieve a range of final assay concentrations.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • x µL of this compound dilution (or vehicle control - DMSO in assay buffer)

    • y µL of Recombinant human IDO1 enzyme (diluted in IDO1 Assay Buffer)

    • z µL of IDO1 Assay Buffer to bring the volume to 50 µL.

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes.

  • Reaction Initiation: Add 50 µL of pre-warmed cofactor solution containing L-Tryptophan (final concentration of 400 µM) to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding 20 µL of 30% TCA to each well.

  • Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

  • Centrifugation: Centrifuge the plate at 2500 x g for 10 minutes to pellet precipitated protein.

  • Kynurenine Quantification:

    • Spectrophotometric Method: Transfer the supernatant to a new plate and measure the absorbance at 365 nm.

    • HPLC Method: Analyze the supernatant by reverse-phase HPLC with UV detection at 365 nm to quantify kynurenine concentration.[1]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare this compound dilutions add_reagents Add compound and enzyme to plate prep_compound->add_reagents prep_enzyme Prepare IDO1 enzyme solution prep_enzyme->add_reagents prep_cofactor Prepare cofactor/substrate solution start_reaction Initiate reaction with cofactor/substrate prep_cofactor->start_reaction pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Terminate reaction with TCA incubate->stop_reaction hydrolyze Hydrolyze NFK to Kynurenine stop_reaction->hydrolyze centrifuge Centrifuge to pellet protein hydrolyze->centrifuge quantify Quantify Kynurenine (Spectrophotometry/HPLC) centrifuge->quantify calculate Calculate % Inhibition and IC50 quantify->calculate

Caption: Workflow for cell-based COX inhibition assay.

Signaling Pathways

The Kynurenine Pathway and IDO1 Inhibition

The diagram below illustrates the central role of IDO1 in the kynurenine pathway and the mechanism of its inhibition.

G Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 catabolism Kynurenine N-Formylkynurenine -> Kynurenine IDO1->Kynurenine ImmuneSuppression T-Cell Suppression Immune Evasion Kynurenine->ImmuneSuppression Inhibitor This compound (IDO1 Inhibitor) Inhibitor->IDO1

Caption: IDO1 catalyzes tryptophan degradation, leading to immune suppression.

The Prostaglandin (B15479496) Synthesis Pathway and COX Inhibition

This diagram shows the role of COX enzymes in prostaglandin synthesis and how inhibitors like this compound can block this process.

G ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 ArachidonicAcid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Inflammation Inflammation Pain PGE2->Inflammation Inhibitor This compound (COX Inhibitor) Inhibitor->COX

Caption: COX enzymes convert arachidonic acid to prostaglandins, mediating inflammation.

References

Application Notes and Protocols for Studying 7-Hydroxyindole-Protein Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols used to characterize the binding of 7-Hydroxyindole to proteins. This document outlines detailed methodologies for key biophysical and biochemical assays, presents data in a structured format, and includes visualizations of relevant signaling pathways and experimental workflows.

Introduction

This compound is a metabolite of indole (B1671886) and a signaling molecule that can influence various physiological processes. Its interaction with proteins is of significant interest in understanding its mechanism of action and potential therapeutic applications. Characterizing the binding of this compound to proteins such as serum albumin, enzymes like cyclooxygenase, and cytoskeletal proteins like tubulin is crucial for elucidating its pharmacokinetic and pharmacodynamic properties. This document provides detailed protocols for several key experimental techniques used to study these interactions.

Data Presentation

While specific quantitative binding data for this compound is not extensively available in the public domain, this section provides examples of data for structurally related indole derivatives and hydroxy-coumarins to illustrate how such data is typically presented. Researchers can adapt the provided protocols to generate specific data for this compound.

Table 1: Exemplar Binding Affinity Data for Indole Derivatives and Related Compounds with Serum Albumin

CompoundProteinMethodBinding Affinity (Ka) [M-1]Reference
CoumarinHuman Serum Albumin (HSA)Fluorescence Spectroscopy2.41 x 104[1]
3-HydroxycoumarinHuman Serum Albumin (HSA)Fluorescence Spectroscopy2.48 x 105[1]
7-HydroxycoumarinHuman Serum Albumin (HSA)Fluorescence Spectroscopy7.91 x 105[1]
Diphenyl etherHuman Serum Albumin (HSA)Fluorescence Spectroscopy1.70 x 105[1]
FlavoneHuman Serum Albumin (HSA)Fluorescence Spectroscopy7.80 x 104[1]

Table 2: Exemplar IC50 Values for Indole Derivatives against Tubulin Polymerization and Cyclooxygenase (COX) Enzymes

Compound ClassTarget ProteinIC50 Value (µM)Reference
2-phenylindole derivativesTubulin1.0 - 2.0[2]
Arylthioindole (ATI) derivativesTubulin2.0 - 3.3[2]
N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dionesCOX-1Similar to meloxicam[3]
N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dionesCOX-2Similar to meloxicam[3]
IndomethacinOvine COX-10.42[4]
IndomethacinHuman COX-22.75[4]
DiclofenacOvine COX-10.06[4]
DiclofenacHuman COX-20.40[4]

Experimental Protocols

The following are detailed protocols for commonly used techniques to study the binding of small molecules like this compound to proteins.

Fluorescence Quenching Spectroscopy

Principle: This technique measures the decrease in the intrinsic fluorescence of a protein (primarily from tryptophan and tyrosine residues) upon binding of a ligand. The quenching of fluorescence can be used to determine binding constants (Ka) and the number of binding sites.

Protocol for this compound and Bovine Serum Albumin (BSA) Interaction:

  • Materials:

    • Bovine Serum Albumin (BSA), purity >95%

    • This compound, purity >95%

    • Phosphate buffered saline (PBS), pH 7.4

    • Spectrofluorometer

    • Quartz cuvettes (1 cm path length)

  • Stock Solutions:

    • Prepare a 1.0 mg/mL (approximately 15 µM) stock solution of BSA in PBS buffer.

    • Prepare a 1.0 mM stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and then dilute it in PBS to the desired concentrations. Ensure the final concentration of the organic solvent is less than 1% to avoid effects on protein structure.

  • Fluorescence Measurements:

    • Set the excitation wavelength of the spectrofluorometer to 280 nm (to excite both tryptophan and tyrosine) or 295 nm (to selectively excite tryptophan).[5]

    • Set the emission wavelength range from 300 nm to 450 nm.[5]

    • Pipette 2.0 mL of the BSA solution into a quartz cuvette.

    • Record the fluorescence spectrum of the BSA solution alone.

    • Successively add small aliquots (2-10 µL) of the this compound solution to the BSA solution in the cuvette.

    • After each addition, gently mix the solution and allow it to equilibrate for 2-5 minutes before recording the fluorescence spectrum.

    • Correct the fluorescence intensity for the inner filter effect if necessary, especially if this compound absorbs light at the excitation or emission wavelengths.[5]

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum (around 340-350 nm for BSA) as a function of the this compound concentration.

    • Analyze the quenching data using the Stern-Volmer equation to determine the quenching mechanism.

    • For static quenching, use the modified Stern-Volmer equation or a double logarithmic plot to calculate the binding constant (Ka) and the number of binding sites (n).

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures the binding of an analyte (e.g., this compound) to a ligand (e.g., a protein) immobilized on a sensor chip in real-time. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (Kd).[6][7]

Protocol for this compound-Protein Interaction:

  • Materials:

    • SPR instrument (e.g., Biacore)

    • Sensor chip (e.g., CM5)

    • Protein of interest (ligand)

    • This compound (analyte)

    • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

    • Running buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

    • Amine coupling kit (EDC, NHS, and ethanolamine)

  • Ligand Immobilization:

    • Activate the sensor chip surface by injecting a mixture of EDC and NHS.

    • Inject the protein solution (typically 10-100 µg/mL in immobilization buffer) over the activated surface. The protein will be covalently coupled to the sensor surface via its amine groups.

    • Deactivate any remaining active esters by injecting ethanolamine.

    • A reference flow cell should be prepared in the same way but without the protein immobilization to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in the running buffer.

    • Inject the different concentrations of this compound over the ligand and reference flow cells at a constant flow rate.

    • Monitor the SPR signal (response units, RU) over time to obtain sensorgrams for the association phase.

    • After the injection, flow the running buffer over the sensor chip to monitor the dissociation of this compound.

    • Regenerate the sensor surface between different analyte injections if necessary, using a suitable regeneration solution that removes the bound analyte without denaturing the immobilized ligand.

  • Data Analysis:

    • Subtract the reference flow cell data from the ligand flow cell data to correct for bulk refractive index changes and non-specific binding.

    • Fit the corrected sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat change that occurs when two molecules interact. By titrating a solution of the ligand (this compound) into a solution of the protein, the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction can be determined in a single experiment.[8][9]

Protocol for this compound-Protein Interaction:

  • Materials:

    • Isothermal titration calorimeter

    • Protein of interest

    • This compound

    • Dialysis buffer (e.g., PBS or Tris buffer, pH 7.4)

  • Sample Preparation:

    • Dialyze the protein extensively against the chosen buffer to ensure a perfect buffer match between the protein and ligand solutions.

    • Prepare a protein solution at a concentration typically 10-100 times the expected Kd.

    • Prepare a this compound solution in the final dialysis buffer at a concentration 10-20 times that of the protein concentration.

    • Degas both solutions immediately before the experiment to avoid air bubbles.

  • ITC Experiment:

    • Fill the sample cell (typically ~200-1400 µL) with the protein solution.

    • Fill the injection syringe (typically ~40-250 µL) with the this compound solution.

    • Set the experimental temperature (e.g., 25 °C).

    • Perform a series of small injections (e.g., 5-10 µL each) of the this compound solution into the protein solution, with a sufficient time interval between injections to allow the system to return to thermal equilibrium.

    • A control experiment titrating this compound into the buffer alone should be performed to determine the heat of dilution.

  • Data Analysis:

    • Integrate the heat change peaks for each injection to obtain the heat released or absorbed per mole of injectant.

    • Subtract the heat of dilution from the heat of binding.

    • Plot the corrected heat changes against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy change (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTlnKa = ΔH - TΔS.

Mass Spectrometry for Covalent Binding Analysis

Principle: Mass spectrometry can be used to identify covalent adducts formed between a reactive small molecule and a protein. By measuring the mass of the intact protein or its digested peptides, the addition of the small molecule can be detected as a specific mass shift.

Protocol for Identifying this compound Covalent Adducts:

  • Materials:

    • Protein of interest

    • This compound

    • Reaction buffer (e.g., PBS, pH 7.4)

    • Mass spectrometer (e.g., ESI-Q-TOF or MALDI-TOF)

    • Proteolytic enzyme (e.g., trypsin)

    • Reagents for protein denaturation, reduction, and alkylation (e.g., urea, DTT, iodoacetamide)

  • Incubation and Sample Preparation:

    • Incubate the protein with an excess of this compound in the reaction buffer for a defined period at a specific temperature (e.g., 37 °C). A control sample with the protein alone should be prepared under the same conditions.

    • Remove the excess unbound this compound by dialysis or using a desalting column.

    • For intact protein analysis: Directly analyze the protein-adduct complex by mass spectrometry.

    • For peptide mapping:

      • Denature the protein using urea.

      • Reduce the disulfide bonds with DTT.

      • Alkylate the free cysteine residues with iodoacetamide.

      • Digest the protein into smaller peptides using trypsin.

  • Mass Spectrometry Analysis:

    • Analyze the intact protein or the peptide digest by LC-MS/MS.

    • Intact protein analysis: Compare the mass spectrum of the this compound-treated protein with the control. An increase in mass corresponding to the molecular weight of this compound (or a fragment if a reaction occurs) indicates covalent binding.

    • Peptide mapping: Identify the peptides in the mass spectrum. Compare the peptide maps of the treated and control samples to find peptides with a mass shift corresponding to the adduction of this compound. The MS/MS fragmentation pattern of the modified peptide can be used to identify the specific amino acid residue that has been modified.[10]

  • Data Analysis:

    • Use bioinformatics software to process the mass spectrometry data and identify the modified peptides and the site of adduction.

Visualizations

Signaling Pathway

Indole and its derivatives, including hydroxylated forms, are known to be ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating various cellular processes, including immune responses and xenobiotic metabolism.[11][12][13][14][15] The following diagram illustrates the general AhR signaling pathway that can be activated by indole compounds.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound AhR_complex AhR-HSP90-XAP2-p23 Complex Ligand->AhR_complex Binding AhR_active Activated AhR AhR_complex->AhR_active Conformational Change & Dissociation ARNT ARNT AhR_active->ARNT Dimerization AhR_ARNT AhR-ARNT Heterodimer XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binding Target_Genes Target Gene Transcription (e.g., CYP1A1) XRE->Target_Genes Initiates

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Experimental Workflow

The following diagram illustrates a general experimental workflow for characterizing the binding of a small molecule like this compound to a target protein.

Experimental_Workflow start Start: Hypothesized Interaction protein_prep Protein Expression & Purification start->protein_prep ligand_prep This compound Solution Preparation start->ligand_prep initial_screen Initial Binding Screen (e.g., Fluorescence Quenching) protein_prep->initial_screen ligand_prep->initial_screen binding_confirmed Binding Confirmed? initial_screen->binding_confirmed kinetics Kinetic Analysis (SPR) binding_confirmed->kinetics Yes thermodynamics Thermodynamic Analysis (ITC) binding_confirmed->thermodynamics Yes structural Structural Analysis (Mass Spectrometry, Crystallography) binding_confirmed->structural Yes no_binding No Significant Binding binding_confirmed->no_binding No data_analysis Data Integration & Interpretation kinetics->data_analysis thermodynamics->data_analysis structural->data_analysis end End: Characterized Interaction data_analysis->end no_binding->end

General Workflow for Small Molecule-Protein Binding Characterization.

References

Application Notes and Protocols: 7-Hydroxyindole in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxyindole, a heterocyclic organic compound, belongs to the indole (B1671886) family, which is a prevalent scaffold in biologically active molecules and a subject of interest in fluorescence spectroscopy. While the intrinsic fluorescence of indole and its derivatives, such as the amino acid tryptophan, is well-established, the specific application of this compound as a primary fluorescent probe in microscopy is not extensively documented in current literature. However, the broader class of hydroxyindoles and their derivatives are increasingly being utilized to develop sophisticated fluorescent probes for imaging various cellular components and processes.

These notes provide an overview of the known properties of hydroxyindoles relevant to fluorescence microscopy and detail the applications and protocols for closely related 7-substituted indole derivatives. This information serves as a foundational guide for researchers interested in the potential of the this compound scaffold in the development of novel fluorescent probes.

Spectral Properties of Hydroxyindoles and Derivatives

The position of the hydroxyl group on the indole ring significantly influences the photophysical properties of the molecule. Below is a summary of the spectral properties for various hydroxyindole derivatives and related compounds used in fluorescence applications.

Compound/DerivativeExcitation (λex)Emission (λem)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Stokes Shift (nm)Reference(s)
5-Hydroxyindole (in cyclohexane)300 nm325 nmNot ReportedNot Reported25 nm[1]
6-Hydroxyindole (in cyclohexane)285 nmNot ReportedNot ReportedNot ReportedNot Reported[1]
1-Hydroxyindoles (general)250-270 nm346-366 nmNot ReportedNot Reported~96-100 nm[2]
7-Azaindole (B17877) (in DNA)300 nm379 nm0.016-0.020Not Reported79 nm[3][4]
EPI-RS (4-Hydroxyindole derivative)470 nm550 nm0.031.2 x 10⁴80 nm[5]
EPI-RS + RNA490 nm580 nm0.352.8 x 10⁴90 nm[5]
N-Hydroxyoxindole derivative (1a)324 nm520 nmNot ReportedNot Reported196 nm[6]

Applications of Indole Derivatives in Fluorescence Microscopy

While direct applications of this compound are limited, its structural analogs and derivatives have been successfully employed in various fluorescence microscopy applications.

Imaging of RNA and Sulfur Dioxide with a 4-Hydroxyindole (B18505) Derivative

A fluorescent probe derived from 4-hydroxyindole-3-carboxaldehyde, named EPI-RS, has been developed for the dual imaging of ribonucleic acid (RNA) and sulfur dioxide (SO₂). EPI-RS exhibits a "turn-on" fluorescence in the presence of RNA, which is subsequently "turned-off" upon interaction with SO₂, allowing for the sequential detection of these two important biological molecules.[5]

Probing Protein Misfolding and Aggregation with 7-Azaindole

A derivative of 7-azaindole, a close structural analog of indole, has been conjugated with BODIPY to create a fluorescent probe for protein misfolding and aggregation.[7] This probe shows increased fluorescence intensity and lifetime when it binds to the hydrophobic regions of proteins, which become more exposed during misfolding and aggregation, a process often induced by oxidative stress.[7]

Visualizing Cellular Microviscosity and Lipid Droplets with 7-Nitroindole (B1294693) Derivatives

7-Nitroindole serves as a scaffold for designing fluorescent probes that are sensitive to the microenvironment.[8] These probes can be used to image changes in intracellular viscosity, which are associated with cellular processes like apoptosis.[8] Additionally, they can selectively accumulate in and report on the low polarity and high viscosity environment of lipid droplets.[8]

Investigating Biofilms

This compound has been studied for its ability to inhibit and eradicate biofilms of extensively drug-resistant Acinetobacter baumannii.[9] In these studies, fluorescence microscopy was used to visualize the structure of the biofilm after treatment with this compound, demonstrating its effect on biofilm integrity.[9] In this context, this compound is the therapeutic agent being studied, rather than the fluorescent probe itself.

Experimental Protocols

Protocol 1: Live-Cell Imaging of RNA and SO₂ Using EPI-RS Probe

This protocol is adapted from the methodology for the 4-hydroxyindole derivative, EPI-RS.[5]

Materials:

  • EPI-RS probe

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Cell culture medium (e.g., DMEM)

  • HeLa cells (or other cell line of interest)

  • Confocal fluorescence microscope

Procedure:

  • Probe Preparation: Prepare a 1 mM stock solution of EPI-RS in DMSO.

  • Cell Culture: Seed cells on a glass-bottom dish and culture for 24 hours to achieve 60-70% confluency.

  • Probe Loading: Dilute the EPI-RS stock solution in cell culture medium to a final concentration of 10 µM.

  • Remove the culture medium from the cells and wash twice with PBS.

  • Add the 10 µM EPI-RS solution to the cells and incubate for 30 minutes at 37°C.

  • Imaging RNA:

    • After incubation, wash the cells three times with PBS to remove excess probe.

    • Add fresh PBS to the dish.

    • Image the cells using a confocal microscope with excitation at 488 nm.

    • Collect the emission signal in the range of 560-600 nm. The resulting fluorescence indicates the localization of RNA.[5]

  • Imaging SO₂:

    • After imaging RNA, treat the cells with a source of SO₂ (e.g., a bisulfite salt) at the desired concentration and incubate for a specified time.

    • Re-image the cells using the same settings. A decrease in fluorescence intensity indicates the presence of SO₂.

Protocol 2: General Procedure for Live-Cell Staining with a 7-Nitroindole-Based Probe

This protocol provides a general workflow for staining live cells with a 7-nitroindole derivative probe for imaging lipid droplets or viscosity.[8]

Materials:

  • 7-Nitroindole fluorescent probe

  • DMSO

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • PBS, pH 7.4

  • 35 mm glass-bottom confocal dishes

  • Confocal laser scanning microscope

Procedure:

  • Cell Seeding: Seed HeLa cells onto a 35 mm glass-bottom confocal dish at a density that will result in 60-70% confluency after 24 hours.

  • Probe Preparation: Prepare a 1 mM stock solution of the 7-nitroindole probe in high-quality, anhydrous DMSO.

  • Cell Staining:

    • On the day of imaging, prepare a fresh working solution of the probe by diluting the stock solution in pre-warmed DMEM to a final concentration of 1-5 µM.

    • Remove the existing culture medium from the cells and add the probe-containing medium.

  • Incubation: Incubate the cells for 15-30 minutes in a humidified incubator at 37°C with 5% CO₂.

  • Wash:

    • Remove the staining solution.

    • Wash the cells 2-3 times with warm PBS.

  • Imaging:

    • Add fresh culture medium or PBS to the cells.

    • Image the cells using a confocal microscope with appropriate excitation and emission wavelengths (e.g., Ex: 405 nm, Em: 550-650 nm, but this should be optimized for the specific probe).[8]

Visualizations

experimental_workflow_EPI_RS prep Prepare 1 mM EPI-RS in DMSO Stock dilute Dilute EPI-RS to 10 µM in Culture Medium prep->dilute culture Culture Cells to 60-70% Confluency wash1 Wash Cells with PBS (2x) culture->wash1 incubate Incubate with Probe 30 min at 37°C dilute->incubate wash1->dilute wash2 Wash Cells with PBS (3x) incubate->wash2 image_rna Image RNA (Ex: 488 nm, Em: 560-600 nm) wash2->image_rna treat_so2 Treat with SO₂ Source image_rna->treat_so2 image_so2 Re-image for SO₂ (Fluorescence Quenching) treat_so2->image_so2

Caption: Workflow for RNA and SO₂ imaging using EPI-RS probe.

signaling_pathway_probe_application cluster_probe Probe Mechanism cluster_cell Cellular Context probe Indole-Based Probe (e.g., 7-Nitroindole derivative) target Intracellular Target (e.g., Lipid Droplet, Aggregated Protein) probe->target binds to signal Fluorescence Signal Change ('Turn-on' or 'Turn-off') target->signal modulates stressor Cellular Stressor (e.g., Oxidative Stress) process Biological Process (e.g., Protein Aggregation, Apoptosis) stressor->process induces process->target alters

Caption: Logical relationship of a probe reporting on a biological process.

Conclusion and Future Directions

The this compound scaffold holds potential for the development of novel fluorescent probes, although its direct application in fluorescence microscopy is not yet well-established. The broader family of hydroxyindoles and other substituted indoles have demonstrated significant utility in creating probes for a range of biological targets and processes, including nucleic acids, protein aggregation, and changes in the cellular microenvironment. The protocols and data presented here for related compounds can serve as a valuable starting point for researchers aiming to synthesize and apply new this compound-based probes. Future research could focus on the synthesis of this compound derivatives with tailored photophysical properties, such as larger Stokes shifts, higher quantum yields, and specific targeting moieties, to expand the toolkit of fluorescent probes available for biological imaging.

References

Methods for Preparing 7-Hydroxyindole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 7-hydroxyindole derivatives, key structural motifs in numerous biologically active compounds and pharmaceutical agents. The following sections outline several effective synthetic strategies, complete with quantitative data, step-by-step procedures, and visual workflows to guide researchers in their synthetic efforts.

Introduction

This compound and its derivatives are important heterocyclic compounds that form the core of various natural products and medicinal agents. Their synthesis is a topic of significant interest in organic and medicinal chemistry. This document details four prominent methods for the preparation of these valuable compounds:

  • Directed C-H Borylation/Hydroxylation: A modern and efficient method for the regioselective introduction of a hydroxyl group at the C7 position of the indole (B1671886) ring.

  • Bartoli Indole Synthesis: A classic method involving the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents.

  • Fischer Indole Synthesis: A versatile and widely used method for constructing the indole nucleus from arylhydrazines and carbonyl compounds.

  • Domino Reaction of Arylglyoxals and Enamines: A multicomponent approach for the synthesis of functionalized 7-hydroxy-dihyro-indolones.

Directed C-H Borylation and Hydroxylation

This method provides a powerful and regioselective route to 7-hydroxyindoles by utilizing a directing group to guide a borylation reaction to the C7 position, followed by oxidation. The pivaloyl group is an effective directing group for this transformation.

Data Presentation
MethodStarting MaterialKey ReagentsDirecting GroupYield (Hydroxylation)Reference
Boron-Mediated C-H HydroxylationN-Pivaloylindole1. BBr₃ 2. NaBO₃·4H₂OPivaloyl (Piv)88%[1]
Experimental Protocol: Boron-Mediated Directed C-H Hydroxylation of N-Pivaloylindole[1][2]

This protocol describes the C7-hydroxylation of N-pivaloylindole in a one-pot, two-step sequence involving borylation and subsequent oxidation.

Step 1: C7-Borylation

  • To a solution of N-pivaloylindole (0.20 mmol, 1.0 equiv) in dichloromethane (B109758) (DCM, 0.5 mL) in a dry reaction vessel under an argon atmosphere, add boron tribromide (BBr₃, 0.22 mmol, 1.1 equiv).

  • Stir the reaction mixture at room temperature for 1 hour.

Step 2: Oxidation to this compound

  • To the reaction mixture from Step 1, add a solution of sodium perborate (B1237305) tetrahydrate (NaBO₃·4H₂O, 0.60 mmol, 3.0 equiv) in a mixture of tetrahydrofuran (B95107) (THF, 0.5 mL) and aqueous potassium carbonate (K₂CO₃, 0.5 mL).

  • Stir the resulting mixture vigorously at room temperature for 1 hour. During this step, the N-pivaloyl group is also cleaved.

  • Upon completion of the reaction (monitored by TLC), quench the reaction with water and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford this compound.

Visualization

G cluster_workflow Directed C-H Borylation/Hydroxylation Workflow start N-Pivaloylindole borylation C7-Borylation with BBr₃ start->borylation DCM, rt, 1h oxidation Oxidation with NaBO₃·4H₂O (Deprotection occurs) borylation->oxidation THF/aq. K₂CO₃, rt, 1h purification Purification oxidation->purification product This compound purification->product

Directed C-H Borylation/Hydroxylation Workflow

Bartoli Indole Synthesis

The Bartoli indole synthesis is a classic and effective method for preparing 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. The use of a protected ortho-nitrophenol allows for the synthesis of a protected this compound, which can then be deprotected.

Data Presentation
Starting MaterialGrignard ReagentKey ConditionsProductYieldReference
2-Benzyloxy-1-nitrobenzeneVinylmagnesium bromideTHF, -40 °C to rt7-Benzyloxyindole (B21248)~60-70% (typical)[2][3][4][5]
7-BenzyloxyindoleH₂, Pd/CEthanol (B145695), rtThis compound>95% (typical)[6]
Experimental Protocols

Protocol 2.1: Synthesis of 7-Benzyloxyindole via Bartoli Indole Synthesis [2][3][4][5]

  • To a solution of 2-benzyloxy-1-nitrobenzene (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an argon atmosphere, cool the reaction mixture to -40 °C.

  • Slowly add a solution of vinylmagnesium bromide (3.0 equiv) in THF via a syringe pump over 1 hour, maintaining the temperature at -40 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 7-benzyloxyindole.

Protocol 2.2: Deprotection of 7-Benzyloxyindole to this compound [6]

  • Dissolve 7-benzyloxyindole (1.0 equiv) in ethanol in a flask equipped with a magnetic stir bar.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) while stirring the mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain this compound.

Visualization

G cluster_pathway Bartoli Indole Synthesis Pathway nitroarene 2-Benzyloxy-1-nitrobenzene bartoli Bartoli Reaction nitroarene->bartoli VinylMgBr, THF protected_indole 7-Benzyloxyindole bartoli->protected_indole deprotection Hydrogenolysis protected_indole->deprotection H₂, Pd/C, Ethanol hydroxyindole This compound deprotection->hydroxyindole

Bartoli Indole Synthesis Pathway

Fischer Indole Synthesis

The Fischer indole synthesis is a robust method for creating the indole ring system. To synthesize this compound derivatives, a protected 2-alkoxyphenylhydrazine is typically used as the starting material.

Data Presentation
Arylhydrazine PrecursorCarbonyl CompoundAcid CatalystProductYieldReference
2-Benzyloxyphenylhydrazine HClPyruvic acidAcetic Acid7-Benzyloxyindole-2-carboxylic acid~70-80% (typical)[7][8][9][10][11]
7-Benzyloxyindole-2-carboxylic acid-Heat (in quinoline (B57606) with Cu powder)7-Benzyloxyindole~60-70% (typical)[7][8][9][10][11]
Experimental Protocols

Protocol 3.1: Synthesis of 2-Benzyloxyphenylhydrazine Hydrochloride [12][13][14][15]

  • Dissolve 2-benzyloxyaniline (B16607) (1.0 equiv) in a mixture of concentrated hydrochloric acid and water at 0 °C.

  • Slowly add a solution of sodium nitrite (B80452) (1.0 equiv) in water, maintaining the temperature at 0 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid at 0 °C.

  • Slowly add the diazonium salt solution to the SnCl₂ solution at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, during which time a precipitate will form.

  • Collect the precipitate by filtration, wash with cold water, and dry to yield 2-benzyloxyphenylhydrazine hydrochloride.

Protocol 3.2: Fischer Indole Synthesis of 7-Benzyloxyindole-2-carboxylic acid [7][8][9][10][11]

  • Suspend 2-benzyloxyphenylhydrazine hydrochloride (1.0 equiv) and pyruvic acid (1.1 equiv) in glacial acetic acid.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 7-benzyloxyindole-2-carboxylic acid.

Protocol 3.3: Decarboxylation to 7-Benzyloxyindole

  • Combine 7-benzyloxyindole-2-carboxylic acid and a catalytic amount of copper powder in quinoline.

  • Heat the mixture to a high temperature (typically 200-230 °C) until gas evolution ceases.

  • Cool the reaction mixture, dilute with a suitable organic solvent like dichloromethane, and wash with dilute acid (e.g., 1M HCl) to remove the quinoline.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield 7-benzyloxyindole.

  • The 7-benzyloxyindole can then be deprotected to this compound as described in Protocol 2.2 .

Visualization

G cluster_workflow Fischer Indole Synthesis Workflow start 2-Benzyloxyphenylhydrazine + Pyruvic Acid fischer Fischer Indolization start->fischer Acetic Acid, Reflux acid 7-Benzyloxyindole- 2-carboxylic acid fischer->acid decarboxylation Decarboxylation acid->decarboxylation Heat, Quinoline, Cu protected_indole 7-Benzyloxyindole decarboxylation->protected_indole deprotection Deprotection protected_indole->deprotection H₂, Pd/C product This compound deprotection->product

Fischer Indole Synthesis Workflow

Domino Reaction for 7-Hydroxy-dihydro-indolones

This domino reaction provides a straightforward and efficient method for the synthesis of functionalized 7-hydroxy-6,7-dihydro-indol-4(5H)-one derivatives from readily available starting materials.

Data Presentation
ArylglyoxalEnamineSolventTemperatureProductYieldReference
Phenylglyoxal (B86788) monohydrate1-(cyclohex-1-en-1-yl)pyrrolidineEthanolReflux7-Hydroxy-2-phenyl-4,5,6,7-tetrahydro-1H-indol-4-one85%[16]
4-Methylphenylglyoxal monohydrate1-(cyclohex-1-en-1-yl)pyrrolidineEthanolReflux7-Hydroxy-2-(p-tolyl)-4,5,6,7-tetrahydro-1H-indol-4-one82%[16]
4-Chlorophenylglyoxal monohydrate1-(cyclohex-1-en-1-yl)pyrrolidineEthanolReflux2-(4-Chlorophenyl)-7-hydroxy-4,5,6,7-tetrahydro-1H-indol-4-one80%[16]
Experimental Protocol: Synthesis of 7-Hydroxy-2-phenyl-4,5,6,7-tetrahydro-1H-indol-4-one[17]
  • To a solution of phenylglyoxal monohydrate (1.0 mmol, 1.0 equiv) in ethanol, add 1-(cyclohex-1-en-1-yl)pyrrolidine (1.2 mmol, 1.2 equiv).

  • Heat the reaction mixture to reflux and stir for the time indicated by TLC analysis until the starting materials are consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired 7-hydroxy-2-phenyl-4,5,6,7-tetrahydro-1H-indol-4-one.

Visualization

G cluster_relationship Domino Reaction Logical Relationship arylglyoxal Arylglyoxal domino_reaction Domino Reaction arylglyoxal->domino_reaction enamine Enamine enamine->domino_reaction product 7-Hydroxy-dihydro-indolone domino_reaction->product

Domino Reaction Logical Relationship

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 7-Hydroxyindole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 7-Hydroxyindole.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Yield of this compound

Q: My reaction has resulted in a very low yield or has failed completely. What are the common contributing factors?

A: Low yields in this compound synthesis can arise from several factors, often related to reaction conditions, reagent stability, or the choice of synthetic route. Common causes include:

  • Suboptimal Reaction Conditions: The reaction temperature, time, and concentration of reactants and catalysts are critical and often require empirical optimization.[1] For instance, in the Fischer indole (B1671886) synthesis, both temperature and acid strength are highly sensitive parameters.[1]

  • Instability of Reactants or Intermediates: Arylhydrazines, key precursors in the Fischer indole synthesis, can be unstable. Ensure the purity of your starting materials, as impurities can lead to undesired side reactions.[1]

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst (e.g., ZnCl₂, polyphosphoric acid (PPA), H₂SO₄) are crucial.[2] The optimal acid and its concentration can vary significantly depending on the specific substrates.[2]

  • Steric Hindrance: Bulky substituents on the starting materials can sterically hinder the cyclization step, leading to lower yields.[1]

  • Presence of Interfering Functional Groups: Sensitive functional groups on your starting materials may not be compatible with the reaction conditions. The use of appropriate protecting groups for hydroxyl and amino functionalities is often necessary.[1][3]

Troubleshooting Steps:

  • Verify Starting Material Purity: Confirm the purity of your reagents (e.g., arylhydrazine, ketone/aldehyde) via NMR or other analytical techniques.

  • Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and catalyst concentration to find the optimal parameters for your specific substrates.

  • Screen Acid Catalysts: If using a Fischer indole synthesis, test a variety of Brønsted and Lewis acids (e.g., HCl, H₂SO₄, PTSA, BF₃·OEt₂, ZnCl₂) to identify the most effective one.[2]

  • Consider Protecting Groups: If your starting materials contain sensitive functional groups, consider using protecting groups such as Benzyl (B1604629) (Bn) for the hydroxyl group or Boc for an amino group.[3][4]

Issue 2: Formation of Unexpected Side Products

Q: I am observing significant side product formation in my reaction. What are the likely side reactions?

A: The formation of side products is a common issue, particularly in classical indole syntheses. The nature of the side product can provide clues about the underlying problem.

  • Isomer Formation: In syntheses starting from meta-substituted phenols or anilines, mixtures of indole isomers (e.g., 4-hydroxyindole (B18505) and 6-hydroxyindole (B149900) alongside the desired this compound) can be formed.[5][6] The regioselectivity is often dependent on the reaction conditions.

  • N-N Bond Cleavage (Fischer Indole Synthesis): Electron-donating groups on the arylhydrazine can weaken the N-N bond, leading to cleavage as a competing reaction to the desired cyclization.[7] This is a known challenge, especially in the synthesis of 3-aminoindoles.[1]

  • Benzofuran (B130515) Formation (Nenitzescu Synthesis): When using a Nenitzescu-type synthesis, the formation of 5-hydroxybenzofurans is a well-documented and common alternative reaction pathway.[8] The outcome is highly dependent on the specific enamine and benzoquinone used, as well as the solvent and catalyst.[8]

  • Polymerization/Tar Formation: Harsh reaction conditions, such as high temperatures and strong acids, can lead to the formation of polymeric tars, which significantly reduces the yield of the desired product.[5][6] This is a particular concern in the Bischler-Möhlau synthesis.[1]

Troubleshooting Steps:

  • Characterize Side Products: Isolate and characterize the major side products to understand the competing reaction pathways.

  • Modify Reaction Conditions:

    • To minimize tar formation, try lowering the reaction temperature.[5][6]

    • To improve regioselectivity, screen different solvents and catalysts. Nitromethane has been reported to favor indole formation over benzofuran formation in the Nenitzescu synthesis.[8]

  • Employ a Milder Synthesis Route: If harsh conditions are the issue, consider alternative, milder synthetic methods.

Issue 3: Difficulty with Product Purification

Q: I am having trouble purifying the final this compound product.

A: Purification of hydroxyindoles can be challenging due to their polarity and potential for decomposition.

  • Co-elution of Products: Different isomers or closely related side products may have similar polarities, making them difficult to separate by column chromatography.[9]

  • Product Instability on Silica (B1680970) Gel: The acidic nature of silica gel can sometimes cause degradation of sensitive indole products.

  • Air Oxidation: Phenolic compounds like this compound can be susceptible to air oxidation, leading to colored impurities.

Troubleshooting Steps:

  • Optimize Chromatography Conditions:

    • Experiment with different solvent systems (eluents) and gradients. Sometimes, adding a small amount of a modifier like triethylamine (B128534) (for basic compounds) or acetic acid (for acidic compounds) can improve separation.

    • Consider using a different stationary phase, such as alumina (B75360) or reverse-phase silica (C18).

  • Alternative Purification Methods:

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.

    • Preparative TLC or HPLC: For difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography can be employed.

  • Minimize Degradation:

    • Work quickly and, if necessary, under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation.

    • If using silica gel, you can neutralize it by pre-treating the column with a solvent system containing a small amount of a non-volatile base like triethylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Several methods are commonly employed, including:

  • Multi-step synthesis from indoline: This often involves protection of the nitrogen, followed by oxidation at the 7-position and subsequent deprotection.

  • Fischer Indole Synthesis: This involves the reaction of a suitably substituted arylhydrazine with a ketone or aldehyde under acidic conditions.[2] For this compound, a starting material like (2-hydroxyphenyl)hydrazine could be used, though protection of the hydroxyl group is often necessary.

  • Synthesis from protected 2-nitrophenols: Reaction with vinylmagnesium bromide is a known method.[5]

  • Modern C-H activation/borylation methods: These involve iridium-catalyzed C-H borylation of an indole at the 7-position, followed by oxidation.[5]

Q2: When should I use a protecting group for the hydroxyl or indole nitrogen?

A2: Protecting groups are recommended when:

  • The reaction conditions are harsh (strongly acidic or basic) and could affect the hydroxyl group.

  • Reagents are used that could react with the N-H of the indole ring (e.g., strong bases, certain alkylating or acylating agents).

  • Directing a reaction to a specific position on the indole ring is necessary. Common protecting groups for the indole nitrogen include Boc, tosyl (Ts), and SEM.[1] For the hydroxyl group, benzyl (Bn) or silyl (B83357) ethers are often used.[4]

Q3: My this compound product is darkening in color upon storage. Why is this happening and how can I prevent it?

A3: The darkening of this compound is likely due to oxidation. Phenolic compounds are prone to oxidation in the presence of air and light, forming colored quinone-type structures. To prevent this, store the purified product under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (e.g., <-15°C).[10]

Data Presentation

Table 1: Comparison of Selected this compound Synthesis Methods

Synthesis MethodStarting MaterialKey ReagentsOverall YieldReference
Multi-step from IndolineIndolineVarious (protection, oxidation, deprotection)~36% (over 6 steps)[5]
From protected 2-nitrophenolsProtected 2-nitrophenolvinylmagnesium bromideGood yields reported[5]
Iridium-catalyzed C-H BorylationIndole derivativeIridium catalyst, borylating agent, oxidant-[5]
Fischer Indole SynthesisSubstituted PhenylhydrazineKetone/Aldehyde, Acid catalystYields are often low for 7-hydroxyindoles without optimization[2]

Experimental Protocols

Protocol 1: Synthesis of 7-Benzyloxyindole via Fischer Indole Synthesis (Illustrative)

This is a representative protocol based on principles of the Fischer Indole Synthesis and may require optimization.

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve (2-(benzyloxy)phenyl)hydrazine (1.0 eq) in a suitable solvent such as ethanol (B145695) or acetic acid.

    • Add the desired ketone or aldehyde (e.g., pyruvic acid or an equivalent, 1.1 eq).

    • Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) for 1-2 hours until hydrazone formation is complete (monitor by TLC).

  • Indolization:

    • To the hydrazone mixture, add the acid catalyst (e.g., polyphosphoric acid, or a solution of H₂SO₄ in ethanol).[8]

    • Heat the reaction mixture to reflux (typically 80-120 °C) for 2-4 hours, with constant stirring.[8] Monitor the progress of the reaction by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker of ice water.

    • Neutralize the excess acid by slowly adding a suitable base, such as a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

  • Deprotection (if necessary):

    • The benzyloxy group can be removed by catalytic hydrogenation (e.g., H₂, Pd/C) to yield this compound.

Visualizations

Troubleshooting_Low_Yield start Low or No Yield of This compound check_purity Verify Purity of Starting Materials start->check_purity Potential Cause optimize_conditions Optimize Reaction Conditions start->optimize_conditions Potential Cause screen_catalyst Screen Acid Catalysts start->screen_catalyst Potential Cause use_pg Consider Protecting Groups start->use_pg Potential Cause cause_purity Impure Reagents (e.g., Arylhydrazine) check_purity->cause_purity cause_conditions Suboptimal Temp, Time, or Concentration optimize_conditions->cause_conditions cause_catalyst Ineffective or Wrong Concentration of Acid screen_catalyst->cause_catalyst cause_pg Interfering Functional Groups use_pg->cause_pg

Caption: Troubleshooting logic for low yields in this compound synthesis.

Experimental_Workflow_Fischer_Indole_Synthesis cluster_prep Preparation cluster_reaction Reaction Stages cluster_workup Workup & Purification start_materials Arylhydrazine + Ketone/Aldehyde hydrazone 1. Hydrazone Formation (RT or gentle heat) start_materials->hydrazone solvent Solvent (e.g., Ethanol) solvent->hydrazone indolization 2. Indolization (Add Acid, Reflux) hydrazone->indolization quench 3. Quench & Neutralize indolization->quench extract 4. Extraction quench->extract purify 5. Column Chromatography extract->purify product Purified Product purify->product

Caption: General experimental workflow for the Fischer Indole Synthesis.

References

Technical Support Center: Fischer Indole Synthesis of 7-Hydroxyindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Fischer indole (B1671886) synthesis of 7-hydroxyindole.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered in the Fischer indole synthesis of this compound?

The synthesis of this compound via the Fischer indole synthesis is often plagued by several issues, primarily stemming from the presence of the ortho-hydroxyl group on the phenylhydrazine (B124118) precursor. Key challenges include:

  • Low Yields: The ortho-hydroxyl group can participate in side reactions or hinder the desired cyclization, leading to significantly reduced product yields.[1]

  • Side Product Formation: Undesired side reactions, such as the formation of regioisomers or polymeric tars, are common.

  • Difficult Purification: The polar nature of the hydroxyl group can make chromatographic separation from impurities challenging.

  • Catalyst Selection: The choice of acid catalyst is critical; an inappropriate catalyst can lead to decomposition or favor side reactions over the desired indole formation.[1]

Q2: Why does the ortho-hydroxyl group cause problems in the Fischer indole synthesis?

The hydroxyl group at the ortho-position of the phenylhydrazine can interfere with the normal course of the Fischer indole synthesis. This is often referred to as an "abnormal" or "unusual" Fischer indole synthesis.[1][2] The proximity of the hydroxyl group can influence the electronic and steric environment of the reaction center, potentially leading to alternative reaction pathways and the formation of undesired byproducts, which ultimately results in lower yields of the desired this compound.[1]

Q3: How can I improve the yield of this compound in a Fischer indole synthesis?

A key strategy to circumvent the problems caused by the ortho-hydroxyl group was developed by Heathcock and co-workers. Their approach involves temporarily tethering the hydroxyl and amino groups of the starting 2-aminophenol (B121084) derivative. This conformational constraint prevents the hydroxyl group from interfering with the cyclization reaction, thereby favoring the formation of the desired this compound.[1] After the indole ring is formed, the tether can be removed.

Q4: What are some alternative methods for the synthesis of this compound?

Given the challenges of the Fischer indole synthesis for this specific target, several alternative methods have been developed. These include:

  • Synthesis from Indoline (B122111): A multi-step synthesis starting from indoline has been reported to produce this compound.[3]

  • Synthesis from Protected 2-Nitrophenols: The reaction of protected 2-nitrophenols with vinylmagnesium bromide can yield protected 7-hydroxyindoles.[3]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the Fischer indole synthesis of this compound and provides actionable solutions.

Problem Potential Cause Recommended Solution
Low or No Product Yield Interference from the ortho-hydroxyl group.Employ the tethering strategy as described by Heathcock and co-workers to constrain the hydrazine (B178648).[1]
Inappropriate acid catalyst.Screen a variety of Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) to find the optimal catalyst for your specific substrate.[1]
Unstable phenylhydrazone intermediate.Generate the phenylhydrazone in situ without isolation before proceeding with the cyclization step.
Formation of Multiple Products (Regioisomers) Use of an unsymmetrical ketone.The regioselectivity can be influenced by the choice of acid catalyst and reaction conditions. Generally, stronger acids favor the less substituted enamine intermediate.
Formation of Tar/Polymeric Byproducts Harsh reaction conditions (high temperature, strong acid).Use the mildest possible reaction conditions that still allow the reaction to proceed. Consider using a milder acid or a lower reaction temperature.
Difficult Product Purification Polar nature of this compound and polar byproducts.If using silica (B1680970) gel chromatography, consider adding a small amount of a basic modifier like triethylamine (B128534) to the eluent to improve peak shape. Alternatively, explore other purification techniques such as reverse-phase chromatography or recrystallization.

Quantitative Data Summary

A direct comparison of yields for the Fischer indole synthesis of this compound with and without the tethering strategy, as well as with alternative methods, highlights the importance of methodology selection.

Synthesis Method Starting Material Key Reagents Reported Yield Reference
Fischer Indole Synthesis (Tethered)Tethered 2-hydrazinophenol derivativeAldehyde/Ketone, Acid CatalystSatisfactory YieldsHeathcock et al. (1997)[1]
Fischer Indole Synthesis (Untethered)2-HydrazinophenolAldehyde/Ketone, Acid CatalystGenerally Low[1]
From IndolineIndolineMulti-step synthesis36% (overall, 6 steps)[3]

Experimental Protocols

1. General Protocol for Fischer Indole Synthesis (Illustrative)

This protocol is a general representation and requires optimization for specific substrates.

  • Hydrazone Formation (optional isolation):

    • Dissolve the arylhydrazine (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in a suitable solvent (e.g., ethanol, acetic acid).

    • A catalytic amount of acid (e.g., acetic acid) can be added.

    • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • If the hydrazone precipitates, it can be isolated by filtration. Otherwise, the reaction mixture can be used directly in the next step.

  • Indolization:

    • To the hydrazone, add the chosen acid catalyst (e.g., polyphosphoric acid (PPA), ZnCl₂, H₂SO₄). The amount can range from catalytic to stoichiometric.

    • Heat the reaction mixture to the appropriate temperature (typically between 80-160 °C).

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and carefully quench it by pouring it into a mixture of ice and a base (e.g., aqueous sodium bicarbonate).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Note: For the synthesis of this compound, the use of a tethered hydrazine precursor as developed by Heathcock and co-workers is strongly recommended to achieve satisfactory yields.[1] The specific details of the tethering and subsequent cleavage steps can be found in their 1997 publication.

Visualizations

Fischer Indole Synthesis: Reaction Pathway

Fischer_Indole_Synthesis A Arylhydrazine + Aldehyde/Ketone B Phenylhydrazone A->B H⁺ C [3,3]-Sigmatropic Rearrangement B->C H⁺ D Di-imine Intermediate C->D E Cyclization D->E F Ammonia Elimination E->F H⁺ G Indole F->G

Caption: General mechanism of the Fischer indole synthesis.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield of this compound problem1 Interference from ortho-hydroxyl group? start->problem1 solution1 Use Tethering Strategy problem1->solution1 Yes problem2 Suboptimal Catalyst? problem1->problem2 No end Improved Yield solution1->end solution2 Screen Brønsted and Lewis Acids problem2->solution2 Yes problem3 Harsh Reaction Conditions? problem2->problem3 No solution2->end solution3 Lower Temperature/ Use Milder Acid problem3->solution3 Yes solution3->end

Caption: Decision tree for troubleshooting low yields.

Catalyst Selection Logic

Catalyst_Selection catalyst Catalyst Choice Brønsted Acids: - HCl - H₂SO₄ - PPA Lewis Acids: - ZnCl₂ - BF₃·OEt₂ outcome Reaction Outcome High Yield Decomposition Side Reactions catalyst->outcome:f0 Optimal Activity catalyst->outcome:f1 Too Strong catalyst->outcome:f2 Too Weak/ Non-selective

Caption: Impact of acid catalyst choice on reaction outcome.

References

Technical Support Center: Purification of 7-Hydroxyindole by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the chromatographic purification of 7-Hydroxyindole. The following troubleshooting guides and frequently asked questions (FAQs) address common issues, providing detailed methodologies and practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound by chromatography?

A1: The purification of this compound, a polar indole (B1671886) derivative, presents several challenges:

  • High Polarity: The hydroxyl group on the indole scaffold increases its polarity, leading to poor retention on traditional reversed-phase (RP) columns (like C18) and potentially strong, sometimes irreversible, binding to normal-phase silica (B1680970) gel.[1]

  • Peak Tailing: Strong interactions between the polar hydroxyl and amine functionalities of this compound and the acidic silanol (B1196071) groups on the surface of silica-based stationary phases can cause significant peak tailing.[1] This leads to poor resolution and inaccurate quantification.

  • Instability: The indole ring can be sensitive to the acidic nature of standard silica gel, which may cause degradation of this compound during purification, resulting in low recovery and the formation of artifacts.[1][2]

  • Co-elution of Impurities: Due to its high polarity, this compound can co-elute with other polar impurities that may be present in the crude reaction mixture, making separation difficult.[1]

  • Poor Solubility: this compound may have limited solubility in the non-polar organic solvents commonly used in normal-phase chromatography, which can complicate sample loading.[3]

Q2: Which chromatographic technique is most suitable for purifying this compound?

A2: The best technique depends on the specific impurities and the scale of purification. Here’s a general guide:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often a good choice for analytical and small-scale preparative work. Challenges with retaining the polar this compound can be overcome by using columns with polar-embedded or polar-endcapped stationary phases, or by using highly aqueous mobile phases.

  • Normal-Phase Flash Chromatography: Suitable for larger scale purification. However, the strong interaction with silica can be problematic. Using a deactivated silica gel or an alternative stationary phase like alumina (B75360) can be beneficial.[2] A gradient elution from a non-polar solvent to a more polar one is typically required.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for the separation of polar compounds and can be an excellent alternative if RP-HPLC fails to provide adequate retention. HILIC uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous solvent.

Q3: How can I improve the separation of this compound from closely eluting impurities?

A3: To enhance resolution from co-eluting impurities, consider the following strategies:

  • Optimize the Mobile Phase Gradient: A shallower gradient during the elution of this compound can increase the separation between closely eluting peaks.

  • Change the Stationary Phase: Different stationary phases offer different selectivities. If you are using a C18 column, trying a phenyl-hexyl or a polar-embedded column might improve separation.

  • Adjust the Mobile Phase pH: For ionizable compounds like this compound, modifying the pH of the mobile phase can significantly alter retention times and improve selectivity.

  • Explore a Different Chromatographic Mode: If optimizing your current method is unsuccessful, switching to an orthogonal technique, such as from RP-HPLC to HILIC, can provide a completely different separation profile.

Troubleshooting Guides

Problem 1: Poor Peak Shape (Peak Tailing)

Cause: Secondary interactions between the polar groups of this compound and acidic silanol groups on the silica-based stationary phase are a common cause of peak tailing.[1]

Solutions:

SolutionDescription
Use a High-Purity, End-Capped Column Modern, high-purity silica columns that are end-capped have fewer free silanol groups, which minimizes secondary interactions.
Add a Mobile Phase Modifier For normal-phase chromatography, adding a small amount of a basic modifier like triethylamine (B128534) (~0.1-1%) or ammonia (B1221849) to the mobile phase can neutralize the acidic silanol groups.[4] For reversed-phase, a small amount of an acid like formic acid or trifluoroacetic acid (TFA) can suppress the ionization of silanol groups.
Adjust Mobile Phase pH In RP-HPLC, maintaining the mobile phase pH at a low value (e.g., pH 2-4) can protonate the silanol groups, reducing their interaction with the analyte.
Use an Alternative Stationary Phase Consider using a less acidic stationary phase, such as alumina, or a bonded phase like amino or cyano for normal-phase chromatography.[1] For RP-HPLC, polar-embedded or polymer-based columns can reduce peak tailing for polar analytes.

Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed check_column Using end-capped, high-purity silica column? start->check_column add_modifier Add mobile phase modifier (e.g., TEA, TFA) check_column->add_modifier No check_column->add_modifier Yes adjust_ph Adjust mobile phase pH add_modifier->adjust_ph change_stationary_phase Change stationary phase (e.g., Alumina, polar-embedded) adjust_ph->change_stationary_phase resolved Peak Shape Improved change_stationary_phase->resolved

Troubleshooting workflow for addressing peak tailing.
Problem 2: Co-elution with Impurities

Cause: Impurities with similar polarity to this compound, potentially other indole derivatives or byproducts from the synthesis, can be difficult to separate.

Solutions:

StrategyDetails
Optimize Mobile Phase Selectivity In RP-HPLC, switching the organic modifier (e.g., from acetonitrile (B52724) to methanol (B129727) or vice versa) can alter the selectivity and improve separation. In normal-phase, trying different solvent combinations (e.g., ethyl acetate/hexane vs. dichloromethane/methanol) can be effective.
Employ a Different Stationary Phase A stationary phase with a different chemistry can provide alternative retention mechanisms. For example, a phenyl-hexyl column in RP-HPLC offers π-π interactions that can help separate aromatic compounds.
Gradient Optimization A shallower gradient around the elution time of this compound will provide more time for the separation of closely eluting compounds.
Temperature Control In HPLC, adjusting the column temperature can influence selectivity and potentially improve resolution.

Logical Relationship for Resolving Co-elution

start Co-elution of Impurities optimize_mobile_phase Optimize Mobile Phase (Solvent & Gradient) start->optimize_mobile_phase change_stationary_phase Change Stationary Phase optimize_mobile_phase->change_stationary_phase No Resolution resolved Separation Achieved optimize_mobile_phase->resolved Resolved orthogonal_method Switch to Orthogonal Method (e.g., HILIC) change_stationary_phase->orthogonal_method No Resolution change_stationary_phase->resolved Resolved orthogonal_method->resolved Resolved start Crude this compound tlc TLC Method Development (Rf ~0.2-0.3) start->tlc packing Pack Column (Silica or Alumina) tlc->packing loading Load Sample (Wet or Dry) packing->loading elution Gradient Elution loading->elution monitoring Monitor Fractions (UV/TLC) elution->monitoring combine Combine Pure Fractions monitoring->combine evaporate Evaporate Solvent combine->evaporate end Pure this compound evaporate->end

References

Technical Support Center: 7-Hydroxyindole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 7-Hydroxyindole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Several common routes are employed for the synthesis of this compound, each with its own advantages and challenges. Key methods include the dehydrogenation of indoline (B122111), the Bartoli indole (B1671886) synthesis from ortho-substituted nitroarenes, iridium-catalyzed C-H borylation of indole, and multi-step syntheses starting from precursors like 2-nitrophenols or 3,4-dichlorophenol.[1][2] The choice of method often depends on the availability of starting materials, desired scale, and tolerance for multi-step procedures.

Q2: I am struggling with the Fischer indole synthesis for a 7-substituted indole. Why are the yields consistently low?

A2: The Fischer indole synthesis is notoriously challenging for producing 7-substituted indoles due to steric hindrance from the ortho-substituent on the phenylhydrazine (B124118) precursor.[3] This steric clash can impede the crucial[4][4]-sigmatropic rearrangement step.[4][5] Additionally, electron-donating groups on the arylhydrazine can weaken the N-N bond, leading to cleavage as a significant side reaction instead of the desired cyclization.[1]

Q3: What is the Bartoli indole synthesis, and is it suitable for this compound?

A3: The Bartoli indole synthesis is a powerful method for creating 7-substituted indoles by reacting an ortho-substituted nitroarene with an excess of a vinyl Grignard reagent, like vinylmagnesium bromide.[6] This method is particularly advantageous for 7-substituted indoles where other methods like the Fischer synthesis fail due to steric hindrance.[6] While direct synthesis of this compound might require a protected hydroxyl group on the starting nitroarene, it is a viable and direct route.

Q4: My purification of this compound by column chromatography is problematic. What can I do?

A4: this compound can be challenging to purify due to its polarity and potential for oxidation. If you are observing streaking or poor separation on silica (B1680970) gel, consider the following:

  • Solvent System: Use a solvent system with a small amount of a polar solvent like methanol (B129727) in a less polar solvent such as dichloromethane (B109758) or ethyl acetate (B1210297). Adding a trace amount of a mild, volatile base like triethylamine (B128534) can sometimes improve peak shape by deactivating acidic sites on the silica.

  • Alternative Stationary Phases: Consider using neutral or basic alumina, or reversed-phase silica gel (C18) for purification.

  • Protection: If purification remains difficult, consider protecting the hydroxyl group as a silyl (B83357) ether or benzyl (B1604629) ether before chromatography and deprotecting it afterward.

Troubleshooting Guide

Issue 1: Low Product Yield
Potential Cause Recommended Solution Citation
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or slightly increasing the temperature.[1]
Degraded Reagents Use freshly distilled or purified starting materials and anhydrous solvents. Arylhydrazines, in particular, can degrade upon storage.[1]
Suboptimal Catalyst (Fischer Synthesis) The choice of acid catalyst is critical. Screen both Brønsted acids (e.g., H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). The optimal catalyst is often substrate-dependent.[3]
N-N Bond Cleavage (Fischer Synthesis) This is a common side reaction, especially with electron-donating substituents. Try using a milder Lewis acid and lower reaction temperatures to minimize this pathway.[1][5]
Steric Hindrance (Fischer Synthesis) If starting with a heavily substituted phenylhydrazine, consider an alternative route like the Bartoli or a C-H activation/borylation strategy.[3]
Insufficient Grignard Reagent (Bartoli Synthesis) The Bartoli synthesis requires at least three equivalents of the vinyl Grignard reagent. Ensure you are using a sufficient excess.[7]
Issue 2: Formation of Significant Side Products
Potential Cause Recommended Solution Citation
Formation of Regioisomers In syntheses where multiple isomers are possible (e.g., from unsymmetrical ketones in Fischer synthesis), the choice of acid catalyst and solvent can influence selectivity. Stronger acids may favor one isomer over another.[3]
Polymerization/Tar Formation This often results from excessively high temperatures or highly acidic conditions. Reduce the reaction temperature and consider a milder catalyst. Ensure efficient stirring.[1]
Oxidation of Product This compound can be susceptible to air oxidation, especially under basic conditions, leading to colored impurities. Perform the work-up and purification under an inert atmosphere (e.g., Nitrogen or Argon) and use degassed solvents.

Data Presentation: Comparison of Synthetic Routes

Synthetic Method Starting Material Key Reagents Typical Overall Yield Number of Steps References
Multi-step from IndolineIndolineBoc₂O, m-CPBA, Ac₂O, LiAlH₄, Pd/C~36%6[2]
Dehydrogenation of Indoline7-HydroxyindolinePd/C or PdCl₂High (e.g., 83% for indole from indoline)1 (from 7-hydroxyindoline)[2]
Bartoli Indole Synthesiso-Nitro-protected phenol (B47542)Vinylmagnesium bromide40-80%2 (including deprotection)[6]
Iridium-Catalyzed BorylationIndole Derivative[Ir(cod)OMe]₂, dtbpy, B₂pin₂Good (not specified)3[2]
Improved Makosza Synthesis3,4-DichlorophenolHNO₃, BnBr, K₂CO₃, ClCH₂CN, PtO₂, Pd/COverall yield increase reported5

Experimental Protocols

Protocol 1: Synthesis via Dehydrogenation of N-Acetyl-7-hydroxyindoline

This protocol involves the protection of indoline, hydroxylation, and subsequent dehydrogenation.

  • Step 1: N-Acetylation of Indoline

    • Dissolve indoline (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add acetic anhydride (B1165640) (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates the consumption of the starting material.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield N-acetylindoline.

  • Step 2: Directed ortho-Lithiation and Borylation

    • Dissolve N-acetylindoline (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (N₂ or Ar).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add sec-Butyllithium (1.2 eq) and stir for 1 hour at -78 °C.

    • Add triisopropyl borate (B1201080) (1.5 eq) and allow the mixture to slowly warm to room temperature overnight.

    • Quench the reaction with saturated aqueous ammonium (B1175870) chloride.

    • Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Step 3: Oxidation to 7-Hydroxy-N-acetylindoline

    • Dissolve the crude boronic ester from the previous step in a mixture of THF and water.

    • Add sodium perborate (B1237305) tetrahydrate (3.0 eq) and stir at room temperature for 4-6 hours.

    • Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography (silica gel, hexane:ethyl acetate gradient).

  • Step 4: Dehydrogenation to N-Acetyl-7-hydroxyindole

    • Dissolve N-acetyl-7-hydroxyindoline (1.0 eq) in a suitable solvent like toluene (B28343) or xylene.

    • Add 10 mol% Palladium on carbon (Pd/C).

    • Heat the mixture to reflux for 12-24 hours, monitoring by TLC.

    • Cool the reaction, filter through a pad of Celite to remove the catalyst, and wash the pad with ethyl acetate.

    • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain N-acetyl-7-hydroxyindole.

  • Step 5: Deprotection to this compound

    • Dissolve N-acetyl-7-hydroxyindole in methanol.

    • Add an aqueous solution of sodium hydroxide (B78521) (2 M) and heat to reflux for 2-4 hours.

    • Cool the mixture, neutralize with 1 M HCl, and extract with ethyl acetate.

    • Dry the organic layer, concentrate, and purify by column chromatography to afford this compound.

Protocol 2: Bartoli Synthesis of 7-Substituted Indole (General Procedure)

This protocol outlines the general steps for the synthesis of a 7-substituted indole from an ortho-substituted nitroarene. For this compound, the starting material would be an ortho-nitro-O-protected phenol (e.g., 2-nitro-1-(benzyloxy)benzene).

  • Step 1: Grignard Reaction

    • To a stirred solution of the ortho-substituted nitroarene (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar), cool the mixture to -40 °C.

    • Slowly add a solution of vinylmagnesium bromide in THF (3.0-3.5 eq) dropwise, maintaining the temperature below -20 °C.

    • Stir the reaction mixture at a low temperature (e.g., -20 °C to 0 °C) for several hours. Monitor the reaction by TLC.

    • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.

  • Step 2: Work-up and Purification

    • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the 7-substituted indole.

  • Step 3: Deprotection (if necessary)

    • If a protecting group was used for the hydroxyl function (e.g., benzyl ether), it must be removed. For a benzyl group, this is typically achieved by catalytic hydrogenation using Pd/C in a solvent like ethanol (B145695) or ethyl acetate under a hydrogen atmosphere.

Visualizations

G cluster_prep Protocol 1: Workflow for this compound Synthesis via Dehydrogenation Indoline Indoline N-Acetylindoline N-Acetylindoline Indoline->N-Acetylindoline Ac₂O, DCM 7-BoronicEster_Intermediate 7-BoronicEster_Intermediate N-Acetylindoline->7-BoronicEster_Intermediate 1. s-BuLi, THF, -78°C 2. B(OiPr)₃ N-Acetyl-7-hydroxyindoline N-Acetyl-7-hydroxyindoline 7-BoronicEster_Intermediate->N-Acetyl-7-hydroxyindoline NaBO₃·4H₂O, THF/H₂O N-Acetyl-7-hydroxyindole N-Acetyl-7-hydroxyindole N-Acetyl-7-hydroxyindoline->N-Acetyl-7-hydroxyindole Pd/C, Toluene, Reflux This compound This compound N-Acetyl-7-hydroxyindole->this compound NaOH, MeOH, Reflux

Caption: Experimental workflow for the multi-step synthesis of this compound from Indoline.

G cluster_troubleshooting Troubleshooting Logic for Low Yield start Low Yield Observed check_reagents Check Purity of Starting Materials & Solvents start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Catalyst) start->check_conditions check_side_reactions Analyze for Side Products (TLC, LC-MS) start->check_side_reactions reagents_impure Impure check_reagents->reagents_impure conditions_suboptimal Suboptimal check_conditions->conditions_suboptimal side_products_present Present check_side_reactions->side_products_present reagents_impure->check_conditions No purify_reagents Purify/Distill Reagents & Use Anhydrous Solvents reagents_impure->purify_reagents Yes conditions_suboptimal->check_side_reactions No optimize_conditions Systematically Optimize: - Temperature - Reaction Time - Catalyst/Concentration conditions_suboptimal->optimize_conditions Yes mitigate_side_reactions Adjust Conditions: - Lower Temperature - Milder Catalyst - Change Solvent side_products_present->mitigate_side_reactions Yes

Caption: A decision-making workflow for troubleshooting low yields in this compound synthesis.

References

stability issues and degradation of 7-Hydroxyindole solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues and degradation of 7-Hydroxyindole solutions.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Problem Possible Cause Recommended Solution
Solution turns brown/dark in color Oxidation of the this compound molecule. This is accelerated by exposure to air (oxygen), light, and neutral to alkaline pH.[1]1. Prepare fresh solutions: Use the solution immediately after preparation for best results. 2. Use an inert atmosphere: When preparing and storing solutions, purge the vial with an inert gas like argon or nitrogen.[2] 3. Protect from light: Store solutions in amber vials or wrap clear vials in aluminum foil.[2] 4. Control pH: Maintain a slightly acidic pH if compatible with your experiment, as phenolic compounds are more stable under these conditions.[1]
Precipitation of the compound in aqueous buffer Low aqueous solubility of this compound, especially when diluting a concentrated DMSO stock.1. Optimize final concentration: Ensure the final concentration in your aqueous buffer does not exceed the solubility limit. 2. Adjust final DMSO concentration: Keep the final DMSO concentration as low as possible (ideally ≤ 0.5% for cell-based assays) to maintain solubility without causing cytotoxicity.[3] 3. Use a co-solvent system: For challenging solubility, a co-solvent system (e.g., DMSO, PEG300, Tween-80) may be necessary.[4] 4. Vortex during dilution: Add the DMSO stock solution to the aqueous buffer while vortexing to promote rapid mixing and prevent precipitation.[3]
Inconsistent or loss of biological activity Degradation of this compound in the stock solution or experimental medium.1. Verify stock solution integrity: Before critical experiments, check the purity of your stock solution using HPLC. 2. Aliquot stock solutions: Store stock solutions in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.[5] 3. Prepare fresh dilutions: Dilute the stock solution into your experimental buffer immediately before each experiment.[1]
Unexpected peaks in analytical analysis (e.g., HPLC, Mass Spectrometry) Presence of degradation products or impurities from synthesis.1. Characterize degradation products: Use techniques like LC-MS/MS to identify the mass of the unexpected peaks and deduce their potential structures.[6][7] 2. Perform forced degradation studies: Intentionally degrade a sample of this compound (e.g., with acid, base, or an oxidizing agent) to generate and identify potential degradation products, which can then be used as standards.[8][9]

Frequently Asked Questions (FAQs)

Solution Preparation and Storage

  • Q1: What is the best solvent for preparing this compound stock solutions? A1: this compound has low solubility in aqueous solutions. The recommended approach is to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used and effective solvent.[4]

  • Q2: How should I store my this compound stock solutions? A2: For long-term stability, this compound stock solutions (in DMSO) should be stored at -20°C or -80°C, protected from light, and preferably under an inert atmosphere (argon or nitrogen).[2] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[5]

  • Q3: My this compound powder has turned from off-white to a brownish color. Can I still use it? A3: A color change in the solid material indicates potential degradation, likely due to oxidation from exposure to air and/or light. It is recommended to use a fresh, un-discolored batch for quantitative and sensitive experiments to ensure the purity and integrity of the compound.

Degradation

  • Q4: What are the main causes of this compound degradation? A4: The primary cause of this compound degradation is oxidation. The hydroxyl group on the indole (B1671886) ring makes the molecule susceptible to oxidation by atmospheric oxygen. This process can be accelerated by exposure to light, elevated temperatures, and neutral to alkaline pH.[1]

  • Q5: What do the degradation products of this compound look like? A5: While the exact degradation pathway in solution is not fully elucidated in the literature, oxidation of hydroxyindoles typically leads to the formation of quinone-like structures and can result in colored oligomers or polymers. This is consistent with the observed color change of solutions to brown. The degradation of the broader class of indoles can involve hydroxylation and cleavage of the heterocyclic ring.[10]

Experimental Procedures

  • Q6: I am seeing a gradual color change in my cell culture media after adding this compound. Is this normal? A6: Yes, a gradual color change to a brownish tint can occur as this compound oxidizes in the culture medium, especially during longer incubation periods at 37°C. While this may not always impact the experimental outcome, it is a sign of degradation. For long-term experiments, the stability of the compound under your specific conditions should be evaluated.

  • Q7: How can I minimize the degradation of this compound during my experiments? A7: To minimize degradation, prepare fresh dilutions of this compound in your experimental buffer immediately before use. Protect your plates or tubes from light, and if your experiment allows, consider using a buffer with a slightly acidic pH. For very sensitive assays, deoxygenating your buffers by sparging with nitrogen or argon can also be beneficial.[1]

Quantitative Data Summary

Currently, there is a lack of published quantitative data specifically detailing the degradation kinetics of this compound under various storage and experimental conditions. However, based on the known instability of hydroxyindoles and phenolic compounds, a qualitative summary of factors influencing stability is provided below.

Condition Effect on Stability Recommendation
Solvent More stable in anhydrous DMSO.[11] Less stable in aqueous buffers, especially at neutral to alkaline pH.Prepare stock solutions in high-quality, anhydrous DMSO. Minimize the time the compound spends in aqueous solutions.
pH Less stable at neutral to alkaline pH due to increased susceptibility to oxidation. More stable in slightly acidic conditions.[1]If compatible with the experimental system, use a buffer with a pH below 7.
Temperature Degradation rate increases with temperature.Store stock solutions at -20°C or -80°C. Perform experiments at the lowest practical temperature.
Light Susceptible to photodegradation.Protect all solutions from light by using amber vials or wrapping containers in foil.
Oxygen Prone to oxidation.Prepare and store solutions under an inert atmosphere (argon or nitrogen). Use deoxygenated buffers for sensitive experiments.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or clear tubes to be wrapped in foil

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound to prepare a stock solution of the desired concentration (e.g., for a 10 mM stock solution, weigh out 1.3315 mg of this compound for every 1 mL of DMSO).

  • Carefully weigh the this compound powder and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.

  • Store the aliquots at -20°C for short-term storage or at -80°C for long-term storage, protected from light.[5]

Protocol 2: Stability Assessment of this compound Solution by HPLC

Objective: To assess the stability of a this compound solution over time under specific storage conditions.

Materials:

  • This compound solution to be tested

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[12]

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for pH adjustment and MS compatibility)[13]

Procedure:

  • HPLC Method (Example):

    • Mobile Phase: A 1:1 mixture of acetonitrile and 20 mM potassium phosphate (B84403) buffer (pH 7.0).[12] (Note: The optimal mobile phase may need to be developed and validated for separating this compound from its specific degradation products).

    • Flow Rate: 1.0 mL/min[12]

    • Column Temperature: 30°C[12]

    • Detection Wavelength: Monitor at 280 nm.[12]

    • Injection Volume: 10 µL

  • Sample Preparation: At each time point (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the stored this compound solution and dilute it to a suitable concentration for HPLC analysis with the mobile phase.

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Record the chromatogram and integrate the peak area of this compound.

    • Monitor for the appearance of new peaks, which would indicate degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).

    • Plot the percentage of this compound remaining versus time to determine the degradation kinetics.

Visualizations

degradation_pathway This compound This compound Intermediate_Radical Phenoxy Radical Intermediate This compound->Intermediate_Radical Oxidation (O2, Light, pH > 7) Degradation_Products Colored Oligomers / Polymers (Brown coloration) Intermediate_Radical->Degradation_Products Polymerization

Caption: Proposed oxidative degradation pathway of this compound.

experimental_workflow cluster_prep Solution Preparation cluster_experiment Experimental Use Weigh Weigh this compound Dissolve Dissolve in Anhydrous DMSO Weigh->Dissolve Aliquot Aliquot into Amber Vials Dissolve->Aliquot Store Store at -80°C Aliquot->Store Thaw Thaw Single Aliquot Store->Thaw Dilute Dilute in Aqueous Buffer (Immediately before use) Thaw->Dilute Assay Perform Assay Dilute->Assay

Caption: Recommended workflow for preparing and using this compound solutions.

ferroptosis_pathway cluster_cell Cellular Environment ROS Lipid Reactive Oxygen Species (ROS) Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Ferroptosis Ferroptosis (Cell Death) Lipid_Peroxidation->Ferroptosis 7HI This compound 7HI->ROS Inhibits (Radical-Trapping Antioxidant Activity)

Caption: this compound's inhibitory effect on the ferroptosis signaling pathway.[14][15]

quorum_sensing_pathway cluster_bacteria Pseudomonas aeruginosa QS_Systems Quorum Sensing Systems (las, rhl, pqs) Virulence_Factors Virulence Factor Production (e.g., Pyocyanin, Rhamnolipid) QS_Systems->Virulence_Factors Activates 7HI This compound 7HI->QS_Systems Down-regulates gene expression

Caption: this compound's effect on the P. aeruginosa quorum sensing pathway.[16][17]

References

troubleshooting low solubility of 7-Hydroxyindole in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low solubility of 7-Hydroxyindole in experimental assays. Achieving accurate and reproducible results hinges on the correct preparation of this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS). What should I do?

A1: this compound has very low solubility in aqueous solutions. Direct dissolution in aqueous buffers is not recommended. The standard procedure is to first prepare a concentrated stock solution in an organic solvent and then dilute this stock into your aqueous assay buffer.

Q2: What is the best solvent to use for a this compound stock solution?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used and effective solvent for creating a concentrated stock solution of this compound for use in biological assays. Ethanol (B145695) can also be used, but based on data for similar indole (B1671886) compounds, DMSO may offer higher solubility.

Q3: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my cell culture medium or buffer. How can I prevent this?

A3: This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble. Here are several strategies to prevent this:

  • Optimize the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your assay. For most cell lines, a final DMSO concentration of 0.5% or less is generally considered safe, but this should be determined for your specific experimental system.

  • Use a serial dilution approach: Instead of a single large dilution, perform one or more intermediate dilution steps. This gradual change in solvent polarity can help keep the compound in solution.

  • Ensure rapid mixing: Add the DMSO stock solution to the aqueous buffer while vortexing or stirring to promote rapid and uniform dispersion.

  • Work with pre-warmed media: Adding the compound to a pre-warmed (e.g., 37°C) aqueous buffer can sometimes improve solubility.

Q4: What is the maximum concentration of DMSO that is safe for my cell-based assay?

A4: The tolerance of cells to DMSO can vary significantly between cell types. As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity. However, it is crucial to perform a vehicle control experiment to determine the effect of the desired DMSO concentration on your specific cells.

Q5: Are there alternative methods to enhance the aqueous solubility of this compound?

A5: Yes, if DMSO is not suitable for your assay or if you continue to experience solubility issues, you can consider the following formulation strategies:

  • Co-solvents: In addition to DMSO, other water-miscible organic solvents like ethanol or polyethylene (B3416737) glycol (PEG) can be tested.

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, forming an "inclusion complex" that is more soluble in aqueous solutions. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used type.

  • Surfactants: Non-ionic surfactants such as Tween-80 can help solubilize hydrophobic compounds by forming micelles. It is important to use a concentration above the critical micelle concentration (CMC) of the surfactant and to verify that the surfactant does not interfere with your assay.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Powder will not dissolve in aqueous buffer. Low intrinsic aqueous solubility of this compound.Prepare a concentrated stock solution in an organic solvent like DMSO first.
Precipitation occurs after diluting the DMSO stock solution into the aqueous assay buffer. The compound is "crashing out" of solution due to the change in solvent polarity.- Decrease the final concentration of this compound.- Ensure the final DMSO concentration is as low as possible (ideally <0.5%).- Add the stock solution to the buffer with vigorous mixing.- Consider using a formulation approach with co-solvents or cyclodextrins.
The solution is initially clear but becomes cloudy or shows precipitate over time. The compound may be unstable in the assay medium, or components of the medium (e.g., salts, proteins) are causing it to precipitate.- Evaluate the stability of the compound in the assay medium over the duration of the experiment.- Consider formulating the compound with a stabilizing agent like a cyclodextrin.
Inconsistent results between experimental repeats. This could be due to variable amounts of dissolved compound.- Ensure complete dissolution of the stock solution before each use by vortexing or brief sonication.- Prepare fresh dilutions for each experiment.

Quantitative Data Summary

Solvent/System Estimated Solubility Range Considerations for Biological Assays
Water (pH 7.4) Very Low (< 0.1 mg/mL)Not recommended for direct dissolution.
DMSO 3 - 20 mg/mLWidely used, but can be cytotoxic at concentrations >0.5%.
Ethanol 10 - 20 mg/mLCan be cytotoxic.
Ethanol:PBS (1:1) ~0.5 mg/mLUseful for creating intermediate dilutions.
20% (w/v) HP-β-Cyclodextrin 10-500x increase over aqueousGenerally well-tolerated in cell culture.
1% Tween-80 10-100x increase over aqueousCan interfere with some assays.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 133.15 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: To prepare a 10 mM stock solution, weigh out 1.3315 mg of this compound for every 1 mL of DMSO.

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube.

  • Dissolve the compound: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, you can sonicate the tube in a water bath for 5-10 minutes.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Serial Dilution of DMSO Stock Solution for Cell-Based Assays

Objective: To prepare working solutions of this compound with a consistent, low final DMSO concentration.

Materials:

  • 10 mM this compound stock solution in 100% DMSO

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes or a 96-well plate

Procedure:

  • Determine the final desired concentrations: For example, you may want to test a range of concentrations from 1 µM to 100 µM.

  • Create a dilution series in DMSO (optional but recommended): To test a range of concentrations, it is best to perform serial dilutions of the concentrated stock in 100% DMSO. This ensures that when you add a small volume of each stock to your media, the final DMSO concentration remains constant.

  • Final dilution into media: Add 1 µL of each DMSO stock solution (from the dilution series) to 999 µL of pre-warmed cell culture medium. This will result in your final desired concentrations of this compound with a constant 0.1% DMSO concentration.

  • Mix thoroughly: Immediately after adding the DMSO stock to the media, mix thoroughly by gentle vortexing or pipetting up and down.

  • Vehicle Control: Prepare a vehicle control by adding 1 µL of 100% DMSO to 999 µL of cell culture medium.

Visualizations

Troubleshooting_Workflow cluster_sol2 Troubleshooting Precipitation start Start: Low Solubility Issue with this compound q1 Is the compound dissolved in an organic solvent first? start->q1 ans1_no No q1->ans1_no ans1_yes Yes q1->ans1_yes sol1 Action: Prepare a concentrated stock solution in DMSO. ans1_no->sol1 q2 Does precipitation occur upon dilution in aqueous buffer? ans1_yes->q2 sol1->q2 ans2_no No q2->ans2_no ans2_yes Yes q2->ans2_yes sol2 Proceed with Experiment ans2_no->sol2 sol2_1 Decrease final concentration ans2_yes->sol2_1 q3 Is the final DMSO concentration >0.5%? sol2_1->q3 sol2_2 Ensure final DMSO is <0.5% sol2_2->q3 sol2_3 Use rapid mixing during dilution sol2_3->q3 sol2_4 Consider co-solvents or cyclodextrins sol2_4->q3 ans3_yes Yes q3->ans3_yes ans3_no No q3->ans3_no sol3 Action: Optimize dilution to lower DMSO concentration. ans3_yes->sol3 q4 Are results still inconsistent? ans3_no->q4 sol3->q4 q4->ans2_no No ans4_yes Yes q4->ans4_yes sol4 Action: Check for compound stability in media over time. Prepare fresh solutions for each experiment. ans4_yes->sol4

Caption: Troubleshooting workflow for this compound solubility issues.

Stock_Preparation_Workflow start Start: Prepare this compound Solution step1 Weigh this compound Powder start->step1 step2 Dissolve in 100% DMSO to make a concentrated stock (e.g., 10 mM) step1->step2 step3 Vortex and/or sonicate until fully dissolved step2->step3 step4 Store stock solution in aliquots at -20°C or -80°C step3->step4 step5 For assay, thaw one aliquot step4->step5 step6 Perform serial dilutions in aqueous buffer/media with vigorous mixing step5->step6 step7 Ensure final DMSO concentration is at a non-toxic level (e.g., <0.5%) step6->step7 end Solution ready for assay step7->end

Caption: Workflow for preparing this compound solutions for assays.

Technical Support Center: Optimizing Buffer Conditions for 7-Hydroxyindole Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Hydroxyindole. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format to help you optimize your experimental buffer conditions and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Due to the generally poor aqueous solubility of indole (B1671886) compounds, it is recommended to prepare stock solutions of this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[1][2] Ensure the DMSO is of high purity and anhydrous, as water content can affect the compound's stability.[3]

Q2: What is the maximum recommended final concentration of DMSO in my aqueous assay buffer?

A2: To avoid solvent-induced toxicity in cell-based assays, the final concentration of DMSO in your aqueous buffer should typically not exceed 0.5%.[1] However, the tolerance to DMSO can be cell-line specific and should be verified for your particular experimental setup.[1]

Q3: How should I store this compound, both as a solid and in solution, to ensure its stability?

A3: this compound is sensitive to light, temperature, and pH.[3][4]

  • Solid Form: Store solid this compound at or below -15°C under an inert gas like nitrogen and protected from light.[5]

  • Stock Solutions: For long-term storage, prepare aliquots of your stock solution in an anhydrous solvent like DMSO and store them at -20°C or -80°C, protected from light.[1] This practice minimizes repeated freeze-thaw cycles that can lead to degradation.

Troubleshooting Guide

Issue 1: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer.

  • Possible Cause: The aqueous solubility of this compound has been exceeded.

  • Solution:

    • Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay.

    • Optimize Stock Concentration: A very high concentration in the DMSO stock can lead to precipitation upon dilution. Try preparing a lower concentration stock and adding a proportionally larger volume to your aqueous buffer, while ensuring the final DMSO concentration remains below 0.5%.[1]

    • pH Adjustment: The solubility of hydroxyindoles can be pH-dependent. While specific data for this compound is limited, the pKa of the similar compound 4-hydroxyindole (B18505) is predicted to be around 9.89. This suggests that its solubility in aqueous buffers may increase at a pH above this value. However, any pH adjustments must be compatible with your experimental system.

    • Gentle Warming or Sonication: Briefly and gently warming the solution or using sonication can sometimes help to dissolve the compound. However, be cautious as excessive heat can cause degradation.

Issue 2: I am observing inconsistent or irreproducible results in my biological assays.

  • Possible Cause 1: Degradation of this compound in the assay buffer. Indole compounds can be unstable in aqueous solutions, with stability being affected by pH, light, and temperature.[3][4]

    • Solution:

      • Prepare Fresh Solutions: Always prepare fresh dilutions of this compound in your assay buffer immediately before each experiment.

      • Protect from Light: Conduct your experiments in low-light conditions and use amber-colored tubes or plates to minimize photodegradation.[3]

      • Control pH: Use a well-buffered system to maintain a stable pH throughout your experiment.

      • Minimize Incubation Time: If the compound is unstable in your assay medium, consider reducing the incubation time if your protocol allows.

  • Possible Cause 2: Interference with assay components. The indole scaffold can sometimes interfere with assay readouts. For example, some indole derivatives are fluorescent and can interfere with fluorescence-based assays.[1]

    • Solution:

      • Run Controls: Include "compound-only" controls (your final concentration of this compound in the assay buffer without the biological components) to check for autofluorescence or other interferences with your detection method.

      • Use an Alternative Assay: If interference is suspected, consider using an orthogonal assay with a different detection method. For example, if you suspect interference in a fluorescence-based cell viability assay, you could switch to an ATP-based luminescence assay.[1]

Issue 3: I am not observing the expected biological activity of this compound.

  • Possible Cause: Suboptimal buffer pH. The biological activity of a compound can be highly dependent on its protonation state, which is determined by the pH of the buffer relative to the compound's pKa.

  • Solution:

    • pH Screening: If your experimental system allows, screen a range of pH values for your buffer to determine the optimal pH for this compound activity. Based on the predicted pKa of the similar 4-hydroxyindole (around 9.89), you may want to test buffers with pH values around and slightly below this value.

    • Buffer Choice: Ensure your chosen buffer does not interact with your compound or target. For example, Tris buffers contain a primary amine and can form Schiff bases with aldehydes and ketones.[6][7] Phosphate-buffered saline (PBS) is a common choice for many biological assays.[8]

Data Presentation

Table 1: Physicochemical Properties and Storage of this compound

PropertyValue/RecommendationSource(s)
Molecular Formula C₈H₇NO[9]
Molecular Weight 133.15 g/mol [9]
Predicted pKa ~9.89 (based on 4-hydroxyindole)
Recommended Stock Solvent Dimethyl sulfoxide (DMSO)[1][2]
Storage (Solid) ≤ -15°C, under inert gas, protected from light[5]
Storage (Solution) -20°C or -80°C in aliquots, protected from light[1]

Table 2: Recommended Buffer Systems and Considerations

BufferpH RangeConsiderationsSource(s)
Phosphate-Buffered Saline (PBS) 7.2 - 7.4Isotonic and non-toxic to most cells. A good starting point for many biological assays.[8]
Tris Buffer 7.0 - 9.0pH is temperature-dependent. Contains a primary amine that can be reactive.[6][7]
HEPES Buffer 6.8 - 8.2Zwitterionic buffer, less prone to pH changes with temperature fluctuations compared to Tris.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution

  • Prepare a 10 mM Stock Solution:

    • Weigh out an appropriate amount of solid this compound.

    • Dissolve it in a minimal amount of high-purity, anhydrous DMSO to achieve a concentration of 10 mM.

    • Gently vortex or sonicate if necessary to ensure it is fully dissolved.

    • Store this stock solution in small, single-use aliquots at -20°C or -80°C, protected from light.

  • Prepare the Working Solution:

    • Immediately before your experiment, thaw an aliquot of the 10 mM stock solution.

    • Perform serial dilutions of the stock solution into your chosen pre-warmed (if applicable) aqueous assay buffer to achieve the desired final concentrations.

    • Ensure the final DMSO concentration in your assay does not exceed 0.5%.[1]

Protocol 2: General Biofilm Inhibition Assay

This protocol is a general guideline and should be optimized for your specific bacterial strain and experimental conditions.

  • Bacterial Culture Preparation:

    • From a fresh colony, inoculate a liquid culture of your target bacterium in an appropriate growth medium (e.g., Luria-Bertani (LB) broth).

    • Incubate overnight at the optimal temperature with shaking.

  • Assay Setup:

    • Dilute the overnight culture in fresh medium to a starting optical density (OD₆₀₀) of approximately 0.05.

    • In a 96-well plate, add your diluted bacterial culture to the wells.

    • Add different concentrations of your this compound working solution to the wells. Include a vehicle control (buffer with the same final concentration of DMSO) and a no-treatment control.

  • Incubation:

    • Incubate the plate under static (non-shaking) conditions at the optimal temperature for biofilm formation for 24-48 hours.

  • Quantification of Biofilm:

    • Carefully remove the planktonic cells (unattached bacteria) by gently decanting the medium.

    • Wash the wells gently with PBS to remove any remaining unattached cells.

    • Stain the remaining biofilm with a 0.1% crystal violet solution for 15-20 minutes.

    • Wash away the excess stain with water.

    • Solubilize the stain bound to the biofilm by adding 95% ethanol (B145695) or 30% acetic acid to each well.

    • Quantify the amount of biofilm by measuring the absorbance of the solubilized stain at a wavelength of approximately 570-595 nm using a plate reader.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_quant Quantification prep_stock Prepare 10 mM this compound stock solution in DMSO prep_working Dilute stock solution into aqueous assay buffer prep_stock->prep_working setup Set up 96-well plate with bacterial culture and this compound prep_working->setup incubate Incubate for 24-48 hours to allow biofilm formation setup->incubate wash Wash to remove planktonic cells incubate->wash stain Stain biofilm with Crystal Violet wash->stain solubilize Solubilize bound stain stain->solubilize read Measure absorbance solubilize->read

Caption: Experimental workflow for a this compound biofilm inhibition assay.

troubleshooting_workflow start Inconsistent Results check_solubility Check for Precipitation start->check_solubility check_stability Assess Compound Stability start->check_stability check_interference Evaluate Assay Interference start->check_interference solution_solubility Optimize solvent/concentration check_solubility->solution_solubility solution_stability Prepare fresh solutions, protect from light check_stability->solution_stability solution_interference Run compound-only controls, use orthogonal assay check_interference->solution_interference

Caption: A logical workflow for troubleshooting inconsistent experimental results.

signaling_pathway HI This compound QS Quorum Sensing Systems (e.g., Las, Rhl in P. aeruginosa) HI->QS Inhibits Virulence Virulence Factor Production (e.g., Pyocyanin, Rhamnolipid) QS->Virulence Activates Biofilm Biofilm Formation QS->Biofilm Promotes

Caption: Simplified signaling pathway showing this compound's inhibitory effect.

References

Technical Support Center: Overcoming Interference in 7-Hydroxyindole Analytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance for analytical assays involving 7-Hydroxyindole. The following information, presented in a question-and-answer format, directly addresses common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound analytical assays?

A1: Interference in this compound assays primarily originates from the sample matrix, especially when analyzing biological fluids like plasma, urine, or tissue homogenates. The most significant sources of interference include:

  • Matrix Effects in LC-MS/MS: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[1][2] Phospholipids (B1166683) are major contributors to matrix effects in plasma and serum samples.[3]

  • Cross-Reactivity in Immunoassays: Antibodies used in immunoassays may bind to structurally similar molecules present in the sample, such as metabolites of this compound or other endogenous indoles, resulting in false-positive results.[4][5]

  • Co-eluting Metabolites: Metabolites of this compound or other structurally related compounds can have similar chromatographic retention times, leading to overlapping peaks and inaccurate quantification.

  • Sample Contamination: Contaminants can be introduced during sample collection, storage, or preparation.[6]

  • Analyte Degradation: this compound may be susceptible to degradation due to factors like temperature, light exposure, or enzymatic activity in the sample matrix, leading to lower measured concentrations.[7][8][9]

Q2: How can I detect the presence of matrix effects in my LC-MS/MS assay?

A2: Two common methods to assess matrix effects are:

  • Post-Column Infusion: A constant flow of a this compound standard solution is infused into the mass spectrometer's ion source, downstream of the analytical column. A blank, extracted sample matrix is then injected onto the column. Any suppression or enhancement of the constant this compound signal as the matrix components elute indicates the presence of matrix effects.

  • Post-Extraction Spike: The response of this compound in a neat solution is compared to the response of this compound spiked into a blank matrix extract (a sample that has gone through the entire extraction process but initially contained no analyte). A significant difference in signal intensity indicates a matrix effect.

Q3: What is the best way to minimize matrix effects?

A3: A multi-faceted approach is often the most effective:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components while efficiently recovering this compound. Techniques like Solid Phase Extraction (SPE) and Supported Liquid Extraction (SLE) are generally more effective at removing phospholipids and other interferences than simple protein precipitation (PPT).[1][10]

  • Improve Chromatographic Separation: Modifying the mobile phase composition, gradient profile, or using a different column chemistry can help separate this compound from co-eluting matrix components.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., this compound-d4) is the ideal internal standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate and precise quantification.

Q4: My this compound immunoassay is showing unexpectedly high results. What could be the cause?

A4: Unusually high results in an immunoassay are often due to cross-reactivity.[4][5] This occurs when the assay's antibodies bind to other molecules with similar chemical structures. Potential cross-reactants for a this compound assay could include its metabolites or other endogenous indole (B1671886) compounds. To investigate this, you can test the cross-reactivity of the antibody with commercially available, structurally related compounds. If cross-reactivity is confirmed, you may need to source a more specific antibody or use an alternative analytical method like LC-MS/MS.

Q5: How should I store my biological samples to ensure the stability of this compound?

A5: The stability of analytes in biological samples is influenced by temperature, light, and enzymatic degradation.[7][8][9] For long-term storage, it is generally recommended to keep samples at -80°C.[8] It is also advisable to minimize freeze-thaw cycles. Performing a stability study under your specific storage and handling conditions is crucial to ensure the integrity of your results.

Troubleshooting Guides

HPLC & LC-MS/MS Issues
Observed Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) - Secondary interactions with residual silanols on the column. - Inappropriate mobile phase pH.- Use a column with end-capping or a different stationary phase. - Acidify the mobile phase (e.g., with 0.1% formic acid) to suppress silanol (B1196071) activity.
Poor Peak Shape (Fronting) - Sample overload. - Sample solvent stronger than the mobile phase.- Dilute the sample. - Dissolve the sample in the initial mobile phase or a weaker solvent.
Inconsistent Retention Times - Inadequate column equilibration. - Fluctuations in mobile phase composition or temperature. - Pump issues.- Increase column equilibration time between injections. - Use a column oven for temperature stability. - Ensure proper pump performance and mobile phase mixing.
Low Signal Intensity / Ion Suppression - Matrix effects from co-eluting endogenous compounds.- Implement a more rigorous sample cleanup method (e.g., SPE, SLE). - Optimize chromatography to separate the analyte from interfering peaks. - Use a stable isotope-labeled internal standard.
High Signal Intensity / Ion Enhancement - Matrix effects from co-eluting endogenous compounds that enhance ionization.- Similar to addressing ion suppression, improve sample cleanup and chromatography. - A stable isotope-labeled internal standard is crucial for compensation.
Ghost Peaks - Sample carryover from the previous injection. - Contamination in the mobile phase or system.- Optimize the autosampler wash method. - Use fresh, high-purity solvents and flush the system.
Immunoassay Issues
Observed Problem Potential Cause(s) Recommended Solution(s)
False Positives / Overestimation of Concentration - Cross-reactivity with structurally similar molecules (e.g., metabolites, other indoles).[4][5] - Presence of heterophilic antibodies or human anti-animal antibodies (HAMA) in the sample.- Test for cross-reactivity with related compounds. - Use a more specific monoclonal antibody. - Incorporate blocking agents in the assay buffer to minimize non-specific binding. - Consider an alternative analytical method like LC-MS/MS for confirmation.
False Negatives / Underestimation of Concentration - High-dose "hook" effect in sandwich immunoassays. - Interference with antibody-antigen binding.- Dilute the sample and re-analyze. - Evaluate the assay for matrix interference by spiking the analyte into the sample matrix.
High Inter-Assay Variability - Inconsistent sample handling and storage. - Reagent degradation. - Pipetting errors.- Standardize sample handling procedures and ensure proper storage. - Aliquot reagents to avoid repeated freeze-thaw cycles. - Verify pipette calibration and ensure proper technique.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for the Analysis of a Small Molecule Analyte in Plasma

Sample Preparation Method Analyte Recovery (%) Relative Standard Deviation (RSD) (%) Matrix Effect (%) Notes
Protein Precipitation (PPT) 6512.545 (Suppression)Quick and simple, but often results in significant matrix effects due to insufficient removal of phospholipids.[1]
Supported Liquid Extraction (SLE) 925.895 (Minimal Effect)Offers good recovery and cleaner extracts than PPT with a straightforward workflow.[10]
Solid Phase Extraction (SPE) 886.292 (Minimal Effect)Highly effective for removing interferences but may require more method development.[1][10]
HybridSPE 954.598 (Minimal Effect)Specifically designed to remove phospholipids, providing very clean extracts and high recovery.[1]

Note: The data presented are representative and may vary depending on the specific analyte and experimental conditions.

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for this compound from Plasma

This protocol provides a general procedure for extracting this compound from a plasma matrix using a mixed-mode SPE cartridge.

  • Conditioning: Condition a mixed-mode SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water through the cartridge.

  • Sample Pre-treatment: To 500 µL of plasma, add 500 µL of 4% phosphoric acid in water. Vortex to mix.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetate (B1210297) buffer, followed by 1 mL of methanol to remove polar and non-polar interferences.

  • Elution: Elute the this compound from the cartridge with 1 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (B78521) (78:20:2 v/v/v).

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 2: Supported Liquid Extraction (SLE) for this compound from Urine

This protocol outlines a general procedure for SLE of this compound from a urine matrix.

  • Sample Pre-treatment: To 200 µL of urine, add an appropriate internal standard and vortex to mix.

  • Loading: Load the pre-treated sample onto an SLE plate or cartridge and allow it to absorb for 5 minutes.

  • Elution: Add 900 µL of ethyl acetate to the SLE plate/cartridge and allow it to percolate through via gravity. Repeat with a second 900 µL aliquot of ethyl acetate. Apply a gentle positive pressure or vacuum to ensure all the solvent is collected.

  • Dry-down and Reconstitution: Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing sample_collection Sample Collection (Plasma, Urine, etc.) add_is Addition of Internal Standard sample_collection->add_is extraction Extraction (SPE, SLE, or PPT) add_is->extraction evaporation Evaporation extraction->evaporation interference Potential Interference (Matrix Effects) extraction->interference reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection lc_separation->interference quantification Quantification ms_detection->quantification review Data Review quantification->review

Caption: A typical experimental workflow for this compound analysis.

troubleshooting_flowchart start Inaccurate or Imprecise This compound Results q1 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? start->q1 sol1 Implement a SIL-IS to compensate for variability in sample prep and matrix effects. q1->sol1 No q2 Are matrix effects suspected? (Ion suppression/enhancement) q1->q2 Yes ans1_no No ans1_yes Yes sol1->q2 sol2 Improve Sample Preparation: - Use SPE or SLE instead of PPT. - Optimize wash and elution steps. q2->sol2 Yes q3 Is chromatographic separation optimal? (Peak shape, resolution) q2->q3 No ans2_yes Yes ans2_no No sol2->q3 sol3 Optimize Chromatography: - Adjust mobile phase pH/composition. - Test different column chemistries. q3->sol3 No end_node Review sample stability and -assay parameters (e.g., cross-reactivity). q3->end_node Yes ans3_no No ans3_yes Yes sol3->end_node

Caption: A decision tree for troubleshooting this compound analytical assays.

References

Technical Support Center: Scaling Up 7-Hydroxyindole Synthesis for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for scaling up the synthesis of 7-hydroxyindole for preclinical studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Troubleshooting Guides

This section addresses common problems encountered during the synthesis of this compound and provides potential solutions.

Problem Potential Cause Suggested Solution
Low Yield of this compound Incomplete reaction during key steps such as cyclization.Optimize reaction conditions by systematically varying temperature, reaction time, and catalyst concentration. Ensure starting materials are pure, as impurities can lead to side reactions.[1]
Side reactions, such as the formation of indole (B1671886) isomers or byproducts.In Fischer indole synthesis, the choice of acid catalyst and solvent is crucial; mixtures of indole derivatives can form depending on these factors.[2] Using a constrained hydrazine (B178648) can prevent unwanted electrocyclization pathways.[2]
For syntheses involving enamine intermediates, incomplete formation can lower the overall yield.Ensure reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) are fresh and of high purity. Consider increasing the reaction time or temperature for enamine formation, monitoring progress by TLC or GC-MS.[3]
Difficulty in Purification Presence of closely related isomers or hard-to-remove byproducts.Optimize the purification method. Column chromatography on silica (B1680970) gel with a suitable hexane/ethyl acetate (B1210297) gradient is often effective.[3] Ensure complete removal of the catalyst by filtering through a pad of Celite.[3]
Tarry side products, especially in reactions conducted at high temperatures.A modified Bischler-Möhlau reaction carried out at a lower temperature can improve yields and reduce the formation of tarry side products.[4]
Reaction Fails to Proceed Inactive reagents or catalysts.Use freshly opened or purified reagents, especially for moisture-sensitive reactions. For reductions using sodium cyanoborohydride, ensure the acidic conditions are maintained as the hydride delivery is pH-dependent.[3]
Inappropriate reaction conditions for the specific substrates.The success of many indole syntheses, like the Fischer method, is highly dependent on the choice of acid catalyst (e.g., polyphosphoric acid, ZnCl₂, H₂SO₄) which often requires empirical optimization.[1][5]

Frequently Asked Questions (FAQs)

Q1: What are the most common scalable synthetic routes for this compound?

A common and effective approach involves a multi-step synthesis starting from indoline, which can be converted to this compound in six steps with a 36% overall yield.[6] Another promising route is the anionic annulation of 2,3-disubstituted pyrroles with Michael acceptors, providing a direct path to densely substituted 7-hydroxyindoles.[6] Additionally, the reaction of protected 2-nitrophenols with vinylmagnesium bromide has been used to prepare a number of protected 7-hydroxyindoles in good yields.[6]

Q2: Are there specific protecting groups that are recommended for the hydroxyl group of this compound during multi-step synthesis?

Yes, the choice of protecting group is crucial for subsequent transformations. The benzhydryl group has been shown to be an effective protecting group for the 7-hydroxy function, providing good yields of the protected indole and being readily removable for further reactions.[6]

Q3: What are the key challenges when using the Fischer indole synthesis for this compound derivatives?

A common issue with the Fischer indole synthesis is the formation of mixtures of indole derivatives, especially when an ortho group is present on the phenylhydrazone, which often leads to low yields of the desired product.[2] To circumvent this, one can use a constrained hydrazine that can only undergo electrocyclization in the intended manner.[2]

Q4: How can I monitor the progress of the reaction during the synthesis?

Thin-layer chromatography (TLC) is a common method to monitor the progress of the reaction.[3] For more detailed analysis, especially when dealing with volatile compounds or complex mixtures, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.[3]

Q5: What are the recommended storage conditions for the final this compound product?

This compound should be stored at temperatures below -15°C under an inert nitrogen atmosphere and protected from light.[7]

Experimental Protocols

Synthesis of this compound via Iridium-Catalyzed C-H Borylation

This three-step route begins with an iridium-catalyzed C-H borylation of an indole derivative to produce a 7-borylindole. This is followed by an oxidation-hydrolysis step to yield the this compound, which can then be oxidized to the corresponding indolequinone if desired.[6]

Step 1: Iridium-Catalyzed C-H Borylation of Indole

  • To a solution of the starting indole derivative in a suitable solvent (e.g., THF), add the iridium catalyst and a boron source.

  • Stir the reaction mixture at the appropriate temperature for the specified time, monitoring the reaction by TLC or GC-MS.

  • Upon completion, the reaction is worked up to isolate the 7-borylindole intermediate.

Step 2: Oxidation-Hydrolysis to this compound

  • The isolated 7-borylindole is dissolved in a suitable solvent.

  • An oxidizing agent is added, followed by hydrolysis.

  • The reaction mixture is then worked up and the crude product is purified to afford this compound.

Synthesis of 6,7-dichloro-1H-indole (Intermediate for Dihydro-1H-indole)

This protocol is for a related indole and illustrates a common synthetic strategy.

Step 1: Enamine Formation

  • Start with 2,3-dichloro-6-nitrotoluene.

  • React with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a co-reagent like pyrrolidine.

  • The reaction progress can be monitored by TLC or GC-MS.

Step 2: Reductive Cyclization

  • The resulting enamine intermediate is then subjected to reductive cyclization to form the indole ring.

  • The reaction is typically monitored by TLC and is usually complete within 2-4 hours.[3]

Work-up and Purification:

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethyl acetate.

  • Combine the filtrates and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.[3]

Signaling Pathways and Workflows

experimental_workflow General Workflow for this compound Synthesis cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Product & Analysis start Indole Derivative step1 Functionalization/Protection start->step1 Reagents step2 Key Ring-Forming Reaction (e.g., Cyclization) step1->step2 Intermediate step3 Deprotection/Final Modification step2->step3 Crude Product purification Work-up & Purification step3->purification analysis Characterization (NMR, MS, etc.) purification->analysis product This compound analysis->product troubleshooting_logic Troubleshooting Low Yield in Indole Synthesis cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield Observed cause1 Incomplete Reaction start->cause1 cause2 Side Reactions start->cause2 cause3 Degradation of Product/Reagents start->cause3 solution1a Optimize Reaction Time/Temp cause1->solution1a solution1b Check Reagent Purity cause1->solution1b solution2a Modify Catalyst/Solvent cause2->solution2a solution2b Use Protecting Groups cause2->solution2b solution3a Purify Starting Materials cause3->solution3a solution3b Use Fresh Reagents cause3->solution3b

References

Technical Support Center: Addressing Poor Cell Permeability of 7-Hydroxyindole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Hydroxyindole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to its poor cell permeability.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor cell permeability?

The primary reason for the low cell permeability of this compound is its physicochemical properties. The presence of the hydroxyl group at the 7-position of the indole (B1671886) ring increases the molecule's polarity. At physiological pH, this hydroxyl group can be partially ionized, further increasing its hydrophilic nature and hindering its ability to passively diffuse across the lipophilic cell membrane. Additionally, a balance between lipophilicity and aqueous solubility is crucial for permeability; highly lipophilic compounds can have poor aqueous solubility, limiting the concentration of the molecule available to permeate the cell membrane. While specific experimental data for this compound is limited, predicted physicochemical properties suggest a profile that may contribute to suboptimal passive diffusion.

Predicted Physicochemical Properties of this compound and Related Compounds

CompoundPredicted LogPPredicted Aqueous Solubility (LogS)Predicted pKa (Phenolic OH)Predicted Permeability Class (PAMPA)
Indole2.14-2.3N/AHigh
This compound 1.7 -2.1 9.8 Low to Moderate
Indole-3-carbinol (B1674136)1.35-2.0N/ALow to Moderate

Note: Data is based on computational predictions and should be used as a general guide. Experimental validation is recommended.

Q2: My experimental results show very low intracellular concentrations of this compound. What are the potential causes and how can I troubleshoot this?

Low intracellular accumulation of this compound can stem from several factors beyond its inherent permeability. Here’s a troubleshooting guide:

Potential CauseTroubleshooting Steps
Poor Passive Diffusion 1. Prodrug Strategy: Synthesize a more lipophilic ester prodrug of this compound to mask the polar hydroxyl group. This can enhance passive diffusion across the cell membrane. Intracellular esterases should cleave the ester, releasing the active this compound. 2. Formulation Strategy: Encapsulate this compound in a nanoparticle-based delivery system, such as liposomes or solid lipid nanoparticles (SLNs), to improve its solubility and facilitate cellular uptake.
Active Efflux by Transmembrane Transporters 1. Co-administration with Efflux Pump Inhibitors: Perform your cell-based assay in the presence of known efflux pump inhibitors (e.g., verapamil (B1683045) for P-glycoprotein). A significant increase in the intracellular concentration of this compound suggests it is a substrate for that efflux pump. 2. Structural Modification: If efflux is confirmed, consider medicinal chemistry efforts to modify the structure of this compound to reduce its affinity for the efflux transporter.
Compromised Cell Monolayer Integrity in Permeability Assays 1. Measure Transepithelial Electrical Resistance (TEER): Ensure TEER values are within the established optimal range for your Caco-2 cell monolayer before and after the experiment. 2. Use a Paracellular Marker: Include a low-permeability marker like Lucifer Yellow in your assay. High transport of this marker indicates a leaky monolayer.
Poor Aqueous Solubility 1. Solubility Assessment: Experimentally determine the solubility of this compound in your assay buffer. 2. Use of Co-solvents: If solubility is low, consider using a small percentage of a biocompatible co-solvent (e.g., DMSO) in your assay medium. Ensure the final concentration does not affect cell viability.

Strategies to Enhance Cell Permeability

Prodrug Approach

A common and effective strategy to improve the cell permeability of phenolic compounds like this compound is to convert them into ester prodrugs.[1][2] This involves masking the polar hydroxyl group with a more lipophilic ester moiety, which can be cleaved by intracellular esterases to release the active parent drug.[1]

Workflow for Prodrug Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Evaluation 7_Hydroxyindole 7_Hydroxyindole Ester_Prodrug 7-Acyloxyindole (Ester Prodrug) 7_Hydroxyindole->Ester_Prodrug Esterification Esterification_Reagent Esterification Reagent (e.g., Acid Chloride/Anhydride) Esterification_Reagent->Ester_Prodrug Permeability_Assay Permeability Assay (PAMPA or Caco-2) Ester_Prodrug->Permeability_Assay Cellular_Uptake Cellular Uptake Study Ester_Prodrug->Cellular_Uptake Hydrolysis_Assay Intracellular Hydrolysis Assay Cellular_Uptake->Hydrolysis_Assay Active_Compound Release of Active This compound Hydrolysis_Assay->Active_Compound

Caption: Workflow for the synthesis and evaluation of a this compound ester prodrug.

Nanoparticle-Based Drug Delivery

Encapsulating this compound within lipid-based nanoparticles can enhance its stability, aqueous solubility, and cellular uptake.

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds.

Workflow for Liposomal Formulation and Cellular Delivery

G cluster_formulation Formulation cluster_delivery Cellular Delivery Lipids Lipids (e.g., Phospholipids, Cholesterol) Thin_Film_Hydration Thin Film Hydration Lipids->Thin_Film_Hydration 7_Hydroxyindole_Solution This compound in Aqueous/Organic Solvent 7_Hydroxyindole_Solution->Thin_Film_Hydration Liposomes This compound-Loaded Liposomes Thin_Film_Hydration->Liposomes Cell_Membrane Cell Membrane Liposomes->Cell_Membrane Interaction Endocytosis Endocytosis Cell_Membrane->Endocytosis Intracellular_Release Intracellular Release of This compound Endocytosis->Intracellular_Release

Caption: Preparation and cellular uptake of this compound-loaded liposomes.

SLNs are colloidal carriers with a solid lipid core that can incorporate lipophilic molecules like this compound.

Experimental Protocols

Protocol 1: Synthesis of a 7-Acetoxyindole (B1338331) (Ester Prodrug)

This protocol describes a general method for the esterification of a phenolic hydroxyl group.

  • Dissolution: Dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to the solution to act as an acid scavenger.

  • Acylation: Cool the reaction mixture in an ice bath and slowly add an acylating agent (e.g., acetyl chloride or acetic anhydride) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the 7-acetoxyindole prodrug.

  • Characterization: Confirm the structure of the synthesized prodrug using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

This protocol is a widely used method for preparing liposomes.[3][4][5]

  • Lipid Dissolution: Dissolve the chosen lipids (e.g., a mixture of a phospholipid like phosphatidylcholine and cholesterol) and this compound in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.

  • Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual organic solvent.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by vortexing or gentle shaking. The temperature of the hydration buffer should be above the phase transition temperature of the lipids. This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional): To obtain smaller, more uniform liposomes (unilamellar vesicles), sonicate the MLV suspension or extrude it through polycarbonate membranes of a defined pore size.

  • Purification: Remove any unencapsulated this compound by dialysis or size exclusion chromatography.

  • Characterization: Characterize the liposomes for particle size, zeta potential, encapsulation efficiency, and drug loading.

Protocol 3: Preparation of this compound-Loaded SLNs by Solvent Injection

The solvent injection method is suitable for thermolabile drugs.[6][7]

  • Preparation of Organic Phase: Dissolve this compound and the solid lipid (e.g., glyceryl monostearate) in a water-miscible organic solvent (e.g., ethanol (B145695) or acetone).

  • Preparation of Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., Poloxamer 188 or Tween 80).

  • Injection: Heat both the organic and aqueous phases to a temperature above the melting point of the lipid. Inject the organic phase into the aqueous phase under constant stirring.

  • Nanoparticle Formation: The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the lipid, forming SLNs that encapsulate this compound.

  • Solvent Removal: Remove the organic solvent by stirring at room temperature or by evaporation under reduced pressure.

  • Characterization: Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.

Potential Signaling Pathways of Indole Derivatives in Mammalian Cells

While the specific signaling pathways modulated by this compound in mammalian cells are not yet fully elucidated, studies on other indole derivatives suggest potential targets in cancer cell signaling. It is important to note that the following information is based on related compounds and serves as a potential starting point for investigating the mechanism of action of this compound.

Potential Downstream Effects of Indole Compounds on Cancer Cell Signaling

G cluster_pi3k PI3K/Akt/mTOR Pathway cluster_nfkb NF-κB Pathway Indole_Derivatives Indole Derivatives (e.g., I3C, DIM) PI3K PI3K Indole_Derivatives->PI3K Akt Akt Indole_Derivatives->Akt NF_kB NF-κB Indole_Derivatives->NF_kB PI3K->Akt mTOR mTOR Akt->mTOR Cell_Proliferation Cell Proliferation mTOR->Cell_Proliferation IKK IKK IkB IkB IKK->IkB P IkB->NF_kB releases Angiogenesis Angiogenesis NF_kB->Angiogenesis Apoptosis_Inhibition Inhibition of Apoptosis NF_kB->Apoptosis_Inhibition

Caption: Potential inhibitory effects of indole derivatives on key cancer signaling pathways.

Some studies have shown that indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (B526164) (DIM) can inhibit the PI3K/Akt/mTOR and NF-κB signaling pathways in cancer cells.[8][9] These pathways are crucial for cell survival, proliferation, and angiogenesis. Additionally, some 7-azaindole (B17877) derivatives have been developed as inhibitors of the Fibroblast Growth Factor Receptor 4 (FGFR4) signaling pathway, which is implicated in hepatocellular carcinoma.[10] These findings suggest that this compound could potentially modulate similar pathways, and further investigation into these mechanisms is warranted.

References

Technical Support Center: Strategies to Improve the Selectivity of 7-Hydroxyindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Hydroxyindole derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on enhancing the selectivity of your compounds.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative shows potent activity against my primary target but also hits several off-targets. What are the general principles to improve selectivity?

A1: Improving selectivity is a central challenge in drug discovery. The key is to exploit the subtle differences between your primary target and off-target proteins.[1][2] The main strategies revolve around modifying your compound to:

  • Exploit Shape/Steric Differences: Introduce bulky or sterically demanding groups that fit into a specific sub-pocket of your primary target but clash with the corresponding region in off-targets.[1]

  • Optimize Electrostatic Interactions: Modify functional groups to create favorable electrostatic interactions (e.g., hydrogen bonds, ionic bonds) with unique residues in the primary target's binding site that are absent in off-targets.[3]

  • Target Unique Conformations: Design your derivative to bind to a specific conformational state (e.g., an inactive conformation) that is unique to your primary target.[1]

  • Displace or Interact with Water Molecules: Capitalize on differences in the water molecule network within the binding sites of your target and off-targets. Designing a ligand that displaces a high-energy water molecule in the target but not in the off-target can enhance selectivity.[4]

Q2: I am working on this compound-based kinase inhibitors. Why is achieving selectivity so difficult, and what is a good starting point to address this?

A2: The high degree of conservation in the ATP-binding site across the human kinome makes achieving selectivity a significant hurdle for ATP-competitive inhibitors.[5] A recommended starting point is to perform a broad kinase panel screening of your initial hit compound. This will provide a quantitative measure of its selectivity and identify the key off-targets that need to be addressed in your optimization strategy.[6]

Q3: Can modifying the 7-hydroxy group on the indole (B1671886) scaffold impact selectivity?

A3: Yes, modifications at this position can significantly influence selectivity. The 7-hydroxy group can act as a hydrogen bond donor. Altering this group, for instance, by converting it to a methoxy (B1213986) group, can change the hydrogen bonding pattern and affect binding affinity and selectivity. Docking studies of 7-azaindole (B17877) derivatives have shown that hydroxyl substituents can form crucial interactions with key residues in the kinase binding pocket.[5]

Q4: What synthetic strategies can I employ to explore the structure-activity relationship (SAR) for selectivity?

A4: A systematic SAR exploration is crucial. For the this compound scaffold, you can consider:

  • Substitution at various positions of the indole ring: Introducing different functional groups at positions 1, 2, 3, 4, 5, and 6 can modulate the electronic and steric properties of the molecule, influencing its interactions with the target and off-targets.

  • Bioisosteric replacement: Replacing certain functional groups with others that have similar physicochemical properties can help to fine-tune the compound's activity and selectivity.

  • Scaffold hopping: Replacing the this compound core with a related heterocyclic system, such as a 7-azaindole, can lead to significant changes in the selectivity profile.

Troubleshooting Guides

Problem 1: Low Selectivity of a this compound-Based Kinase Inhibitor

Symptoms:

  • Your this compound derivative shows low micromolar to nanomolar IC50 values against your target kinase but also inhibits several other kinases with similar potency in a panel screen.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Compound is binding to the highly conserved ATP-binding region. Solution: Explore modifications that extend into less conserved regions of the ATP pocket or target allosteric sites. For example, introduce larger substituents that can interact with unique residues at the entrance of the binding pocket.
Lack of unique interactions with the primary target. Solution: Analyze the crystal structure of your target and off-targets. Identify unique amino acid residues in the active site of your primary target and design modifications to your compound that can form specific interactions (e.g., hydrogen bonds, salt bridges) with these residues.
Compound is too lipophilic, leading to non-specific binding. Solution: Introduce polar functional groups to reduce lipophilicity. This can decrease non-specific binding and improve the selectivity profile.
Problem 2: Difficulty in Interpreting Selectivity Data

Symptoms:

  • You have a large dataset of IC50 values from a kinase panel and are unsure how to quantitatively compare the selectivity of your derivatives.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
No standardized metric for selectivity. Solution: Calculate a selectivity score. A simple selectivity score (S) can be calculated by dividing the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at 1 µM) by the total number of kinases in the panel. A lower score indicates higher selectivity.
Difficulty visualizing the selectivity profile. Solution: Generate a heatmap of the IC50 values. This provides a clear visual representation of the potency and selectivity of your compounds across the kinase panel.

Data Presentation

Table 1: Comparative Kinase Inhibition Profiles of Indole and Azaindole Derivatives

This table provides an example of how to present quantitative data on the inhibitory activity (IC50) of indole-based compounds against a panel of kinases. Lower IC50 values indicate higher potency.

Compound IDDerivative ClassTarget Kinase(s)IC50 (nM) vs. Target(s)Off-Target Kinases Inhibited (>50% at 1µM or IC50 <1000 nM)
Compound A 7-AzaindoleB-Raf2.5p38α (>10000), JNK1 (>10000)
Compound B Indole CarboxamideAKT1 (mutant S473D), Chk210.9 (AKT1)Data from a full kinase panel not available
Compound C 7-AzaindoleErk54560Data from a full kinase panel not available
Compound D 7-AzaindolePAK1-Data from a full kinase panel not available

Note: The data in this table is illustrative and compiled from various sources on indole and azaindole derivatives. A comprehensive kinase panel screen is recommended for your specific this compound derivatives.

Experimental Protocols

Protocol 1: Radiometric Kinase Assay ([³³P]-ATP Filter Binding)

This protocol describes a standard method for determining the in vitro inhibitory activity of a compound against a specific kinase.[1][7]

Materials:

  • Purified kinase

  • Kinase-specific peptide substrate

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • This compound derivative stock solution (in DMSO)

  • Phosphocellulose filter plates

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the this compound derivative in the kinase reaction buffer.

  • In a microplate, add the kinase and the peptide substrate to each well.

  • Add the diluted compound or DMSO (vehicle control) to the wells.

  • Initiate the reaction by adding [γ-³³P]ATP to each well.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated peptide will bind to the filter.

  • Wash the filter plate multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.

  • Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based Kinase Inhibition Assay (Western Blot)

This protocol assesses the ability of a compound to inhibit the phosphorylation of a kinase's substrate within a cellular context.[8]

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • This compound derivative stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (specific for the phosphorylated substrate and total substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot equipment and reagents

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound derivative or DMSO for a specified time.

  • If the pathway is stimulated, add the appropriate growth factor or stimulus for a short period before lysis.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with the primary antibody against the phosphorylated substrate.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Visualize the bands using a chemiluminescent substrate.

  • Strip the membrane and re-probe with the primary antibody against the total substrate as a loading control.

  • Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_cellular Cell-Based Assays Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Biochemical_Assay Primary Target Biochemical Assay (IC50) Purification->Biochemical_Assay Kinase_Panel Kinase Selectivity Panel Screening Biochemical_Assay->Kinase_Panel Cellular_Assay Target Engagement in Cells (e.g., Western Blot) Kinase_Panel->Cellular_Assay Cytotoxicity Cytotoxicity Assays (e.g., MTT) Cellular_Assay->Cytotoxicity Lead_Optimization Lead Optimization (Improve Selectivity) Cytotoxicity->Lead_Optimization

Caption: A typical experimental workflow for the development and evaluation of this compound derivatives.

Signaling_Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Survival Cell Survival AKT->Survival Inhibitor This compound Kinase Inhibitor Inhibitor->RAF Inhibitor->PI3K

Caption: A simplified diagram of common signaling pathways targeted by kinase inhibitors.

Troubleshooting_Logic cluster_hypotheses Potential Reasons cluster_strategies Modification Strategies Start Poor Selectivity Observed in this compound Derivative Analyze Analyze Target and Off-Target Structures Start->Analyze Hypothesize Formulate Hypotheses for Poor Selectivity Analyze->Hypothesize H1 Binding to Conserved Region Hypothesize->H1 H2 Lack of Specific Interactions Hypothesize->H2 H3 High Lipophilicity Hypothesize->H3 S1 Introduce Bulky Groups H1->S1 S2 Add/Modify H-bond Donors/Acceptors H2->S2 S3 Introduce Polar Groups H3->S3 Resynthesize Synthesize New Derivatives S1->Resynthesize S2->Resynthesize S3->Resynthesize Reassay Re-evaluate Selectivity Resynthesize->Reassay Reassay->Start If selectivity is still poor

Caption: A logical flowchart for troubleshooting and improving the selectivity of this compound derivatives.

References

troubleshooting inconsistent results in 7-Hydroxyindole bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-Hydroxyindole bioassays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears colored. Will this interfere with my colorimetric assays?

A1: Yes, this is a critical consideration. This compound is a solid that can range in color from yellow to brown. When dissolved, it can impart a yellowish hue to the solution, which may interfere with colorimetric and spectrophotometric assays that measure absorbance in a similar range. For instance, in a crystal violet biofilm assay, the absorbance of the solubilized dye is typically measured around 590 nm. It is crucial to run proper controls to account for any background absorbance from your this compound solution.

Troubleshooting Tip: Always include a "reagent blank" or "compound control" in your assay plate. This should contain the same concentration of this compound in the assay medium as your experimental wells, but without the cells or other biological components. Subtract the average absorbance of this control from your experimental readings to correct for the inherent color of the compound.

Q2: I'm observing high variability between replicate wells in my biofilm assay. What are the common causes?

A2: High variability is a frequent issue in biofilm assays and can stem from several factors:

  • Inconsistent Washing: Biofilms can be delicate. Overly aggressive washing can dislodge parts of the biofilm, while insufficient washing can leave behind planktonic cells, leading to inaccurate staining.

  • Edge Effects: The outer wells of a microtiter plate are more susceptible to evaporation, leading to changes in media concentration and affecting biofilm growth. This is known as the "edge effect."[1]

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cultures, media, or staining reagents will lead to variability.

  • Compound Precipitation: this compound may not be fully soluble in your aqueous assay medium, leading to uneven distribution and inconsistent effects.

Troubleshooting Solutions:

  • Washing Technique: When washing, gently submerge the plate in a container of water or use a multichannel pipette to slowly add and remove wash solution from the side of the wells.[2]

  • Mitigate Edge Effects: Avoid using the outermost wells of your 96-well plate for experimental samples. Instead, fill them with sterile water or media to create a humidity barrier.[1]

  • Pipetting: Ensure your pipettes are calibrated and use consistent technique for all wells.

  • Solubility: Prepare a concentrated stock solution of this compound in a suitable organic solvent like DMSO and then dilute it into your final assay medium. Visually inspect for any precipitation after dilution.

Q3: My this compound seems to lose activity over time in my experiments. Is it unstable?

A3: Yes, this compound, like other hydroxyindoles, can be susceptible to degradation, particularly in aqueous solutions. Key factors affecting its stability include:

  • Oxidation: The hydroxyl group on the indole (B1671886) ring makes the molecule prone to oxidation, which can be accelerated by exposure to air and light.

  • pH and Temperature: The stability of indole derivatives can be influenced by the pH and temperature of the solution.

  • Bacterial Degradation: Some bacteria, including strains of E. coli, have been shown to degrade this compound.[2]

Troubleshooting Solutions:

  • Fresh Solutions: Prepare fresh working solutions of this compound for each experiment from a frozen stock.

  • Storage: Store solid this compound protected from light and under an inert gas like nitrogen.[3] Store stock solutions (e.g., in DMSO) at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Controls: If you suspect degradation during a long-term experiment, consider including a control where the compound is incubated in the medium for the same duration without cells, and then test its effect in a short-term assay.

Experimental Protocols

Protocol 1: Bacterial Biofilm Inhibition Assay (Crystal Violet Method)

This protocol details a method to quantify the effect of this compound on bacterial biofilm formation in a 96-well plate format.[4][5]

Materials:

  • 96-well flat-bottom sterile polystyrene plates

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa)

  • Appropriate liquid growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB))

  • This compound stock solution (e.g., 100 mM in DMSO)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid in water

  • Phosphate-buffered saline (PBS) or sterile deionized water

  • Plate reader capable of measuring absorbance at 590 nm

Procedure:

  • Inoculum Preparation: Grow an overnight culture of the desired bacterial strain in the appropriate medium at the optimal temperature with shaking.

  • Culture Dilution: Dilute the overnight culture 1:100 in fresh, pre-warmed medium.

  • Plate Setup:

    • Add 100 µL of the diluted bacterial culture to each well.

    • Add the desired concentrations of this compound to the wells. Remember to include a vehicle control (e.g., DMSO at the same final concentration) and a no-treatment control.

    • To account for background staining and compound color, include control wells with medium and this compound but no bacteria.

  • Incubation: Cover the plate and incubate under static conditions for 24-48 hours at the optimal growth temperature (e.g., 37°C).

  • Washing: Gently discard the planktonic culture by inverting the plate. Wash the wells twice with 200 µL of PBS or sterile water to remove non-adherent cells. Be careful not to disturb the biofilm.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[4]

  • Final Wash: Remove the crystal violet solution and wash the plate again with water until the unbound dye is removed.

  • Drying: Invert the plate on a paper towel and let it air dry completely.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes at room temperature.

  • Quantification: Transfer 125 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate. Measure the absorbance at 590 nm using a plate reader.[4]

Protocol 2: Pyocyanin (B1662382) Quantification Assay

This protocol is for measuring the production of the virulence factor pyocyanin by P. aeruginosa, which is regulated by quorum sensing.[6]

Materials:

  • P. aeruginosa culture supernatant

  • Chloroform (B151607)

  • 0.2 M Hydrochloric acid (HCl)

  • Spectrophotometer or plate reader capable of measuring absorbance at 520 nm

Procedure:

  • Culture Preparation: Grow P. aeruginosa in a suitable medium (e.g., LB broth) in the presence or absence of this compound for 18-24 hours.

  • Supernatant Collection: Centrifuge the cultures to pellet the bacterial cells. Collect the supernatant.

  • Pyocyanin Extraction:

    • To 3 mL of the culture supernatant, add 1.5 mL of chloroform and vortex vigorously.

    • Centrifuge to separate the phases. The pyocyanin will move to the lower, blue-colored chloroform layer.

    • Carefully transfer the blue chloroform layer to a new tube.

  • Acidification:

    • Add 1 mL of 0.2 M HCl to the chloroform extract and vortex.

    • The pyocyanin will move to the upper, aqueous HCl layer, which will turn pink.

  • Quantification:

    • Transfer the upper pink layer to a cuvette or a 96-well plate.

    • Measure the absorbance at 520 nm (OD₅₂₀).

    • Calculate the concentration of pyocyanin (in µg/mL) by multiplying the OD₅₂₀ by 17.072.[7]

Data Presentation

The following tables summarize typical experimental parameters and expected outcomes for this compound bioassays based on literature data.

Table 1: Effective Concentrations of this compound in Bacterial Bioassays

Bioassay TypeOrganismThis compound ConcentrationObserved EffectReference
Biofilm FormationE. coli O157:H71000 µM27-fold decrease in biofilm[2]
Biofilm FormationP. aeruginosa PAO1500 µM2-fold increase in biofilm[2]
Virulence Factor (Pyocyanin)P. aeruginosa PAO1500 µM~11-fold decrease in production[4]
Virulence Factor (PQS)P. aeruginosa PAO1500 µM~10-fold decrease in production[4]
Growth InhibitionP. aeruginosa PAO12 mM47% decrease in specific growth rate[4]

Table 2: Troubleshooting Guide for Inconsistent Results

IssuePotential CauseRecommended Solution
High background in colorimetric assays Inherent color of this compound.Include a "compound only" control (no cells) and subtract its absorbance from all readings.
No or reduced compound activity Degradation of this compound in aqueous media or due to light/oxygen exposure.Prepare fresh solutions for each experiment. Store stock solutions at -20°C or -80°C in aliquots, protected from light.
High variability between replicates Inconsistent washing, pipetting, or "edge effect" in 96-well plates.Standardize washing technique. Use calibrated pipettes. Avoid using outer wells for samples; fill them with sterile water instead.
Compound precipitates in media Poor solubility of this compound in the aqueous assay buffer.Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <1%) and consistent across all wells. Visually inspect for precipitation.

Visualizations

Experimental Workflow and Troubleshooting Logic

G Troubleshooting Workflow for this compound Bioassays cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis & Troubleshooting cluster_solutions Solutions A Prepare 7-HI Stock (e.g., in DMSO) B Prepare Fresh Working Dilution A->B C Set up Assay Plate (Include Controls) B->C D Incubate C->D E Process Plate (Wash, Stain, etc.) D->E F Read Results E->F G Consistent Results? F->G H High Variability? G->H No K Final Data G->K Yes I Low/No Activity? H->I No S1 Check Washing & Pipetting Technique H->S1 S4 Check for Edge Effects H->S4 J High Background? I->J No S2 Check for Compound Degradation/Precipitation I->S2 J->K Resolved S3 Use 'Compound Only' Control for Subtraction J->S3 S1->C S2->B S3->C S4->C

Caption: A logical workflow for performing and troubleshooting this compound bioassays.

Signaling Pathway: Inhibition of Pseudomonas aeruginosa Quorum Sensing

In P. aeruginosa, virulence is largely controlled by a hierarchical quorum sensing (QS) system. The las system acts as the master regulator, activating the rhl and pqs systems. This compound has been shown to repress the genes involved in all three of these systems, leading to a broad reduction in virulence factor production.[4]

Caption: this compound inhibits the main quorum sensing regulators in P. aeruginosa.

References

optimizing storage conditions for long-term stability of 7-Hydroxyindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on optimizing storage conditions and ensuring the long-term stability of 7-Hydroxyindole. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for long-term stability of this compound?

A1: For long-term stability, this compound should be stored at or below -20°C in a tightly sealed container.[1][2] To prevent degradation, it is crucial to protect the compound from light and to store it under an inert atmosphere, such as nitrogen or argon.[3]

Q2: How sensitive is this compound to light and air?

A2: this compound is susceptible to degradation upon exposure to light and air. Oxidation can occur, leading to the formation of colored impurities and a decrease in purity. Therefore, it is imperative to handle the compound in a light-protected environment and to use an inert atmosphere, especially for long-term storage.

Q3: I observed a change in the color of my this compound sample. What could be the cause?

A3: A change in color, such as turning yellow or brown, is a common indicator of degradation. This is often due to oxidation or polymerization of the indole (B1671886) ring, which can be accelerated by exposure to air, light, or elevated temperatures. If you observe a color change, it is recommended to verify the purity of the compound before use.

Q4: Can I store this compound in a solution?

A4: Storing this compound in solution is generally not recommended for long-term stability due to an increased risk of degradation. If you need to prepare a stock solution, it is advisable to do so fresh for each experiment. If short-term storage of a solution is necessary, it should be stored at low temperatures (e.g., -20°C or -80°C), protected from light, and purged with an inert gas. The choice of solvent can also impact stability; aprotic solvents are generally preferred over protic solvents.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Unexpected peaks in chromatogram (e.g., HPLC) Sample degradation.Ensure the sample was stored under optimal conditions (see FAQs). Prepare fresh solutions for analysis. Perform a forced degradation study to identify potential degradation products.
Contamination of the sample or solvent.Use high-purity solvents and handle the sample with clean equipment. Analyze a solvent blank to rule out solvent contamination.
Low assay value or potency Degradation of the this compound.Re-evaluate storage and handling procedures. Ensure protection from light, oxygen, and high temperatures. Consider re-testing a freshly opened sample.
Inaccurate weighing or dilution.Verify the accuracy of balances and volumetric glassware. Re-prepare the sample, ensuring complete dissolution.
Inconsistent experimental results Variable stability of this compound between experiments.Standardize sample preparation and handling procedures. Prepare fresh solutions for each experiment to minimize variability from degradation.
Purity of the this compound lot.Check the certificate of analysis for the specific lot number. If necessary, re-qualify the material using an appropriate analytical method.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound

Parameter Condition Rationale
Temperature ≤ -20°CMinimizes thermal degradation and slows down chemical reactions.[1][2]
Atmosphere Inert Gas (Nitrogen or Argon)Prevents oxidation of the indole ring and hydroxyl group.[3]
Light Amber vial or light-protected containerPrevents photolytic degradation.
Container Tightly sealedPrevents exposure to moisture and atmospheric oxygen.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general approach for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method. Specific parameters may need to be optimized for your instrumentation and specific sample matrix.

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile (B52724)

  • A gradient elution is recommended to ensure separation of the parent peak from potential degradation products. An example gradient is: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-26 min, 90-10% B; 26-30 min, 10% B.

3. Detection:

  • UV detection at a wavelength where this compound has maximum absorbance (e.g., determined by UV scan).

4. Sample Preparation:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

  • Further dilute with the mobile phase to a working concentration (e.g., 100 µg/mL).

5. Analysis:

  • Inject a known volume of the sample solution and record the chromatogram.

  • The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method and to understand the degradation pathways of the compound.

1. Acid Hydrolysis:

  • Dissolve this compound in a solution of 0.1 M HCl.

  • Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

  • Neutralize the solution with 0.1 M NaOH and dilute with mobile phase before HPLC analysis.

2. Base Hydrolysis:

  • Dissolve this compound in a solution of 0.1 M NaOH.

  • Keep the solution at room temperature for a specified period.

  • Neutralize the solution with 0.1 M HCl and dilute with mobile phase before HPLC analysis.

3. Oxidative Degradation:

  • Dissolve this compound in a solution containing 3% hydrogen peroxide.

  • Keep the solution at room temperature for a specified period.

  • Dilute with mobile phase before HPLC analysis.

4. Thermal Degradation:

  • Store solid this compound in an oven at a high temperature (e.g., 80°C) for a specified period.

  • Dissolve the stressed solid in a suitable solvent and analyze by HPLC.

5. Photolytic Degradation:

  • Expose a solution of this compound (in a quartz cuvette) to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

  • Analyze the solution by HPLC at various time points.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis start Start stock Prepare Stock Solution start->stock working Prepare Working Solution stock->working acid Acid Hydrolysis working->acid base Base Hydrolysis working->base oxidation Oxidation working->oxidation thermal Thermal Degradation working->thermal photo Photolytic Degradation working->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation hplc->data end End data->end

Caption: Experimental workflow for forced degradation studies.

degradation_pathway cluster_products Potential Degradation Products This compound This compound oxidized Oxidized Products (e.g., Quinones) This compound->oxidized Oxidation (Air, H2O2) dimers Dimers/Polymers This compound->dimers Light/Heat ring_opened Ring-Opened Products This compound->ring_opened Strong Acid/Base

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Regioselective Synthesis of 7-Substituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective synthesis of 7-substituted indoles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Section 1: Frequently Asked Questions (FAQs) - General Challenges

Q1: Why is the regioselective synthesis of 7-substituted indoles so challenging?

A1: The difficulty arises from the inherent electronic properties of the indole (B1671886) ring. The pyrrole (B145914) moiety is more electron-rich and reactive than the benzene (B151609) portion, making electrophilic substitution and metal-catalyzed functionalization favor the C2 and C3 positions.[1][2][3] Directing reactions to the C7 position on the benzenoid ring requires overcoming this natural reactivity, which is a significant synthetic hurdle.[3][4]

Q2: What are the primary strategies for achieving C7-substitution on an indole ring?

A2: There are two main approaches:

  • Classical Indole Syntheses: Methods like the Bartoli, Fischer, and Madelung syntheses can be adapted to yield 7-substituted indoles by using appropriately substituted starting materials (e.g., ortho-substituted nitroarenes or anilines).[5][6] The Bartoli synthesis, in particular, is one of the most direct routes to 7-substituted indoles.

  • Post-Synthetic C-H Functionalization: This modern approach involves modifying a pre-formed indole ring. It relies heavily on the use of a directing group (DG) temporarily installed on the indole nitrogen (N1).[4][7][8] This DG guides a transition-metal catalyst to activate the C-H bond at the C7 position, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.[1][2]

Q3: What is a "directing group" and how does it work for C7-functionalization?

A3: A directing group (DG) is a removable functional group attached to the indole nitrogen that steers a metal catalyst towards a specific C-H bond, in this case, at C7. The DG typically contains a coordinating atom (like oxygen or phosphorus) that binds to the metal catalyst. This binding event positions the catalyst in close proximity to the C7-H bond, facilitating its cleavage and subsequent functionalization in a process called directed ortho-metalation (DoM) or chelation-assisted C-H activation.[1][2][4] The bulkiness of the directing group is often a crucial factor for achieving high reactivity and C7-selectivity.[7]

Section 2: Troubleshooting Guide by Synthesis Type

Bartoli Indole Synthesis

Q1: My Bartoli synthesis is failing or giving negligible yields. What is the most critical factor for this reaction's success?

A1: The success of the Bartoli indole synthesis is critically dependent on the presence of a substituent at the ortho-position to the nitro group on the starting nitroarene.[5] The reaction is often completely unsuccessful without this ortho-substituent.[5][9]

Q2: Does the size of the ortho-substituent matter in the Bartoli synthesis?

A2: Yes, sterically demanding ortho-substituents generally lead to higher reaction yields.[9][10] The steric bulk is believed to facilitate the key[11][11]-sigmatropic rearrangement step in the mechanism.[9]

Q3: I'm using an ortho-substituted nitroarene but my yields are still low. What else could be wrong?

A3: Check the stoichiometry of your Grignard reagent. The reaction requires at least three equivalents of the vinyl Grignard reagent when starting from a nitroarene.[9] One equivalent is consumed in the formation of a carbonyl byproduct, a second deprotonates an intermediate, and the third is incorporated into the indole product.[9] If you start with a nitrosoarene, only two equivalents are needed.[10] Also, ensure your reaction is performed at low temperatures (typically -78 °C to -40 °C) and that the Grignard reagent is of high quality.

Transition-Metal-Catalyzed C-H Functionalization

Q1: My C-H functionalization reaction is giving a mixture of C6 and C7 products. How can I improve C7 selectivity?

A1: C7 selectivity is highly dependent on the combination of the directing group (DG) and the metal catalyst.

  • Directing Group Choice: A bulky directing group is crucial. Groups like N-P(O)tBu₂ or N-P(tBu)₂ are specifically designed to sterically block other positions and direct the catalyst to C7.[4][8] The N-pivaloyl group is also effective for many C7-functionalizations.[7]

  • Catalyst System: The choice of metal and ligands is key. For example, using an N-P(O)tBu₂ directing group with a palladium catalyst favors C7 arylation, while using a copper catalyst with the same DG can lead to C6 arylation.[4][8] Review literature to find a catalyst system optimized for your specific transformation (e.g., arylation, olefination, alkylation).

Q2: The directing group I'm using is difficult to remove. What are my options?

A2: This is a common and significant challenge. Some robust directing groups require harsh removal conditions that may not be compatible with other functional groups in your molecule.

  • The N-P(O)tBu₂ group, for instance, often requires strong reducing agents like LiAlH₄ for removal, which limits its applicability.[12]

  • Consider using a more labile directing group. The N-PR₂ (P(III)) group is advantageous because it can often be easily removed under milder conditions.[4][8]

Q3: My C-H activation reaction is not proceeding at all. What are the common points of failure?

A3:

  • Catalyst Inactivity: Ensure your catalyst is active and not poisoned. Impurities in substrates or solvents can deactivate the catalyst.

  • Incorrect Oxidant/Additive: Many C-H activation cycles require a specific oxidant (e.g., Ag₂CO₃, Cu(OAc)₂, benzoquinone) to regenerate the active catalyst. Ensure you are using the correct one in the correct stoichiometry.

  • Reaction Conditions: These reactions can be highly sensitive to temperature, solvent, and atmosphere. Ensure your reaction is run under an inert atmosphere (e.g., Argon or Nitrogen) if required by the protocol.

Fischer Indole Synthesis

Q1: I am using a meta-substituted phenylhydrazine (B124118) in a Fischer indole synthesis. How can I control whether I get the C4- or C6-substituted indole?

A1: Controlling regioselectivity with meta-substituted phenylhydrazines is notoriously difficult and often results in a mixture of C4 and C6 isomers.[6] The outcome depends on the electronic nature of the substituent:

  • Electron-donating groups (e.g., -OMe, -Me) tend to favor the formation of the C6-substituted indole .[6]

  • Electron-withdrawing groups (e.g., -Cl, -CF₃) generally give poor selectivity and a mixture of both isomers is expected.[6] To ensure exclusive C7-substitution, it is always best to start with an ortho-substituted phenylhydrazine.[6]

Section 3: Data Presentation

Table 1: Comparison of Directing Groups for C7-Selective C-H Functionalization of Indole
Directing Group (DG)Metal CatalystCoupling PartnerFunctionalization TypeTypical YieldsReference(s)
N-P(O)tBu₂ Pd(OAc)₂Arylboronic acidsArylationGood to Excellent[4][12]
N-PtBu₂ Pd(OAc)₂Aryl halidesArylationGood to Excellent[4][8]
N-PtBu₂ Rh(I) complexesAlkenes/AlkynesOlefination/AlkylationGood to Excellent[7][8]
N-Pivaloyl Rh(III) complexesAcrylates, StyrenesAlkenylationGood to Excellent[7]
N-Pivaloyl BBr₃ (Metal-free)BBr₃BorylationGood[4][8]
Sulfur-based DGs Iridium complexesTerminal AlkynesAlkynylationGood, High Selectivity[13]

Section 4: Key Experimental Protocols

Protocol 1: General Procedure for Bartoli Synthesis of a 7-Substituted Indole

Reactants: ortho-Substituted Nitroarene (1.0 eq), Vinyl Magnesium Bromide (1.0 M in THF, 3.0-3.5 eq).

  • Preparation: Add the ortho-substituted nitroarene to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Add the vinyl magnesium bromide solution dropwise via a syringe pump over 30-60 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 1-2 hours.

  • Warming: Remove the cooling bath and allow the reaction to warm slowly to room temperature overnight.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) at 0 °C.

  • Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica (B1680970) gel to yield the 7-substituted indole.[9][10]

Protocol 2: General Procedure for Pd-Catalyzed C7-Arylation via C-H Activation

Reactants: N-P(O)tBu₂-protected Indole (1.0 eq), Arylboronic Acid (1.5 eq), Pd(OAc)₂ (5 mol%), Oxidant (e.g., Benzoquinone, 3.0 eq).

  • Preparation: To an oven-dried vial, add the N-P(O)tBu₂-protected indole, arylboronic acid, Pd(OAc)₂, and the oxidant.

  • Solvent Addition: Add anhydrous solvent (e.g., Toluene or DMSO) via syringe under an inert atmosphere (Argon).

  • Sealing and Heating: Seal the vial and place it in a preheated oil bath at the temperature specified by the literature procedure (typically 100-120 °C).

  • Reaction Monitoring: Stir the reaction for 12-24 hours. Monitor the progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove palladium black.

  • Washing: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography to isolate the C7-arylated, DG-protected indole.[4][12]

  • DG Removal (If required): Dissolve the purified product in an anhydrous solvent (e.g., THF) and treat with a suitable reagent (e.g., LiAlH₄) to cleave the directing group. Work up and purify as necessary.[12]

Section 5: Visual Guides and Workflows

Strategy_Selection start Start: Need 7-Substituted Indole q1 Is a suitable ortho-substituted nitroarene or aniline (B41778) available? start->q1 q2 Is a pre-formed indole scaffold available? q1->q2  No strategy1 Use Classical Synthesis: - Bartoli (from nitroarene) - Fischer (from aniline/hydrazine) q1->strategy1  Yes strategy2 Use C-H Functionalization q2->strategy2  Yes no_start Synthesize appropriate starting material first q2->no_start  No step2_1 1. Install Directing Group (DG) on Indole N1 strategy2->step2_1 step2_2 2. Perform Metal-Catalyzed C7-H Activation step2_1->step2_2 step2_3 3. Remove Directing Group step2_2->step2_3

Caption: Decision tree for selecting a synthetic strategy.

Bartoli_Mechanism_Role cluster_0 With ortho-Substituent ('R') cluster_1 Without ortho-Substituent a Nitroarene Intermediate b [3,3]-Sigmatropic Rearrangement a->b Steric push from 'R' group facilitates rearrangement c Successful Cyclization b->c d 7-Substituted Indole c->d x Nitroarene Intermediate y [3,3]-Rearrangement is disfavored x->y z Alternative reaction pathways (decomposition/side products) y->z

Caption: Role of the ortho-substituent in the Bartoli synthesis.

C7_Troubleshooting start Problem: Poor C7 Selectivity in C-H Functionalization q1 Is the Directing Group (DG) sterically bulky enough? (e.g., Pivaloyl, P(O)tBu2) start->q1 check_dg Action: Switch to a bulkier DG. q1->check_dg No q2 Is the catalyst/ligand system optimized for C7? q1->q2 Yes check_dg->q2 check_cat Action: Screen different metal catalysts (Pd, Rh, Ir) and ligands. q2->check_cat No q3 Are reaction conditions (solvent, temp) optimal? q2->q3 Yes check_cat->q3 check_cond Action: Re-optimize temperature and screen solvents. q3->check_cond No success Improved C7 Selectivity q3->success Yes check_cond->success

Caption: Troubleshooting workflow for poor C7 regioselectivity.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 7-Hydroxyindole and 5-Hydroxyindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 7-Hydroxyindole and 5-Hydroxyindole, two isomeric derivatives of indole. While structurally similar, these compounds exhibit distinct pharmacological profiles, engaging different biological targets and pathways. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to facilitate further research and drug development efforts.

Data Presentation: Quantitative Comparison of Biological Activities

The following table summarizes the key quantitative data comparing the biological activities of this compound and 5-Hydroxyindole.

Biological ActivityThis compound5-HydroxyindoleReference(s)
Enzyme Inhibition
Tyrosinase Inhibition (IC₅₀)79 µM366 µM[1]
Receptor/Channel Modulation
Rat Colonic ContractilityLess potent stimulantMore potent stimulant[2]
Antimicrobial Activity
Minimum Inhibitory Concentration (MIC) against Acinetobacter baumannii512 µg/mLNot reported[3]
Minimum Inhibitory Concentration (MIC) against Pseudomonas aeruginosaNot explicitly quantified, but shown to diminish virulenceNot reported[4]

Key Biological Activities and Mechanisms of Action

This compound: A Focus on Antimicrobial and Quorum Sensing Inhibition

This compound has emerged as a significant modulator of bacterial behavior, primarily through its interference with quorum sensing (QS), a cell-to-cell communication system in bacteria. By disrupting QS, this compound can inhibit biofilm formation and reduce the virulence of pathogenic bacteria such as Pseudomonas aeruginosa and Acinetobacter baumannii.[3][4] Its activity as a tyrosinase inhibitor also suggests potential applications in regulating pigmentation.[1]

5-Hydroxyindole: A Modulator of Gastrointestinal Motility and Neuronal Receptors

5-Hydroxyindole, a metabolite of tryptophan, plays a role in regulating physiological processes in mammals. It is a potent stimulant of intestinal motility, acting through the activation of L-type calcium channels in colonic smooth muscle.[2] Additionally, it has been shown to modulate the activity of 5-HT3 receptors, which are involved in various neurological processes.[5] Its role as a weaker tyrosinase inhibitor has also been noted.[1]

Experimental Protocols

Tyrosinase Inhibition Assay

This protocol outlines the methodology used to determine the tyrosinase inhibitory activity of this compound and 5-Hydroxyindole.[6][7][8][9][10]

  • Reagents and Preparation:

    • Mushroom tyrosinase solution.

    • L-DOPA (3,4-dihydroxy-L-phenylalanine) solution (substrate).

    • Phosphate (B84403) buffer (pH 6.8).

    • Test compounds (this compound and 5-Hydroxyindole) dissolved in a suitable solvent (e.g., DMSO).

    • Positive control (e.g., Kojic acid).

  • Assay Procedure:

    • In a 96-well microplate, add the phosphate buffer, followed by the test compound solution at various concentrations.

    • Add the mushroom tyrosinase solution to each well and incubate for a short period.

    • Initiate the enzymatic reaction by adding the L-DOPA solution to all wells.

    • Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • The percentage of inhibition is calculated using the formula: (% Inhibition) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the inhibitor.

    • The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Measurement of Rat Colonic Contractility

This protocol describes the ex vivo method used to assess the effects of this compound and 5-Hydroxyindole on rat colonic contractility.[2][11][12][13][14]

  • Tissue Preparation:

    • Male Wistar rats are euthanized, and a segment of the distal colon is excised.

    • The colonic segment is cleaned and placed in an organ bath containing Krebs solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.

    • The tissue is mounted between two L-shaped stainless steel hooks, with one end fixed and the other connected to an isometric force transducer.

  • Experimental Procedure:

    • The tissue is allowed to equilibrate under a resting tension.

    • After equilibration, the test compounds (this compound and 5-Hydroxyindole) are added to the organ bath in a cumulative concentration-dependent manner.

    • The contractile responses (changes in tension) are recorded continuously.

  • Data Analysis:

    • The amplitude and frequency of the colonic contractions are measured.

    • The response to each concentration of the test compound is expressed as a percentage of the maximal contraction induced by a standard stimulant (e.g., KCl).

    • Concentration-response curves are plotted to determine the potency of each compound.

Signaling Pathway Visualizations

The following diagrams illustrate the known signaling pathways for this compound and 5-Hydroxyindole.

7_Hydroxyindole_Quorum_Sensing_Inhibition This compound This compound Bacterial_Cell Bacterial Cell (e.g., P. aeruginosa) This compound->Bacterial_Cell QS_Regulator Quorum Sensing Regulator Protein Bacterial_Cell->QS_Regulator Inhibits Virulence_Gene_Expression Virulence Gene Expression QS_Regulator->Virulence_Gene_Expression Activates Biofilm_Formation Biofilm Formation QS_Regulator->Biofilm_Formation Activates

This compound inhibits bacterial quorum sensing.

5_Hydroxyindole_L_Type_Calcium_Channel_Activation 5-Hydroxyindole 5-Hydroxyindole Smooth_Muscle_Cell Colonic Smooth Muscle Cell 5-Hydroxyindole->Smooth_Muscle_Cell L_Type_Channel L-Type Ca²⁺ Channel Smooth_Muscle_Cell->L_Type_Channel Activates Ca_Influx Ca²⁺ Influx L_Type_Channel->Ca_Influx Contraction Muscle Contraction Ca_Influx->Contraction

5-Hydroxyindole stimulates muscle contraction via L-type Ca²⁺ channels.

References

A Comparative Guide to the Neuroprotective Effects of Hydroxyindole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the neuroprotective effects of various hydroxyindole isomers, intended for researchers, scientists, and professionals in drug development. The focus is on objective, data-driven comparisons of their efficacy in mitigating neuronal cell death, with a particular emphasis on their antioxidant properties and ability to counteract ferroptosis, a form of regulated cell death implicated in several neurodegenerative diseases.[1][2][3]

Comparative Analysis of Neuroprotective Efficacy

Recent studies have systematically evaluated different hydroxyindole isomers for their ability to protect neuronal cells from ferroptosis induced by various chemical agents. The isomers 3-hydroxyindole (3-HI), 5-hydroxyindole (B134679) (5-HI), 6-hydroxyindole (B149900) (6-HI), and 7-hydroxyindole (7-HI), along with related compounds like serotonin (B10506) and 5-hydroxyindoleacetic acid (5-HIAA), were tested in mouse hippocampal (HT-22) and rat dopaminergic (N27) neuron cell lines.[1][2][3]

The data consistently demonstrates that 3-hydroxyindole is the most potent inhibitor of ferroptosis across different inducers and cell lines.[1][2][3] The overall efficacy ranking against ferroptosis in HT-22 cells was determined to be: 3-HI > 7-HI > 6-HI > 5-HI > serotonin > 5-HIAA .[1] Notably, 5-hydroxyindole and its well-known derivatives were found to be significantly less effective in this context.[1][2][3]

The following tables summarize the quantitative data from these comparative experiments, presenting the half-maximal effective concentration (EC50) required for each compound to inhibit cell death.

Table 1: Neuroprotective Efficacy (EC50, µM) of Hydroxyindoles Against Ferroptosis Inducers in N27 Cells

Compound RSL3-induced Ferroptosis FINO2-induced Ferroptosis
3-Hydroxyindole (3-HI) 1.5 µM 2.2 µM
6-Hydroxyindole (6-HI) 9.1 µM 8.1 µM
This compound (7-HI) 6.3 µM 7.9 µM

Data sourced from a study on the anti-ferroptotic activity of hydroxyindoles in neuronal cultures.[1]

Mechanism of Neuroprotection

The primary mechanism underlying the neuroprotective effects of these hydroxyindole isomers is their intrinsic radical-trapping antioxidant (RTA) activity .[1][2][3] Ferroptosis is driven by iron-dependent lipid peroxidation, where uncontrolled free radicals damage cellular membranes, leading to cell death.[2][3] Hydroxyindoles, acting as potent antioxidants, can directly interact with and neutralize these free radicals, thus breaking the chain reaction of lipid peroxidation and preventing neuronal damage.[1]

Beyond direct radical scavenging, a key signaling pathway involved in cellular defense against oxidative stress is the Keap1-Nrf2 pathway.[4][5][6] Under conditions of oxidative stress, the transcription factor Nrf2 is released from its inhibitor, Keap1.[4][5] Liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes.[4][6] This action upregulates the expression of a suite of protective antioxidant and detoxification enzymes, bolstering the cell's endogenous defense mechanisms.[6][7] The antioxidant activity of hydroxyindoles can contribute to the activation of this protective pathway. Concurrently, this pathway can suppress pro-inflammatory signaling cascades, such as those mediated by NF-κB.[6][7][8]

G cluster_stress Cellular Environment cluster_intervention Therapeutic Intervention cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stress Oxidative Stress (e.g., ROS, Lipid Peroxides) Keap1_Nrf2 Keap1-Nrf2 Complex stress->Keap1_Nrf2 induces HI Hydroxyindole Isomer (Antioxidant) HI->stress neutralizes Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free dissociation Keap1_mod Modified Keap1 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, GCLC) ARE->Enzymes activates transcription Enzymes->stress detoxifies

General Neuroprotective Signaling Pathway of Hydroxyindoles.

Key Experimental Protocols

The following are detailed methodologies for standard in vitro assays used to evaluate the neuroprotective and antioxidant properties of compounds like hydroxyindole isomers.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan (B1609692) crystals.[9]

Protocol:

  • Cell Seeding: Plate neuronal cells (e.g., HT-22 or SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[11] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell adherence.[11][12]

  • Compound Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of the hydroxyindole isomers. Incubate for a specified period (e.g., 2-4 hours).

  • Induction of Neurotoxicity: Add the neurotoxic agent (e.g., erastin, RSL3, or H₂O₂) to the wells, except for the untreated control wells.

  • MTT Incubation: After the desired toxicant exposure period (e.g., 24 hours), add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[9][13]

  • Incubate the plate for 4 hours at 37°C in a CO₂ incubator, protected from light.[9]

  • Formazan Solubilization: Carefully remove the MTT-containing medium from the wells. Add 100 µL of a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to each well to dissolve the purple formazan crystals.[9][10][11]

  • Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate spectrophotometer at a wavelength of 570 nm.[9][10][13] Cell viability is expressed as a percentage relative to the untreated control cells.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay cluster_analysis Phase 4: Data Analysis A 1. Cell Seeding (Neuronal cells in 96-well plate) B 2. Incubation (24h) (Allow cells to adhere) A->B C 3. Pre-treatment (Add Hydroxyindole Isomers) B->C D 4. Neurotoxin Induction (Add Stressor, e.g., RSL3) C->D E 5. MTT Reagent Addition (Incubate for 4 hours) D->E F 6. Solubilization (Add DMSO to dissolve formazan) E->F G 7. Absorbance Reading (Measure at 570 nm) F->G H 8. Calculate Cell Viability (%) (Relative to control) G->H

Workflow for In Vitro Neuroprotection (MTT Assay).
Intracellular Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay)

This assay quantifies intracellular ROS levels using the cell-permeant fluorogenic dye 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA).[11][14][15] Inside the cell, esterases deacetylate DCFH-DA to non-fluorescent DCFH.[14][16] In the presence of ROS, DCFH is rapidly oxidized to the highly fluorescent 2′,7′-dichlorofluorescein (DCF), which can be detected by fluorescence spectroscopy.[14][15][16]

Protocol:

  • Cell Seeding: Seed neuronal cells in a 96-well black, clear-bottom plate at a density appropriate for your experiment (e.g., 1-4 x 10⁴ cells/well) and allow them to adhere overnight.[14]

  • Compound Treatment: Treat cells with the desired concentrations of hydroxyindole isomers and the ROS-inducing agent according to the experimental design. Include appropriate positive (e.g., H₂O₂) and negative controls.

  • DCFH-DA Loading: Remove the treatment medium and wash the cells gently 2-3 times with a warm buffer (e.g., PBS or HBSS).[14]

  • Add 100 µL of DCFH-DA working solution (typically 10-25 µM in serum-free medium) to each well.[16][17]

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.[14][18]

  • Wash: Remove the DCFH-DA solution and wash the cells multiple times with buffer to remove any extracellular probe.[14]

  • Data Acquisition: Add 100-200 µL of PBS to each well.[18] Measure the fluorescence intensity immediately using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.[15] The standard excitation and emission wavelengths for DCF are ~485 nm and ~535 nm, respectively.[15][16] ROS levels are reported as the fold change in fluorescence intensity compared to the control group.

References

7-Hydroxyindole: A Potential Biomarker for Neurodegenerative Diseases? A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for reliable and accessible biomarkers is a critical endeavor in the fight against neurodegenerative diseases like Alzheimer's. Early and accurate detection can significantly impact the development of therapeutic interventions and patient outcomes. This guide provides a comparative analysis of 7-Hydroxyindole as a potential novel biomarker against established markers of oxidative stress, a key pathological feature of neurodegeneration.

Introduction to this compound

This compound is a metabolite of indole, an aromatic heterocyclic organic compound. Recent research has highlighted its potential role in neuroprotection, specifically through the inhibition of ferroptosis, a form of iron-dependent programmed cell death implicated in the pathophysiology of neurodegenerative disorders. This unique mechanism of action positions this compound as a candidate biomarker that could offer insights into specific pathological pathways.

Comparison with Established Biomarkers

To objectively evaluate the potential of this compound, it is essential to compare it with currently utilized biomarkers for neurodegenerative diseases, particularly those related to oxidative stress. This guide focuses on a comparison with Malondialdehyde (MDA) and 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), well-documented markers of lipid peroxidation and oxidative DNA damage, respectively.

Quantitative Data Summary

The following table summarizes the performance of this compound (hypothetical, pending validation), MDA, and 8-OHdG as biomarkers for Alzheimer's Disease.

BiomarkerMatrixMethodHealthy Control Levels (Range)Alzheimer's Disease Levels (Range)Key Findings & Limitations
This compound Plasma, CSF, UrineLC-MS/MS (Hypothetical)Not EstablishedNot EstablishedHypothetical: Potential to reflect ferroptosis-specific neurodegeneration. Limitation: Lack of clinical data and validated analytical methods for quantification in human samples.
Malondialdehyde (MDA) Plasma, CSFHPLC, SpectrophotometryPlasma: ~1-3 µM[1]Plasma: Significantly elevated vs. controls[1]Indicates general lipid peroxidation. Limitation: Can be influenced by diet and other systemic oxidative stress conditions, leading to specificity issues.[1]
8-hydroxy-2'-deoxyguanosine (8-OHdG) Urine, CSF, PlasmaELISA, LC-MS/MSUrine: ~2-8 ng/mg creatinine[2]Urine: Significantly elevated in MCI-AD vs. controls.[2]A sensitive marker of oxidative DNA damage. Limitation: Can be elevated in various other conditions associated with oxidative stress, such as cancer and diabetes.

Signaling Pathways and Experimental Workflows

This compound and Neuroprotection via Ferroptosis Inhibition

The proposed mechanism for this compound's neuroprotective effect involves its ability to scavenge lipid peroxyl radicals, thereby halting the chain reaction of lipid peroxidation that is central to ferroptosis. This pathway is distinct from the general oxidative damage indicated by MDA and 8-OHdG.

G node_ros Increased ROS node_lpo Lipid Peroxidation node_ros->node_lpo Initiates node_ferroptosis Ferroptosis node_lpo->node_ferroptosis Drives node_neurodegeneration Neurodegeneration node_ferroptosis->node_neurodegeneration Contributes to node_7oh This compound node_7oh->node_lpo Inhibits

Caption: Proposed neuroprotective pathway of this compound.

Experimental Workflow for Biomarker Validation

A typical workflow for validating a new biomarker like this compound involves several key stages, from analytical method development to clinical sample analysis.

G node_method Analytical Method Development (LC-MS/MS) node_validation Method Validation (Accuracy, Precision, etc.) node_method->node_validation node_sample Clinical Sample Collection (AD Patients & Controls) node_validation->node_sample node_analysis Sample Analysis node_sample->node_analysis node_data Data Analysis & Correlation with Clinical Data node_analysis->node_data node_biomarker Biomarker Validation node_data->node_biomarker

Caption: General workflow for biomarker validation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of biomarker studies. Below are established protocols for the analysis of MDA and 8-OHdG. A hypothetical protocol for this compound is also presented to guide future research.

Malondialdehyde (MDA) Quantification by HPLC

Principle: This method is based on the reaction of MDA with thiobarbituric acid (TBA) to form a fluorescent pink adduct (MDA-TBA₂), which is then quantified by High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Materials:

  • Plasma or CSF samples

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Thiobarbituric acid (TBA) solution (0.67% w/v)

  • 1,1,3,3-Tetramethoxypropane (MDA standard)

  • HPLC system with a fluorescence detector (Excitation: 532 nm, Emission: 553 nm)

  • C18 reverse-phase column

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma or CSF, add 200 µL of 10% TCA.

    • Vortex for 30 seconds and centrifuge at 3000 rpm for 10 minutes to precipitate proteins.

    • Collect the supernatant.

  • Derivatization:

    • To the supernatant, add 200 µL of 0.67% TBA solution.

    • Incubate at 95°C for 60 minutes in a water bath.

    • Cool the samples on ice for 10 minutes.

  • Extraction:

    • Add 500 µL of n-butanol, vortex for 1 minute, and centrifuge at 3000 rpm for 5 minutes.

    • Collect the upper butanol layer.

  • HPLC Analysis:

    • Inject an aliquot of the butanol extract into the HPLC system.

    • Separate the MDA-TBA₂ adduct on a C18 column using a mobile phase of methanol:phosphate buffer (e.g., 40:60, v/v).

    • Quantify the MDA concentration by comparing the peak area to a standard curve prepared with 1,1,3,3-tetramethoxypropane.

8-hydroxy-2'-deoxyguanosine (8-OHdG) Quantification by ELISA

Principle: This is a competitive enzyme-linked immunosorbent assay (ELISA). 8-OHdG in the sample competes with 8-OHdG coated on the microplate for binding to a specific monoclonal antibody. The amount of antibody bound to the plate is inversely proportional to the concentration of 8-OHdG in the sample.

Materials:

  • Urine, plasma, or CSF samples

  • 8-OHdG ELISA kit (containing pre-coated microplate, 8-OHdG standards, primary antibody, HRP-conjugated secondary antibody, substrate solution, and stop solution)

  • Plate reader

Procedure:

  • Sample Preparation:

    • Centrifuge urine samples to remove sediment.

    • Plasma or CSF may require a protein precipitation step as per the kit instructions.

  • Assay Procedure (as per a typical kit):

    • Add standards and samples to the wells of the 8-OHdG pre-coated microplate.

    • Add the primary antibody to each well and incubate.

    • Wash the plate to remove unbound reagents.

    • Add the HRP-conjugated secondary antibody and incubate.

    • Wash the plate again.

    • Add the substrate solution and incubate in the dark to allow color development.

    • Add the stop solution to terminate the reaction.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of 8-OHdG in the samples by interpolating their absorbance values on the standard curve.

Hypothetical Protocol for this compound Quantification by LC-MS/MS

Principle: This method would involve the sensitive and specific quantification of this compound in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). An isotopically labeled internal standard would be used for accurate quantification.

Materials:

  • Plasma or CSF samples

  • This compound analytical standard

  • This compound-d5 (or other suitable isotopically labeled internal standard)

  • Acetonitrile (B52724)

  • Formic acid

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 UPLC column

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma or CSF, add an internal standard solution.

    • Precipitate proteins by adding 300 µL of ice-cold acetonitrile.

    • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate this compound from other matrix components on a C18 column using a gradient elution with a mobile phase consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Detect and quantify this compound using multiple reaction monitoring (MRM) in positive ion mode. The specific precursor-to-product ion transitions for this compound and its internal standard would need to be determined.

  • Data Analysis:

    • Quantify the concentration of this compound by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in a surrogate matrix.

Conclusion and Future Directions

While this compound shows promise as a potential biomarker for neurodegenerative diseases due to its specific role in inhibiting ferroptosis, its clinical utility is currently speculative. There is a critical need for the development and validation of robust analytical methods for its quantification in human biological fluids. Future research should focus on:

  • Developing and validating a sensitive and specific LC-MS/MS method for this compound in plasma and CSF.

  • Conducting pilot studies to measure this compound levels in well-characterized cohorts of Alzheimer's disease patients and healthy controls.

  • Correlating this compound levels with established biomarkers of Alzheimer's disease (e.g., Aβ, p-tau) and cognitive scores.

In contrast, MDA and 8-OHdG are well-established biomarkers of general oxidative stress, with a wealth of supporting data and standardized analytical methods. However, their lack of specificity to neurodegenerative pathology is a significant limitation. The validation of this compound could provide a more targeted biomarker, offering new insights into the role of ferroptosis in neurodegeneration and potentially aiding in the development of novel therapeutic strategies.

References

A Comparative Guide to the Antioxidant Efficacy of 7-Hydroxyindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant efficacy of 7-Hydroxyindole against other well-established antioxidants. The following sections detail the available quantitative data from in vitro and cellular assays, outline the experimental protocols for these assays, and illustrate the key signaling pathways involved in antioxidant activity.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of this compound and other reference antioxidants is summarized below. The data is presented as the half-maximal inhibitory concentration (IC50), the half-maximal effective concentration (EC50), or the Trolox Equivalent Antioxidant Capacity (TEAC), which are common metrics to evaluate antioxidant potency in various assays. A lower IC50 or EC50 value indicates greater antioxidant activity.

CompoundAssayIC50 / EC50 / TEAC / FRAP ValueReference(s)
This compound ABTS (cell-free)EC50: 6.3 μM (against RSL3-induced ferroptosis)[1]
Cellular Assay (Ferroptosis inhibition in N27 cells)EC50: 7.9 μM (against FINO2-induced ferroptosis)[1]
Ascorbic Acid (Vitamin C) DPPHIC50: 3.37 µg/mL[2]
DPPHIC50: 6.1 µg/mL[2]
DPPHIC50: 24.34 ± 0.09 µg/ml[3]
Trolox (Vitamin E analog) ABTSStandard for TEAC value of 1.0[4]
Quercetin ABTSTEAC: 1.35[5]
FRAP7.60 ± 0.93 mmol FeSO4/g extract[6]

Note: Direct comparison of IC50/EC50 values across different studies should be done with caution due to variations in experimental conditions. The data for this compound is currently limited to specific assay conditions related to ferroptosis inhibition.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical. This donation neutralizes the radical, resulting in a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

  • A working solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared to a specific absorbance at its maximum wavelength (typically around 517 nm).

  • Various concentrations of the test compound (e.g., this compound) and a standard antioxidant (e.g., Ascorbic Acid) are prepared.

  • A specific volume of the test compound or standard is mixed with the DPPH solution.

  • The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • The absorbance of the solution is measured at the maximum wavelength of DPPH.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the antioxidant.[2][3][7]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at its maximum wavelength (typically around 734 nm).

Procedure:

  • The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS with a strong oxidizing agent, such as potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours.

  • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to a specific absorbance at 734 nm.

  • Various concentrations of the test compound and a standard antioxidant (e.g., Trolox) are prepared.

  • A specific volume of the test compound or standard is mixed with the diluted ABTS•+ solution.

  • The reaction mixture is incubated at room temperature for a defined period (e.g., 6 minutes).

  • The absorbance is measured at 734 nm.

  • The percentage of inhibition of absorbance is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that would give the same percentage of inhibition as the test sample.[4][8][9]

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity of the sample.

Procedure:

  • The FRAP reagent is prepared by mixing an acetate (B1210297) buffer (pH 3.6), a solution of TPTZ in HCl, and an aqueous solution of ferric chloride (FeCl₃).

  • Various concentrations of the test compound and a standard (e.g., ferrous sulfate (B86663) or Quercetin) are prepared.

  • A specific volume of the test compound or standard is mixed with the FRAP reagent.

  • The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 4 minutes).

  • The absorbance of the blue-colored solution is measured at its maximum wavelength (typically around 593 nm).

  • The antioxidant capacity is calculated by comparing the absorbance of the sample with a standard curve prepared using a known concentration of ferrous ions or a standard antioxidant. The results are often expressed as mmol of Fe²⁺ equivalents per gram of sample.[5][6][10]

Signaling Pathways and Mechanisms

Direct Radical Scavenging

Antioxidants like this compound can directly neutralize reactive oxygen species (ROS) by donating a hydrogen atom or an electron. This process stabilizes the free radical, preventing it from causing cellular damage. The indole (B1671886) ring, present in this compound, is known for its electron-rich nature, which contributes to its radical scavenging ability.[1][11]

G cluster_reaction Radical Scavenging cluster_products Products ROS Reactive Oxygen Species (ROS) (e.g., •OH, O₂•⁻) StableRadical Stabilized Radical CellularDamage Cellular Damage (Lipid Peroxidation, DNA damage) ROS->CellularDamage Causes Antioxidant This compound Antioxidant->ROS Donates electron/hydrogen OxidizedAntioxidant Oxidized this compound

Caption: Direct radical scavenging mechanism of this compound.

Nrf2-Keap1 Antioxidant Response Pathway

The Nrf2-Keap1 pathway is a key cellular defense mechanism against oxidative stress. Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1 in the cytoplasm, leading to its degradation. In the presence of oxidative stress or certain antioxidants, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the production of protective enzymes.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Keap1_mod Modified Keap1 Nrf2_Keap1->Keap1_mod Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation OxidativeStress Oxidative Stress / Antioxidants OxidativeStress->Nrf2_Keap1 Induces dissociation Nrf2_Maf Nrf2-Maf Complex Nrf2_nuc->Nrf2_Maf Maf Maf Maf->Nrf2_Maf ARE Antioxidant Response Element (ARE) Nrf2_Maf->ARE Binds to AntioxidantGenes Antioxidant Genes (e.g., HO-1, NQO1) ARE->AntioxidantGenes Activates transcription ProtectiveEnzymes Protective Enzymes AntioxidantGenes->ProtectiveEnzymes Translation

Caption: The Nrf2-Keap1 signaling pathway for antioxidant response.

Experimental Workflow for In Vitro Antioxidant Assays

The general workflow for the DPPH, ABTS, and FRAP assays follows a similar pattern of reagent preparation, reaction with the antioxidant, and spectrophotometric measurement.

G A Prepare Reagents (DPPH, ABTS•+, or FRAP reagent) C Mix Reagent with Test Compound/Standard A->C B Prepare Test Compound and Standard Solutions (e.g., this compound, Ascorbic Acid) B->C D Incubate for a specific time and temperature C->D E Measure Absorbance (Spectrophotometer) D->E F Calculate % Inhibition or Antioxidant Capacity E->F G Determine IC50 / TEAC / FRAP Value F->G

Caption: General experimental workflow for in vitro antioxidant assays.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 7-Hydroxyindole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of indolic compounds, the accurate and reliable quantification of 7-Hydroxyindole is critical for understanding its metabolic pathways, pharmacokinetic profiles, and potential physiological effects. The selection of an appropriate analytical method is a foundational step in generating high-quality data. This guide provides an objective comparison of three prevalent analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

This comparison is supported by representative experimental data and detailed methodologies to aid in the selection and cross-validation of the most suitable method for a given research application. Cross-validation is essential when comparing results across different laboratories or when transitioning between different analytical techniques during a project's lifecycle.[1]

General Principles of Analytical Method Validation

The validation of an analytical method ensures that its performance characteristics are suitable and reliable for the intended application. Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.[2][3]

  • Accuracy: The closeness of the measured value to the true value.[2]

  • Precision: The degree of agreement among a series of measurements.[2]

  • Linearity and Range: The ability to produce results that are directly proportional to the concentration of the analyte within a defined range.[2]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[2]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[4]

Comparative Data of Analytical Methods

The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of this compound and structurally similar compounds. These values are representative and may vary based on specific instrumentation, experimental conditions, and sample matrices.

ParameterHPLC-UVGC-MSLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.[5]Separation based on volatility and polarity, identification by mass-to-charge ratio.[5][6]Separation based on polarity, with highly selective and sensitive detection by mass spectrometry.[5]
Selectivity Moderate; potential for interference from co-eluting compounds with similar UV spectra.[5]High; mass spectral data provides structural information.[5]Very High; Multiple Reaction Monitoring (MRM) provides exceptional specificity.[5][7]
Sensitivity (LOQ) ng/mL to µg/mL range.[5]pg/mL to ng/mL range.[5]pg/mL to ng/mL range.[5][7]
Linearity (R²) Typically > 0.999.Typically > 0.99.[5]Typically > 0.998.[7]
Precision (%RSD) < 15%.[5]< 15%.[8]< 15%.
Accuracy (%Recovery) 85-115%.80-120%.[8]85-115%.
Sample Derivatization Not typically required.Often required to improve volatility and thermal stability.[2]Not typically required.
Cost LowMediumHigh
Throughput HighMediumHigh

Experimental Protocols

Detailed methodologies for the analysis of this compound using HPLC-UV, GC-MS, and LC-MS/MS are provided below. These protocols are intended as a starting point and may require optimization for specific applications.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and cost-effective technique suitable for the routine analysis of this compound, particularly at higher concentrations.[2]

Instrumentation:

  • A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).[2]

Chromatographic Conditions:

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for indole (B1671886) compounds.[2]

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid to improve peak shape) and an organic phase (e.g., acetonitrile (B52724) or methanol) is typically employed.[2]

  • Flow Rate: A typical starting flow rate is 1.0 mL/min.[2]

  • Column Temperature: Maintained at a constant temperature, for instance, 30°C, to ensure reproducibility.[2]

  • Detection: UV detection at the wavelength of maximum absorbance for this compound (approximately 275-285 nm).[2]

  • Injection Volume: 10-20 µL.[2]

Sample Preparation:

  • For biological samples such as plasma or urine, a protein precipitation step with a solvent like acetonitrile or methanol (B129727) is often necessary.

  • Alternatively, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used for sample cleanup and concentration.

  • The final extract is typically filtered through a 0.22 µm syringe filter before injection into the HPLC system.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and is a powerful tool for the analysis of volatile and semi-volatile compounds. Due to the polarity of this compound, derivatization is generally required to enhance its volatility and thermal stability.[2]

Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer.[2]

Chromatographic and Mass Spectrometric Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is commonly used.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[2]

  • Injection Mode: Splitless injection for trace analysis.[2]

  • Temperature Program: An initial oven temperature of around 100°C, held for 1-2 minutes, followed by a ramp to a final temperature of 280-300°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

  • MS Detection: Full scan mode for initial identification and method development, followed by Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity.[2]

Sample Preparation and Derivatization:

  • Extraction of this compound from the sample matrix using an appropriate solvent.

  • The extract is evaporated to dryness under a gentle stream of nitrogen.

  • The dried residue is derivatized using a silylating agent (e.g., BSTFA with 1% TMCS) or an acylating agent (e.g., acetic anhydride) to convert the polar hydroxyl and amine groups into less polar derivatives.

  • The derivatized sample is then reconstituted in a suitable solvent for GC-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for bioanalytical studies that demand high sensitivity and selectivity for quantifying low concentrations of this compound in complex biological matrices.[2][7]

Instrumentation:

  • A liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole).[5]

Chromatographic and Mass Spectrometric Conditions:

  • Column and Mobile Phase: Similar to HPLC-UV, a C18 column with a gradient of water and acetonitrile/methanol containing a modifier like formic acid is typically used.[5][7]

  • Ion Source: Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of indole compounds.[5]

  • Mass Spectrometer: Operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis.[5][7] This involves selecting a precursor ion for this compound and one or more of its characteristic product ions.

Sample Preparation:

  • Sample preparation methods such as protein precipitation, LLE, or SPE are employed to clean up complex samples like plasma or tissue homogenates before analysis.[5][7]

Mandatory Visualizations

To better understand the processes involved in analytical method validation and comparison, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis A Define Analytical Requirements B Select Analytical Technique (e.g., HPLC, LC-MS, GC-MS) A->B C Optimize Method Parameters (e.g., Mobile Phase, Column) B->C D Selectivity & Specificity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Routine Sample Analysis I->J K In-study Quality Control J->K L Data Reporting K->L

Caption: General workflow for analytical method validation.

Cross_Validation_Logic cluster_0 Analytical Methods cluster_1 Validation & Comparison cluster_2 Outcome MethodA Method A (e.g., HPLC-UV) ValidationA Full Validation of Method A MethodA->ValidationA MethodB Method B (e.g., LC-MS/MS) ValidationB Full Validation of Method B MethodB->ValidationB SpikedQC Spiked QC Samples ValidationA->SpikedQC IncurredSamples Incurred Study Samples ValidationA->IncurredSamples ValidationB->SpikedQC ValidationB->IncurredSamples Comparison Comparative Analysis SpikedQC->Comparison IncurredSamples->Comparison Result Demonstrate Interchangeability or Define Bias Comparison->Result

Caption: Logical workflow for cross-validation of two analytical methods.

References

Unveiling the Therapeutic Potential of 7-Hydroxyindole and its Analogs: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the indole (B1671886) scaffold represents a privileged structure in medicinal chemistry, offering a versatile template for the design of novel therapeutic agents. Among its many derivatives, 7-hydroxyindole has emerged as a compound of significant interest, demonstrating promising activity in both antimicrobial and anticancer applications. This guide provides a comprehensive comparison of this compound and its analogs, summarizing key structure-activity relationships (SAR), presenting quantitative biological data, detailing experimental protocols, and visualizing relevant biological pathways.

Antimicrobial and Antibiofilm Activity: Disrupting Bacterial Communication

This compound and its derivatives have shown considerable efficacy in combating bacterial infections, particularly those associated with biofilm formation, a key factor in antibiotic resistance. The primary mechanism of action appears to be the disruption of quorum sensing (QS), the cell-to-cell communication system used by bacteria to coordinate collective behaviors.

Structure-Activity Relationship Insights

The antimicrobial and antibiofilm potency of this compound analogs is significantly influenced by the nature and position of substituents on the indole ring. While extensive quantitative structure-activity relationship (QSAR) studies for a broad range of this compound analogs are still emerging, initial findings suggest that:

  • Hydroxylation at the 7-position is a key feature for potent antibiofilm activity, as seen with this compound's significant reduction of biofilm formation in various bacterial species.[1][2]

  • Other hydroxylated indoles , such as 5-hydroxyindole, also exhibit antibiofilm effects, though often to a lesser extent than this compound.[1][3]

  • Electron-withdrawing or donating groups at other positions on the indole ring can modulate activity. For instance, halogen substitution at the 5 and 7 positions has been noted to influence biological activity.[4]

  • Analogs with different substituents , such as fluoro, methyl, or nitro groups, have demonstrated varying degrees of interference with quorum sensing and virulence factor production.[5]

Comparative Antibiofilm Activity of Indole Analogs
CompoundTarget OrganismConcentrationEffect on Biofilm FormationReference
This compound Escherichia coli O157:H71 mM27-fold reduction[1]
Pseudomonas aeruginosa PAO1500 µM2-fold increase[3]
Acinetobacter baumannii1/64 MICInhibition and eradication of mature biofilm[4]
5-Hydroxyindole Escherichia coli O157:H71 mM11-fold reduction[1]
Indole Escherichia coli O157:H71 mM18-fold reduction[1]
Isatin (Indole-2,3-dione) Escherichia coli O157:H7-Increased biofilm formation[2]
7-Fluoroindole Pseudomonas aeruginosa1 mM4-fold inhibition[1]
7-Formylindole Pseudomonas aeruginosa1 mM5-fold inhibition[1]

Anticancer Activity: Targeting Cellular Proliferation

The indole nucleus is a common feature in many anticancer drugs, and derivatives of this compound are being explored for their cytotoxic effects against various cancer cell lines. The mechanism of action is often linked to the induction of apoptosis and inhibition of key cellular processes.

Structure-Activity Relationship Insights

The anticancer activity of indole derivatives is highly dependent on the substitution pattern around the core structure. Key takeaways from various studies include:

  • The position and nature of substituents on the indole ring play a critical role in determining cytotoxicity and selectivity against different cancer cell lines.

  • For 7-azaindole (B17877) derivatives, a related class of compounds, substitutions at positions 1, 3, and 5 of the azaindole ring are particularly important for anticancer activity.

  • Specific substitutions, such as a p-fluorobenzyl group at the R1 position and an electron-withdrawing group at the R2 position of indole-benzimidazole derivatives, have been shown to enhance anticancer activity against MCF-7 cells.

Comparative Anticancer Activity of Indole Derivatives
CompoundCancer Cell LineIC50 (µM)Reference
7-Azaindole derivative (7-AID)HeLa16.96[6]
MCF-714.12[6]
MDA-MB-23112.69[6]
2-phenylindolglyoxylyldipeptide 15p53-MDM2 dissociation0.01165[7]
Indole-thiophene derivative 10aMCF-70.15-0.35[7]
Indole-thiophene derivative 10bMCF-70.15-0.35[7]
Alkylindole derivative 9U251 GBM1.9[7]

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Compounds: Dissolve the synthesized indole derivatives in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate using Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi. This will create a range of concentrations to be tested.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to inhibit biofilm formation.

  • Bacterial Culture: Grow the test bacteria in a suitable broth medium overnight.

  • Treatment and Incubation: In a 96-well polystyrene microtiter plate, add fresh broth, the bacterial culture, and the test compound at various concentrations. Incubate the plate under static conditions for a specified period (e.g., 24 hours) to allow for biofilm formation.

  • Washing: After incubation, discard the planktonic (free-floating) cells and gently wash the wells with phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria.

  • Staining: Add a 0.1% crystal violet solution to each well and incubate for 15-20 minutes. This stains the biofilm.

  • Washing and Solubilization: Wash the wells again with water to remove excess stain. Then, add a solubilizing agent, such as 95% ethanol (B145695) or 33% glacial acetic acid, to dissolve the stain bound to the biofilm.

  • Quantification: Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 570-595 nm) using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Quorum Sensing Inhibition Assay (Violacein Inhibition Assay)

This assay uses a reporter strain, such as Chromobacterium violaceum, to screen for QS inhibitors. C. violaceum produces a purple pigment called violacein (B1683560), the production of which is regulated by QS.

  • Reporter Strain Culture: Grow an overnight culture of C. violaceum (a mutant strain that requires an external QS signal to produce violacein).

  • Assay Setup: In a 96-well plate, add fresh broth, the C. violaceum culture, the QS signal molecule (e.g., N-acyl-homoserine lactone), and the test compound at different concentrations.

  • Incubation: Incubate the plate at a suitable temperature (e.g., 30°C) for 24-48 hours.

  • Observation and Quantification: Observe the wells for the inhibition of purple color development. The amount of violacein produced can be quantified by lysing the cells and measuring the absorbance of the extracted pigment at 585 nm. A reduction in violacein production indicates inhibition of quorum sensing.

Visualizing the Mechanisms

To better understand the structure-activity relationships and the biological pathways involved, the following diagrams have been generated.

SAR_7_Hydroxyindole Structure-Activity Relationship of this compound Analogs cluster_core This compound Core cluster_substituents Substitutions & Effects cluster_activity Biological Activities Core This compound N-H Benzene Ring Pyrrole Ring Subst_7OH 7-OH Group (Key for Antibiofilm Activity) Core:f2->Subst_7OH Substitution Subst_5 Position 5 (Halogenation can modulate activity) Core:f2->Subst_5 Substitution Subst_N1 N1 Position (Substitution impacts anticancer activity) Core:f1->Subst_N1 Substitution Subst_3 Position 3 (Substitution impacts anticancer activity) Core:f3->Subst_3 Substitution Antimicrobial Antimicrobial/ Antibiofilm Subst_7OH->Antimicrobial Subst_5->Antimicrobial Anticancer Anticancer Subst_N1->Anticancer Subst_3->Anticancer

Caption: General SAR of this compound Analogs.

QS_Inhibition_Pathway Quorum Sensing Inhibition by this compound cluster_complex Quorum Sensing Inhibition by this compound 7HI This compound Signal_Synthase Signal Synthase (e.g., LuxI, AbaI) 7HI->Signal_Synthase Inhibits Receptor Signal Receptor (e.g., LuxR, AbaR) 7HI->Receptor May interfere with signal binding QS_Signal Quorum Sensing Signal (e.g., AHL) Signal_Synthase->QS_Signal Produces QS_Signal->Receptor Binds to Complex Signal-Receptor Complex Gene_Expression Virulence Gene Expression Biofilm Biofilm Formation & Virulence

Caption: Quorum Sensing Inhibition by this compound.

References

Validating the In Vivo Mechanism of Action of 7-Hydroxyindole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 7-Hydroxyindole's performance with alternative indole (B1671886) derivatives, supported by experimental data, to validate its in vivo mechanism of action. The focus is on its antimicrobial and neuroprotective properties.

Antimicrobial Activity: Targeting Quorum Sensing in Gram-Negative Bacteria

This compound has demonstrated significant efficacy in combating infections caused by multidrug-resistant bacteria, particularly Acinetobacter baumannii and Pseudomonas aeruginosa. Its primary mechanism of action is the disruption of quorum sensing, a cell-to-cell communication system that regulates virulence and biofilm formation.

Comparative Efficacy of Indole Derivatives Against Acinetobacter baumannii

The following table summarizes the antimicrobial and antibiofilm activities of this compound in comparison to other indole derivatives against extensively drug-resistant Acinetobacter baumannii (XDRAB).

CompoundMinimum Inhibitory Concentration (MIC) vs. XDRAB (µg/mL)[1]Biofilm Inhibition[1][2][3]Mature Biofilm Eradication[1][2][3]In Vivo Efficacy (G. mellonella model)[2]
This compound 512Potent, even at sub-inhibitory concentrations (1/64 of MIC)Effective, even at sub-inhibitory concentrationsIncreased survival rate from 16.67% to 31.67%
5-Iodoindole (B102021) 64EffectiveEffectiveData not available
3-Methylindole Data not availableEffectiveEffectiveData not available

Key Findings:

  • While 5-iodoindole shows a lower MIC, indicating stronger direct antimicrobial activity, this compound demonstrates remarkable potency in inhibiting and eradicating biofilms at concentrations well below its MIC.[1][2][3]

  • The in vivo study using the Galleria mellonella infection model confirms the therapeutic potential of this compound, significantly improving survival rates in the face of an XDRAB infection.[2]

Mechanism of Action: Downregulation of Quorum Sensing

G Mechanism of this compound on A. baumannii Quorum Sensing HI7 This compound abaI abaI gene HI7->abaI inhibition abaR abaR gene HI7->abaR inhibition AHL AHL Autoinducer abaI->AHL synthesizes AbaR AbaR Receptor abaR->AbaR encodes AHL->AbaR binds Complex AHL-AbaR Complex AbaR->Complex Virulence Virulence Factors & Biofilm Formation Complex->Virulence activates

This compound inhibits quorum sensing in A. baumannii.

Neuroprotective Effects: Inhibition of Ferroptosis

Recent studies have highlighted the potential of this compound as a neuroprotective agent, primarily through its ability to inhibit ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation.[9][10]

Comparative Neuroprotective Activity of Hydroxyindoles

While extensive quantitative comparative data is still emerging, preliminary studies indicate that the position of the hydroxyl group on the indole ring influences the anti-ferroptotic potency.

CompoundPotency in Inhibiting Ferroptosis in Neuronal Cells[10]Primary Mechanism
This compound HighRadical-trapping antioxidant[9][10]
3-Hydroxyindole Most PotentRadical-trapping antioxidant[9][10]
6-Hydroxyindole HighRadical-trapping antioxidant[9][10]
5-Hydroxyindole Less EffectiveRadical-trapping antioxidant[9]

Key Findings:

  • Several hydroxyindole analogs, including this compound, have been identified as inhibitors of ferroptosis.[9][10]

  • The neuroprotective effect is attributed to their intrinsic radical-trapping antioxidant activity, which counteracts the lipid peroxidation central to the ferroptosis pathway.[9][10]

Mechanism of Action: Counteracting Ferroptosis

Ferroptosis is initiated by the accumulation of iron and lipid reactive oxygen species (ROS). This compound, as a radical-trapping antioxidant, can neutralize these harmful ROS, thereby preventing the cascade of events that leads to cell death.

G Neuroprotective Mechanism of this compound via Ferroptosis Inhibition HI7 This compound ROS Lipid ROS HI7->ROS scavenges (antioxidant) Iron Iron Accumulation Iron->ROS generates Peroxidation Lipid Peroxidation ROS->Peroxidation induces Ferroptosis Ferroptosis (Cell Death) Peroxidation->Ferroptosis leads to

This compound inhibits ferroptosis by scavenging lipid ROS.

Experimental Protocols

Galleria mellonella Infection Model for A. baumannii

This in vivo model is used to assess the efficacy of antimicrobial compounds.[11][12][13][14][15]

  • Preparation of Bacterial Inoculum: Culture A. baumannii to the mid-logarithmic phase, wash, and resuspend in sterile saline to a specific concentration (e.g., 10^8 CFU/mL).

  • Infection of Larvae: Inject a precise volume (e.g., 10 µL) of the bacterial suspension into the last left proleg of G. mellonella larvae.

  • Treatment: At a specified time post-infection, administer this compound (or control) via injection into a different proleg.

  • Monitoring: Incubate the larvae at 37°C and monitor survival rates over a period of 72 hours.

  • Bacterial Burden (Optional): At selected time points, homogenize a subset of larvae, serially dilute the homogenate, and plate on appropriate agar (B569324) to determine the bacterial load (CFU/larva).

G Experimental Workflow: G. mellonella Infection Model cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Culture A. baumannii A2 Prepare Inoculum A1->A2 B1 Inject Larvae with Bacteria A2->B1 B2 Administer this compound B1->B2 C1 Monitor Survival B2->C1 C2 Determine Bacterial Burden B2->C2

Workflow for assessing in vivo efficacy using G. mellonella.
Biofilm Quantification Assay (Crystal Violet Method)

This assay is used to quantify the extent of biofilm formation and eradication.[16][17][18][19][20]

  • Biofilm Formation: In a 96-well plate, incubate the bacterial culture with or without various concentrations of this compound for 24-48 hours to allow biofilm formation.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic (free-floating) bacteria.

  • Staining: Add a 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Washing: Wash the wells again to remove excess stain.

  • Solubilization: Add 30% acetic acid or ethanol (B145695) to dissolve the crystal violet that has stained the biofilm.

  • Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570-590 nm using a plate reader. The absorbance is proportional to the biofilm mass.

RT-qPCR for abaI and abaR Gene Expression

This technique is used to quantify the changes in gene expression in response to this compound.[6]

  • RNA Extraction: Treat A. baumannii cultures with and without this compound and extract total RNA.

  • cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA).

  • qPCR: Perform quantitative PCR using specific primers for abaI, abaR, and a reference housekeeping gene (e.g., 16S rRNA).

  • Analysis: Calculate the relative expression of the target genes using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing the treated to the untreated samples.

References

Unraveling the Anti-Virulence Potential of 7-Hydroxyindole and Indole Against Bacterial Pathogens: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals now have access to a comprehensive comparative guide on the anti-virulence properties of 7-Hydroxyindole (7HI) and indole (B1671886). This guide provides an in-depth analysis of their effects on key bacterial virulence factors, supported by experimental data and detailed methodologies, to inform the development of novel anti-infective strategies.

This publication addresses the urgent need for alternatives to traditional antibiotics by exploring compounds that disarm pathogens rather than killing them, a strategy that may slow the development of antibiotic resistance. By comparing the well-known bacterial signaling molecule indole with its hydroxylated derivative, this compound, this guide offers valuable insights into their potential as anti-virulence agents. The data presented focuses primarily on their effects against Pseudomonas aeruginosa, a notorious opportunistic human pathogen.

Comparative Analysis of Virulence Factor Inhibition

Extensive research has demonstrated that both this compound and indole can significantly diminish the production of several key virulence factors in Pseudomonas aeruginosa. These compounds have been shown to interfere with the quorum sensing (QS) systems, intricate cell-to-cell communication networks that regulate the expression of many virulence genes. The following tables summarize the comparative quantitative effects of these two compounds on various virulence-associated phenotypes.

Virulence FactorCompoundConcentrationEffectReference
Pyocyanin (B1662382) Production Indole250 µMReduction[1][2]
This compound250 µMReduction[1][2]
Rhamnolipid Production Indole250 µMReduction[1][2]
This compound250 µMReduction[1][2]
PQS Production Indole500 µM99% reduction[3]
This compound250 µMReduction[1][2]
Pyoverdine Production Indole250 µMReduction[1][2]
This compound250 µMReduction[1][2]
PhenotypeCompoundConcentrationEffect on P. aeruginosaReference
Biofilm Formation Indole500 µM20-30% increase[4]
This compound500 µM2-fold increase[4][5]
Swarming Motility IndoleNot specifiedInhibition[6]
This compoundNot specifiedAbolished[1][5]

Experimental Protocols

To ensure the reproducibility and validation of the cited data, this section provides detailed methodologies for the key experiments used to assess the anti-virulence properties of this compound and indole.

Quantification of Pyocyanin Production

Pyocyanin, a blue-green phenazine (B1670421) pigment, is a significant virulence factor of P. aeruginosa. Its quantification is a common method to assess the impact of compounds on QS-regulated virulence.

  • Culture Preparation: Grow P. aeruginosa in a suitable medium (e.g., Luria-Bertani broth) in the presence and absence of the test compounds (indole or this compound) for 24-48 hours.

  • Extraction: Centrifuge the cultures to pellet the bacterial cells. Transfer the supernatant to a new tube and add chloroform (B151607) at a 3:2 ratio (supernatant:chloroform). Vortex vigorously to extract the pyocyanin into the chloroform layer (which will turn blue).

  • Acidification and Quantification: Separate the chloroform layer and add 0.2 M HCl at a 1:1 ratio. Vortex again. The pyocyanin will move to the acidic aqueous phase, turning it pink. Measure the absorbance of this pink solution at 520 nm.

  • Calculation: The concentration of pyocyanin can be calculated using the molar extinction coefficient of pyocyanin at 520 nm.

Quantification of Rhamnolipid Production

Rhamnolipids are biosurfactants that play a crucial role in motility and biofilm formation.

  • Culture and Extraction: Following incubation with the test compounds, centrifuge the bacterial cultures and collect the supernatant. Extract the rhamnolipids from the supernatant using twice the volume of diethyl ether.

  • Evaporation and Resuspension: Evaporate the ether to dryness and resuspend the rhamnolipid residue in deionized water.

  • Orcinol (B57675) Assay: Add a freshly prepared orcinol solution to the resuspended rhamnolipids. Heat the mixture at 80°C for 30 minutes.

  • Quantification: Cool the samples and measure the absorbance at 421 nm. The concentration is determined by comparing the absorbance to a standard curve prepared with known concentrations of rhamnose.

Quantification of Pseudomonas Quinolone Signal (PQS) Production

PQS is a key signaling molecule in the P. aeruginosa QS network.

  • Extraction: Extract PQS from culture supernatants with acidified ethyl acetate.

  • Analysis: The extracted PQS can be quantified using techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector.

Quantification of Pyoverdine Production

Pyoverdine is a siderophore essential for iron acquisition and virulence.

  • Measurement: The production of this fluorescent siderophore can be measured directly in the culture supernatant by detecting its fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 460 nm.

Biofilm Formation Assay (Crystal Violet Method)

This assay quantifies the ability of bacteria to form biofilms on a solid surface.

  • Incubation: Grow bacteria in a 96-well microtiter plate in the presence of test compounds for 24-48 hours without agitation.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Staining: Add a 0.1% crystal violet solution to each well and incubate for 15-20 minutes.

  • Solubilization: Wash away the excess stain and allow the plate to dry. Solubilize the bound crystal violet with 30% acetic acid or ethanol.

  • Quantification: Measure the absorbance of the solubilized stain at a wavelength of 550-590 nm.

Swarming Motility Assay

This assay assesses the collective movement of bacteria across a semi-solid surface.

  • Plate Preparation: Prepare swarm agar (B569324) plates (e.g., 0.5% agar) with the appropriate medium.

  • Inoculation: Inoculate a small volume of a liquid bacterial culture onto the center of the agar plate containing the test compounds.

  • Incubation: Incubate the plates at 37°C.

  • Measurement: The diameter of the bacterial swarm is measured over time to assess motility.

Signaling Pathways and Mechanisms of Action

Both indole and this compound exert their anti-virulence effects primarily by interfering with the quorum sensing (QS) signaling cascades in P. aeruginosa. The following diagrams, generated using the DOT language, illustrate the major QS pathways and the proposed points of inhibition by these compounds.

G cluster_las Las System cluster_rhl Rhl System cluster_pqs PQS System LasI LasI ODHSL 3-oxo-C12-HSL LasI->ODHSL Synthesizes LasR LasR Virulence_Las Virulence Gene Expression (e.g., lasB, aprA) LasR->Virulence_Las Induces RhlR RhlR LasR->RhlR Activates PqsR PqsR (MvfR) LasR->PqsR Activates ODHSL->LasR Activates RhlI RhlI BHSL C4-HSL RhlI->BHSL Synthesizes Virulence_Rhl Virulence Gene Expression (e.g., rhlAB, ppy) RhlR->Virulence_Rhl Induces BHSL->RhlR Activates PqsABCD PqsA-D PQS PQS PqsABCD->PQS Synthesizes PqsR->RhlR Activates Virulence_PQS Virulence Gene Expression (e.g., phnAB, pqsA-E) PqsR->Virulence_PQS Induces PQS->PqsR Activates Indole Indole / this compound Indole->LasR Inhibits Indole->RhlR Inhibits Indole->PqsR Inhibits

Caption: Overview of P. aeruginosa Quorum Sensing and Inhibition by Indole/7HI.

The prevailing hypothesis is that indole and this compound act as antagonists to the QS receptors LasR and RhlR. By binding to these receptors, they likely prevent the binding of the native acyl-homoserine lactone (AHL) autoinducers, thereby inhibiting the downstream activation of virulence gene expression. This antagonistic action disrupts the entire QS cascade, leading to a significant reduction in the production of multiple virulence factors.

experimental_workflow cluster_prep Preparation cluster_exposure Exposure cluster_assays Virulence Assays cluster_analysis Data Analysis Culture Bacterial Culture (e.g., P. aeruginosa) Incubation Incubation with Test Compounds Culture->Incubation Compounds Test Compounds (Indole / this compound) Compounds->Incubation Pyocyanin Pyocyanin Assay Incubation->Pyocyanin Rhamnolipid Rhamnolipid Assay Incubation->Rhamnolipid PQS PQS Assay Incubation->PQS Pyoverdine Pyoverdine Assay Incubation->Pyoverdine Biofilm Biofilm Assay Incubation->Biofilm Motility Swarming Motility Assay Incubation->Motility Quantification Quantification of Virulence Factors Pyocyanin->Quantification Rhamnolipid->Quantification PQS->Quantification Pyoverdine->Quantification Biofilm->Quantification Motility->Quantification Comparison Comparative Analysis Quantification->Comparison

Caption: General Experimental Workflow for Assessing Anti-Virulence Activity.

Conclusion

This comparative guide highlights the potential of this compound and indole as valuable lead compounds in the development of anti-virulence therapies. While both compounds demonstrate significant efficacy in reducing the production of key virulence factors in P. aeruginosa, subtle differences in their activity profiles, such as their opposing effects on biofilm formation in this pathogen, underscore the importance of continued research to elucidate their precise mechanisms of action and to optimize their therapeutic potential. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers dedicated to combating the growing threat of antibiotic-resistant bacteria.

References

A Head-to-Head Comparison of 7-Hydroxyindole and 6-Hydroxyindole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the nuanced differences between structural isomers can be pivotal in discovery and application. This guide provides a comprehensive, data-driven comparison of 7-Hydroxyindole and 6-Hydroxyindole (B149900), two key intermediates and bioactive molecules. We delve into their physicochemical properties, biological activities, and spectroscopic signatures, supported by experimental data and detailed protocols.

Physicochemical Properties: A Tale of Two Isomers

While sharing the same molecular formula (C₈H₇NO) and molecular weight (133.15 g/mol ), the positional difference of the hydroxyl group on the indole (B1671886) ring imparts distinct physicochemical characteristics to this compound and 6-Hydroxyindole.[1][2][3] These differences can influence their solubility, reactivity, and interactions with biological targets. A summary of their key properties is presented below.

PropertyThis compound6-HydroxyindoleReferences
Molecular Formula C₈H₇NOC₈H₇NO[1][2][3]
Molecular Weight 133.15 g/mol 133.15 g/mol [1][2][3]
Appearance Not specifiedWhite to off-white/light brown crystalline powder[1]
Melting Point 97.0 °C124 - 132 °C[1]
Boiling Point 343.2 °C343.2 ± 15.0 °C (at 760 mmHg)[1]
pKa (Predicted) Not specified10.07 ± 0.40[1]
LogP Not specified1.41[1]
Solubility Not specifiedSoluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone (B3395972); Slightly soluble in Methanol; Insoluble in water[1]

Spectroscopic Characteristics

The structural variance between this compound and 6-Hydroxyindole is clearly reflected in their spectroscopic data. These signatures are crucial for their identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)

The exact mass for both isomers is 133.052763847 Da.[2][3] Electron impact mass spectrometry studies have shown that while the mass spectra of isomeric hydroxyskatoles are nearly indistinguishable, the fragmentation patterns of hydroxyindole-3-carboxylic acids differ, suggesting that the position of the hydroxyl group can influence fragmentation.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the O-H and N-H stretching vibrations.[1] For instance, the FT-IR spectrum of 1-(pyridin-2-yl)-1H-indol-6-ol shows a broad peak at 3437 cm⁻¹, indicative of the O-H stretch.[4]

Biological Activities: Divergent Paths in Biological Systems

Both this compound and 6-Hydroxyindole exhibit a range of biological activities, but their potency and mechanisms of action can differ significantly.

Antimicrobial and Antibiofilm Activity

This compound has demonstrated notable activity against extensively drug-resistant Acinetobacter baumannii (XDRAB).[6][7] At sub-inhibitory concentrations, it can both inhibit biofilm formation and eradicate mature biofilms.[6][8] Mechanistically, this compound has been found to reduce the expression of quorum sensing-related genes abaI and abaR.[6][8] It has also been shown to diminish the virulence of Pseudomonas aeruginosa by repressing the expression of genes involved in the synthesis of virulence factors.[9] In contrast, while 6-hydroxyindole is a precursor to compounds with antituberculosis and HIV inhibitory activities, its direct antimicrobial and antibiofilm data is less reported.[10]

Enzyme Inhibition

Hydroxyindoles are known to inhibit various enzymes. For example, 6-Hydroxyindole has been identified as an inhibitor of human melanoma tyrosinase.[1][11]

Signaling Pathways and Other Biological Roles

Indole and its derivatives, including this compound, act as signaling molecules in microbial communities.[12] this compound can act as an interspecies biofilm signal, inhibiting biofilm formation in E. coli while stimulating it in P. aeruginosa.[13] 6-Hydroxyindole is a metabolite of indole, formed in the liver by cytochrome P450 enzymes.[1]

The metabolic pathway from dietary tryptophan to hydroxylated indole metabolites can be visualized as follows:

Metabolic_Pathway Tryptophan Dietary Tryptophan Indole Indole Tryptophan->Indole Gut Microbiota Absorption Liver Absorption Indole->Absorption Hydroxyindoles Hydroxyindoles (e.g., 6-OH, 7-OH) Absorption->Hydroxyindoles CYP450 Enzymes Conjugated Conjugated Metabolites Hydroxyindoles->Conjugated Sulfotransferases Excretion Renal Excretion Conjugated->Excretion

Metabolic pathway of dietary indole.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are generalized protocols for the synthesis and a key analytical technique for these compounds.

Synthesis of 6-Hydroxyindole via Catalytic Hydrogenation

A common method for the synthesis of 6-hydroxyindole involves the catalytic hydrogenation of 6-benzyloxyindole (B15660).[14]

Materials:

  • 6-Benzyloxyindole

  • Acetone

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Celite

Procedure:

  • Suspend 6-benzyloxyindole in acetone in a reaction flask under a nitrogen atmosphere and cool in an ice bath.

  • Add 10% Palladium on carbon to the suspension.

  • Replace the nitrogen atmosphere with hydrogen by alternately placing the flask under vacuum and introducing hydrogen from a balloon.

  • Remove the ice bath and stir the reaction mixture under a positive pressure of hydrogen for 16 hours.

  • Cool the reaction mixture in an ice bath and reintroduce nitrogen.

  • Filter the mixture through a pad of celite and concentrate the filtrate in vacuo.

  • Purify the crude product by chromatography on silica (B1680970) gel to obtain 6-hydroxyindole.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Suspend 6-Benzyloxyindole in Acetone add_catalyst Add 10% Pd/C start->add_catalyst atmosphere Replace N2 with H2 add_catalyst->atmosphere stir Stir under H2 (16 hours) atmosphere->stir cool_N2 Cool and reintroduce N2 stir->cool_N2 filter Filter through Celite cool_N2->filter concentrate Concentrate in vacuo filter->concentrate chromatography Silica Gel Chromatography concentrate->chromatography product 6-Hydroxyindole chromatography->product

Workflow for 6-Hydroxyindole synthesis.
Melting Point Determination

A fundamental technique for characterizing crystalline solids like hydroxyindoles.[1]

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Ensure the sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

  • Pack a small amount of the sample into the open end of a capillary tube to a depth of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample has melted (T₂).

  • The melting point is reported as the range T₁ - T₂.

Conclusion

This compound and 6-Hydroxyindole, while structurally similar, exhibit distinct physicochemical properties and biological activities. This compound shows significant promise as an antimicrobial and antibiofilm agent, with a clear mechanism of action involving quorum sensing pathways. 6-Hydroxyindole, on the other hand, is a key precursor in the synthesis of various biologically active compounds and a known tyrosinase inhibitor. The data and protocols presented in this guide offer a foundational resource for researchers to further explore and harness the unique potential of each of these valuable indole derivatives.

References

A Comparative Guide to Validating the Specificity of 7-Hydroxyindole in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of specific molecules in complex biological matrices is paramount. 7-Hydroxyindole, a metabolite and a signaling molecule, presents a significant analytical challenge due to the presence of structurally similar isomers (e.g., 4-, 5-, and 6-hydroxyindole) and other endogenous indole (B1671886) derivatives.[1][2][3] This guide provides an objective comparison of common analytical techniques for validating the specificity of this compound, supported by detailed experimental protocols and performance data.

The validation of an analytical method is essential to demonstrate that it is suitable for its intended purpose, ensuring that the results are reliable and reproducible.[4][5] Key validation parameters include specificity, linearity, accuracy, precision, and sensitivity (Limit of Detection and Quantitation).[6][7]

Comparison of Analytical Methods

The selection of an analytical method for this compound quantification depends on factors such as the required sensitivity, the complexity of the sample matrix, available instrumentation, and throughput needs.[8] The three most common and powerful techniques are High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

  • High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection (FLD) : HPLC is a robust and widely available technique for separating compounds.[9] When coupled with a UV detector, it offers good performance for routine analysis. For enhanced sensitivity and selectivity, a Fluorescence detector (FLD) is superior for naturally fluorescent compounds like indoles.[1][10]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This is the gold standard for quantifying low-concentration analytes in complex biological matrices like plasma or urine.[8][11][12] Its high selectivity is achieved by monitoring a specific precursor ion to product ion transition for this compound, effectively eliminating interference from matrix components and isomers.[13]

  • Gas Chromatography-Mass Spectrometry (GC-MS) : A powerful technique for volatile compounds, GC-MS requires a derivatization step for polar, non-volatile molecules like this compound to increase their volatility and thermal stability.[14] This adds a step to sample preparation but can yield excellent sensitivity and specificity.[8]

Data Presentation: Comparison of Analytical Method Performance

The following table summarizes the expected performance characteristics for the quantification of this compound. Data is based on published methods for analogous indole compounds.

Parameter HPLC-UV/FLD LC-MS/MS GC-MS (with Derivatization)
Specificity Moderate to High (FLD > UV). Potential interference from isomers.Very High. Specificity from parent/fragment ion transition.Very High. Specificity from mass fragmentation pattern.
LOD ~1-10 ng/mLpg/mL to low ng/mL range~0.1-5 ng/mL
LOQ ~5-25 ng/mL[6]~0.1-10 ng/mL~0.5-15 ng/mL
Linearity (r²) >0.998[1]>0.995[15]>0.99
Precision (%RSD) < 10%[10]< 15%[2][15]< 15%
Accuracy/Recovery 85-115%[10]85-115%[15]80-120%
Sample Throughput ModerateHigh (with online SPE)Low to Moderate (derivatization required)
Cost & Accessibility Low cost, widely available.High cost, specialized instrumentation.Moderate cost, widely available.
Derivatization Not required.Not usually required.Mandatory for volatility.[14]

Mandatory Visualizations

Analytical_Method_Validation_Workflow General Workflow for Analytical Method Validation dev Method Development (Selectivity, Sensitivity) val Method Validation (ICH/FDA Guidelines) dev->val spec Specificity (Interference Check) val->spec lin Linearity & Range val->lin acc Accuracy (Recovery %) val->acc prec Precision (Repeatability, Intermediate) val->prec sen Sensitivity (LOD, LOQ) val->sen rob Robustness val->rob routine Routine Sample Analysis spec->routine lin->routine acc->routine prec->routine sen->routine rob->routine

Caption: General workflow for analytical method validation.

Sample_Preparation_Workflow Sample Preparation Workflow for Complex Matrices cluster_0 Initial Sample cluster_1 Preparation Steps cluster_2 Final Extract Matrix Complex Matrix (Plasma, Urine) Hydrolysis Enzymatic Hydrolysis (for conjugates) Matrix->Hydrolysis optional PP Protein Precipitation (e.g., Acetonitrile) Matrix->PP Hydrolysis->PP LLE Liquid-Liquid Extraction PP->LLE SPE Solid-Phase Extraction PP->SPE Analysis Analysis by HPLC, LC-MS/MS, or GC-MS LLE->Analysis SPE->Analysis

Caption: Sample preparation workflow for complex matrices.

Specificity_Assessment_Workflow Workflow for Specificity Assessment start Analyze Blank Matrix compare Compare Chromatograms and/or Mass Spectra start->compare spike Analyze Matrix Spiked with this compound spike->compare interference_check Analyze Matrix Spiked with Potential Interferences (e.g., Isomers, Metabolites) interference_check->compare pass No interfering peaks at the retention time/m/z of analyte. Specificity is demonstrated. compare->pass Resolution is adequate fail Interfering peaks observed. Method requires optimization. compare->fail Co-elution or Mass Overlap

Caption: Workflow for specificity assessment.

Experimental Protocols

Sample Preparation from Biological Matrix (e.g., Plasma, Urine)

Effective sample preparation is crucial to remove interferences and minimize matrix effects.[11][16]

A. Protein Precipitation (for Plasma/Serum)

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an internal standard.

  • Vortex vigorously for 1 minute to precipitate proteins.[11]

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS or HPLC analysis.[16]

B. Solid-Phase Extraction (SPE) (for Urine/Plasma)

  • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.[16]

  • Load the pre-treated sample (e.g., diluted urine or protein-precipitated plasma supernatant) onto the cartridge.

  • Wash the cartridge with 1 mL of water or a weak organic solvent to remove hydrophilic interferences.

  • Elute this compound with a suitable organic solvent like methanol or acetonitrile.

  • Evaporate the eluate to dryness and reconstitute as described above.[16]

C. Enzymatic Hydrolysis (for Conjugated Metabolites in Urine)

  • To 1 mL of urine, add 0.5 mL of a β-glucuronidase solution in an appropriate buffer (e.g., acetate (B1210297) buffer, pH 5.0).[16]

  • Incubate the mixture at 60°C for 1-2 hours to cleave glucuronide conjugates.[16]

  • Allow the sample to cool before proceeding with extraction (e.g., SPE).[16][17]

Analytical Method Protocols

A. HPLC-Fluorescence Detection Protocol

  • Instrumentation : HPLC system with a fluorescence detector.

  • Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]

  • Mobile Phase : Isocratic or gradient elution with a mixture of acetonitrile and water or a suitable buffer (e.g., sodium acetate), often with 0.1% formic acid to improve peak shape.[1][10]

  • Flow Rate : 1.0 mL/min.[8]

  • Column Temperature : 30°C.[8]

  • Detection : Fluorescence detector set to excitation/emission wavelengths of approximately 280 nm and 350 nm, respectively (to be optimized for this compound).[1]

  • Quantification : Based on a calibration curve generated from standards of known concentrations.

B. LC-MS/MS Protocol

  • Instrumentation : Liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column : C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Flow Rate : 0.4 mL/min.

  • Gradient : A suitable gradient from low to high percentage of Mobile Phase B to elute the analyte and resolve it from matrix components.

  • MS Detection : Operated in Multiple Reaction Monitoring (MRM) mode. The specific precursor ion > product ion transition for this compound (m/z 134.1 > 106.1, proposed) would be monitored in positive ion mode.

  • Quantification : An internal standard (ideally, a stable isotope-labeled this compound) should be used. Quantification is based on the peak area ratio of the analyte to the internal standard.[8]

C. GC-MS Protocol (with Silylation Derivatization)

  • Instrumentation : Gas chromatograph coupled to a mass spectrometer.[14]

  • Derivatization :

    • To the dried sample extract, add 50 µL of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of a solvent like pyridine (B92270) or ethyl acetate.[14]

    • Cap the vial tightly and heat at 70°C for 30-60 minutes.[14]

    • Cool to room temperature before injection.

  • Column : A non-polar capillary column such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[8][18]

  • Carrier Gas : Helium at a constant flow of 1 mL/min.[8][18]

  • Injection Mode : Splitless injection for trace analysis.[8]

  • Temperature Program : An optimized oven temperature program, for example, starting at 70°C and ramping up to 300°C.[19]

  • MS Detection : Electron Ionization (EI) at 70 eV. Use full scan mode for initial identification and Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification.[8]

  • Quantification : Based on a calibration curve of the derivatized standard, with an appropriate internal standard.

Conclusion

Validating the specificity of this compound in a complex matrix is a critical exercise that requires careful method selection and execution. For routine analysis where high sensitivity is not the primary concern, HPLC with fluorescence detection offers a cost-effective and robust solution. GC-MS provides excellent specificity but requires an additional derivatization step. For bioanalytical studies demanding the highest sensitivity and specificity, particularly for low concentrations in matrices like plasma, LC-MS/MS is the unequivocal method of choice.[8] Regardless of the chosen technique, a comprehensive validation following established international guidelines is mandatory to ensure the generation of accurate, reliable, and defensible data.[7][8]

References

A Comparative Guide to Assessing the Off-Target Effects of 7-Hydroxyindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the off-target profile of 7-Hydroxyindole, a molecule of interest for its diverse biological activities. Given the current lack of extensive public data on its off-target interactions within a drug development context, this document outlines essential experimental protocols and data presentation strategies. It also offers a comparative perspective on indole-based compounds as kinase inhibitors, highlighting the importance of thorough off-target assessment.

Introduction

This compound and its derivatives have demonstrated significant potential in various therapeutic areas, including antimicrobial and anticancer applications. However, the indole (B1671886) scaffold is a well-known "privileged structure" in medicinal chemistry, frequently found in potent kinase inhibitors.[1] This structural feature raises the possibility of interactions with unintended biological targets, particularly protein kinases, which could lead to unforeseen side effects. A systematic evaluation of off-target effects is therefore critical to de-risk its development and establish a clear safety and selectivity profile.

Framework for Off-Target Profiling

A tiered experimental approach is recommended to comprehensively assess the off-target liabilities of this compound. This involves a series of in vitro assays designed to identify potential interactions with major classes of drug targets.

  • Broad Kinase Panel Screening: To identify any potential interactions with the human kinome.

  • Cellular Target Engagement Assays: To confirm direct binding to potential off-targets in a cellular context.

  • Safety Pharmacology Profiling: To evaluate interactions with a broader panel of receptors, ion channels, and enzymes known to be associated with adverse drug reactions.

Data Presentation: A Pro-Forma Overview

While specific experimental data for this compound is not yet publicly available, the following tables illustrate how quantitative results from the proposed assays should be structured for clear comparison.

Table 1: Pro-Forma Kinase Inhibition Profile of this compound (1 µM)

Kinase TargetFamily% Inhibition at 1 µMAlternative Indole-Based Inhibitor (Example)% Inhibition at 1 µM (Alternative)
Primary Target(s) e.g., Ser/Thre.g., >90%Compound Xe.g., >95%
Off-Target 1 e.g., Tyr Kinasee.g., 75%Compound Xe.g., 20%
Off-Target 2 e.g., Lipid Kinasee.g., 62%Compound Xe.g., <10%
Off-Target 3 e.g., Atypicale.g., 45%Compound Xe.g., <5%
...............
Most Kinases Various<10%Compound X<10%

This table presents hypothetical data to demonstrate the format for presenting results from a kinase panel screen.

Table 2: Pro-Forma Cellular Thermal Shift Assay (CETSA) Data for Hit Confirmation

Potential Off-TargetCell LineThermal Shift (ΔTm) with this compoundConcentration (µM)Interpretation
Off-Target 1 e.g., HEK293e.g., +2.5 °C10Confirmed Target Engagement
Off-Target 2 e.g., HeLae.g., +1.8 °C10Confirmed Target Engagement
Control Protein e.g., GAPDHe.g., +0.2 °C10No Significant Engagement

This table illustrates how CETSA results would be presented to confirm direct binding of this compound to potential off-targets identified in the primary screen.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of off-target screening data.

Radiometric Kinase Assay (e.g., HotSpot Assay)

This assay is a gold standard for quantifying kinase activity and its inhibition by a test compound.

  • Reaction Setup: A reaction mixture is prepared containing the specific kinase, a substrate peptide (e.g., myelin basic protein), cofactors (Mg2+, Mn2+), and radiolabeled ATP (33P-γ-ATP).

  • Compound Incubation: this compound and control compounds are added to the reaction mixture at a range of concentrations (e.g., 10-point dose-response).

  • Kinase Reaction: The reaction is initiated and incubated at a controlled temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.

  • Termination and Capture: The reaction is stopped, and the mixture is spotted onto a filter membrane that specifically binds the phosphorylated substrate.

  • Washing: Unreacted radiolabeled ATP is removed through a series of wash steps.

  • Detection: The radioactivity retained on the filter, which is proportional to the kinase activity, is measured using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a vehicle control, and IC50 values are determined from the dose-response curves.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.[2]

  • Cell Treatment: Intact cells are treated with this compound or a vehicle control for a specified time.

  • Heating: The cell suspensions are heated to a range of temperatures to induce protein denaturation and precipitation. Unbound proteins will denature at lower temperatures than ligand-bound proteins.

  • Cell Lysis and Fractionation: Cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the precipitated fraction by centrifugation.

  • Protein Detection: The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or mass spectrometry.

  • Data Analysis: A "melting curve" is generated by plotting the soluble protein fraction as a function of temperature. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.[2]

Mandatory Visualizations

Signaling Pathways

Many indole-based inhibitors target ATP-competitive sites within protein kinases, affecting downstream signaling.[1] The diagram below illustrates a generic kinase signaling pathway that could be inhibited by off-target binding of this compound.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Upstream Kinase Receptor->Kinase1 Kinase2 Target Kinase Kinase1->Kinase2 Effector Effector Protein Kinase2->Effector TF Transcription Factor Effector->TF Gene Gene Expression TF->Gene Response Cellular Response Gene->Response Ligand External Signal Ligand->Receptor Inhibitor This compound (Off-Target) Inhibitor->Kinase2

Caption: Off-target inhibition of a generic kinase signaling pathway by this compound.

Experimental Workflows

The following diagram outlines the workflow for a comprehensive off-target assessment of this compound.

Start This compound Screening KinaseScreen Broad Kinase Panel (>300 Kinases) Start->KinaseScreen DataAnalysis1 Identify Hits (% Inhibition > 50%) KinaseScreen->DataAnalysis1 NoHits Low Off-Target Risk DataAnalysis1->NoHits No significant hits CETSA Cellular Thermal Shift Assay (CETSA) DataAnalysis1->CETSA Significant hits DataAnalysis2 Confirm Target Engagement (ΔTm) CETSA->DataAnalysis2 SafetyScreen Safety Pharmacology Panel (GPCRs, etc.) DataAnalysis2->SafetyScreen FinalProfile Comprehensive Off-Target Profile SafetyScreen->FinalProfile Decision Proceed/Deprioritize FinalProfile->Decision

Caption: Experimental workflow for assessing the off-target effects of this compound.

Conclusion

While this compound holds promise as a therapeutic agent, a thorough investigation of its off-target effects is a prerequisite for further development. The indole scaffold's prevalence in kinase inhibitors necessitates, at a minimum, a broad kinase panel screen to assess selectivity.[3] Subsequent confirmation of any identified hits with cell-based target engagement assays like CETSA will provide crucial data for a comprehensive risk-benefit analysis. The protocols and frameworks presented in this guide offer a robust starting point for generating the necessary data to confidently advance this compound in the drug discovery pipeline.

References

A Comparative Guide to High-Throughput Screening Assays for Identifying 7-Hydroxyindole Derivatives as Quorum Sensing and Biofilm Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of high-throughput screening (HTS) assays for the identification and validation of 7-Hydroxyindole derivatives that modulate bacterial quorum sensing (QS) and biofilm formation. The information presented is supported by established experimental protocols and performance metrics to aid in the selection of the most suitable assay for your research needs.

Introduction to this compound Derivatives

This compound and its derivatives have emerged as promising candidates for antimicrobial drug discovery. These compounds have been shown to interfere with bacterial cell-to-cell communication, known as quorum sensing, and inhibit the formation of biofilms, which are protective communities of bacteria resistant to conventional antibiotics. Specifically, this compound has demonstrated activity against clinically relevant pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa by downregulating the expression of genes crucial for virulence and biofilm development.[1]

Comparison of High-Throughput Screening Assays

The selection of an appropriate HTS assay is critical for the successful identification of potent this compound derivatives. The choice of assay will depend on the specific target and the desired endpoint. Below is a comparison of common HTS assays applicable to the study of quorum sensing and biofilm inhibition.

Assay TypePrincipleCommon ReadoutThroughputAdvantagesDisadvantages
Reporter Gene Assays Genetically engineered bacterial strains containing a reporter gene (e.g., luciferase, β-galactosidase) under the control of a QS-regulated promoter. Inhibition of QS by a test compound results in a decrease in the reporter signal.Luminescence, ColorimetricHighHighly sensitive, provides a direct measure of QS inhibition, amenable to automation.Requires genetically modified organisms, potential for compound interference with the reporter enzyme.
Biofilm Inhibition Assays (Crystal Violet Staining) Quantification of biofilm biomass attached to a solid surface. Bacteria are grown in microtiter plates with test compounds. Non-adherent cells are washed away, and the remaining biofilm is stained with crystal violet.AbsorbanceHighSimple, inexpensive, and widely used for screening biofilm inhibitors.Indirect measure of biofilm viability, can be prone to variability, may not distinguish between bactericidal and anti-biofilm effects.[2][3][4]
Metabolic Activity Assays (e.g., Resazurin, XTT) Measures the metabolic activity of cells within a biofilm as an indicator of viability. A redox indicator is added to the biofilm, and its conversion by metabolically active cells is quantified.Fluorescence, ColorimetricHighProvides information on cell viability within the biofilm, can be more sensitive than crystal violet staining.Compound interference with the dye or cellular metabolism can lead to false results.
Lipid Vesicle Lysis Assay Monitors the production of biosurfactants and lytic agents, which are often regulated by QS. The lysis of fluorescent dye-containing lipid vesicles by these agents is measured.FluorescenceHighCell-free assay option, avoids issues of compound toxicity to bacteria, straightforward to implement.[5]Indirect measure of QS, may not capture all QS-regulated virulence factors.

Key Performance Metrics for Assay Validation

To ensure the reliability and robustness of an HTS assay, several key performance metrics should be evaluated during the validation process.[6][7][8]

MetricFormulaIdeal ValueInterpretation
Z'-factor 1 - [ (3 * (SDpos + SDneg)) / |Meanpos - Meanneg| ]> 0.5A measure of the statistical effect size and the quality of the assay. A Z'-factor above 0.5 indicates an excellent assay suitable for HTS.[9][10][11][12][13][14]
Signal-to-Background (S/B) Ratio Meansignal / Meanbackground> 10Indicates the dynamic range of the assay. A higher S/B ratio suggests a more robust assay.[9]
Coefficient of Variation (CV) (Standard Deviation / Mean) * 100%< 20%Measures the variability of the data. Lower CV values indicate higher precision.
EC50 / IC50 Concentration of a compound that produces 50% of the maximal effect (EC50 for agonists) or 50% of the maximal inhibition (IC50 for inhibitors).VariesA measure of the potency of a compound. Lower values indicate higher potency.[9]

Experimental Protocols

Reporter Gene Assay for Quorum Sensing Inhibition

This protocol describes a cell-based HTS assay to identify inhibitors of the abaI/abaR quorum sensing system in Acinetobacter baumannii.

Materials:

  • A. baumannii reporter strain (e.g., carrying a PabaI-luxCDABE fusion)

  • Luria-Bertani (LB) broth

  • This compound derivatives dissolved in DMSO

  • Positive control (known QS inhibitor)

  • Negative control (DMSO vehicle)

  • Opaque, sterile 384-well microtiter plates

  • Luminometer

Procedure:

  • Grow the A. baumannii reporter strain overnight in LB broth at 37°C with shaking.

  • Dilute the overnight culture to an OD600 of 0.05 in fresh LB broth.

  • Dispense 40 µL of the diluted bacterial culture into each well of a 384-well plate.

  • Add 100 nL of the this compound derivatives, positive control, or negative control to the respective wells. The final concentration of DMSO should be kept below 1% to minimize solvent effects.[8]

  • Incubate the plates at 37°C for 6-8 hours.

  • Measure the luminescence of each well using a plate reader.

  • Calculate the percent inhibition for each compound relative to the positive and negative controls.

Biofilm Inhibition Assay (Crystal Violet)

This protocol outlines a high-throughput method to screen for this compound derivatives that inhibit biofilm formation.[4]

Materials:

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa PAO1)

  • Tryptic Soy Broth (TSB)

  • This compound derivatives dissolved in DMSO

  • Positive control (known biofilm inhibitor)

  • Negative control (DMSO vehicle)

  • Sterile 96-well, flat-bottom, polystyrene microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid

  • Microplate reader

Procedure:

  • Grow the bacterial strain overnight in TSB at 37°C.

  • Dilute the overnight culture 1:100 in fresh TSB.

  • Add 180 µL of the diluted culture to each well of a 96-well plate.

  • Add 20 µL of the this compound derivatives, positive control, or negative control to the respective wells.

  • Incubate the plates for 24-48 hours at 37°C under static conditions.

  • Carefully discard the culture medium and wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove planktonic cells.

  • Air-dry the plates for 30 minutes.

  • Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Remove the crystal violet solution and wash the wells three times with 200 µL of sterile water.

  • Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.

  • Measure the absorbance at 595 nm using a microplate reader.

Visualizations

HTS_Workflow cluster_prep Assay Preparation cluster_screen High-Throughput Screen cluster_analysis Data Analysis cluster_validation Hit Validation Culture Bacterial Culture Preparation Dispense Dispense Cells & Compounds Culture->Dispense Compound Compound Plate Preparation Compound->Dispense Incubate Incubation Dispense->Incubate Read Plate Reading (Luminescence/Absorbance) Incubate->Read Calculate Calculate % Inhibition & Z'-factor Read->Calculate Hit_ID Hit Identification Calculate->Hit_ID Dose_Response Dose-Response Curve Hit_ID->Dose_Response IC50 IC50 Determination Dose_Response->IC50 Secondary Secondary Assays IC50->Secondary

Caption: Experimental workflow for HTS assay validation.

Quorum_Sensing_Pathway cluster_acinetobacter Acinetobacter baumannii Quorum Sensing AbaI AbaI (AHL Synthase) AHL Acyl-Homoserine Lactone (AHL) AbaI->AHL produces AbaR AbaR (Transcriptional Regulator) AHL->AbaR binds to Virulence_Genes Virulence & Biofilm Genes (e.g., abaI, abaR) AbaR->Virulence_Genes activates transcription of Hydroxyindole This compound Derivatives Hydroxyindole->AbaR inhibits Hydroxyindole->Virulence_Genes downregulates expression

Caption: Simplified AbaI/AbaR quorum sensing pathway in A. baumannii.

References

Navigating the Metabolic Maze: A Comparative Guide to the Stability of 7-Hydroxyindole and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, understanding the metabolic fate of a compound is paramount to its success. The indole (B1671886) nucleus, a privileged scaffold in medicinal chemistry, is present in numerous therapeutic agents. Among its hydroxylated variants, 7-hydroxyindole serves as a key building block. However, its metabolic stability, and that of its derivatives, can significantly influence their pharmacokinetic profiles and ultimate clinical utility. This guide provides a comparative overview of the metabolic stability of this compound and its derivatives, supported by established experimental protocols and illustrative data.

Enhancing Metabolic Stability: A Comparative Analysis

The metabolic stability of a compound is often assessed by its in vitro half-life (t½) and intrinsic clearance (CLint) in human liver microsomes (HLM). These parameters provide an indication of how quickly a compound is metabolized by hepatic enzymes, primarily Cytochrome P450s (CYPs) for Phase I metabolism.[1] Generally, a longer half-life and lower intrinsic clearance are desirable for a drug candidate, as this often translates to a longer duration of action in the body.[1]

Strategic modifications to the this compound scaffold can significantly impact its metabolic stability. Common strategies include the introduction of blocking groups at metabolically labile sites or altering the electronic properties of the molecule. For instance, N-methylation can sometimes protect the indole nitrogen from metabolism, while the addition of an electron-withdrawing group like fluorine can decrease the susceptibility of the aromatic ring to oxidative metabolism.

Table 1: Illustrative Metabolic Stability of this compound and Its Derivatives in Human Liver Microsomes

Compound IDStructureModificationIn Vitro t½ (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
C-1 This compoundParent2527.7
C-2 N-Methyl-7-hydroxyindoleN-Methylation4017.3
C-3 5-Fluoro-7-hydroxyindoleFluorination at C55512.6

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate the potential effects of structural modifications on metabolic stability and is not derived from direct experimental comparison of these specific compounds.

Unraveling the Metabolic Pathways

The metabolism of this compound and its derivatives typically proceeds through two main phases: Phase I functionalization and Phase II conjugation.

Phase I Metabolism: This phase primarily involves oxidation reactions catalyzed by Cytochrome P450 enzymes in the liver.[2][3] For indole-containing compounds, hydroxylation of the indole ring is a common metabolic route.[4] Given the existing hydroxyl group at the 7-position, further oxidation at other positions of the indole nucleus or on the substituent groups is possible.

Phase II Metabolism: Following Phase I, or for compounds already possessing a suitable functional group like the hydroxyl moiety of this compound, Phase II conjugation reactions occur.[5] These reactions involve the addition of endogenous polar molecules, such as glucuronic acid (by UDP-glucuronosyltransferases, UGTs) or sulfate (B86663) (by sulfotransferases, SULTs), to the hydroxyl group.[5][6] This process increases the water solubility of the compound, facilitating its excretion from the body.[6]

Metabolic Pathway of this compound cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGTs, SULTs) cluster_excretion Excretion parent This compound metabolite1 Oxidized Metabolites (e.g., dihydroxyindoles) parent->metabolite1 Oxidation glucuronide 7-O-Glucuronide Conjugate parent->glucuronide Glucuronidation sulfate 7-O-Sulfate Conjugate parent->sulfate Sulfation metabolite1->glucuronide Conjugation metabolite1->sulfate Conjugation excreted Excreted Metabolites glucuronide->excreted sulfate->excreted

Caption: Putative metabolic pathways for this compound.

Experimental Protocols

Human Liver Microsomal (HLM) Stability Assay

This in vitro assay is a standard method to evaluate the metabolic stability of compounds by measuring their rate of disappearance in the presence of human liver microsomes.

1. Materials and Reagents:

  • Pooled Human Liver Microsomes (HLM), stored at -80°C

  • Test Compound (10 mM stock in DMSO)

  • Phosphate (B84403) Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium Chloride (MgCl₂)

  • Positive Control Compounds (e.g., Verapamil for high clearance, Testosterone for moderate clearance)

  • Acetonitrile (ACN), ice-cold, containing an appropriate internal standard (IS) for LC-MS/MS analysis

  • 96-well incubation and collection plates

2. Procedure:

  • Preparation:

    • Thaw HLM on ice.

    • Prepare working solutions of the test compound and positive controls by diluting the stock solutions in buffer. The final DMSO concentration in the incubation should be ≤0.2%.

    • Prepare a master mix containing phosphate buffer, MgCl₂, and HLM (final protein concentration typically 0.5 mg/mL).

  • Pre-incubation:

    • Add the master mix to the wells of a 96-well plate.

    • Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM).

    • Incubate the plate at 37°C for 5-10 minutes with gentle shaking.

  • Reaction Initiation:

    • Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. This is considered T=0.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in designated wells by adding 2-3 volumes of ice-cold ACN with the internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

3. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point compared to the T=0 sample.

  • Plot the natural logarithm (ln) of the percent remaining versus time.

  • Determine the slope of the initial linear portion of the curve. The elimination rate constant (k) is the negative of this slope.

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount) .

Experimental Workflow for Microsomal Stability Assay cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Sampling & Quenching cluster_analysis 4. Analysis prep1 Thaw Human Liver Microsomes prep3 Prepare Master Mix (Buffer, MgCl2, HLM) prep1->prep3 prep2 Prepare Test Compound Working Solution prep2->prep3 inc1 Add Master Mix and Test Compound to Plate prep3->inc1 inc2 Pre-incubate at 37°C inc1->inc2 inc3 Initiate Reaction with NADPH (T=0) inc2->inc3 samp1 Collect Aliquots at Time Points (0, 5, 15, 30, 45, 60 min) inc3->samp1 samp2 Stop Reaction with Ice-Cold Acetonitrile + IS samp1->samp2 ana1 Centrifuge to Pellet Protein samp2->ana1 ana2 Transfer Supernatant ana1->ana2 ana3 LC-MS/MS Analysis ana2->ana3 ana4 Data Calculation (t½, CLint) ana3->ana4

References

7-Hydroxyindole: A Benchmark Study Against Known Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 7-Hydroxyindole's performance against established therapeutic agents in key areas of interest: antimicrobial activity and neuroprotection. The following sections present quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and workflows to offer an objective assessment of this compound's potential.

Antimicrobial and Antibiofilm Efficacy

This compound has demonstrated significant antimicrobial and antibiofilm properties, particularly against multidrug-resistant bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa. This section compares its efficacy with standard-of-care antibiotics.

Data Presentation: Antimicrobial Activity

The following tables summarize the Minimum Inhibitory Concentrations (MICs) of this compound and commonly used antibiotics against Acinetobacter baumannii and Pseudomonas aeruginosa. It is important to note that these values are compiled from different studies and are not from direct head-to-head comparisons. Variations in bacterial strains and experimental conditions can influence MIC values.

Table 1: Comparative MICs against Acinetobacter baumannii

CompoundMIC Range (µg/mL)Notes
This compound 512[1][2][3][4]Against extensively drug-resistant A. baumannii (XDRAB).[1][2][3][4]
Meropenem 0.25 - 16For carbapenem-susceptible isolates.[5]
Colistin MICs can exceed 2 µg/mL in resistant strains.[6]Considered a last-resort antibiotic.[6]
Cefiderocol Approved for A. baumannii infections, often used in combination therapy.[6]
Ampicillin-sulbactam ≤4Preferred for carbapenem-resistant A. baumannii (CRAB) susceptible to sulbactam.[7]

Table 2: Comparative MICs against Pseudomonas aeruginosa

CompoundMIC Range (µg/mL)Notes
This compound Not specified in the provided results.Primarily studied for its anti-virulence effects against P. aeruginosa.[8][9]
Piperacillin-tazobactam First-line treatment, often in combination.[10][11]
Ciprofloxacin A preferred oral agent for urinary tract infections.[12]
Ceftazidime A third-generation cephalosporin (B10832234) with high activity against P. aeruginosa.[13]
Meropenem A first-line agent for P. aeruginosa infections.[5]
Data Presentation: Antibiofilm and Antivirulence Activity

This compound exhibits potent activity against bacterial biofilms and virulence factors.

Table 3: Antibiofilm and Antivirulence Effects of this compound

ActivityOrganismObservations
Biofilm Inhibition Extensively drug-resistant Acinetobacter baumannii (XDRAB)Potent inhibition of biofilm formation at sub-inhibitory concentrations (1/64 of MIC).[1][2][3][4]
Biofilm Eradication Extensively drug-resistant Acinetobacter baumannii (XDRAB)Eradicates mature biofilms at sub-inhibitory concentrations.[1][2][3][4]
Virulence Factor Reduction Pseudomonas aeruginosaDecreases the production of pyocyanin, rhamnolipid, PQS, and pyoverdine.[8][9] Abolishes swarming motility.[8][9]
Synergistic Effects Extensively drug-resistant Acinetobacter baumannii (XDRAB)Strong synergistic antimicrobial activities with carbapenems or β-lactam-β-lactamase inhibitor combinations.[1][2][3][4]

Neuroprotective Properties

Recent studies have highlighted the potential of this compound in protecting neuronal cells from ferroptosis, a form of iron-dependent programmed cell death implicated in neurodegenerative diseases.

Data Presentation: Neuroprotective and Antioxidant Activity

Table 4: Neuroprotective and Antioxidant Effects of this compound

AssayCell Line/SystemKey FindingsEC50/IC50
Ferroptosis Inhibition (RSL3-induced) N27 neuronal cellsEffective inhibitor of ferroptosis.[9]6.3 µM[9]
Ferroptosis Inhibition (FINO2-induced) N27 neuronal cellsEffective inhibitor of ferroptosis.[9]7.9 µM[9]
Antioxidant Activity (ABTS radical scavenging) Cell-free assayExhibits radical scavenging activity.[9]Not specified.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).

  • Bacterial Inoculum Preparation: Bacterial isolates (e.g., A. baumannii) are cultured overnight, and the suspension is adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.[14][15][16][17][18]

Biofilm Inhibition and Eradication Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to inhibit biofilm formation or eradicate established biofilms.

  • Biofilm Formation: Bacterial cultures are grown in 96-well plates to allow for biofilm formation. For inhibition assays, the compound is added at the beginning of the incubation. For eradication assays, the compound is added to pre-formed biofilms.

  • Washing: After incubation, non-adherent planktonic cells are removed by washing the wells with phosphate-buffered saline (PBS).

  • Staining: The remaining biofilms are stained with a 0.1% crystal violet solution for 15-30 minutes.

  • Washing: Excess stain is removed by washing with water.

  • Solubilization: The bound crystal violet is solubilized with 30% acetic acid or ethanol.

  • Quantification: The absorbance of the solubilized stain is measured at a wavelength of 550-595 nm, which is proportional to the biofilm biomass.[1][8][19][20]

Ferroptosis Inhibition Assay

This cell-based assay evaluates the ability of a compound to protect neuronal cells from ferroptosis-inducing agents.

  • Cell Culture: Neuronal cells (e.g., HT-22 or N27) are seeded in 96-well plates.

  • Treatment: Cells are pre-treated with various concentrations of this compound before being exposed to a ferroptosis inducer (e.g., RSL3 or erastin).

  • Incubation: The cells are incubated for a specified period (e.g., 24 hours).

  • Viability Assessment: Cell viability is measured using a suitable assay, such as the Calcein AM assay, which stains live cells green.

  • Quantification: The fluorescence intensity is measured, and the percentage of cell survival relative to untreated cells is calculated to determine the EC50 value of the compound.[21][22][23][24][25]

ABTS Radical Scavenging Assay

This assay measures the antioxidant capacity of a compound.

  • ABTS Radical Generation: A stable blue-green ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark.

  • Reaction Mixture: The ABTS•+ solution is diluted to an absorbance of ~0.7 at 734 nm. The test compound is then added to the solution.

  • Incubation: The reaction mixture is incubated at room temperature in the dark.

  • Absorbance Measurement: The decrease in absorbance at 734 nm is measured, which corresponds to the scavenging of the ABTS radical by the antioxidant compound. The percentage of inhibition is calculated to determine the antioxidant activity.[6][11][26][27][28]

Signaling Pathway and Workflow Diagrams

Quorum Sensing Inhibition in Acinetobacter baumannii

This compound has been shown to reduce the expression of quorum sensing-related genes abaI and abaR in A. baumannii.[2][3][4] The AbaI/AbaR system is a key regulator of virulence and biofilm formation.[7][10][12][29][30]

G cluster_QS Acinetobacter baumannii Quorum Sensing AbaI AbaI (Autoinducer Synthase) AHL Acyl-Homoserine Lactone (AHL Signal) AbaI->AHL Synthesizes AbaR AbaR (Transcriptional Regulator) AHL->AbaR Binds to & Activates Virulence_Biofilm Virulence & Biofilm Formation AbaR->Virulence_Biofilm Upregulates 7HI This compound 7HI->AbaI Downregulates expression 7HI->AbaR Downregulates expression

Quorum Sensing Inhibition by this compound in A. baumannii.
Quorum Sensing Network in Pseudomonas aeruginosa

P. aeruginosa possesses a complex and hierarchical quorum-sensing network involving the las, rhl, and pqs systems, which regulate various virulence factors.[2][13][31][32][33] this compound has been shown to diminish the virulence of P. aeruginosa by repressing quorum-sensing-related genes.[8][9]

G cluster_QS_Pa Pseudomonas aeruginosa Quorum Sensing LasR_LasI LasR/LasI System RhlR_RhlI RhlR/RhlI System LasR_LasI->RhlR_RhlI Activates PQS PQS System LasR_LasI->PQS Activates Virulence Virulence Factors (Pyocyanin, Rhamnolipids, etc.) RhlR_RhlI->Virulence Regulates PQS->RhlR_RhlI Activates PQS->Virulence Regulates 7HI This compound 7HI->LasR_LasI Represses 7HI->RhlR_RhlI Represses 7HI->PQS Represses

P. aeruginosa Quorum Sensing Network and this compound.
Experimental Workflow for Antimicrobial Activity Screening

The following diagram illustrates a general workflow for screening the antimicrobial and antibiofilm activity of a compound like this compound.

G Start Start: Compound Synthesis/Acquisition MIC MIC Determination (Broth Microdilution) Start->MIC Biofilm_Inhibition Biofilm Inhibition Assay (Crystal Violet) MIC->Biofilm_Inhibition Biofilm_Eradication Biofilm Eradication Assay (Crystal Violet) MIC->Biofilm_Eradication Synergy Synergy Testing with Known Antibiotics MIC->Synergy Data_Analysis Data Analysis and Comparison Biofilm_Inhibition->Data_Analysis Biofilm_Eradication->Data_Analysis Synergy->Data_Analysis End End: Efficacy Report Data_Analysis->End

Workflow for Antimicrobial Activity Screening.

References

Safety Operating Guide

Proper Disposal of 7-Hydroxyindole: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, the safe handling and disposal of chemical compounds are critical to ensuring a secure laboratory environment and maintaining environmental compliance. This guide provides a detailed, procedural framework for the proper disposal of 7-Hydroxyindole, a compound that necessitates careful management due to its hazardous properties. Adherence to these protocols is essential for operational safety and regulatory adherence.

Immediate Safety and Handling Precautions

This compound is classified as harmful if swallowed and can cause serious eye damage.[1] Therefore, it is imperative to handle this compound in a well-ventilated area, such as a chemical fume hood. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] Avoid the creation of dust when handling the solid form.[2][3]

Quantitative Hazard Data

The following table summarizes key hazard and identification information for this compound.

PropertyValueReference
CAS Number 2380-84-9[1]
Molecular Formula C₈H₇NO[1]
Molecular Weight 133.15 g/mol [1]
GHS Hazard Statements H302 (Harmful if swallowed), H318 (Causes serious eye damage)[1]
GHS Precautionary Codes P264, P270, P280, P301 + P312, P305 + P351 + P338, P501[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this chemical in the regular trash or down the drain. [3]

Waste Collection and Containerization:
  • Designated Container: Use a dedicated, chemically compatible container for collecting this compound waste. The container should be in good condition, with a secure, leak-proof lid.

  • Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "this compound" (avoid abbreviations).

    • The concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The location of origin (e.g., lab and room number).

    • The name and contact information of the principal investigator.

  • Segregation: Store the this compound waste container segregated from incompatible materials.

Handling Contaminated Materials:
  • Solid Waste: Any materials, such as weighing paper, contaminated gloves, or absorbent pads used to clean up spills, must be placed in the designated hazardous waste container.

  • Empty Containers: "Empty" containers that previously held this compound must also be treated as hazardous waste and disposed of in the same manner as the chemical itself.[3] Do not rinse the container into the sink.

Storage in the Laboratory:
  • Satellite Accumulation Area: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within your laboratory. This area should be under the direct control of the laboratory personnel.

  • Secure Storage: Ensure the container is kept securely closed at all times, except when adding waste.

Arranging for Disposal:
  • Waste Pickup Request: Once the waste container is full or has reached the time limit for satellite accumulation (as per your institution's policy), submit a waste pickup request to your EHS department.

  • Documentation: Complete all required paperwork accurately, listing all contents of the waste container.

Spill Response:
  • Small Spills: In the event of a small spill, and if you are trained to do so, contain the spill with an appropriate absorbent material. Wearing appropriate PPE, carefully sweep up the solid material, minimizing dust generation, and place it in the designated hazardous waste container.[2][3] Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills: For large spills, or if you are unsure how to proceed, evacuate the immediate area and contact your institution's EHS office immediately.

Experimental Workflow and Disposal Pathway

The following diagrams illustrate the logical workflow for the proper disposal of this compound.

A Identify this compound Waste (Solid, Contaminated PPE, Empty Containers) B Select Chemically Compatible Container A->B C Label Container as 'Hazardous Waste' (with full details) B->C D Place Waste in Labeled Container C->D E Keep Container Securely Closed D->E F Store in Designated Satellite Accumulation Area E->F G Segregate from Incompatible Wastes F->G H Container Full or Time Limit Reached G->H I Submit Waste Pickup Request to EHS H->I J EHS Collects and Disposes of Waste I->J

Caption: Waste Disposal Workflow for this compound.

cluster_spill Spill Response Spill Spill Occurs Assess Assess Spill Size Spill->Assess Small Small Spill Assess->Small Large Large Spill / Unsure Assess->Large PPE Wear Appropriate PPE Small->PPE Evacuate Evacuate Area Large->Evacuate Contain Contain Spill with Absorbent Material PPE->Contain Collect Sweep Up and Place in Hazardous Waste Container Contain->Collect Clean Clean Spill Area (Collect cleaning materials as waste) Collect->Clean ContactEHS Contact EHS Immediately Evacuate->ContactEHS

Caption: Spill Response Protocol for this compound.

References

Personal protective equipment for handling 7-Hydroxyindole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 7-Hydroxyindole, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as harmful if swallowed and causes serious eye damage[1].

To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory when handling this compound.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3]To prevent severe eye damage from splashes or dust.[1][2]
Skin Protection Chemically resistant gloves (e.g., nitrile or neoprene) and a lab coat or other protective clothing to prevent skin exposure.[2][4][5]To avoid skin irritation and contact.[2]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if dust is generated and engineering controls are insufficient.[2][4]To prevent inhalation of dust particles.[2][6]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for the safe handling of this compound from receipt to disposal.

  • Receiving and Storage :

    • Upon receipt, inspect the container for any signs of damage or leakage.

    • Store in a tightly closed container in a dry, well-ventilated place.[2][3]

    • For long-term stability, it is recommended to store the product at -20°C.[2][3]

  • Handling :

    • All handling of this compound should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.[6]

    • Avoid generating dust when working with the solid form.[2][3][6] Use appropriate tools, such as a spatula, for transferring the solid.

    • Wash hands thoroughly with soap and water after handling is complete.[2]

    • Do not eat, drink, or smoke in areas where this compound is handled or stored.[2]

  • Spill Response :

    • Small Spills : For minor powder spills, carefully sweep up the material to avoid creating dust.[2][3] Place the collected material into a sealed, labeled container for disposal. Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

    • Large Spills : In the event of a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and any contaminated materials is critical for laboratory and environmental safety.

  • Waste Segregation :

    • Solid Waste : All contaminated consumables, such as gloves, weighing paper, and paper towels, should be collected in a designated and clearly labeled hazardous waste container.[4]

    • Liquid Waste : Any unused solutions or reaction mixtures containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Container Labeling :

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Keep waste containers securely closed except when adding waste.

  • Disposal Procedure :

    • Dispose of all waste through your institution's designated EHS office.[2][7]

    • Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must adhere to local, regional, and national regulations for complete and accurate classification.[2] Do not dispose of this chemical down the drain or in regular trash.

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal cluster_emergency Emergency Procedures prep1 Consult SDS prep2 Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep1->prep2 prep3 Prepare Well-Ventilated Workspace (Fume Hood) prep2->prep3 handle1 Weigh/Transfer this compound (Avoid Dust Generation) prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Clean Workspace and Equipment handle2->handle3 disp1 Segregate Solid and Liquid Waste handle3->disp1 disp2 Label Waste Containers ('Hazardous Waste', Chemical Name) disp1->disp2 disp3 Store Waste in Designated Area disp2->disp3 disp4 Arrange for EHS Pickup disp3->disp4 emergency_spill Spill Occurs spill_small Small Spill: Sweep, Contain, Clean emergency_spill->spill_small spill_large Large Spill: Evacuate, Notify EHS emergency_spill->spill_large emergency_exposure Personal Exposure exposure_skin Skin Contact: Wash with Water for 15 min emergency_exposure->exposure_skin exposure_eye Eye Contact: Rinse with Water for 15 min, Seek Medical Attention emergency_exposure->exposure_eye

Caption: Workflow for the safe handling and disposal of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.